molecular formula C57H79N13O12S2 B3420296 BIM-23190 CAS No. 182153-96-4

BIM-23190

Katalognummer: B3420296
CAS-Nummer: 182153-96-4
Molekulargewicht: 1202.5 g/mol
InChI-Schlüssel: YIGPOHXLINPVGT-CVGVOFIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BIM-23190 is a useful research compound. Its molecular formula is C57H79N13O12S2 and its molecular weight is 1202.5 g/mol. The purity is usually 95%.
The exact mass of the compound (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is 1201.54125735 g/mol and the complexity rating of the compound is 2170. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H79N13O12S2/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82)/t34-,40+,42+,43-,44+,45-,46+,47+,49+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGPOHXLINPVGT-CVGVOFIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H79N13O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1202.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182153-96-4
Record name BIM-23190
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55PUY46VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

BIM-23190 is a synthetically developed somatostatin (B550006) analog engineered for targeted therapeutic applications. As a selective agonist, its primary mechanism revolves around its interaction with specific subtypes of somatostatin receptors, initiating a cascade of intracellular events that modulate cellular function. This document provides a detailed examination of the molecular mechanism of this compound, its downstream signaling pathways, and the experimental validation of its effects, tailored for professionals in biomedical research and drug development.

Receptor Binding and Affinity

This compound functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral to a wide range of physiological processes.[2][4] The binding affinity of this compound to these receptors is a critical determinant of its potency and selectivity. The reported inhibition constant (Ki) values quantify this affinity, with lower values indicating a stronger binding interaction.

Receptor Subtype Inhibition Constant (Ki)
SSTR20.34 nM
SSTR511.1 nM

Table 1: Binding Affinity of this compound for Somatostatin Receptor Subtypes 2 and 5.

Primary Signaling Pathway

Upon binding to SSTR2 and SSTR5, this compound induces a conformational change in the receptor, which activates its associated intracellular heterotrimeric G-proteins, specifically the Gi/o family. This activation initiates a canonical signaling pathway characterized by the inhibition of adenylyl cyclase.

Core Signaling Cascade:

  • Agonist Binding: this compound binds to the extracellular domain of SSTR2/5.

  • G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.

  • Adenylyl Cyclase Inhibition: The activated Giα subunit dissociates and directly inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

This reduction in cAMP levels is a central event that mediates many of the subsequent physiological effects of this compound.

G_Protein_Signaling cluster_cytosol Cytosol BIM23190 This compound SSTR SSTR2 / SSTR5 BIM23190->SSTR Binds G_Protein Gi Protein (GDP) SSTR->G_Protein Activates G_Protein_Active Gi Protein (GTP) (Active) G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_Protein_Active->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (Athymic nude mice, 5-6 wks) tumor_induction Induce Tumors (C6 Glioma Cell Implantation) animal_model->tumor_induction randomization Randomize into Groups (Control vs. Treatment) tumor_induction->randomization administration Administer this compound (50 µg/mouse, 2x daily, 19 days) randomization->administration monitoring Monitor Tumor Growth (Regular Measurements) administration->monitoring data_analysis Analyze Data (Compare Growth Rates) monitoring->data_analysis conclusion Conclusion: Significant reduction in tumor growth rate data_analysis->conclusion

References

An In-depth Technical Guide to the Mechanism of Action of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

BIM-23190 is a synthetically developed somatostatin analog engineered for targeted therapeutic applications. As a selective agonist, its primary mechanism revolves around its interaction with specific subtypes of somatostatin receptors, initiating a cascade of intracellular events that modulate cellular function. This document provides a detailed examination of the molecular mechanism of this compound, its downstream signaling pathways, and the experimental validation of its effects, tailored for professionals in biomedical research and drug development.

Receptor Binding and Affinity

This compound functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral to a wide range of physiological processes.[2][4] The binding affinity of this compound to these receptors is a critical determinant of its potency and selectivity. The reported inhibition constant (Ki) values quantify this affinity, with lower values indicating a stronger binding interaction.

Receptor Subtype Inhibition Constant (Ki)
SSTR20.34 nM
SSTR511.1 nM

Table 1: Binding Affinity of this compound for Somatostatin Receptor Subtypes 2 and 5.

Primary Signaling Pathway

Upon binding to SSTR2 and SSTR5, this compound induces a conformational change in the receptor, which activates its associated intracellular heterotrimeric G-proteins, specifically the Gi/o family. This activation initiates a canonical signaling pathway characterized by the inhibition of adenylyl cyclase.

Core Signaling Cascade:

  • Agonist Binding: this compound binds to the extracellular domain of SSTR2/5.

  • G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.

  • Adenylyl Cyclase Inhibition: The activated Giα subunit dissociates and directly inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

This reduction in cAMP levels is a central event that mediates many of the subsequent physiological effects of this compound.

G_Protein_Signaling cluster_cytosol Cytosol BIM23190 This compound SSTR SSTR2 / SSTR5 BIM23190->SSTR Binds G_Protein Gi Protein (GDP) SSTR->G_Protein Activates G_Protein_Active Gi Protein (GTP) (Active) G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_Protein_Active->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (Athymic nude mice, 5-6 wks) tumor_induction Induce Tumors (C6 Glioma Cell Implantation) animal_model->tumor_induction randomization Randomize into Groups (Control vs. Treatment) tumor_induction->randomization administration Administer this compound (50 µg/mouse, 2x daily, 19 days) randomization->administration monitoring Monitor Tumor Growth (Regular Measurements) administration->monitoring data_analysis Analyze Data (Compare Growth Rates) monitoring->data_analysis conclusion Conclusion: Significant reduction in tumor growth rate data_analysis->conclusion

References

BIM-23190: A Potent and Selective Somatostatin Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin (B550006) analog characterized by its high affinity and selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of this compound, including its binding characteristics, in vivo efficacy, and the molecular pathways it modulates. The information is presented to support its application in preclinical research and as a potential candidate for therapeutic development, particularly in oncology and endocrinology.

Introduction to this compound

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by interacting with a family of five G protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short plasma half-life. Consequently, stable and selective synthetic analogs like this compound have been developed. This compound's selectivity for SSTR2 and SSTR5 makes it a valuable tool for investigating the specific roles of these receptor subtypes and a potential therapeutic agent for conditions where these receptors are overexpressed, such as in various tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
SSTR20.34[1][2][3]
SSTR511.1[1][2]

Table 2: In Vivo Efficacy of this compound in a C6 Glioma Xenograft Model

Animal ModelTreatment DoseTreatment ScheduleOutcome
Male athymic nude (nu/nu) mice with C6 glioma xenografts50 μ g/mouse Injected twice a day for 19 daysSignificantly reduced tumor growth rate

Signaling Pathways of this compound

As a somatostatin analog acting through SSTR2 and SSTR5, this compound modulates several downstream signaling pathways. Upon binding to these G protein-coupled receptors, it typically initiates a cascade of intracellular events that lead to its physiological effects. Key reported downstream effects of this compound include the inhibition of adenylyl cyclase, a reduction in the phosphorylation of ERK1/2, and an upregulation of the cell cycle inhibitor p27Kip1.

BIM23190_Signaling_Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds G_protein Gi/o Protein SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MEK MEK G_protein->MEK Indirectly Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation p27Kip1 p27Kip1 pERK->p27Kip1 Regulates CellCycle Cell Cycle Progression p27Kip1->CellCycle Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (from cells expressing SSTRs) incubate 2. Incubation - Membranes - Radioligand (e.g., ¹²⁵I-SRIF) - Competing ligand (this compound) prep->incubate separate 3. Separation (Rapid filtration to separate bound and free radioligand) incubate->separate count 4. Counting (Quantify radioactivity on filters) separate->count analyze 5. Data Analysis (Calculate IC₅₀ and Ki values) count->analyze In_Vivo_Xenograft_Workflow implantation 1. Tumor Cell Implantation (e.g., C6 glioma cells into athymic nude mice) growth 2. Tumor Growth (Allow tumors to reach a palpable size) implantation->growth treatment 3. Treatment Initiation (Administer this compound or vehicle control) growth->treatment monitoring 4. Tumor Monitoring (Measure tumor volume periodically) treatment->monitoring endpoint 5. Endpoint Analysis (Compare tumor growth between groups) monitoring->endpoint

References

BIM-23190: A Potent and Selective Somatostatin Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analog characterized by its high affinity and selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of this compound, including its binding characteristics, in vivo efficacy, and the molecular pathways it modulates. The information is presented to support its application in preclinical research and as a potential candidate for therapeutic development, particularly in oncology and endocrinology.

Introduction to this compound

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by interacting with a family of five G protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short plasma half-life. Consequently, stable and selective synthetic analogs like this compound have been developed. This compound's selectivity for SSTR2 and SSTR5 makes it a valuable tool for investigating the specific roles of these receptor subtypes and a potential therapeutic agent for conditions where these receptors are overexpressed, such as in various tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
SSTR20.34[1][2][3]
SSTR511.1[1][2]

Table 2: In Vivo Efficacy of this compound in a C6 Glioma Xenograft Model

Animal ModelTreatment DoseTreatment ScheduleOutcome
Male athymic nude (nu/nu) mice with C6 glioma xenografts50 μ g/mouse Injected twice a day for 19 daysSignificantly reduced tumor growth rate

Signaling Pathways of this compound

As a somatostatin analog acting through SSTR2 and SSTR5, this compound modulates several downstream signaling pathways. Upon binding to these G protein-coupled receptors, it typically initiates a cascade of intracellular events that lead to its physiological effects. Key reported downstream effects of this compound include the inhibition of adenylyl cyclase, a reduction in the phosphorylation of ERK1/2, and an upregulation of the cell cycle inhibitor p27Kip1.

BIM23190_Signaling_Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds G_protein Gi/o Protein SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MEK MEK G_protein->MEK Indirectly Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation p27Kip1 p27Kip1 pERK->p27Kip1 Regulates CellCycle Cell Cycle Progression p27Kip1->CellCycle Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (from cells expressing SSTRs) incubate 2. Incubation - Membranes - Radioligand (e.g., ¹²⁵I-SRIF) - Competing ligand (this compound) prep->incubate separate 3. Separation (Rapid filtration to separate bound and free radioligand) incubate->separate count 4. Counting (Quantify radioactivity on filters) separate->count analyze 5. Data Analysis (Calculate IC₅₀ and Ki values) count->analyze In_Vivo_Xenograft_Workflow implantation 1. Tumor Cell Implantation (e.g., C6 glioma cells into athymic nude mice) growth 2. Tumor Growth (Allow tumors to reach a palpable size) implantation->growth treatment 3. Treatment Initiation (Administer this compound or vehicle control) growth->treatment monitoring 4. Tumor Monitoring (Measure tumor volume periodically) treatment->monitoring endpoint 5. Endpoint Analysis (Compare tumor growth between groups) monitoring->endpoint

References

An In-depth Technical Guide to the Downstream Signaling Pathways of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog with high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] As a targeted agonist, it holds therapeutic potential in the management of neuroendocrine tumors and hormonal disorders such as acromegaly, primarily through its ability to inhibit hormone secretion and cell proliferation. This guide provides a comprehensive overview of the molecular mechanisms and downstream signaling cascades initiated by this compound upon binding to its cognate receptors.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following table summarizes the binding affinities of this compound for SSTR2 and SSTR5, along with comparative efficacy data for other somatostatin analogs on downstream signaling events.

CompoundTargetParameterValueCell Line/SystemReference
This compound SSTR2Ki0.34 nM-
SSTR5Ki11.1 nM-
RC-160 (Vapreotide)SSTR2IC50 (Binding)0.27 nMCOS-7 cells
SSTR2EC50 (Tyrosine Phosphatase Stimulation)2 pMNIH 3T3 cells
SSTR2EC50 (Proliferation Inhibition)6.3 pMNIH 3T3 cells
SMS-201-995 (Octreotide)SSTR2IC50 (Binding)0.19 nMCOS-7 cells
SSTR2EC50 (Tyrosine Phosphatase Stimulation)6 pMNIH 3T3 cells
SSTR2EC50 (Proliferation Inhibition)12 pMNIH 3T3 cells

Core Signaling Pathways of this compound

Upon binding to SSTR2 and SSTR5, this compound initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gαi/o). These pathways culminate in the modulation of key cellular processes, including hormone secretion, cell cycle progression, and apoptosis.

Inhibition of Adenylyl Cyclase and Regulation of cAMP/PKA Pathway

A canonical signaling event following the activation of SSTR2 and SSTR5 by this compound is the inhibition of adenylyl cyclase (AC). This is mediated by the Gαi subunit of the G-protein complex, which, upon activation, dissociates and directly inhibits AC activity. The reduction in AC function leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Consequently, the activity of protein kinase A (PKA), a primary effector of cAMP, is attenuated. This has several downstream consequences, including the modulation of ion channel activity and gene expression, ultimately contributing to the inhibition of hormone secretion.

BIM23190 This compound SSTR2_5 SSTR2/SSTR5 BIM23190->SSTR2_5 Gi Gαi/o SSTR2_5->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion

This compound inhibits adenylyl cyclase via Gαi/o.
Regulation of the MAPK/ERK Pathway

This compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). While the precise mechanism is multifaceted and can be cell-type dependent, a prominent pathway involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. Activation of SSTR2 is known to stimulate PTP activity, which can dephosphorylate and inactivate components of the MAPK cascade, including Raf, MEK, and ERK, thereby attenuating pro-proliferative signaling.

Upregulation of p27Kip1 and Cell Cycle Arrest

A significant consequence of this compound-mediated signaling is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. This is primarily a result of the inhibition of the ERK pathway. Activated ERK normally phosphorylates p27Kip1, targeting it for ubiquitination and proteasomal degradation. By inhibiting ERK activity, this compound leads to the stabilization and nuclear accumulation of p27Kip1. p27Kip1 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle at the G1/S transition. Additionally, the PKA pathway, which is inhibited by this compound, has also been implicated in the regulation of p27Kip1 levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2_5 SSTR2/SSTR5 BIM23190->SSTR2_5 Gi Gαi/o SSTR2_5->Gi PTP PTP (SHP-1/2) Gi->PTP Raf Raf PTP->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p27 p27Kip1 ERK->p27 Degradation CyclinE_CDK2 Cyclin E/CDK2 p27->CyclinE_CDK2 CellCycle G1/S Transition CyclinE_CDK2->CellCycle

This compound regulates the ERK pathway and p27Kip1.

Interaction with Dopamine (B1211576) Receptors

Current scientific literature does not provide evidence for a direct interaction of this compound with dopamine receptors. Its pharmacological profile is characterized by its high selectivity for SSTR2 and SSTR5.

Experimental Protocols

Radioligand Binding Assay for SSTR2

Objective: To determine the binding affinity (Ki) of this compound for SSTR2.

Materials:

  • Cell membranes from cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [125I-Tyr11]-Somatostatin-14

  • Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, pH 7.4)

  • This compound and unlabeled somatostatin-14

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and unlabeled somatostatin-14.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, from which the Ki values can be calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

  • Cells expressing SSTR2 and/or SSTR5

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell lysis buffer

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for an additional 15-30 minutes.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the plate reader.

  • Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the inhibition of adenylyl cyclase.

Western Blot for Phospho-ERK and p27Kip1

Objective: To assess the effect of this compound on the phosphorylation status of ERK and the expression level of p27Kip1.

Materials:

  • Cells of interest (e.g., C6 glioma cells)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phospho-ERK to total ERK and p27Kip1 to the loading control.

cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting Cell_Culture 1. Cell Seeding Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Antibody_Incubation 8. Antibody Incubation Blocking->Antibody_Incubation Detection 9. Detection & Analysis Antibody_Incubation->Detection

Experimental workflow for Western blot analysis.

Conclusion

This compound exerts its biological effects through a well-defined set of downstream signaling pathways initiated by the activation of SSTR2 and SSTR5. The primary mechanisms involve the Gαi-mediated inhibition of adenylyl cyclase and the PTP-mediated dephosphorylation of the MAPK/ERK pathway components. These events converge to inhibit hormone secretion and induce cell cycle arrest via the upregulation of p27Kip1, providing a strong rationale for its investigation in relevant disease models. This guide offers a foundational understanding for researchers and drug development professionals working with this promising therapeutic agent.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog with high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] As a targeted agonist, it holds therapeutic potential in the management of neuroendocrine tumors and hormonal disorders such as acromegaly, primarily through its ability to inhibit hormone secretion and cell proliferation. This guide provides a comprehensive overview of the molecular mechanisms and downstream signaling cascades initiated by this compound upon binding to its cognate receptors.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following table summarizes the binding affinities of this compound for SSTR2 and SSTR5, along with comparative efficacy data for other somatostatin analogs on downstream signaling events.

CompoundTargetParameterValueCell Line/SystemReference
This compound SSTR2Ki0.34 nM-
SSTR5Ki11.1 nM-
RC-160 (Vapreotide)SSTR2IC50 (Binding)0.27 nMCOS-7 cells
SSTR2EC50 (Tyrosine Phosphatase Stimulation)2 pMNIH 3T3 cells
SSTR2EC50 (Proliferation Inhibition)6.3 pMNIH 3T3 cells
SMS-201-995 (Octreotide)SSTR2IC50 (Binding)0.19 nMCOS-7 cells
SSTR2EC50 (Tyrosine Phosphatase Stimulation)6 pMNIH 3T3 cells
SSTR2EC50 (Proliferation Inhibition)12 pMNIH 3T3 cells

Core Signaling Pathways of this compound

Upon binding to SSTR2 and SSTR5, this compound initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gαi/o). These pathways culminate in the modulation of key cellular processes, including hormone secretion, cell cycle progression, and apoptosis.

Inhibition of Adenylyl Cyclase and Regulation of cAMP/PKA Pathway

A canonical signaling event following the activation of SSTR2 and SSTR5 by this compound is the inhibition of adenylyl cyclase (AC). This is mediated by the Gαi subunit of the G-protein complex, which, upon activation, dissociates and directly inhibits AC activity. The reduction in AC function leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, the activity of protein kinase A (PKA), a primary effector of cAMP, is attenuated. This has several downstream consequences, including the modulation of ion channel activity and gene expression, ultimately contributing to the inhibition of hormone secretion.

BIM23190 This compound SSTR2_5 SSTR2/SSTR5 BIM23190->SSTR2_5 Gi Gαi/o SSTR2_5->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion

This compound inhibits adenylyl cyclase via Gαi/o.
Regulation of the MAPK/ERK Pathway

This compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). While the precise mechanism is multifaceted and can be cell-type dependent, a prominent pathway involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. Activation of SSTR2 is known to stimulate PTP activity, which can dephosphorylate and inactivate components of the MAPK cascade, including Raf, MEK, and ERK, thereby attenuating pro-proliferative signaling.

Upregulation of p27Kip1 and Cell Cycle Arrest

A significant consequence of this compound-mediated signaling is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. This is primarily a result of the inhibition of the ERK pathway. Activated ERK normally phosphorylates p27Kip1, targeting it for ubiquitination and proteasomal degradation. By inhibiting ERK activity, this compound leads to the stabilization and nuclear accumulation of p27Kip1. p27Kip1 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle at the G1/S transition. Additionally, the PKA pathway, which is inhibited by this compound, has also been implicated in the regulation of p27Kip1 levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2_5 SSTR2/SSTR5 BIM23190->SSTR2_5 Gi Gαi/o SSTR2_5->Gi PTP PTP (SHP-1/2) Gi->PTP Raf Raf PTP->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p27 p27Kip1 ERK->p27 Degradation CyclinE_CDK2 Cyclin E/CDK2 p27->CyclinE_CDK2 CellCycle G1/S Transition CyclinE_CDK2->CellCycle

This compound regulates the ERK pathway and p27Kip1.

Interaction with Dopamine Receptors

Current scientific literature does not provide evidence for a direct interaction of this compound with dopamine receptors. Its pharmacological profile is characterized by its high selectivity for SSTR2 and SSTR5.

Experimental Protocols

Radioligand Binding Assay for SSTR2

Objective: To determine the binding affinity (Ki) of this compound for SSTR2.

Materials:

  • Cell membranes from cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [125I-Tyr11]-Somatostatin-14

  • Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, pH 7.4)

  • This compound and unlabeled somatostatin-14

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and unlabeled somatostatin-14.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, from which the Ki values can be calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

  • Cells expressing SSTR2 and/or SSTR5

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell lysis buffer

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for an additional 15-30 minutes.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the plate reader.

  • Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the inhibition of adenylyl cyclase.

Western Blot for Phospho-ERK and p27Kip1

Objective: To assess the effect of this compound on the phosphorylation status of ERK and the expression level of p27Kip1.

Materials:

  • Cells of interest (e.g., C6 glioma cells)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phospho-ERK to total ERK and p27Kip1 to the loading control.

cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting Cell_Culture 1. Cell Seeding Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Antibody_Incubation 8. Antibody Incubation Blocking->Antibody_Incubation Detection 9. Detection & Analysis Antibody_Incubation->Detection

Experimental workflow for Western blot analysis.

Conclusion

This compound exerts its biological effects through a well-defined set of downstream signaling pathways initiated by the activation of SSTR2 and SSTR5. The primary mechanisms involve the Gαi-mediated inhibition of adenylyl cyclase and the PTP-mediated dephosphorylation of the MAPK/ERK pathway components. These events converge to inhibit hormone secretion and induce cell cycle arrest via the upregulation of p27Kip1, providing a strong rationale for its investigation in relevant disease models. This guide offers a foundational understanding for researchers and drug development professionals working with this promising therapeutic agent.

References

BIM-23190: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin (B550006) analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides an in-depth overview of this compound's core applications in cancer research. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides experimental protocols for its investigation. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its biological activity and research applications.

Introduction

Somatostatin analogs are a class of drugs that mimic the natural hormone somatostatin, which regulates various physiological processes, including hormone secretion and cell proliferation. This compound is a notable member of this class, demonstrating potent and selective agonistic activity at SSTR2 and SSTR5.[1] These receptors are frequently overexpressed in various tumor types, including neuroendocrine tumors, gliomas, and pituitary adenomas, making them attractive targets for cancer therapy. This guide explores the preclinical evidence supporting the use of this compound in cancer research and provides the necessary technical information for its further investigation.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the activation of SSTR2 and SSTR5, which are G protein-coupled receptors (GPCRs). The binding of this compound to these receptors triggers a cascade of intracellular events that collectively inhibit tumor growth.

2.1. Signaling Pathways

Upon activation by this compound, SSTR2 and SSTR5 couple to inhibitory G proteins (Gi), leading to the following key downstream effects:

  • Inhibition of Adenylate Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in cell proliferation and hormone secretion.[1]

  • Modulation of Ion Channels: Activation of SSTR2 and SSTR5 can lead to the inhibition of L-type Ca2+ channels, reducing calcium influx and subsequently inhibiting hormone secretion and cell proliferation.

  • Activation of Phosphotyrosine Phosphatases (PTPs): PTPs play a critical role in dephosphorylating and inactivating key signaling molecules in pro-proliferative pathways.

  • Regulation of MAPK/ERK Pathway: this compound has been shown to reduce the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway that is often hyperactivated in cancer.[1][2]

  • Upregulation of Cell Cycle Inhibitors: Treatment with this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27Kip1, which causes cell cycle arrest at the G1 phase.[1]

The simultaneous activation of both SSTR2 and SSTR5 may lead to synergistic anti-tumor effects, potentially through receptor heterodimerization.

Signaling Pathway Diagram

BIM23190_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 GPCR Gi SSTR2->GPCR SSTR5->GPCR AC Adenylate Cyclase GPCR->AC Ca_Channel L-type Ca2+ Channel GPCR->Ca_Channel ERK p-ERK1/2 GPCR->ERK PTP activation p27 p27Kip1 GPCR->p27 Upregulation Apoptosis Apoptosis GPCR->Apoptosis Angiogenesis Angiogenesis GPCR->Angiogenesis cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation Cell Proliferation ERK->Proliferation p27->Proliferation

Caption: this compound signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies investigating this compound.

Table 1: Receptor Binding Affinity

ReceptorKi (nM)
SSTR20.34
SSTR511.1

Table 2: In Vivo Anti-Tumor Efficacy in C6 Glioma Xenograft Model

Treatment GroupTumor Volume Reduction (%)Ki-67 Expression Reduction (%)p-ERK1/2 Reduction (%)p27Kip1 Upregulation
This compound (50 µ g/mouse , twice daily)SignificantSignificantSignificantObserved
Data derived from Barbieri et al., 2009.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

4.1. In Vivo Anti-Tumor Activity in a Glioma Xenograft Model

This protocol is based on the study by Barbieri et al. (2009).

  • Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).

  • Cell Line: C6 rat glioma cells.

  • Tumor Induction: Subcutaneously inject 5 x 10^6 C6 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (50 µ g/mouse ) or vehicle control (e.g., sterile saline) via subcutaneous injection twice daily for 19 days.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Fix a portion of the tumor in 10% formalin for immunohistochemical analysis.

    • Snap-freeze another portion in liquid nitrogen for protein extraction and Western blot analysis.

Experimental Workflow Diagram

in_vivo_workflow start Start: C6 Glioma Cell Culture injection Subcutaneous Injection (5x10^6 cells/mouse) start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Phase (19 days) - this compound (50 µg, 2x/day) - Vehicle Control randomization->treatment measurement Tumor Volume Measurement (every 2-3 days) treatment->measurement euthanasia Euthanasia & Tumor Excision treatment->euthanasia measurement->treatment analysis Endpoint Analysis: - Immunohistochemistry - Western Blot euthanasia->analysis end End: Data Analysis analysis->end

Caption: In vivo glioma xenograft workflow.

4.2. Immunohistochemistry (IHC) for Ki-67, p-ERK1/2, and p27Kip1

  • Tissue Preparation:

    • Embed formalin-fixed, paraffin-embedded tumor sections on slides.

    • Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Ki-67, phospho-ERK1/2, or p27Kip1 at optimized dilutions.

  • Secondary Antibody and Detection:

    • Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Quantify the percentage of positive cells or staining intensity using image analysis software.

4.3. Western Blot for p-ERK1/2 and Total ERK1/2

  • Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Detection:

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Chemical and Physical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₅₇H₇₉N₁₃O₁₂S₂

  • Molecular Weight: 1202.45 g/mol

  • Appearance: Solid

  • Formulation: For research purposes, this compound is often available as a hydrochloride salt (this compound hydrochloride, Molecular Formula: C₅₇H₈₀ClN₁₃O₁₂S₂, Molecular Weight: 1238.91 g/mol ).

  • Storage: Store powder at -20°C for short-term and -80°C for long-term storage.

Conclusion

This compound is a potent and selective SSTR2/SSTR5 agonist with demonstrated anti-tumor activity in preclinical cancer models. Its mechanism of action, involving the inhibition of key proliferative signaling pathways and the induction of cell cycle arrest, makes it a valuable tool for cancer research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in various cancer types. Further in-depth in vitro and in vivo studies are warranted to fully elucidate its efficacy and mechanism of action in different cancer contexts.

References

BIM-23190: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides an in-depth overview of this compound's core applications in cancer research. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides experimental protocols for its investigation. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its biological activity and research applications.

Introduction

Somatostatin analogs are a class of drugs that mimic the natural hormone somatostatin, which regulates various physiological processes, including hormone secretion and cell proliferation. This compound is a notable member of this class, demonstrating potent and selective agonistic activity at SSTR2 and SSTR5.[1] These receptors are frequently overexpressed in various tumor types, including neuroendocrine tumors, gliomas, and pituitary adenomas, making them attractive targets for cancer therapy. This guide explores the preclinical evidence supporting the use of this compound in cancer research and provides the necessary technical information for its further investigation.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the activation of SSTR2 and SSTR5, which are G protein-coupled receptors (GPCRs). The binding of this compound to these receptors triggers a cascade of intracellular events that collectively inhibit tumor growth.

2.1. Signaling Pathways

Upon activation by this compound, SSTR2 and SSTR5 couple to inhibitory G proteins (Gi), leading to the following key downstream effects:

  • Inhibition of Adenylate Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in cell proliferation and hormone secretion.[1]

  • Modulation of Ion Channels: Activation of SSTR2 and SSTR5 can lead to the inhibition of L-type Ca2+ channels, reducing calcium influx and subsequently inhibiting hormone secretion and cell proliferation.

  • Activation of Phosphotyrosine Phosphatases (PTPs): PTPs play a critical role in dephosphorylating and inactivating key signaling molecules in pro-proliferative pathways.

  • Regulation of MAPK/ERK Pathway: this compound has been shown to reduce the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway that is often hyperactivated in cancer.[1][2]

  • Upregulation of Cell Cycle Inhibitors: Treatment with this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27Kip1, which causes cell cycle arrest at the G1 phase.[1]

The simultaneous activation of both SSTR2 and SSTR5 may lead to synergistic anti-tumor effects, potentially through receptor heterodimerization.

Signaling Pathway Diagram

BIM23190_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 GPCR Gi SSTR2->GPCR SSTR5->GPCR AC Adenylate Cyclase GPCR->AC Ca_Channel L-type Ca2+ Channel GPCR->Ca_Channel ERK p-ERK1/2 GPCR->ERK PTP activation p27 p27Kip1 GPCR->p27 Upregulation Apoptosis Apoptosis GPCR->Apoptosis Angiogenesis Angiogenesis GPCR->Angiogenesis cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation Cell Proliferation ERK->Proliferation p27->Proliferation

Caption: this compound signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies investigating this compound.

Table 1: Receptor Binding Affinity

ReceptorKi (nM)
SSTR20.34
SSTR511.1

Table 2: In Vivo Anti-Tumor Efficacy in C6 Glioma Xenograft Model

Treatment GroupTumor Volume Reduction (%)Ki-67 Expression Reduction (%)p-ERK1/2 Reduction (%)p27Kip1 Upregulation
This compound (50 µ g/mouse , twice daily)SignificantSignificantSignificantObserved
Data derived from Barbieri et al., 2009.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

4.1. In Vivo Anti-Tumor Activity in a Glioma Xenograft Model

This protocol is based on the study by Barbieri et al. (2009).

  • Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).

  • Cell Line: C6 rat glioma cells.

  • Tumor Induction: Subcutaneously inject 5 x 10^6 C6 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (50 µ g/mouse ) or vehicle control (e.g., sterile saline) via subcutaneous injection twice daily for 19 days.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Fix a portion of the tumor in 10% formalin for immunohistochemical analysis.

    • Snap-freeze another portion in liquid nitrogen for protein extraction and Western blot analysis.

Experimental Workflow Diagram

in_vivo_workflow start Start: C6 Glioma Cell Culture injection Subcutaneous Injection (5x10^6 cells/mouse) start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Phase (19 days) - this compound (50 µg, 2x/day) - Vehicle Control randomization->treatment measurement Tumor Volume Measurement (every 2-3 days) treatment->measurement euthanasia Euthanasia & Tumor Excision treatment->euthanasia measurement->treatment analysis Endpoint Analysis: - Immunohistochemistry - Western Blot euthanasia->analysis end End: Data Analysis analysis->end

Caption: In vivo glioma xenograft workflow.

4.2. Immunohistochemistry (IHC) for Ki-67, p-ERK1/2, and p27Kip1

  • Tissue Preparation:

    • Embed formalin-fixed, paraffin-embedded tumor sections on slides.

    • Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Ki-67, phospho-ERK1/2, or p27Kip1 at optimized dilutions.

  • Secondary Antibody and Detection:

    • Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Quantify the percentage of positive cells or staining intensity using image analysis software.

4.3. Western Blot for p-ERK1/2 and Total ERK1/2

  • Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Detection:

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Chemical and Physical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₅₇H₇₉N₁₃O₁₂S₂

  • Molecular Weight: 1202.45 g/mol

  • Appearance: Solid

  • Formulation: For research purposes, this compound is often available as a hydrochloride salt (this compound hydrochloride, Molecular Formula: C₅₇H₈₀ClN₁₃O₁₂S₂, Molecular Weight: 1238.91 g/mol ).

  • Storage: Store powder at -20°C for short-term and -80°C for long-term storage.

Conclusion

This compound is a potent and selective SSTR2/SSTR5 agonist with demonstrated anti-tumor activity in preclinical cancer models. Its mechanism of action, involving the inhibition of key proliferative signaling pathways and the induction of cell cycle arrest, makes it a valuable tool for cancer research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in various cancer types. Further in-depth in vitro and in vivo studies are warranted to fully elucidate its efficacy and mechanism of action in different cancer contexts.

References

The Effects of BIM-23190 and Related Chimeric Dopamine-Somatostatin Receptor Ligands on Pituitary Adenoma Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary adenomas are common intracranial tumors that can lead to significant morbidity through hormone hypersecretion and mass effects. Current medical therapies for functioning pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL), primarily involve somatostatin (B550006) receptor ligands (SRLs) and dopamine (B1211576) agonists (DAs). However, a subset of patients exhibits resistance or incomplete response to these monotherapies. This has spurred the development of chimeric molecules that simultaneously target both somatostatin (SSTR) and dopamine D2 receptors (D2R), aiming for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of the effects of BIM-23190 and its related compounds on pituitary adenoma cells, focusing on their mechanism of action, impact on hormone secretion, cell signaling, and viability.

Mechanism of Action: A Dual-Receptor Targeting Strategy

This compound and its analogs are synthetic chimeric molecules designed to possess high binding affinity for both somatostatin receptor subtypes, particularly SSTR2 and SSTR5, and the dopamine D2 receptor.[1][2][3][4] This dual-targeting approach is based on the frequent co-expression of these receptors in pituitary adenomas.[5] The rationale is that simultaneous activation of both receptor types may lead to synergistic or additive inhibitory effects on hormone secretion and tumor growth.

For instance, the related compound BIM-23A760 is a potent agonist for SSTR2, SSTR5, and D2R. Another chimeric molecule, BIM-23A387, also demonstrates high affinity for both SSTR2 and D2DR. The enhanced potency of these chimeric molecules compared to individual SRLs or DAs, or their combination, suggests a unique mechanism of action that is not solely attributable to their individual receptor binding affinities.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on pituitary adenoma cells.

Table 1: Inhibition of Hormone Secretion in Human GH-Secreting Pituitary Adenoma Cell Cultures

CompoundTarget ReceptorsMaximal Inhibition of GH Secretion (%)EC50 for GH SuppressionReference
BIM-23A760SSTR2, SSTR5, D2R38 ± 22 pmol/L
Octreotide (B344500) (SSTR2-selective)SSTR224 ± 2Not specified
BIM-23197 (SSTR2-selective)SSTR224 ± 3Not specified
BIM-23268 (SSTR5-selective)SSTR520 ± 3Not specified
BIM-53097 (DA)D2R20 ± 3Not specified
BIM-23A387SSTR2, D2RSimilar to individual agonists0.2 pM

Table 2: Effects of BIM23B065 on GH3 Pituitary Adenoma Cells

TreatmentEffectQuantitative ChangeReference
BIM23B065GH ReleaseDecreased
BIM23B065ERK 1/2 PhosphorylationDownregulated to 22% of control
BIM23B065CREB PhosphorylationDownregulated to 26% of control

Signaling Pathways Modulated by Chimeric Ligands

The binding of this compound and its analogs to SSTRs and D2R triggers a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cell proliferation. Key modulated pathways include:

  • Inhibition of Adenylyl Cyclase and cAMP Production: Both SSTR and D2R are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB). The downregulation of CREB phosphorylation to 26% by BIM23B065 is consistent with this mechanism.

  • Modulation of Ion Channels and Intracellular Calcium: Activation of these receptors can also influence ion channel activity, leading to changes in intracellular calcium concentration ([Ca2+]i). Studies have shown that BIM-23A760 can inhibit [Ca2+]i in tumoral pituitary cells, which is a critical step in hormone exocytosis.

  • Regulation of the MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. The significant downregulation of ERK1/2 phosphorylation to 22% of control by BIM23B065 indicates a potent anti-proliferative effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2_5 SSTR2/5 BIM23190->SSTR2_5 D2R D2R BIM23190->D2R Gi Gi Protein SSTR2_5->Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca2 [Ca2+]i Gi->Ca2 Inhibits MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Hormones, Proliferation) Ca2->Gene_Expression Regulates MAPK_pathway->Gene_Expression Regulates CREB->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of this compound in pituitary adenoma cells.

Effects on Cell Viability and Apoptosis

While somatostatin analogs are generally considered to have cytostatic effects, dopamine agonists can induce apoptosis. Chimeric molecules, by combining both actions, are presumed to have enhanced anti-tumor effects. Studies on BIM-23A760 have shown that it inhibits cell proliferation in tumoral pituitary cells. The induction of apoptosis is a key mechanism for reducing tumor mass. While the direct apoptotic effects of this compound are not extensively detailed in the provided search results, the known pro-apoptotic action of dopamine agonists suggests this is a likely mechanism of action. Bromocriptine, a dopamine agonist, has been shown to induce apoptosis in pituitary adenoma cells.

Experimental Protocols

The following are descriptions of the key experimental methodologies employed in the cited studies to evaluate the effects of this compound and related compounds.

1. Primary Human Pituitary Adenoma Cell Culture

  • Tissue Procurement: Human pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.

  • Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Plating: Cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum.

  • Treatment: After a period of stabilization, the cells are treated with various concentrations of the test compounds (e.g., BIM-23A760, octreotide) or vehicle control.

2. Hormone Secretion Assays (ELISA)

  • Sample Collection: The culture medium is collected at the end of the treatment period.

  • Hormone Quantification: The concentration of hormones (e.g., GH, PRL) in the medium is quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The results are typically expressed as a percentage of hormone secretion compared to the vehicle-treated control.

3. Cell Viability Assays (MTS/MTT)

  • Principle: These colorimetric assays measure the metabolic activity of viable cells.

  • Procedure: After treatment, a reagent (MTS or MTT) is added to the culture wells. Viable cells convert the reagent into a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured using a spectrophotometer, which is proportional to the number of viable cells.

4. Western Blotting for Signaling Proteins

  • Cell Lysis: Treated cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK, total ERK, phosphorylated CREB) and then with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified.

G cluster_invitro In Vitro Experiments cluster_assays Functional Assays start Primary Pituitary Adenoma Cells or GH3 Cell Line treatment Treatment with This compound or Control start->treatment elisa Hormone Secretion (ELISA) treatment->elisa mts Cell Viability (MTS Assay) treatment->mts wb Signaling Pathway Analysis (Western Blot) treatment->wb

Figure 2: General experimental workflow for in vitro studies.

Conclusion and Future Directions

Chimeric dopamine-somatostatin receptor ligands, such as this compound and its analogs, represent a promising therapeutic strategy for pituitary adenomas, particularly those resistant to conventional therapies. Their ability to simultaneously engage both SSTR and D2R signaling pathways leads to a more potent inhibition of hormone secretion and cell proliferation than can be achieved with single-receptor agonists. The downregulation of key signaling molecules like ERK and CREB provides a molecular basis for these enhanced effects.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergistic actions of these compounds, including a more detailed investigation into their pro-apoptotic effects. Further clinical evaluation of newer, more stable chimeric molecules is warranted to determine their long-term efficacy and safety in patients with pituitary adenomas. The relative expression levels of SSTR and D2R subtypes in individual tumors may also serve as predictive biomarkers to guide personalized treatment strategies with these novel agents.

References

The Effects of BIM-23190 and Related Chimeric Dopamine-Somatostatin Receptor Ligands on Pituitary Adenoma Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary adenomas are common intracranial tumors that can lead to significant morbidity through hormone hypersecretion and mass effects. Current medical therapies for functioning pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL), primarily involve somatostatin receptor ligands (SRLs) and dopamine agonists (DAs). However, a subset of patients exhibits resistance or incomplete response to these monotherapies. This has spurred the development of chimeric molecules that simultaneously target both somatostatin (SSTR) and dopamine D2 receptors (D2R), aiming for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of the effects of BIM-23190 and its related compounds on pituitary adenoma cells, focusing on their mechanism of action, impact on hormone secretion, cell signaling, and viability.

Mechanism of Action: A Dual-Receptor Targeting Strategy

This compound and its analogs are synthetic chimeric molecules designed to possess high binding affinity for both somatostatin receptor subtypes, particularly SSTR2 and SSTR5, and the dopamine D2 receptor.[1][2][3][4] This dual-targeting approach is based on the frequent co-expression of these receptors in pituitary adenomas.[5] The rationale is that simultaneous activation of both receptor types may lead to synergistic or additive inhibitory effects on hormone secretion and tumor growth.

For instance, the related compound BIM-23A760 is a potent agonist for SSTR2, SSTR5, and D2R. Another chimeric molecule, BIM-23A387, also demonstrates high affinity for both SSTR2 and D2DR. The enhanced potency of these chimeric molecules compared to individual SRLs or DAs, or their combination, suggests a unique mechanism of action that is not solely attributable to their individual receptor binding affinities.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on pituitary adenoma cells.

Table 1: Inhibition of Hormone Secretion in Human GH-Secreting Pituitary Adenoma Cell Cultures

CompoundTarget ReceptorsMaximal Inhibition of GH Secretion (%)EC50 for GH SuppressionReference
BIM-23A760SSTR2, SSTR5, D2R38 ± 22 pmol/L
Octreotide (SSTR2-selective)SSTR224 ± 2Not specified
BIM-23197 (SSTR2-selective)SSTR224 ± 3Not specified
BIM-23268 (SSTR5-selective)SSTR520 ± 3Not specified
BIM-53097 (DA)D2R20 ± 3Not specified
BIM-23A387SSTR2, D2RSimilar to individual agonists0.2 pM

Table 2: Effects of BIM23B065 on GH3 Pituitary Adenoma Cells

TreatmentEffectQuantitative ChangeReference
BIM23B065GH ReleaseDecreased
BIM23B065ERK 1/2 PhosphorylationDownregulated to 22% of control
BIM23B065CREB PhosphorylationDownregulated to 26% of control

Signaling Pathways Modulated by Chimeric Ligands

The binding of this compound and its analogs to SSTRs and D2R triggers a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cell proliferation. Key modulated pathways include:

  • Inhibition of Adenylyl Cyclase and cAMP Production: Both SSTR and D2R are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB). The downregulation of CREB phosphorylation to 26% by BIM23B065 is consistent with this mechanism.

  • Modulation of Ion Channels and Intracellular Calcium: Activation of these receptors can also influence ion channel activity, leading to changes in intracellular calcium concentration ([Ca2+]i). Studies have shown that BIM-23A760 can inhibit [Ca2+]i in tumoral pituitary cells, which is a critical step in hormone exocytosis.

  • Regulation of the MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. The significant downregulation of ERK1/2 phosphorylation to 22% of control by BIM23B065 indicates a potent anti-proliferative effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2_5 SSTR2/5 BIM23190->SSTR2_5 D2R D2R BIM23190->D2R Gi Gi Protein SSTR2_5->Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca2 [Ca2+]i Gi->Ca2 Inhibits MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Hormones, Proliferation) Ca2->Gene_Expression Regulates MAPK_pathway->Gene_Expression Regulates CREB->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of this compound in pituitary adenoma cells.

Effects on Cell Viability and Apoptosis

While somatostatin analogs are generally considered to have cytostatic effects, dopamine agonists can induce apoptosis. Chimeric molecules, by combining both actions, are presumed to have enhanced anti-tumor effects. Studies on BIM-23A760 have shown that it inhibits cell proliferation in tumoral pituitary cells. The induction of apoptosis is a key mechanism for reducing tumor mass. While the direct apoptotic effects of this compound are not extensively detailed in the provided search results, the known pro-apoptotic action of dopamine agonists suggests this is a likely mechanism of action. Bromocriptine, a dopamine agonist, has been shown to induce apoptosis in pituitary adenoma cells.

Experimental Protocols

The following are descriptions of the key experimental methodologies employed in the cited studies to evaluate the effects of this compound and related compounds.

1. Primary Human Pituitary Adenoma Cell Culture

  • Tissue Procurement: Human pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.

  • Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Plating: Cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum.

  • Treatment: After a period of stabilization, the cells are treated with various concentrations of the test compounds (e.g., BIM-23A760, octreotide) or vehicle control.

2. Hormone Secretion Assays (ELISA)

  • Sample Collection: The culture medium is collected at the end of the treatment period.

  • Hormone Quantification: The concentration of hormones (e.g., GH, PRL) in the medium is quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The results are typically expressed as a percentage of hormone secretion compared to the vehicle-treated control.

3. Cell Viability Assays (MTS/MTT)

  • Principle: These colorimetric assays measure the metabolic activity of viable cells.

  • Procedure: After treatment, a reagent (MTS or MTT) is added to the culture wells. Viable cells convert the reagent into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a spectrophotometer, which is proportional to the number of viable cells.

4. Western Blotting for Signaling Proteins

  • Cell Lysis: Treated cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK, total ERK, phosphorylated CREB) and then with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified.

G cluster_invitro In Vitro Experiments cluster_assays Functional Assays start Primary Pituitary Adenoma Cells or GH3 Cell Line treatment Treatment with This compound or Control start->treatment elisa Hormone Secretion (ELISA) treatment->elisa mts Cell Viability (MTS Assay) treatment->mts wb Signaling Pathway Analysis (Western Blot) treatment->wb

Figure 2: General experimental workflow for in vitro studies.

Conclusion and Future Directions

Chimeric dopamine-somatostatin receptor ligands, such as this compound and its analogs, represent a promising therapeutic strategy for pituitary adenomas, particularly those resistant to conventional therapies. Their ability to simultaneously engage both SSTR and D2R signaling pathways leads to a more potent inhibition of hormone secretion and cell proliferation than can be achieved with single-receptor agonists. The downregulation of key signaling molecules like ERK and CREB provides a molecular basis for these enhanced effects.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergistic actions of these compounds, including a more detailed investigation into their pro-apoptotic effects. Further clinical evaluation of newer, more stable chimeric molecules is warranted to determine their long-term efficacy and safety in patients with pituitary adenomas. The relative expression levels of SSTR and D2R subtypes in individual tumors may also serve as predictive biomarkers to guide personalized treatment strategies with these novel agents.

References

An In-depth Technical Guide to the Molecular Structure and Properties of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin (B550006) analog that demonstrates high-affinity and selective agonist activity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis, receptor binding affinity determination, and in vivo evaluation are presented. Furthermore, the signaling pathways modulated by this compound are elucidated and visualized to provide a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, endocrinology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a cyclic peptide with a complex molecular architecture. Its structure is fundamental to its selective interaction with SSTR2 and SSTR5.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₇H₈₀ClN₁₃O₁₂S₂[1]
Molecular Weight 1238.91 g/mol [1]
Peptide Sequence {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-Cys-Tyr-{D-Trp}-Lys-{Abu}-Cys-Thr-NH₂ (Disulfide bridge: Cys2-Cys7)[2]
Canonical SMILES C--INVALID-LINK--N[C@H]1CSSC--INVALID-LINK--N--INVALID-LINK--O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N--INVALID-LINK--N1)CO)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)CN6CCN(CC6)CCO)C">C@HOMedChemExpress
Appearance Solid[1]
Purity ≥98%[1]
Solubility Soluble in DMSO and water.

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for SSTR2 and SSTR5. Its biological effects are mediated through the activation of these G-protein coupled receptors, which are expressed in various tissues and are often overexpressed in neuroendocrine tumors.

Table 2: Receptor Binding Affinity of this compound

Receptor SubtypeKᵢ (nM)
SSTR2 0.34
SSTR5 11.1

Source: MedChemExpress

The activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular signaling events that ultimately lead to its anti-proliferative and anti-secretory effects.

Signaling Pathways

Upon binding to SSTR2 and SSTR5, this compound triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling pathways, including the MAPK/ERK pathway. The modulation of these pathways results in the upregulation of the cell cycle inhibitor p27Kip1 and a reduction in the proliferation marker Ki-67.

BIM23190_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 binds SSTR5 SSTR5 BIM23190->SSTR5 binds G_protein Gi/o Protein SSTR2->G_protein activates SSTR5->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates RAF RAF PKA->RAF inhibits MEK MEK RAF->MEK ERK p-ERK MEK->ERK p27Kip1 p27Kip1 ERK->p27Kip1 upregulates Ki67 Ki-67 ERK->Ki67 downregulates CellCycleArrest Cell Cycle Arrest p27Kip1->CellCycleArrest Ki67->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

This compound Signaling Pathway

Experimental Protocols

The following sections provide representative protocols for the synthesis, characterization, and in vivo evaluation of this compound. These are generalized methods and may require optimization for specific laboratory conditions.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a standard Fmoc/tBu-based solid-phase synthesis approach for a cyclic peptide like this compound.

SPPS_Workflow Resin_Swelling 1. Resin Swelling (e.g., Rink Amide resin in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection (20% piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection1 Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Fmoc_Deprotection1->Amino_Acid_Coupling Washing1 4. Washing (DMF, DCM) Amino_Acid_Coupling->Washing1 Repeat_Cycle 5. Repeat Steps 2-4 (for each amino acid in the linear sequence) Washing1->Repeat_Cycle Side_Chain_Deprotection 6. Selective Side-Chain Deprotection (for cyclization) Repeat_Cycle->Side_Chain_Deprotection On_Resin_Cyclization 7. On-Resin Cyclization (e.g., HBTU/HOBt, DIPEA) Side_Chain_Deprotection->On_Resin_Cyclization Final_Deprotection 8. Final Fmoc Deprotection On_Resin_Cyclization->Final_Deprotection Cleavage 9. Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Characterization 11. Characterization (Mass Spectrometry, HPLC) Purification->Characterization Glioma_Xenograft_Workflow Cell_Culture 1. C6 Glioma Cell Culture Tumor_Implantation 3. Subcutaneous Implantation of C6 Cells Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model (Athymic nude mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound or Vehicle) Randomization->Treatment Tumor_Measurement 7. Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint 8. Study Endpoint and Data Analysis Tumor_Measurement->Endpoint

References

An In-depth Technical Guide to the Molecular Structure and Properties of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analog that demonstrates high-affinity and selective agonist activity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis, receptor binding affinity determination, and in vivo evaluation are presented. Furthermore, the signaling pathways modulated by this compound are elucidated and visualized to provide a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, endocrinology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a cyclic peptide with a complex molecular architecture. Its structure is fundamental to its selective interaction with SSTR2 and SSTR5.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₇H₈₀ClN₁₃O₁₂S₂[1]
Molecular Weight 1238.91 g/mol [1]
Peptide Sequence {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-Cys-Tyr-{D-Trp}-Lys-{Abu}-Cys-Thr-NH₂ (Disulfide bridge: Cys2-Cys7)[2]
Canonical SMILES C--INVALID-LINK--N[C@H]1CSSC--INVALID-LINK--N--INVALID-LINK--O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N--INVALID-LINK--N1)CO)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)CN6CCN(CC6)CCO)C">C@HOMedChemExpress
Appearance Solid[1]
Purity ≥98%[1]
Solubility Soluble in DMSO and water.

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for SSTR2 and SSTR5. Its biological effects are mediated through the activation of these G-protein coupled receptors, which are expressed in various tissues and are often overexpressed in neuroendocrine tumors.

Table 2: Receptor Binding Affinity of this compound

Receptor SubtypeKᵢ (nM)
SSTR2 0.34
SSTR5 11.1

Source: MedChemExpress

The activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular signaling events that ultimately lead to its anti-proliferative and anti-secretory effects.

Signaling Pathways

Upon binding to SSTR2 and SSTR5, this compound triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling pathways, including the MAPK/ERK pathway. The modulation of these pathways results in the upregulation of the cell cycle inhibitor p27Kip1 and a reduction in the proliferation marker Ki-67.

BIM23190_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 binds SSTR5 SSTR5 BIM23190->SSTR5 binds G_protein Gi/o Protein SSTR2->G_protein activates SSTR5->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates RAF RAF PKA->RAF inhibits MEK MEK RAF->MEK ERK p-ERK MEK->ERK p27Kip1 p27Kip1 ERK->p27Kip1 upregulates Ki67 Ki-67 ERK->Ki67 downregulates CellCycleArrest Cell Cycle Arrest p27Kip1->CellCycleArrest Ki67->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

This compound Signaling Pathway

Experimental Protocols

The following sections provide representative protocols for the synthesis, characterization, and in vivo evaluation of this compound. These are generalized methods and may require optimization for specific laboratory conditions.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a standard Fmoc/tBu-based solid-phase synthesis approach for a cyclic peptide like this compound.

SPPS_Workflow Resin_Swelling 1. Resin Swelling (e.g., Rink Amide resin in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection (20% piperidine in DMF) Resin_Swelling->Fmoc_Deprotection1 Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Fmoc_Deprotection1->Amino_Acid_Coupling Washing1 4. Washing (DMF, DCM) Amino_Acid_Coupling->Washing1 Repeat_Cycle 5. Repeat Steps 2-4 (for each amino acid in the linear sequence) Washing1->Repeat_Cycle Side_Chain_Deprotection 6. Selective Side-Chain Deprotection (for cyclization) Repeat_Cycle->Side_Chain_Deprotection On_Resin_Cyclization 7. On-Resin Cyclization (e.g., HBTU/HOBt, DIPEA) Side_Chain_Deprotection->On_Resin_Cyclization Final_Deprotection 8. Final Fmoc Deprotection On_Resin_Cyclization->Final_Deprotection Cleavage 9. Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Characterization 11. Characterization (Mass Spectrometry, HPLC) Purification->Characterization Glioma_Xenograft_Workflow Cell_Culture 1. C6 Glioma Cell Culture Tumor_Implantation 3. Subcutaneous Implantation of C6 Cells Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model (Athymic nude mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound or Vehicle) Randomization->Treatment Tumor_Measurement 7. Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint 8. Study Endpoint and Data Analysis Tumor_Measurement->Endpoint

References

In-Depth Technical Guide: Ki Values of BIM-23190 for Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the somatostatin (B550006) analog BIM-23190 for its target receptors, SSTR2 and SSTR5. The information presented herein is curated for researchers and professionals in the field of drug development and molecular pharmacology.

Core Data: Binding Affinity of this compound

This compound is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its binding affinity, quantified by the inhibition constant (Ki), demonstrates a high affinity for SSTR2 and a moderate affinity for SSTR5. These values are critical for understanding its pharmacological profile and potential therapeutic applications.

CompoundReceptor SubtypeKi (nM)
This compoundSSTR20.34
This compoundSSTR511.1

Experimental Protocols: Determination of Ki Values

The binding affinities of this compound were determined using a competitive radioligand binding assay. This standard method allows for the characterization of the interaction between a test compound (in this case, this compound) and its target receptors by measuring the displacement of a radiolabeled ligand.

Radioligand Binding Assay Protocol

The following protocol is based on the methodology described in the foundational study by Shimon et al. (1997) in The Journal of Clinical Investigation[1][2][3][4].

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5), were used.

  • Cells were cultured in a suitable medium (e.g., Ham's F-12 medium supplemented with fetal bovine serum and antibiotics) until confluent.

  • For membrane preparation, cultured cells were harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl).

  • The homogenate was then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant was further centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The final membrane pellet was resuspended in an assay buffer.

2. Competitive Binding Assay:

  • The assay was performed in a multi-well plate format.

  • Each well contained the cell membrane preparation (expressing either SSTR2 or SSTR5), a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14), and varying concentrations of the unlabeled test compound, this compound.

  • Non-specific binding was determined in the presence of a high concentration of unlabeled somatostatin.

  • The plates were incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • The filters were washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma counter.

4. Data Analysis:

  • The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

  • The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO-K1 Cells Expressing SSTR2 or SSTR5 homogenization Homogenization in Cold Buffer cell_culture->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (pellet membranes) centrifugation1->centrifugation2 resuspension Resuspend Membrane Pellet in Assay Buffer centrifugation2->resuspension assay_setup Incubate: - Membrane Prep - 125I-SRIF-14 (Radioligand) - this compound (Competitor) resuspension->assay_setup filtration Rapid Filtration (separate bound/free) assay_setup->filtration washing Wash Filters filtration->washing counting Gamma Counting washing->counting ic50 Determine IC50 from Competition Curve counting->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff G cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Gi_o Gi/o Protein SSTR2_5->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits K_channel K+ Channel Gi_o->K_channel activates Ca_channel Ca2+ Channel Gi_o->Ca_channel inhibits PTP ↑ Phosphotyrosine Phosphatase (PTP) Gi_o->PTP activates cAMP ↓ cAMP AC->cAMP produces K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx PKA ↓ PKA Activity cAMP->PKA MAPK ↓ MAPK Pathway PTP->MAPK inhibits

References

In-Depth Technical Guide: Ki Values of BIM-23190 for Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the somatostatin analog BIM-23190 for its target receptors, SSTR2 and SSTR5. The information presented herein is curated for researchers and professionals in the field of drug development and molecular pharmacology.

Core Data: Binding Affinity of this compound

This compound is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its binding affinity, quantified by the inhibition constant (Ki), demonstrates a high affinity for SSTR2 and a moderate affinity for SSTR5. These values are critical for understanding its pharmacological profile and potential therapeutic applications.

CompoundReceptor SubtypeKi (nM)
This compoundSSTR20.34
This compoundSSTR511.1

Experimental Protocols: Determination of Ki Values

The binding affinities of this compound were determined using a competitive radioligand binding assay. This standard method allows for the characterization of the interaction between a test compound (in this case, this compound) and its target receptors by measuring the displacement of a radiolabeled ligand.

Radioligand Binding Assay Protocol

The following protocol is based on the methodology described in the foundational study by Shimon et al. (1997) in The Journal of Clinical Investigation[1][2][3][4].

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5), were used.

  • Cells were cultured in a suitable medium (e.g., Ham's F-12 medium supplemented with fetal bovine serum and antibiotics) until confluent.

  • For membrane preparation, cultured cells were harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl).

  • The homogenate was then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant was further centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The final membrane pellet was resuspended in an assay buffer.

2. Competitive Binding Assay:

  • The assay was performed in a multi-well plate format.

  • Each well contained the cell membrane preparation (expressing either SSTR2 or SSTR5), a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14), and varying concentrations of the unlabeled test compound, this compound.

  • Non-specific binding was determined in the presence of a high concentration of unlabeled somatostatin.

  • The plates were incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • The filters were washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma counter.

4. Data Analysis:

  • The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

  • The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO-K1 Cells Expressing SSTR2 or SSTR5 homogenization Homogenization in Cold Buffer cell_culture->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (pellet membranes) centrifugation1->centrifugation2 resuspension Resuspend Membrane Pellet in Assay Buffer centrifugation2->resuspension assay_setup Incubate: - Membrane Prep - 125I-SRIF-14 (Radioligand) - this compound (Competitor) resuspension->assay_setup filtration Rapid Filtration (separate bound/free) assay_setup->filtration washing Wash Filters filtration->washing counting Gamma Counting washing->counting ic50 Determine IC50 from Competition Curve counting->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff G cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Gi_o Gi/o Protein SSTR2_5->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits K_channel K+ Channel Gi_o->K_channel activates Ca_channel Ca2+ Channel Gi_o->Ca_channel inhibits PTP ↑ Phosphotyrosine Phosphatase (PTP) Gi_o->PTP activates cAMP ↓ cAMP AC->cAMP produces K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx PKA ↓ PKA Activity cAMP->PKA MAPK ↓ MAPK Pathway PTP->MAPK inhibits

References

Unraveling the Dichotomous Role of BIM-23190 in Prolactin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic somatostatin (B550006) analog BIM-23190 and its modulatory effects on prolactin (PRL) secretion. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes the complex signaling pathways involved. This compound, a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), exhibits a paradoxical function in the regulation of prolactin release from pituitary adenoma cells, highlighting a nuanced interplay between these two receptor subtypes.

Core Findings: A Tale of Two Receptors

This compound demonstrates high affinity for SSTR2 and a moderate affinity for SSTR5. While somatostatin and its analogs are typically associated with the inhibition of hormone secretion, studies on cultured human prolactin-secreting pituitary adenomas have revealed a surprising stimulatory effect of this compound on prolactin release. This observation is attributed to its potent agonism at the SSTR2 receptor. In stark contrast, activation of SSTR5 has been shown to inhibit prolactin secretion. This opposing action underscores the differential roles of SSTR2 and SSTR5 in the regulation of lactotroph function in a pathological context.

Quantitative Analysis of this compound on Prolactin Secretion

The following table summarizes the in vitro effects of this compound on prolactin secretion from cultured human prolactinoma cells, as reported in key studies.

CompoundConcentration (nM)Change in Prolactin Secretion (%)Cell TypeReference
This compound10~5% increaseHuman Prolactinoma CellsShimon et al., 1997
This compound100~10-15% increaseHuman Prolactinoma CellsShimon et al., 1997

Deciphering the Signaling Cascades

The differential effects of this compound on prolactin secretion are rooted in the distinct intracellular signaling pathways coupled to SSTR2 and SSTR5 in lactotrophs.

SSTR5-Mediated Inhibition of Prolactin Secretion:

Activation of SSTR5 by a selective agonist leads to the inhibition of prolactin secretion. This process is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn leads to the inhibition of prolactin gene transcription and exocytosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR5 SSTR5 AC Adenylyl Cyclase SSTR5->AC Gαi/o cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA PRL_Exocytosis Prolactin Exocytosis PKA->PRL_Exocytosis Inhibition BIM_agonist SSTR5 Agonist BIM_agonist->SSTR5 Binds to

SSTR5-mediated inhibition of prolactin secretion.

SSTR2-Mediated Stimulation of Prolactin Secretion:

The mechanism underlying the stimulatory effect of SSTR2 activation on prolactin secretion is less conventional and appears to be specific to the context of prolactinoma cells. While SSTR2 also couples to inhibitory G proteins, leading to a decrease in cAMP, it is hypothesized that in these cells, SSTR2 activation may trigger alternative signaling pathways that ultimately promote prolactin release. One possibility is the involvement of G protein βγ subunits (Gβγ), which can activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium, a key trigger for hormone exocytosis. The mild nature of the stimulation suggests a modulatory rather than a primary secretory role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 G_protein Gαi/oβγ SSTR2->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) Ca2_plus [Ca²⁺]i PLC->Ca2_plus IP₃/DAG Pathway G_beta_gamma->PLC Activates PRL_Exocytosis Prolactin Exocytosis Ca2_plus->PRL_Exocytosis Stimulation BIM_23190 This compound BIM_23190->SSTR2 Binds to

Hypothesized SSTR2-mediated stimulation of prolactin secretion.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for studying the effects of compounds like this compound on prolactin secretion from human pituitary adenomas.

Primary Culture of Human Pituitary Adenoma Cells

This protocol outlines the steps for establishing primary cultures from surgically resected human prolactinoma tissue.

G start Surgically Resected Prolactinoma Tissue wash Wash with DME + 0.3% BSA start->wash mince Mince Tissue wash->mince digest Enzymatic Digestion (0.35% Collagenase, 0.1% Hyaluronidase) mince->digest filter Filter Cell Suspension digest->filter resuspend Resuspend in DME + 10% FBS + Antibiotics filter->resuspend seed Seed in 48-well plates (~5x10⁴ cells/well) resuspend->seed incubate1 Incubate for 96h (37°C, 5% CO₂) seed->incubate1 change_medium Change to Serum-Free Defined DME incubate1->change_medium treat Treat with this compound (or vehicle) for 3h change_medium->treat collect Collect Medium for Hormone Measurement treat->collect end Analysis collect->end

Workflow for primary culture of human pituitary adenoma cells.

Materials:

  • Dulbecco's Modified Eagle's Medium (DME)

  • Bovine Serum Albumin (BSA)

  • Collagenase (Type I or as optimized)

  • Hyaluronidase (B3051955)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • 48-well tissue culture plates

  • Sterile filters (e.g., 70 µm)

Procedure:

  • Tissue Collection and Preparation: Obtain fresh prolactin-secreting pituitary adenoma tissue from transsphenoidal surgery in sterile collection medium.

  • Washing: Wash the tissue specimen multiple times with DME containing 0.3% BSA to remove blood and debris.

  • Mechanical Dissociation: Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.

  • Enzymatic Digestion: Incubate the minced tissue in a solution of 0.35% collagenase and 0.1% hyaluronidase in DME for 1 hour at 37°C with gentle agitation.

  • Cell Dispersion and Filtration: Further disperse the tissue by gentle pipetting. Pass the cell suspension through a sterile filter to remove undigested tissue.

  • Cell Resuspension and Seeding: Centrifuge the filtered cell suspension, discard the supernatant, and resuspend the cell pellet in DME supplemented with 10% FBS and antibiotics. Seed the cells into 48-well plates at a density of approximately 5 x 10⁴ cells per well.

  • Initial Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment and recovery.

  • Serum Starvation and Treatment: After the initial incubation, replace the medium with serum-free defined DME. Treat the cells with various concentrations of this compound or a vehicle control for 3 hours.

  • Sample Collection: Following the treatment period, collect the culture medium from each well for subsequent hormone analysis.

Prolactin Measurement by Radioimmunoassay (RIA)

This protocol describes a general method for quantifying prolactin levels in the collected cell culture media.

Principle: The radioimmunoassay is a competitive binding assay. A known quantity of radiolabeled prolactin (tracer) competes with the unlabeled prolactin in the sample for a limited number of binding sites on a specific anti-prolactin antibody. The amount of radiolabeled prolactin bound to the antibody is inversely proportional to the concentration of unlabeled prolactin in the sample.

Materials:

  • Anti-prolactin antibody (primary antibody)

  • Radiolabeled prolactin (e.g., ¹²⁵I-prolactin)

  • Prolactin standards of known concentrations

  • Precipitating reagent (e.g., secondary antibody, polyethylene (B3416737) glycol)

  • Assay buffer

  • Gamma counter

Procedure:

  • Assay Setup: In assay tubes, add a specific volume of assay buffer, prolactin standards or unknown samples (collected culture medium), and a fixed concentration of the primary anti-prolactin antibody.

  • Incubation: Vortex the tubes and incubate for a predetermined period (e.g., 24 hours) at a specific temperature (e.g., 4°C) to allow for the binding of prolactin to the antibody.

  • Addition of Tracer: Add a known amount of radiolabeled prolactin to each tube.

  • Second Incubation: Vortex and incubate the tubes again for a specified time (e.g., 24 hours) at the same temperature to allow the tracer to compete for antibody binding sites.

  • Separation of Bound and Free Prolactin: Add a precipitating reagent to separate the antibody-bound prolactin from the free prolactin. Centrifuge the tubes to pellet the antibody-bound complex.

  • Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled prolactin against the concentration of the prolactin standards. Determine the prolactin concentration in the unknown samples by interpolating their bound radioactivity values from the standard curve.

Conclusion

This compound presents a fascinating case of dual functionality in the modulation of prolactin secretion, acting as a mild stimulator through SSTR2 and contributing to the known inhibitory pathway via SSTR5. This complex behavior, observed in human prolactinoma cells, opens new avenues for research into the nuanced roles of somatostatin receptor subtypes in pituitary adenoma pathophysiology. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a robust framework for scientists and researchers to further investigate these mechanisms and explore the therapeutic potential of subtype-selective somatostatin analogs. A deeper understanding of these differential signaling pathways is crucial for the development of more targeted and effective treatments for prolactin-secreting pituitary tumors.

Unraveling the Dichotomous Role of BIM-23190 in Prolactin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic somatostatin analog BIM-23190 and its modulatory effects on prolactin (PRL) secretion. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes the complex signaling pathways involved. This compound, a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), exhibits a paradoxical function in the regulation of prolactin release from pituitary adenoma cells, highlighting a nuanced interplay between these two receptor subtypes.

Core Findings: A Tale of Two Receptors

This compound demonstrates high affinity for SSTR2 and a moderate affinity for SSTR5. While somatostatin and its analogs are typically associated with the inhibition of hormone secretion, studies on cultured human prolactin-secreting pituitary adenomas have revealed a surprising stimulatory effect of this compound on prolactin release. This observation is attributed to its potent agonism at the SSTR2 receptor. In stark contrast, activation of SSTR5 has been shown to inhibit prolactin secretion. This opposing action underscores the differential roles of SSTR2 and SSTR5 in the regulation of lactotroph function in a pathological context.

Quantitative Analysis of this compound on Prolactin Secretion

The following table summarizes the in vitro effects of this compound on prolactin secretion from cultured human prolactinoma cells, as reported in key studies.

CompoundConcentration (nM)Change in Prolactin Secretion (%)Cell TypeReference
This compound10~5% increaseHuman Prolactinoma CellsShimon et al., 1997
This compound100~10-15% increaseHuman Prolactinoma CellsShimon et al., 1997

Deciphering the Signaling Cascades

The differential effects of this compound on prolactin secretion are rooted in the distinct intracellular signaling pathways coupled to SSTR2 and SSTR5 in lactotrophs.

SSTR5-Mediated Inhibition of Prolactin Secretion:

Activation of SSTR5 by a selective agonist leads to the inhibition of prolactin secretion. This process is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn leads to the inhibition of prolactin gene transcription and exocytosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR5 SSTR5 AC Adenylyl Cyclase SSTR5->AC Gαi/o cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA PRL_Exocytosis Prolactin Exocytosis PKA->PRL_Exocytosis Inhibition BIM_agonist SSTR5 Agonist BIM_agonist->SSTR5 Binds to

SSTR5-mediated inhibition of prolactin secretion.

SSTR2-Mediated Stimulation of Prolactin Secretion:

The mechanism underlying the stimulatory effect of SSTR2 activation on prolactin secretion is less conventional and appears to be specific to the context of prolactinoma cells. While SSTR2 also couples to inhibitory G proteins, leading to a decrease in cAMP, it is hypothesized that in these cells, SSTR2 activation may trigger alternative signaling pathways that ultimately promote prolactin release. One possibility is the involvement of G protein βγ subunits (Gβγ), which can activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium, a key trigger for hormone exocytosis. The mild nature of the stimulation suggests a modulatory rather than a primary secretory role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 G_protein Gαi/oβγ SSTR2->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) Ca2_plus [Ca²⁺]i PLC->Ca2_plus IP₃/DAG Pathway G_beta_gamma->PLC Activates PRL_Exocytosis Prolactin Exocytosis Ca2_plus->PRL_Exocytosis Stimulation BIM_23190 This compound BIM_23190->SSTR2 Binds to

Hypothesized SSTR2-mediated stimulation of prolactin secretion.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for studying the effects of compounds like this compound on prolactin secretion from human pituitary adenomas.

Primary Culture of Human Pituitary Adenoma Cells

This protocol outlines the steps for establishing primary cultures from surgically resected human prolactinoma tissue.

G start Surgically Resected Prolactinoma Tissue wash Wash with DME + 0.3% BSA start->wash mince Mince Tissue wash->mince digest Enzymatic Digestion (0.35% Collagenase, 0.1% Hyaluronidase) mince->digest filter Filter Cell Suspension digest->filter resuspend Resuspend in DME + 10% FBS + Antibiotics filter->resuspend seed Seed in 48-well plates (~5x10⁴ cells/well) resuspend->seed incubate1 Incubate for 96h (37°C, 5% CO₂) seed->incubate1 change_medium Change to Serum-Free Defined DME incubate1->change_medium treat Treat with this compound (or vehicle) for 3h change_medium->treat collect Collect Medium for Hormone Measurement treat->collect end Analysis collect->end

Workflow for primary culture of human pituitary adenoma cells.

Materials:

  • Dulbecco's Modified Eagle's Medium (DME)

  • Bovine Serum Albumin (BSA)

  • Collagenase (Type I or as optimized)

  • Hyaluronidase

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • 48-well tissue culture plates

  • Sterile filters (e.g., 70 µm)

Procedure:

  • Tissue Collection and Preparation: Obtain fresh prolactin-secreting pituitary adenoma tissue from transsphenoidal surgery in sterile collection medium.

  • Washing: Wash the tissue specimen multiple times with DME containing 0.3% BSA to remove blood and debris.

  • Mechanical Dissociation: Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.

  • Enzymatic Digestion: Incubate the minced tissue in a solution of 0.35% collagenase and 0.1% hyaluronidase in DME for 1 hour at 37°C with gentle agitation.

  • Cell Dispersion and Filtration: Further disperse the tissue by gentle pipetting. Pass the cell suspension through a sterile filter to remove undigested tissue.

  • Cell Resuspension and Seeding: Centrifuge the filtered cell suspension, discard the supernatant, and resuspend the cell pellet in DME supplemented with 10% FBS and antibiotics. Seed the cells into 48-well plates at a density of approximately 5 x 10⁴ cells per well.

  • Initial Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment and recovery.

  • Serum Starvation and Treatment: After the initial incubation, replace the medium with serum-free defined DME. Treat the cells with various concentrations of this compound or a vehicle control for 3 hours.

  • Sample Collection: Following the treatment period, collect the culture medium from each well for subsequent hormone analysis.

Prolactin Measurement by Radioimmunoassay (RIA)

This protocol describes a general method for quantifying prolactin levels in the collected cell culture media.

Principle: The radioimmunoassay is a competitive binding assay. A known quantity of radiolabeled prolactin (tracer) competes with the unlabeled prolactin in the sample for a limited number of binding sites on a specific anti-prolactin antibody. The amount of radiolabeled prolactin bound to the antibody is inversely proportional to the concentration of unlabeled prolactin in the sample.

Materials:

  • Anti-prolactin antibody (primary antibody)

  • Radiolabeled prolactin (e.g., ¹²⁵I-prolactin)

  • Prolactin standards of known concentrations

  • Precipitating reagent (e.g., secondary antibody, polyethylene glycol)

  • Assay buffer

  • Gamma counter

Procedure:

  • Assay Setup: In assay tubes, add a specific volume of assay buffer, prolactin standards or unknown samples (collected culture medium), and a fixed concentration of the primary anti-prolactin antibody.

  • Incubation: Vortex the tubes and incubate for a predetermined period (e.g., 24 hours) at a specific temperature (e.g., 4°C) to allow for the binding of prolactin to the antibody.

  • Addition of Tracer: Add a known amount of radiolabeled prolactin to each tube.

  • Second Incubation: Vortex and incubate the tubes again for a specified time (e.g., 24 hours) at the same temperature to allow the tracer to compete for antibody binding sites.

  • Separation of Bound and Free Prolactin: Add a precipitating reagent to separate the antibody-bound prolactin from the free prolactin. Centrifuge the tubes to pellet the antibody-bound complex.

  • Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled prolactin against the concentration of the prolactin standards. Determine the prolactin concentration in the unknown samples by interpolating their bound radioactivity values from the standard curve.

Conclusion

This compound presents a fascinating case of dual functionality in the modulation of prolactin secretion, acting as a mild stimulator through SSTR2 and contributing to the known inhibitory pathway via SSTR5. This complex behavior, observed in human prolactinoma cells, opens new avenues for research into the nuanced roles of somatostatin receptor subtypes in pituitary adenoma pathophysiology. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a robust framework for scientists and researchers to further investigate these mechanisms and explore the therapeutic potential of subtype-selective somatostatin analogs. A deeper understanding of these differential signaling pathways is crucial for the development of more targeted and effective treatments for prolactin-secreting pituitary tumors.

Pharmacological Profile of BIM-23190: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin (B550006) analogue characterized by its selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and in vivo efficacy based on available preclinical data. The information is presented to support further research and development of this and similar compounds for potential therapeutic applications, including oncology and endocrinopathies.

Introduction

Somatostatin is a natural cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, as well as on cell proliferation. Its therapeutic potential is limited by a very short biological half-life. Consequently, stable and selective synthetic analogues have been developed to overcome this limitation and to target specific somatostatin receptor (SSTR) subtypes, which are differentially expressed in various tissues and tumors. This compound is one such analogue, demonstrating a distinct profile of high affinity for SSTR2 and moderate affinity for SSTR5, suggesting a potential for targeted therapeutic intervention.

Receptor Binding Affinity

The binding profile of this compound has been characterized through radioligand displacement assays, determining its inhibitory constant (Ki) against various human somatostatin receptor subtypes.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)Reference
SSTR1>1000[1]
SSTR2 0.34 [2][3]
SSTR3>1000[1]
SSTR4>1000[1]
SSTR5 11.1

Data from studies on cloned human somatostatin receptors. Ki values represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

Functional Activity

As a somatostatin analogue, this compound functions as an agonist, initiating downstream signaling cascades upon binding to its target receptors. The primary mechanism of action for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of SSTRs can modulate other signaling pathways, including the MAPK/ERK pathway.

In Vitro Functional Effects
  • Prolactin Secretion: In vitro studies have shown that this compound can mildly stimulate the secretion of prolactin (PRL) in cultured human pituitary adenoma cells.

  • ERK Phosphorylation: Treatment with this compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

In Vivo Efficacy

The anti-tumor potential of this compound has been evaluated in a preclinical cancer model.

Table 2: In Vivo Anti-Tumor Activity of this compound
Animal ModelCell LineDosage and AdministrationOutcomeReference
Male athymic nude (nu/nu) mice, 5-6 weeks oldC6 glioma50 µ g/mouse , injected twice a day for 19 daysSignificantly reduced tumor growth rate

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at SSTR2/SSTR5

The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.

G BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds to Gi Gi Protein Activation SSTR2_5->Gi AC Adenylyl Cyclase Gi->AC Inhibits ERK ↓ p-ERK1/2 Gi->ERK Modulates cAMP ↓ cAMP AC->cAMP Proliferation ↓ Cell Proliferation cAMP->Proliferation Secretion ↓ Hormone Secretion cAMP->Secretion ERK->Proliferation

Caption: Signaling pathway of this compound upon binding to SSTR2 and SSTR5.

Experimental Workflow for Receptor Binding Affinity

The determination of this compound's binding affinity typically follows a competitive radioligand binding assay protocol.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes (Expressing SSTR subtypes) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]-SRIF) Radioligand->Incubation BIM23190 This compound (Varying Concentrations) BIM23190->Incubation Filtration Filtration (Separate bound/free ligand) Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Analysis Data Analysis (Competition Curve Fitting) Counting->Analysis Ki Ki Determination Analysis->Ki

Caption: Workflow for determining the receptor binding affinity of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are generalized methodologies for the key experiments cited.

Radioligand Binding Assay (Generalized)
  • Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).

  • Assay Buffer: A suitable buffer, such as 50 mM HEPES (pH 7.4) containing MgCl2, bovine serum albumin, and protease inhibitors, is used.

  • Radioligand: A subtype-selective or universal radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14 or [¹²⁵I]-MK-678 for SSTR2) is used at a concentration near its Kd.

  • Competitive Inhibition: Cell membranes are incubated with the radioligand and varying concentrations of this compound.

  • Incubation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo C6 Glioma Xenograft Model (Generalized)
  • Cell Culture: Rat C6 glioma cells are cultured in appropriate media and conditions.

  • Animal Model: Male athymic nude (nu/nu) mice, typically 5-6 weeks old, are used.

  • Tumor Implantation: A suspension of C6 glioma cells is implanted subcutaneously or intracranially into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., 50 µ g/mouse , twice daily by injection).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded after a predetermined period (e.g., 19 days), and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment group to the control group.

Pharmacokinetics and Off-Target Profile

There is currently no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the off-target binding profile of this compound.

Conclusion

This compound is a selective somatostatin analogue with high affinity for SSTR2 and moderate affinity for SSTR5. Its in vitro functional activity and in vivo anti-tumor efficacy in a glioma model underscore its potential as a targeted therapeutic agent. Further studies are warranted to fully elucidate its functional potency, pharmacokinetic profile, and safety to guide future clinical development.

References

Pharmacological Profile of BIM-23190: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analogue characterized by its selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and in vivo efficacy based on available preclinical data. The information is presented to support further research and development of this and similar compounds for potential therapeutic applications, including oncology and endocrinopathies.

Introduction

Somatostatin is a natural cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, as well as on cell proliferation. Its therapeutic potential is limited by a very short biological half-life. Consequently, stable and selective synthetic analogues have been developed to overcome this limitation and to target specific somatostatin receptor (SSTR) subtypes, which are differentially expressed in various tissues and tumors. This compound is one such analogue, demonstrating a distinct profile of high affinity for SSTR2 and moderate affinity for SSTR5, suggesting a potential for targeted therapeutic intervention.

Receptor Binding Affinity

The binding profile of this compound has been characterized through radioligand displacement assays, determining its inhibitory constant (Ki) against various human somatostatin receptor subtypes.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)Reference
SSTR1>1000[1]
SSTR2 0.34 [2][3]
SSTR3>1000[1]
SSTR4>1000[1]
SSTR5 11.1

Data from studies on cloned human somatostatin receptors. Ki values represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

Functional Activity

As a somatostatin analogue, this compound functions as an agonist, initiating downstream signaling cascades upon binding to its target receptors. The primary mechanism of action for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of SSTRs can modulate other signaling pathways, including the MAPK/ERK pathway.

In Vitro Functional Effects
  • Prolactin Secretion: In vitro studies have shown that this compound can mildly stimulate the secretion of prolactin (PRL) in cultured human pituitary adenoma cells.

  • ERK Phosphorylation: Treatment with this compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

In Vivo Efficacy

The anti-tumor potential of this compound has been evaluated in a preclinical cancer model.

Table 2: In Vivo Anti-Tumor Activity of this compound
Animal ModelCell LineDosage and AdministrationOutcomeReference
Male athymic nude (nu/nu) mice, 5-6 weeks oldC6 glioma50 µ g/mouse , injected twice a day for 19 daysSignificantly reduced tumor growth rate

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at SSTR2/SSTR5

The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.

G BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds to Gi Gi Protein Activation SSTR2_5->Gi AC Adenylyl Cyclase Gi->AC Inhibits ERK ↓ p-ERK1/2 Gi->ERK Modulates cAMP ↓ cAMP AC->cAMP Proliferation ↓ Cell Proliferation cAMP->Proliferation Secretion ↓ Hormone Secretion cAMP->Secretion ERK->Proliferation

Caption: Signaling pathway of this compound upon binding to SSTR2 and SSTR5.

Experimental Workflow for Receptor Binding Affinity

The determination of this compound's binding affinity typically follows a competitive radioligand binding assay protocol.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes (Expressing SSTR subtypes) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]-SRIF) Radioligand->Incubation BIM23190 This compound (Varying Concentrations) BIM23190->Incubation Filtration Filtration (Separate bound/free ligand) Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Analysis Data Analysis (Competition Curve Fitting) Counting->Analysis Ki Ki Determination Analysis->Ki

Caption: Workflow for determining the receptor binding affinity of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are generalized methodologies for the key experiments cited.

Radioligand Binding Assay (Generalized)
  • Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).

  • Assay Buffer: A suitable buffer, such as 50 mM HEPES (pH 7.4) containing MgCl2, bovine serum albumin, and protease inhibitors, is used.

  • Radioligand: A subtype-selective or universal radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14 or [¹²⁵I]-MK-678 for SSTR2) is used at a concentration near its Kd.

  • Competitive Inhibition: Cell membranes are incubated with the radioligand and varying concentrations of this compound.

  • Incubation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo C6 Glioma Xenograft Model (Generalized)
  • Cell Culture: Rat C6 glioma cells are cultured in appropriate media and conditions.

  • Animal Model: Male athymic nude (nu/nu) mice, typically 5-6 weeks old, are used.

  • Tumor Implantation: A suspension of C6 glioma cells is implanted subcutaneously or intracranially into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., 50 µ g/mouse , twice daily by injection).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded after a predetermined period (e.g., 19 days), and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment group to the control group.

Pharmacokinetics and Off-Target Profile

There is currently no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the off-target binding profile of this compound.

Conclusion

This compound is a selective somatostatin analogue with high affinity for SSTR2 and moderate affinity for SSTR5. Its in vitro functional activity and in vivo anti-tumor efficacy in a glioma model underscore its potential as a targeted therapeutic agent. Further studies are warranted to fully elucidate its functional potency, pharmacokinetic profile, and safety to guide future clinical development.

References

Understanding the Selectivity of BIM-23190: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analogue that has demonstrated significant selectivity as an agonist for specific somatostatin receptor subtypes. This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound, presenting key data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development involving somatostatin receptor-targeted therapies.

Data Presentation: Binding Affinity of this compound

The selectivity of this compound is primarily defined by its differential binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). The following table summarizes the quantitative data on the binding affinity of this compound, expressed as inhibitor constant (Ki) values. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeKi (nM)
SSTR1>1000
SSTR20.34[1][2]
SSTR3>1000
SSTR4>1000
SSTR511.1[1][2]

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. Data derived from competitive radioligand binding assays.

As the data clearly indicates, this compound exhibits a high affinity and selectivity for SSTR2, with a significantly lower, yet notable, affinity for SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is considerably lower, establishing its profile as a selective SSTR2/SSTR5 agonist.

Signaling Pathways

This compound, as a somatostatin analogue, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely SSTR2 and SSTR5. Activation of these receptors initiates a cascade of intracellular signaling events. Both SSTR2 and SSTR5 are primarily coupled to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

SSTR2_SSTR5_Signaling_Pathway BIM_23190 This compound SSTR2 SSTR2 BIM_23190->SSTR2 Binds to SSTR5 SSTR5 BIM_23190->SSTR5 Binds to Gi_o Gi/o Protein SSTR2->Gi_o Activates SSTR5->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates Downstream Targets Radioligand_Binding_Workflow start Start cell_culture Culture Cells Expressing SSTR Subtype start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep incubation Incubate Membranes with Radioligand and this compound membrane_prep->incubation filtration Separate Bound and Free Radioligand (Filtration) incubation->filtration counting Measure Radioactivity (Gamma Counting) filtration->counting analysis Calculate IC50 and Ki counting->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_seeding Seed Cells Expressing SSTR Subtype start->cell_seeding pre_treatment Pre-treat with PDE Inhibitor and Forskolin cell_seeding->pre_treatment agonist_treatment Treat with Varying Concentrations of this compound pre_treatment->agonist_treatment lysis Lyse Cells agonist_treatment->lysis detection Measure cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Calculate EC50 detection->analysis end End analysis->end

References

Understanding the Selectivity of BIM-23190: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analogue that has demonstrated significant selectivity as an agonist for specific somatostatin receptor subtypes. This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound, presenting key data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development involving somatostatin receptor-targeted therapies.

Data Presentation: Binding Affinity of this compound

The selectivity of this compound is primarily defined by its differential binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). The following table summarizes the quantitative data on the binding affinity of this compound, expressed as inhibitor constant (Ki) values. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeKi (nM)
SSTR1>1000
SSTR20.34[1][2]
SSTR3>1000
SSTR4>1000
SSTR511.1[1][2]

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. Data derived from competitive radioligand binding assays.

As the data clearly indicates, this compound exhibits a high affinity and selectivity for SSTR2, with a significantly lower, yet notable, affinity for SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is considerably lower, establishing its profile as a selective SSTR2/SSTR5 agonist.

Signaling Pathways

This compound, as a somatostatin analogue, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely SSTR2 and SSTR5. Activation of these receptors initiates a cascade of intracellular signaling events. Both SSTR2 and SSTR5 are primarily coupled to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

SSTR2_SSTR5_Signaling_Pathway BIM_23190 This compound SSTR2 SSTR2 BIM_23190->SSTR2 Binds to SSTR5 SSTR5 BIM_23190->SSTR5 Binds to Gi_o Gi/o Protein SSTR2->Gi_o Activates SSTR5->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates Downstream Targets Radioligand_Binding_Workflow start Start cell_culture Culture Cells Expressing SSTR Subtype start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep incubation Incubate Membranes with Radioligand and this compound membrane_prep->incubation filtration Separate Bound and Free Radioligand (Filtration) incubation->filtration counting Measure Radioactivity (Gamma Counting) filtration->counting analysis Calculate IC50 and Ki counting->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_seeding Seed Cells Expressing SSTR Subtype start->cell_seeding pre_treatment Pre-treat with PDE Inhibitor and Forskolin cell_seeding->pre_treatment agonist_treatment Treat with Varying Concentrations of this compound pre_treatment->agonist_treatment lysis Lyse Cells agonist_treatment->lysis detection Measure cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Calculate EC50 detection->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for BIM-23190 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] With high binding affinities for these receptors, this compound has demonstrated potential as an anti-cancer agent, particularly in preclinical studies involving glioma models. Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis, making it a compound of interest for further investigation in oncology and endocrinology.[1][3]

These application notes provide a detailed protocol for an in vivo experimental setup to evaluate the anti-tumor efficacy of this compound using a C6 glioma xenograft model in nude mice. Additionally, it outlines the underlying signaling pathways affected by the compound.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the in vivo anti-tumor activity of this compound in a C6 glioma xenograft model.

ParameterValueReference
Animal Model Male athymic nude (nu/nu) mice[1]
Age of Mice 5-6 weeks
Tumor Cell Line C6 glioma
Dosage 50 µ g/mouse
Dosing Frequency Twice a day
Administration Route Injection (specific route not detailed in sources)
Treatment Duration 19 days
Observed Effect Significantly reduced tumor growth rate

Experimental Protocols

This section details the methodology for a key in vivo experiment to assess the anti-tumor properties of this compound.

C6 Glioma Xenograft Model and Drug Administration

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a murine xenograft model of glioma.

Materials:

  • This compound

  • C6 glioma cells

  • Male athymic nude (nu/nu) mice (5-6 weeks old)

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • Cell culture medium (e.g., DMEM)

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Anesthetic agent

Procedure:

  • Cell Culture: Culture C6 glioma cells in appropriate media until they reach the desired confluence for injection.

  • Animal Acclimatization: Allow the male athymic nude mice to acclimatize to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Cell Inoculation:

    • Harvest the C6 glioma cells and resuspend them in a sterile medium or PBS at a concentration suitable for injection (e.g., 1 x 10^6 cells per 100 µL).

    • Anesthetize the mice.

    • Inject the C6 glioma cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.

    • Calculate the tumor volume using the formula: V = (length × width²) / 2.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound and dilute it to the final desired concentration in a sterile vehicle (e.g., PBS). The final dose per mouse is 50 µg.

    • Administer the this compound solution to the mice via injection twice a day.

  • Data Collection and Analysis:

    • Continue the treatment for 19 days, monitoring tumor growth and the general health of the mice throughout the study.

    • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and molecular analysis).

    • Compare the tumor growth rates and final tumor volumes between the this compound-treated group and a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its anti-proliferative effects by activating SSTR2 and SSTR5, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade that ultimately leads to cell cycle arrest. Key molecular events include the downregulation of phosphorylated ERK1/2 (p-ERK1/2) and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.

BIM23190_Signaling_Pathway BIM23190 This compound SSTR2_SSTR5 SSTR2 / SSTR5 BIM23190->SSTR2_SSTR5 Gi Gi Protein SSTR2_SSTR5->Gi pERK p-ERK1/2 SSTR2_SSTR5->pERK downregulates Apoptosis Apoptosis SSTR2_SSTR5->Apoptosis induces AC Adenylate Cyclase Gi->AC inhibition ERK_pathway Raf/MEK/ERK Pathway Gi->ERK_pathway modulates cAMP cAMP AC->cAMP produces ERK_pathway->pERK phosphorylation p27Kip1 p27Kip1 pERK->p27Kip1 inhibits CellCycleArrest Cell Cycle Arrest (G1 Phase) p27Kip1->CellCycleArrest

Caption: Signaling pathway of this compound via SSTR2/SSTR5.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the logical flow of the in vivo experiment described in the protocol section.

InVivo_Workflow start Start cell_culture C6 Glioma Cell Culture start->cell_culture inoculation Subcutaneous Inoculation in Nude Mice cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Treatment (50 µg/mouse, 2x/day, 19 days) randomization->treatment control Vehicle Control Treatment randomization->control monitoring Tumor Measurement (2-3 times/week) treatment->monitoring control->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint After 19 days analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo C6 glioma xenograft study.

References

Application Notes and Protocols for BIM-23190 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] With high binding affinities for these receptors, this compound has demonstrated potential as an anti-cancer agent, particularly in preclinical studies involving glioma models. Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis, making it a compound of interest for further investigation in oncology and endocrinology.[1][3]

These application notes provide a detailed protocol for an in vivo experimental setup to evaluate the anti-tumor efficacy of this compound using a C6 glioma xenograft model in nude mice. Additionally, it outlines the underlying signaling pathways affected by the compound.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the in vivo anti-tumor activity of this compound in a C6 glioma xenograft model.

ParameterValueReference
Animal Model Male athymic nude (nu/nu) mice[1]
Age of Mice 5-6 weeks
Tumor Cell Line C6 glioma
Dosage 50 µ g/mouse
Dosing Frequency Twice a day
Administration Route Injection (specific route not detailed in sources)
Treatment Duration 19 days
Observed Effect Significantly reduced tumor growth rate

Experimental Protocols

This section details the methodology for a key in vivo experiment to assess the anti-tumor properties of this compound.

C6 Glioma Xenograft Model and Drug Administration

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a murine xenograft model of glioma.

Materials:

  • This compound

  • C6 glioma cells

  • Male athymic nude (nu/nu) mice (5-6 weeks old)

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • Cell culture medium (e.g., DMEM)

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Anesthetic agent

Procedure:

  • Cell Culture: Culture C6 glioma cells in appropriate media until they reach the desired confluence for injection.

  • Animal Acclimatization: Allow the male athymic nude mice to acclimatize to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Cell Inoculation:

    • Harvest the C6 glioma cells and resuspend them in a sterile medium or PBS at a concentration suitable for injection (e.g., 1 x 10^6 cells per 100 µL).

    • Anesthetize the mice.

    • Inject the C6 glioma cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.

    • Calculate the tumor volume using the formula: V = (length × width²) / 2.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound and dilute it to the final desired concentration in a sterile vehicle (e.g., PBS). The final dose per mouse is 50 µg.

    • Administer the this compound solution to the mice via injection twice a day.

  • Data Collection and Analysis:

    • Continue the treatment for 19 days, monitoring tumor growth and the general health of the mice throughout the study.

    • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and molecular analysis).

    • Compare the tumor growth rates and final tumor volumes between the this compound-treated group and a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its anti-proliferative effects by activating SSTR2 and SSTR5, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade that ultimately leads to cell cycle arrest. Key molecular events include the downregulation of phosphorylated ERK1/2 (p-ERK1/2) and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.

BIM23190_Signaling_Pathway BIM23190 This compound SSTR2_SSTR5 SSTR2 / SSTR5 BIM23190->SSTR2_SSTR5 Gi Gi Protein SSTR2_SSTR5->Gi pERK p-ERK1/2 SSTR2_SSTR5->pERK downregulates Apoptosis Apoptosis SSTR2_SSTR5->Apoptosis induces AC Adenylate Cyclase Gi->AC inhibition ERK_pathway Raf/MEK/ERK Pathway Gi->ERK_pathway modulates cAMP cAMP AC->cAMP produces ERK_pathway->pERK phosphorylation p27Kip1 p27Kip1 pERK->p27Kip1 inhibits CellCycleArrest Cell Cycle Arrest (G1 Phase) p27Kip1->CellCycleArrest

Caption: Signaling pathway of this compound via SSTR2/SSTR5.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the logical flow of the in vivo experiment described in the protocol section.

InVivo_Workflow start Start cell_culture C6 Glioma Cell Culture start->cell_culture inoculation Subcutaneous Inoculation in Nude Mice cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Treatment (50 µg/mouse, 2x/day, 19 days) randomization->treatment control Vehicle Control Treatment randomization->control monitoring Tumor Measurement (2-3 times/week) treatment->monitoring control->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint After 19 days analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo C6 glioma xenograft study.

References

Application Notes and Protocols for Cell-Based Assay Design for BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] It exhibits a high affinity for SSTR2 with a Ki value of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1][2] Understanding the cellular response to this compound is crucial for its development as a therapeutic agent for conditions such as cancer and acromegaly. These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of this compound. The assays are designed to determine the binding affinity and functional potency of this compound at its target receptors, SSTR2 and SSTR5.

Signaling Pathways of SSTR2 and SSTR5

Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. SSTR2 and SSTR5 activation can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases and phospholipase C (PLC), which can lead to changes in intracellular calcium levels. The specific signaling cascade activated can be cell-type dependent.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 Binds SSTR5 SSTR5 BIM23190->SSTR5 Binds G_protein Gi/o SSTR2->G_protein Activates SSTR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Cell Proliferation) PKA->Cellular_Response Phosphorylates cluster_workflow cAMP Assay Workflow Start Seed Cells (SSTR2-CHO or SSTR5-HEK) Incubate1 Incubate Overnight Start->Incubate1 Add_Antagonist Add Antagonist (Optional) Incubate1->Add_Antagonist Add_Agonist Add this compound Add_Antagonist->Add_Agonist Add_Forskolin Add Forskolin Add_Agonist->Add_Forskolin Incubate2 Incubate 30 min Add_Forskolin->Incubate2 Add_HTRF Add HTRF Reagents Incubate2->Add_HTRF Incubate3 Incubate 60 min Add_HTRF->Incubate3 Read_Plate Read Plate Incubate3->Read_Plate cluster_workflow Calcium Mobilization Assay Workflow Start Seed Cells (SSTR-Gα15) Incubate1 Incubate Overnight Start->Incubate1 Load_Dye Load with Calcium Dye Incubate1->Load_Dye Incubate2 Incubate 60 min Load_Dye->Incubate2 Measure_Baseline Measure Baseline Fluorescence Incubate2->Measure_Baseline Inject_Agonist Inject this compound Measure_Baseline->Inject_Agonist Measure_Response Measure Fluorescence Response Inject_Agonist->Measure_Response

References

Application Notes and Protocols for Cell-Based Assay Design for BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] It exhibits a high affinity for SSTR2 with a Ki value of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1][2] Understanding the cellular response to this compound is crucial for its development as a therapeutic agent for conditions such as cancer and acromegaly. These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of this compound. The assays are designed to determine the binding affinity and functional potency of this compound at its target receptors, SSTR2 and SSTR5.

Signaling Pathways of SSTR2 and SSTR5

Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. SSTR2 and SSTR5 activation can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases and phospholipase C (PLC), which can lead to changes in intracellular calcium levels. The specific signaling cascade activated can be cell-type dependent.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 Binds SSTR5 SSTR5 BIM23190->SSTR5 Binds G_protein Gi/o SSTR2->G_protein Activates SSTR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Cell Proliferation) PKA->Cellular_Response Phosphorylates cluster_workflow cAMP Assay Workflow Start Seed Cells (SSTR2-CHO or SSTR5-HEK) Incubate1 Incubate Overnight Start->Incubate1 Add_Antagonist Add Antagonist (Optional) Incubate1->Add_Antagonist Add_Agonist Add this compound Add_Antagonist->Add_Agonist Add_Forskolin Add Forskolin Add_Agonist->Add_Forskolin Incubate2 Incubate 30 min Add_Forskolin->Incubate2 Add_HTRF Add HTRF Reagents Incubate2->Add_HTRF Incubate3 Incubate 60 min Add_HTRF->Incubate3 Read_Plate Read Plate Incubate3->Read_Plate cluster_workflow Calcium Mobilization Assay Workflow Start Seed Cells (SSTR-Gα15) Incubate1 Incubate Overnight Start->Incubate1 Load_Dye Load with Calcium Dye Incubate1->Load_Dye Incubate2 Incubate 60 min Load_Dye->Incubate2 Measure_Baseline Measure Baseline Fluorescence Incubate2->Measure_Baseline Inject_Agonist Inject this compound Measure_Baseline->Inject_Agonist Measure_Response Measure Fluorescence Response Inject_Agonist->Measure_Response

References

Application Notes and Protocols for BIM-23190 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). As a selective agonist for these receptors, this compound is a valuable tool for investigating the physiological roles of SSTR2 and SSTR5 and for preclinical research in areas such as oncology and endocrinology. These application notes provide detailed protocols for the reconstitution and in vitro use of this compound, including methods for assessing its effects on cell signaling, proliferation, and hormone secretion.

Product Information

Characteristic Value
IUPAC Name D-Phe-Cys-Tyr-D-Trp-Lys-Abu-Cys-Thr-NH2 (disulfide bridge)
Molecular Formula C57H79N13O12S2
Molecular Weight 1226.45 g/mol
Binding Affinity (Ki) SSTR2: 0.34 nM, SSTR5: 11.1 nM[1]

Reconstitution of this compound

For in vitro experiments, this compound hydrochloride is typically reconstituted in sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO).

Protocol for Reconstitution:

  • Solvent Selection:

    • Water: For immediate use in aqueous buffers.

    • DMSO: For preparing concentrated stock solutions for long-term storage.

  • Preparation of Stock Solution (1 mM in DMSO):

    • Equilibrate the vial of this compound hydrochloride to room temperature before opening.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a 1 mM concentration. For example, to a 1 mg vial, add 815 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Table 1: Reconstitution Data

Compound Solvent Stock Concentration Storage
This compound hydrochlorideWater or DMSO1 mM-20°C or -80°C

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • Pituitary Adenoma Cells (Primary Culture): Useful for studying effects on hormone secretion (e.g., growth hormone, prolactin).[2]

    • AtT-20 Cells: A mouse pituitary tumor cell line that endogenously expresses SSTR2 and SSTR5, suitable for studying Ca2+ channel coupling.[3]

    • C6 Glioma Cells: A rat glioma cell line that can be used to study antiproliferative effects.[4]

    • Other cell lines endogenously expressing or transfected with SSTR2 and/or SSTR5.

  • General Treatment Protocol:

    • Plate cells at the desired density and allow them to adhere and reach the desired confluency.

    • Thaw the this compound stock solution and dilute it to the final working concentration in the appropriate cell culture medium. A typical starting concentration for in vitro studies is 100 nM.[2] A dose-response curve (e.g., 1 nM to 1 µM) is recommended for initial experiments.

    • Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration).

    • Incubate the cells for the desired period (e.g., 3 hours for signaling studies, 24-72 hours for proliferation or apoptosis assays).

Western Blot Analysis of ERK1/2 Phosphorylation

Activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of the ERK1/2 signaling pathway.

Protocol:

  • Seed cells (e.g., C6 glioma) in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Treat the cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) for a short period (e.g., 15-30 minutes). Include a vehicle control.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Cell Proliferation Assay (WST-1 or MTT)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Hormone Secretion Assay (Growth Hormone and Prolactin)

Protocol:

  • Prepare primary cultures of human pituitary adenoma cells or use a suitable cell line (e.g., AtT-20).

  • Plate the cells in 48-well plates at a density of approximately 5 x 10^4 cells/well and culture for 96 hours.

  • Change the medium to serum-free defined medium.

  • Treat the cells with this compound (e.g., 100 nM) or vehicle control for 3 hours.

  • Collect the cell culture medium.

  • Measure the concentration of growth hormone (GH) and prolactin (PRL) in the medium using specific ELISA kits according to the manufacturer's instructions.

Table 2: Summary of In Vitro Assays for this compound

Assay Purpose Typical Cell Line Typical Concentration Typical Incubation Time
Western Blot (p-ERK) Assess inhibition of ERK signalingC6 Glioma10-1000 nM15-30 minutes
Proliferation (WST-1/MTT) Measure anti-proliferative effectsC6 Glioma, Pituitary tumor cells1-1000 nM24-72 hours
Apoptosis (Annexin V/PI) Quantify induction of apoptosisC6 Glioma, Pituitary tumor cells1-1000 nM24-48 hours
Hormone Secretion (ELISA) Measure inhibition of hormone releasePrimary pituitary adenoma cells, AtT-20100 nM3 hours

Signaling Pathway and Experimental Workflow Diagrams

BIM23190_Signaling_Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds Gi Gi SSTR2_5->Gi Activates SHP1 SHP-1 SSTR2_5->SHP1 Activates p27Kip1 p27Kip1 SSTR2_5->p27Kip1 Upregulates AC Adenylate Cyclase Gi->AC Inhibits Ca_channel L-type Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Hormone_Secretion Hormone Secretion (e.g., GH) Ca_influx->Hormone_Secretion Stimulates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway SHP1->Ras_Raf_MEK_ERK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Ras_Raf_MEK_ERK->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Ras_Raf_MEK_ERK->Apoptosis Inhibits p27Kip1->Cell_Cycle_Arrest Induces

Caption: this compound Signaling Pathway.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody (p-ERK, Total ERK) F->G H Secondary Antibody G->H I Detection & Analysis H->I

Caption: Western Blot Workflow.

Apoptosis_Assay_Workflow A Cell Seeding & Treatment B Cell Harvesting A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubation E->F G Flow Cytometry Analysis F->G

Caption: Apoptosis Assay Workflow.

References

Application Notes and Protocols for BIM-23190 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). As a selective agonist for these receptors, this compound is a valuable tool for investigating the physiological roles of SSTR2 and SSTR5 and for preclinical research in areas such as oncology and endocrinology. These application notes provide detailed protocols for the reconstitution and in vitro use of this compound, including methods for assessing its effects on cell signaling, proliferation, and hormone secretion.

Product Information

Characteristic Value
IUPAC Name D-Phe-Cys-Tyr-D-Trp-Lys-Abu-Cys-Thr-NH2 (disulfide bridge)
Molecular Formula C57H79N13O12S2
Molecular Weight 1226.45 g/mol
Binding Affinity (Ki) SSTR2: 0.34 nM, SSTR5: 11.1 nM[1]

Reconstitution of this compound

For in vitro experiments, this compound hydrochloride is typically reconstituted in sterile, nuclease-free water or dimethyl sulfoxide (DMSO).

Protocol for Reconstitution:

  • Solvent Selection:

    • Water: For immediate use in aqueous buffers.

    • DMSO: For preparing concentrated stock solutions for long-term storage.

  • Preparation of Stock Solution (1 mM in DMSO):

    • Equilibrate the vial of this compound hydrochloride to room temperature before opening.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a 1 mM concentration. For example, to a 1 mg vial, add 815 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Table 1: Reconstitution Data

Compound Solvent Stock Concentration Storage
This compound hydrochlorideWater or DMSO1 mM-20°C or -80°C

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • Pituitary Adenoma Cells (Primary Culture): Useful for studying effects on hormone secretion (e.g., growth hormone, prolactin).[2]

    • AtT-20 Cells: A mouse pituitary tumor cell line that endogenously expresses SSTR2 and SSTR5, suitable for studying Ca2+ channel coupling.[3]

    • C6 Glioma Cells: A rat glioma cell line that can be used to study antiproliferative effects.[4]

    • Other cell lines endogenously expressing or transfected with SSTR2 and/or SSTR5.

  • General Treatment Protocol:

    • Plate cells at the desired density and allow them to adhere and reach the desired confluency.

    • Thaw the this compound stock solution and dilute it to the final working concentration in the appropriate cell culture medium. A typical starting concentration for in vitro studies is 100 nM.[2] A dose-response curve (e.g., 1 nM to 1 µM) is recommended for initial experiments.

    • Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration).

    • Incubate the cells for the desired period (e.g., 3 hours for signaling studies, 24-72 hours for proliferation or apoptosis assays).

Western Blot Analysis of ERK1/2 Phosphorylation

Activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of the ERK1/2 signaling pathway.

Protocol:

  • Seed cells (e.g., C6 glioma) in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Treat the cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) for a short period (e.g., 15-30 minutes). Include a vehicle control.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Cell Proliferation Assay (WST-1 or MTT)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Hormone Secretion Assay (Growth Hormone and Prolactin)

Protocol:

  • Prepare primary cultures of human pituitary adenoma cells or use a suitable cell line (e.g., AtT-20).

  • Plate the cells in 48-well plates at a density of approximately 5 x 10^4 cells/well and culture for 96 hours.

  • Change the medium to serum-free defined medium.

  • Treat the cells with this compound (e.g., 100 nM) or vehicle control for 3 hours.

  • Collect the cell culture medium.

  • Measure the concentration of growth hormone (GH) and prolactin (PRL) in the medium using specific ELISA kits according to the manufacturer's instructions.

Table 2: Summary of In Vitro Assays for this compound

Assay Purpose Typical Cell Line Typical Concentration Typical Incubation Time
Western Blot (p-ERK) Assess inhibition of ERK signalingC6 Glioma10-1000 nM15-30 minutes
Proliferation (WST-1/MTT) Measure anti-proliferative effectsC6 Glioma, Pituitary tumor cells1-1000 nM24-72 hours
Apoptosis (Annexin V/PI) Quantify induction of apoptosisC6 Glioma, Pituitary tumor cells1-1000 nM24-48 hours
Hormone Secretion (ELISA) Measure inhibition of hormone releasePrimary pituitary adenoma cells, AtT-20100 nM3 hours

Signaling Pathway and Experimental Workflow Diagrams

BIM23190_Signaling_Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds Gi Gi SSTR2_5->Gi Activates SHP1 SHP-1 SSTR2_5->SHP1 Activates p27Kip1 p27Kip1 SSTR2_5->p27Kip1 Upregulates AC Adenylate Cyclase Gi->AC Inhibits Ca_channel L-type Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Hormone_Secretion Hormone Secretion (e.g., GH) Ca_influx->Hormone_Secretion Stimulates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway SHP1->Ras_Raf_MEK_ERK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Ras_Raf_MEK_ERK->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Ras_Raf_MEK_ERK->Apoptosis Inhibits p27Kip1->Cell_Cycle_Arrest Induces

Caption: this compound Signaling Pathway.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody (p-ERK, Total ERK) F->G H Secondary Antibody G->H I Detection & Analysis H->I

Caption: Western Blot Workflow.

Apoptosis_Assay_Workflow A Cell Seeding & Treatment B Cell Harvesting A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubation E->F G Flow Cytometry Analysis F->G

Caption: Apoptosis Assay Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BIM-23190, a selective somatostatin (B550006) receptor 2 (SSTR2) and 5 (SSTR5) agonist, in mouse models of glioma. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the anti-tumor efficacy of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in a C6 glioma mouse model.

Table 1: Recommended Dosage and Administration of this compound

ParameterValueReference
Drug This compound[1][2]
Animal Model Male athymic nude (nu/nu) mice, 5-6 weeks old[3][4]
Tumor Model C6 glioma[5]
Dosage 50 µ g/mouse
Administration Route Injection (Subcutaneous or Intraperitoneal)
Frequency Twice a day
Duration 19 days

Table 2: C6 Glioma Cell Inoculation Parameters

ParameterSubcutaneous InjectionIntracranial InjectionReference
Cell Line C6 gliomaC6 glioma
Cell Number 1 x 10⁷ cells/mouse1 x 10⁶ cells/mouse
Injection Volume 100 - 200 µL10 µL
Vehicle RPMI media with Matrigel (1:1 ratio)Cell suspension in media

Table 3: Tumor Growth Monitoring

MethodParameters MeasuredFormula/ProcedureReference
Caliper Measurement Tumor length (L) and width (W)Tumor Volume (V) = 0.5 x L x W²
Bioluminescence Imaging (BLI) Photon flux (photons/second)Administer D-luciferin (150 mg/kg) and image using an in vivo imaging system.

Experimental Protocols

Preparation of this compound for In Vivo Injection

This protocol describes the preparation of a this compound solution suitable for injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final injection solution, mix the following components in a sterile tube in the specified order:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the solution thoroughly to ensure complete mixing.

  • Draw the solution into a sterile syringe for injection. Prepare fresh for each day of injection.

C6 Glioma Mouse Model Generation

2.2.1. Subcutaneous C6 Glioma Model

This model is suitable for studies where easy monitoring of tumor growth is desired.

Materials:

  • C6 glioma cells

  • Complete culture medium (e.g., RPMI with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel

  • Male athymic nude (nu/nu) mice (5-6 weeks old)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Culture C6 glioma cells to 80-90% confluency.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in a 1:1 mixture of serum-free culture medium and Matrigel to a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mice.

  • Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation. Tumors typically become palpable within 7-10 days.

2.2.2. Intracranial C6 Glioma Model

This orthotopic model more closely mimics human glioblastoma and is suitable for studying tumor invasion and the effects of the blood-brain barrier.

Materials:

  • C6 glioma cells

  • Complete culture medium

  • PBS

  • Trypsin-EDTA

  • Male athymic nude (nu/nu) mice (5-6 weeks old)

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools (drill, etc.)

Procedure:

  • Prepare a single-cell suspension of C6 glioma cells in a culture medium at a concentration of 1 x 10⁸ cells/mL.

  • Anesthetize the mouse and mount it on the stereotaxic frame.

  • Make a sagittal incision in the scalp to expose the skull.

  • Using a stereotaxic drill, create a small burr hole in the skull over the desired injection site (e.g., the striatum).

  • Slowly lower the Hamilton syringe needle to the target coordinates.

  • Inject 10 µL of the cell suspension (containing 1 x 10⁶ cells) over several minutes.

  • Slowly withdraw the needle and suture the scalp incision.

  • Monitor the mice for neurological signs and tumor growth using imaging techniques.

Monitoring Tumor Growth

2.3.1. Caliper Measurements (for subcutaneous tumors)

  • Measure the length (longest dimension) and width (perpendicular dimension) of the tumor using a digital caliper every 2-3 days.

  • Calculate the tumor volume using the formula: V = 0.5 x (Length) x (Width)² .

2.3.2. Bioluminescence Imaging (for intracranial and subcutaneous tumors)

  • Anesthetize the tumor-bearing mice.

  • Administer D-luciferin (150 mg/kg body weight) via intraperitoneal injection.

  • Wait for the substrate to distribute (typically 10-15 minutes).

  • Image the mice using an in vivo imaging system (e.g., IVIS).

  • Quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI).

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow Experimental Workflow for this compound in C6 Glioma Mouse Model cluster_prep Preparation cluster_model Model Generation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_culture C6 Glioma Cell Culture subcutaneous Subcutaneous Injection (1x10^7 cells) cell_culture->subcutaneous intracranial Intracranial Injection (1x10^6 cells) cell_culture->intracranial bim_prep This compound Preparation treatment This compound Administration (50 µg/mouse, twice daily, 19 days) bim_prep->treatment subcutaneous->treatment control Vehicle Control subcutaneous->control intracranial->treatment intracranial->control caliper Caliper Measurement (Tumor Volume) treatment->caliper Subcutaneous bli Bioluminescence Imaging (Photon Flux) treatment->bli control->caliper Subcutaneous control->bli analysis Data Analysis caliper->analysis bli->analysis

Caption: Experimental workflow for evaluating this compound in mouse models.

This compound Signaling Pathway

signaling_pathway This compound Signaling Pathway via SSTR2 and SSTR5 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 Agonist SSTR5 SSTR5 BIM23190->SSTR5 Agonist GPCR Gαi/o SSTR2->GPCR SSTR5->GPCR AC Adenylyl Cyclase GPCR->AC Inhibition Ca_channel Ca²⁺ Channel GPCR->Ca_channel Inhibition K_channel K⁺ Channel GPCR->K_channel Activation PI3K PI3K GPCR->PI3K Activation cAMP cAMP AC->cAMP Ca_ion ↓ [Ca²⁺]i Ca_channel->Ca_ion K_ion ↑ K⁺ Efflux K_channel->K_ion PKA PKA cAMP->PKA MAPK MAPK (ERK1/2) PKA->MAPK Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Arrest (↑ p27Kip1) Akt->Cell_Cycle Apoptosis Apoptosis Akt->Apoptosis Proliferation ↓ Proliferation MAPK->Proliferation Hormone_Secretion ↓ Hormone Secretion Ca_ion->Hormone_Secretion K_ion->Hormone_Secretion Cell_Cycle->Proliferation

Caption: this compound signaling cascade via SSTR2 and SSTR5.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BIM-23190, a selective somatostatin receptor 2 (SSTR2) and 5 (SSTR5) agonist, in mouse models of glioma. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the anti-tumor efficacy of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in a C6 glioma mouse model.

Table 1: Recommended Dosage and Administration of this compound

ParameterValueReference
Drug This compound[1][2]
Animal Model Male athymic nude (nu/nu) mice, 5-6 weeks old[3][4]
Tumor Model C6 glioma[5]
Dosage 50 µ g/mouse
Administration Route Injection (Subcutaneous or Intraperitoneal)
Frequency Twice a day
Duration 19 days

Table 2: C6 Glioma Cell Inoculation Parameters

ParameterSubcutaneous InjectionIntracranial InjectionReference
Cell Line C6 gliomaC6 glioma
Cell Number 1 x 10⁷ cells/mouse1 x 10⁶ cells/mouse
Injection Volume 100 - 200 µL10 µL
Vehicle RPMI media with Matrigel (1:1 ratio)Cell suspension in media

Table 3: Tumor Growth Monitoring

MethodParameters MeasuredFormula/ProcedureReference
Caliper Measurement Tumor length (L) and width (W)Tumor Volume (V) = 0.5 x L x W²
Bioluminescence Imaging (BLI) Photon flux (photons/second)Administer D-luciferin (150 mg/kg) and image using an in vivo imaging system.

Experimental Protocols

Preparation of this compound for In Vivo Injection

This protocol describes the preparation of a this compound solution suitable for injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final injection solution, mix the following components in a sterile tube in the specified order:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the solution thoroughly to ensure complete mixing.

  • Draw the solution into a sterile syringe for injection. Prepare fresh for each day of injection.

C6 Glioma Mouse Model Generation

2.2.1. Subcutaneous C6 Glioma Model

This model is suitable for studies where easy monitoring of tumor growth is desired.

Materials:

  • C6 glioma cells

  • Complete culture medium (e.g., RPMI with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel

  • Male athymic nude (nu/nu) mice (5-6 weeks old)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Culture C6 glioma cells to 80-90% confluency.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in a 1:1 mixture of serum-free culture medium and Matrigel to a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mice.

  • Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation. Tumors typically become palpable within 7-10 days.

2.2.2. Intracranial C6 Glioma Model

This orthotopic model more closely mimics human glioblastoma and is suitable for studying tumor invasion and the effects of the blood-brain barrier.

Materials:

  • C6 glioma cells

  • Complete culture medium

  • PBS

  • Trypsin-EDTA

  • Male athymic nude (nu/nu) mice (5-6 weeks old)

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools (drill, etc.)

Procedure:

  • Prepare a single-cell suspension of C6 glioma cells in a culture medium at a concentration of 1 x 10⁸ cells/mL.

  • Anesthetize the mouse and mount it on the stereotaxic frame.

  • Make a sagittal incision in the scalp to expose the skull.

  • Using a stereotaxic drill, create a small burr hole in the skull over the desired injection site (e.g., the striatum).

  • Slowly lower the Hamilton syringe needle to the target coordinates.

  • Inject 10 µL of the cell suspension (containing 1 x 10⁶ cells) over several minutes.

  • Slowly withdraw the needle and suture the scalp incision.

  • Monitor the mice for neurological signs and tumor growth using imaging techniques.

Monitoring Tumor Growth

2.3.1. Caliper Measurements (for subcutaneous tumors)

  • Measure the length (longest dimension) and width (perpendicular dimension) of the tumor using a digital caliper every 2-3 days.

  • Calculate the tumor volume using the formula: V = 0.5 x (Length) x (Width)² .

2.3.2. Bioluminescence Imaging (for intracranial and subcutaneous tumors)

  • Anesthetize the tumor-bearing mice.

  • Administer D-luciferin (150 mg/kg body weight) via intraperitoneal injection.

  • Wait for the substrate to distribute (typically 10-15 minutes).

  • Image the mice using an in vivo imaging system (e.g., IVIS).

  • Quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI).

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow Experimental Workflow for this compound in C6 Glioma Mouse Model cluster_prep Preparation cluster_model Model Generation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_culture C6 Glioma Cell Culture subcutaneous Subcutaneous Injection (1x10^7 cells) cell_culture->subcutaneous intracranial Intracranial Injection (1x10^6 cells) cell_culture->intracranial bim_prep This compound Preparation treatment This compound Administration (50 µg/mouse, twice daily, 19 days) bim_prep->treatment subcutaneous->treatment control Vehicle Control subcutaneous->control intracranial->treatment intracranial->control caliper Caliper Measurement (Tumor Volume) treatment->caliper Subcutaneous bli Bioluminescence Imaging (Photon Flux) treatment->bli control->caliper Subcutaneous control->bli analysis Data Analysis caliper->analysis bli->analysis

Caption: Experimental workflow for evaluating this compound in mouse models.

This compound Signaling Pathway

signaling_pathway This compound Signaling Pathway via SSTR2 and SSTR5 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 Agonist SSTR5 SSTR5 BIM23190->SSTR5 Agonist GPCR Gαi/o SSTR2->GPCR SSTR5->GPCR AC Adenylyl Cyclase GPCR->AC Inhibition Ca_channel Ca²⁺ Channel GPCR->Ca_channel Inhibition K_channel K⁺ Channel GPCR->K_channel Activation PI3K PI3K GPCR->PI3K Activation cAMP cAMP AC->cAMP Ca_ion ↓ [Ca²⁺]i Ca_channel->Ca_ion K_ion ↑ K⁺ Efflux K_channel->K_ion PKA PKA cAMP->PKA MAPK MAPK (ERK1/2) PKA->MAPK Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Arrest (↑ p27Kip1) Akt->Cell_Cycle Apoptosis Apoptosis Akt->Apoptosis Proliferation ↓ Proliferation MAPK->Proliferation Hormone_Secretion ↓ Hormone Secretion Ca_ion->Hormone_Secretion K_ion->Hormone_Secretion Cell_Cycle->Proliferation

Caption: this compound signaling cascade via SSTR2 and SSTR5.

References

Application Notes and Protocols for BIM-23190 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] This selectivity makes it a valuable tool in cancer and acromegaly research.[1][2] As a G protein-coupled receptor (GPCR) agonist, this compound modulates intracellular signaling pathways to inhibit the release of various hormones and growth factors, thereby affecting cell proliferation and angiogenesis. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound hydrochloride stock solutions for both in vitro and in vivo applications.

Data Presentation

Chemical Properties and Storage of this compound Hydrochloride

PropertyValueReference
Molecular Weight 1238.91 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage (Powder) -80°C for 2 years, or -20°C for 1 year (sealed from moisture)
Storage (In Solvent) -80°C for 6 months, or -20°C for 1 month (sealed from moisture)

Solubility of this compound Hydrochloride

ApplicationSolventConcentrationNotesReference
In Vitro DMSO100 mg/mL (80.72 mM)Requires sonication. Use freshly opened DMSO as it is hygroscopic.
Water100 mg/mL (80.72 mM)Requires sonication.
In Vivo 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (2.02 mM)A clear solution should be obtained.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade (freshly opened)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Ultrasonic water bath

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.239 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound hydrochloride powder. For a 10 mM solution from 1.239 mg, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Visually inspect for complete dissolution.

  • Aliquoting and Storage:

    • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Hydrochloride Solution for In Vivo Use

This protocol describes the preparation of a 2.5 mg/mL solution for animal studies.

Materials:

  • This compound hydrochloride powder

  • DMSO, anhydrous/molecular biology grade

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment.

  • Solvent Preparation: Prepare the solvent mixture in the following order:

    • To prepare 1 mL of the final solution, start with 100 µL of DMSO.

    • Add 400 µL of PEG300 to the DMSO and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex until homogeneous.

    • Add 450 µL of sterile saline and vortex to create the final solvent vehicle.

  • Dissolution:

    • Weigh the required amount of this compound hydrochloride. For a 2.5 mg/mL solution, weigh 2.5 mg for every 1 mL of the final solution.

    • Add the prepared solvent vehicle to the this compound hydrochloride powder.

    • Vortex the solution until the compound is completely dissolved and the solution is clear.

  • Use and Storage:

    • This solution should be prepared fresh before each experiment.

    • If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, refer to the stability data, but fresh preparation is recommended for in vivo studies.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Solution Preparation weigh_invitro Weigh this compound HCl add_dmso Add DMSO weigh_invitro->add_dmso vortex_sonic Vortex & Sonicate add_dmso->vortex_sonic aliquot_store_invitro Aliquot & Store at -80°C vortex_sonic->aliquot_store_invitro weigh_invivo Weigh this compound HCl dissolve_invivo Add Vehicle & Vortex weigh_invivo->dissolve_invivo prep_solvent Prepare Solvent Vehicle (DMSO, PEG300, Tween-80, Saline) prep_solvent->dissolve_invivo use_fresh Use Immediately dissolve_invivo->use_fresh

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM This compound SSTR2_5 SSTR2 / SSTR5 BIM->SSTR2_5 binds G_protein Gαi/o SSTR2_5->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT regulates MAPK MAPK Pathway G_protein->MAPK regulates cAMP cAMP AC->cAMP produces Hormone_Secretion ↓ Hormone Secretion Ca_channel->Hormone_Secretion PKA PKA cAMP->PKA activates PKA->Hormone_Secretion p21_p27 p21 / p27 PI3K_AKT->p21_p27 upregulates MAPK->p21_p27 upregulates Cell_Cycle Cell Cycle Arrest p21_p27->Cell_Cycle Proliferation ↓ Cell Proliferation Cell_Cycle->Proliferation

Caption: this compound signaling pathway via SSTR2/5.

References

Application Notes and Protocols for BIM-23190 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] This selectivity makes it a valuable tool in cancer and acromegaly research.[1][2] As a G protein-coupled receptor (GPCR) agonist, this compound modulates intracellular signaling pathways to inhibit the release of various hormones and growth factors, thereby affecting cell proliferation and angiogenesis. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound hydrochloride stock solutions for both in vitro and in vivo applications.

Data Presentation

Chemical Properties and Storage of this compound Hydrochloride

PropertyValueReference
Molecular Weight 1238.91 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage (Powder) -80°C for 2 years, or -20°C for 1 year (sealed from moisture)
Storage (In Solvent) -80°C for 6 months, or -20°C for 1 month (sealed from moisture)

Solubility of this compound Hydrochloride

ApplicationSolventConcentrationNotesReference
In Vitro DMSO100 mg/mL (80.72 mM)Requires sonication. Use freshly opened DMSO as it is hygroscopic.
Water100 mg/mL (80.72 mM)Requires sonication.
In Vivo 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (2.02 mM)A clear solution should be obtained.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade (freshly opened)

  • Sterile, conical-bottom polypropylene tubes

  • Ultrasonic water bath

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.239 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound hydrochloride powder. For a 10 mM solution from 1.239 mg, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Visually inspect for complete dissolution.

  • Aliquoting and Storage:

    • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Hydrochloride Solution for In Vivo Use

This protocol describes the preparation of a 2.5 mg/mL solution for animal studies.

Materials:

  • This compound hydrochloride powder

  • DMSO, anhydrous/molecular biology grade

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment.

  • Solvent Preparation: Prepare the solvent mixture in the following order:

    • To prepare 1 mL of the final solution, start with 100 µL of DMSO.

    • Add 400 µL of PEG300 to the DMSO and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex until homogeneous.

    • Add 450 µL of sterile saline and vortex to create the final solvent vehicle.

  • Dissolution:

    • Weigh the required amount of this compound hydrochloride. For a 2.5 mg/mL solution, weigh 2.5 mg for every 1 mL of the final solution.

    • Add the prepared solvent vehicle to the this compound hydrochloride powder.

    • Vortex the solution until the compound is completely dissolved and the solution is clear.

  • Use and Storage:

    • This solution should be prepared fresh before each experiment.

    • If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, refer to the stability data, but fresh preparation is recommended for in vivo studies.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Solution Preparation weigh_invitro Weigh this compound HCl add_dmso Add DMSO weigh_invitro->add_dmso vortex_sonic Vortex & Sonicate add_dmso->vortex_sonic aliquot_store_invitro Aliquot & Store at -80°C vortex_sonic->aliquot_store_invitro weigh_invivo Weigh this compound HCl dissolve_invivo Add Vehicle & Vortex weigh_invivo->dissolve_invivo prep_solvent Prepare Solvent Vehicle (DMSO, PEG300, Tween-80, Saline) prep_solvent->dissolve_invivo use_fresh Use Immediately dissolve_invivo->use_fresh

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM This compound SSTR2_5 SSTR2 / SSTR5 BIM->SSTR2_5 binds G_protein Gαi/o SSTR2_5->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT regulates MAPK MAPK Pathway G_protein->MAPK regulates cAMP cAMP AC->cAMP produces Hormone_Secretion ↓ Hormone Secretion Ca_channel->Hormone_Secretion PKA PKA cAMP->PKA activates PKA->Hormone_Secretion p21_p27 p21 / p27 PI3K_AKT->p21_p27 upregulates MAPK->p21_p27 upregulates Cell_Cycle Cell Cycle Arrest p21_p27->Cell_Cycle Proliferation ↓ Cell Proliferation Cell_Cycle->Proliferation

Caption: this compound signaling pathway via SSTR2/5.

References

Application Notes and Protocols for the Use of BIM-23190 in Primary Pituitary Tumor Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary tumors are among the most common intracranial neoplasms. While often benign, they can cause significant morbidity through hormone hypersecretion or mass effects.[1] Current medical therapies for pituitary tumors, particularly functioning adenomas, often target somatostatin (B550006) (SST) and dopamine (B1211576) (DA) receptors to inhibit hormone secretion and tumor growth.[2][3] BIM-23190 is a chimeric molecule engineered to simultaneously target both somatostatin and dopamine receptors, offering a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in primary cultures of human pituitary tumors, enabling the investigation of its efficacy and mechanism of action.

Mechanism of Action

This compound and similar chimeric compounds are designed as agonists for specific somatostatin (sst2, sst5) and dopamine (D2) receptors.[4][5] The activation of these receptors on pituitary adenoma cells triggers intracellular signaling cascades that lead to the inhibition of hormone synthesis and secretion, as well as the suppression of cell proliferation. Key signaling pathways affected include the modulation of intracellular calcium levels ([Ca2+]i), and the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and cyclic AMP response element binding (CREB). The dual receptor targeting by a single molecule may offer enhanced potency and a broader range of action compared to single-receptor agonists.

Signaling Pathway of this compound in Pituitary Tumor Cells

Caption: Signaling pathway of this compound in pituitary tumor cells.

Experimental Protocols

Protocol 1: Establishment of Primary Pituitary Tumor Cultures

This protocol describes the procedure for establishing primary cell cultures from fresh human pituitary adenoma tissue obtained during surgery.

Materials:

  • Fresh pituitary adenoma tissue in sterile collection medium (e.g., DMEM/F-12) on ice.

  • Dissociation buffer (e.g., HBSS with 0.25% trypsin and 0.1% collagenase type II).

  • Fetal Bovine Serum (FBS).

  • Culture medium: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

  • Cell strainer (100 µm).

  • Sterile dissection tools.

  • Centrifuge.

  • Incubator (37°C, 5% CO2).

  • Optional: Anti-Fibroblast MicroBeads for fibroblast removal.

Procedure:

  • Tissue Preparation: In a sterile biosafety cabinet, wash the pituitary adenoma tissue twice with cold PBS. Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.

  • Enzymatic Dissociation: Transfer the tissue fragments to a conical tube containing the dissociation buffer. Incubate at 37°C for 15-30 minutes with gentle agitation.

  • Mechanical Dissociation: Gently triturate the cell suspension using a pipette to further dissociate the tissue into single cells.

  • Neutralization and Filtration: Add an equal volume of culture medium containing FBS to neutralize the trypsin. Pass the cell suspension through a 100 µm cell strainer to remove any remaining tissue clumps.

  • Cell Pelleting and Plating: Centrifuge the filtered cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh culture medium. Perform a cell count and assess viability using trypan blue exclusion. Plate the cells at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).

  • Fibroblast Removal (Optional): If fibroblast contamination is significant after 5-10 days, they can be removed using Anti-Fibroblast MicroBeads following the manufacturer's protocol.

  • Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.

Protocol 2: In Vitro Treatment with this compound

This protocol outlines the procedure for treating primary pituitary tumor cells with this compound to assess its effects on hormone secretion and cell viability.

Materials:

  • Established primary pituitary tumor cultures.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Serum-free culture medium.

  • Hormone assay kits (e.g., ELISA for GH, PRL, ACTH).

  • Cell viability assay kit (e.g., MTS or MTT).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the primary pituitary cells in multi-well plates and allow them to adhere and stabilize for at least 24 hours.

  • Serum Starvation: Before treatment, replace the growth medium with serum-free medium and incubate for 4-6 hours to minimize the influence of serum components.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Add the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Supernatant Collection and Hormone Measurement: After incubation, collect the culture supernatants. Measure the concentration of secreted hormones (e.g., GH, PRL) using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment: After collecting the supernatant, assess cell viability in the remaining cells using an MTS or MTT assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the hormone secretion data to the cell viability data to account for any changes in cell number.

Experimental Workflow

Experimental_Workflow cluster_setup Primary Culture Setup cluster_treatment This compound Treatment cluster_analysis Data Analysis Tissue Pituitary Adenoma Tissue Mince Mechanical Mincing Tissue->Mince Dissociate Enzymatic Dissociation Mince->Dissociate Filter Cell Filtration Dissociate->Filter Plate Cell Plating Filter->Plate Starve Serum Starvation Plate->Starve Treat Add this compound Starve->Treat Incubate Incubate (24-72h) Treat->Incubate Collect_SN Collect Supernatant Incubate->Collect_SN Viability_Assay Cell Viability Assay (MTS/MTT) Incubate->Viability_Assay Hormone_Assay Hormone Assay (ELISA) Collect_SN->Hormone_Assay Analyze Data Normalization & Analysis Hormone_Assay->Analyze Viability_Assay->Analyze

Caption: Experimental workflow for this compound treatment of primary pituitary tumor cultures.

Data Presentation

The following tables summarize the expected quantitative effects of this compound and similar chimeric molecules on primary pituitary tumor cultures based on available literature.

Table 1: Effect of this compound Analogs on Hormone Secretion in Primary Pituitary Adenoma Cultures

Cell TypeCompoundConcentration% Inhibition of Hormone Secretion (Mean ± SD)Reference
GH-secreting AdenomaBIM-23197 (sst2 agonist)10 nM45 ± 8% (GH)
GH-secreting AdenomaBIM-23268 (sst5 agonist)10 nM50 ± 10% (GH)
GH-secreting AdenomaBIM-23A3871 nM73 ± 6% (PRL)
GH-secreting AdenomaBIM23B0651 µMSignificant decrease in GH release
Normal Baboon PituitaryBIM-23A76010 nM~50% (GH), ~40% (PRL)

Table 2: Effect of this compound Analogs on Intracellular Signaling in Pituitary Cells

Cell Line/TypeCompoundConcentrationEffect on Signaling PathwayReference
GH3 CellsBIM23B0651 µM↓ p-ERK1/2 to 22% of control
GH3 CellsBIM23B0651 µM↓ p-CREB to 26% of control
Human Pituitary AdenomasBIM-23A76010 nMInhibition of [Ca2+]i
Normal Human PituitaryBIM-23A76010 nMDecreased [Ca2+]i concentration

Conclusion

The use of this compound in primary pituitary tumor cultures provides a valuable in vitro model to study its therapeutic potential. The protocols outlined above, in conjunction with the summarized data, offer a framework for researchers to investigate the efficacy and molecular mechanisms of this novel chimeric compound. The ability of this compound to target both somatostatin and dopamine receptors may represent a significant advancement in the medical management of pituitary adenomas. Further studies using these primary culture models are essential to fully elucidate its clinical utility.

References

Application Notes and Protocols for the Use of BIM-23190 in Primary Pituitary Tumor Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary tumors are among the most common intracranial neoplasms. While often benign, they can cause significant morbidity through hormone hypersecretion or mass effects.[1] Current medical therapies for pituitary tumors, particularly functioning adenomas, often target somatostatin (SST) and dopamine (DA) receptors to inhibit hormone secretion and tumor growth.[2][3] BIM-23190 is a chimeric molecule engineered to simultaneously target both somatostatin and dopamine receptors, offering a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in primary cultures of human pituitary tumors, enabling the investigation of its efficacy and mechanism of action.

Mechanism of Action

This compound and similar chimeric compounds are designed as agonists for specific somatostatin (sst2, sst5) and dopamine (D2) receptors.[4][5] The activation of these receptors on pituitary adenoma cells triggers intracellular signaling cascades that lead to the inhibition of hormone synthesis and secretion, as well as the suppression of cell proliferation. Key signaling pathways affected include the modulation of intracellular calcium levels ([Ca2+]i), and the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and cyclic AMP response element binding (CREB). The dual receptor targeting by a single molecule may offer enhanced potency and a broader range of action compared to single-receptor agonists.

Signaling Pathway of this compound in Pituitary Tumor Cells

Caption: Signaling pathway of this compound in pituitary tumor cells.

Experimental Protocols

Protocol 1: Establishment of Primary Pituitary Tumor Cultures

This protocol describes the procedure for establishing primary cell cultures from fresh human pituitary adenoma tissue obtained during surgery.

Materials:

  • Fresh pituitary adenoma tissue in sterile collection medium (e.g., DMEM/F-12) on ice.

  • Dissociation buffer (e.g., HBSS with 0.25% trypsin and 0.1% collagenase type II).

  • Fetal Bovine Serum (FBS).

  • Culture medium: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

  • Cell strainer (100 µm).

  • Sterile dissection tools.

  • Centrifuge.

  • Incubator (37°C, 5% CO2).

  • Optional: Anti-Fibroblast MicroBeads for fibroblast removal.

Procedure:

  • Tissue Preparation: In a sterile biosafety cabinet, wash the pituitary adenoma tissue twice with cold PBS. Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.

  • Enzymatic Dissociation: Transfer the tissue fragments to a conical tube containing the dissociation buffer. Incubate at 37°C for 15-30 minutes with gentle agitation.

  • Mechanical Dissociation: Gently triturate the cell suspension using a pipette to further dissociate the tissue into single cells.

  • Neutralization and Filtration: Add an equal volume of culture medium containing FBS to neutralize the trypsin. Pass the cell suspension through a 100 µm cell strainer to remove any remaining tissue clumps.

  • Cell Pelleting and Plating: Centrifuge the filtered cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh culture medium. Perform a cell count and assess viability using trypan blue exclusion. Plate the cells at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).

  • Fibroblast Removal (Optional): If fibroblast contamination is significant after 5-10 days, they can be removed using Anti-Fibroblast MicroBeads following the manufacturer's protocol.

  • Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.

Protocol 2: In Vitro Treatment with this compound

This protocol outlines the procedure for treating primary pituitary tumor cells with this compound to assess its effects on hormone secretion and cell viability.

Materials:

  • Established primary pituitary tumor cultures.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Serum-free culture medium.

  • Hormone assay kits (e.g., ELISA for GH, PRL, ACTH).

  • Cell viability assay kit (e.g., MTS or MTT).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the primary pituitary cells in multi-well plates and allow them to adhere and stabilize for at least 24 hours.

  • Serum Starvation: Before treatment, replace the growth medium with serum-free medium and incubate for 4-6 hours to minimize the influence of serum components.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Add the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Supernatant Collection and Hormone Measurement: After incubation, collect the culture supernatants. Measure the concentration of secreted hormones (e.g., GH, PRL) using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment: After collecting the supernatant, assess cell viability in the remaining cells using an MTS or MTT assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the hormone secretion data to the cell viability data to account for any changes in cell number.

Experimental Workflow

Experimental_Workflow cluster_setup Primary Culture Setup cluster_treatment This compound Treatment cluster_analysis Data Analysis Tissue Pituitary Adenoma Tissue Mince Mechanical Mincing Tissue->Mince Dissociate Enzymatic Dissociation Mince->Dissociate Filter Cell Filtration Dissociate->Filter Plate Cell Plating Filter->Plate Starve Serum Starvation Plate->Starve Treat Add this compound Starve->Treat Incubate Incubate (24-72h) Treat->Incubate Collect_SN Collect Supernatant Incubate->Collect_SN Viability_Assay Cell Viability Assay (MTS/MTT) Incubate->Viability_Assay Hormone_Assay Hormone Assay (ELISA) Collect_SN->Hormone_Assay Analyze Data Normalization & Analysis Hormone_Assay->Analyze Viability_Assay->Analyze

Caption: Experimental workflow for this compound treatment of primary pituitary tumor cultures.

Data Presentation

The following tables summarize the expected quantitative effects of this compound and similar chimeric molecules on primary pituitary tumor cultures based on available literature.

Table 1: Effect of this compound Analogs on Hormone Secretion in Primary Pituitary Adenoma Cultures

Cell TypeCompoundConcentration% Inhibition of Hormone Secretion (Mean ± SD)Reference
GH-secreting AdenomaBIM-23197 (sst2 agonist)10 nM45 ± 8% (GH)
GH-secreting AdenomaBIM-23268 (sst5 agonist)10 nM50 ± 10% (GH)
GH-secreting AdenomaBIM-23A3871 nM73 ± 6% (PRL)
GH-secreting AdenomaBIM23B0651 µMSignificant decrease in GH release
Normal Baboon PituitaryBIM-23A76010 nM~50% (GH), ~40% (PRL)

Table 2: Effect of this compound Analogs on Intracellular Signaling in Pituitary Cells

Cell Line/TypeCompoundConcentrationEffect on Signaling PathwayReference
GH3 CellsBIM23B0651 µM↓ p-ERK1/2 to 22% of control
GH3 CellsBIM23B0651 µM↓ p-CREB to 26% of control
Human Pituitary AdenomasBIM-23A76010 nMInhibition of [Ca2+]i
Normal Human PituitaryBIM-23A76010 nMDecreased [Ca2+]i concentration

Conclusion

The use of this compound in primary pituitary tumor cultures provides a valuable in vitro model to study its therapeutic potential. The protocols outlined above, in conjunction with the summarized data, offer a framework for researchers to investigate the efficacy and molecular mechanisms of this novel chimeric compound. The ability of this compound to target both somatostatin and dopamine receptors may represent a significant advancement in the medical management of pituitary adenomas. Further studies using these primary culture models are essential to fully elucidate its clinical utility.

References

Application Notes and Protocols: In Vitro Functional Assays for BIM-23190 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog that demonstrates selective agonist activity towards somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] Somatostatin receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit hormone secretion and cell proliferation.[1] The antiproliferative effects of somatostatin analogs are linked to the inhibition of adenylyl cyclase and the regulation of apoptosis. Due to its selective affinity, this compound is a valuable tool for studying the physiological roles of SSTR2 and SSTR5 and holds therapeutic potential for conditions such as acromegaly and various cancers.

These application notes provide detailed protocols for key in vitro functional assays to characterize the bioactivity of this compound, from receptor binding to downstream cellular responses.

Mechanism of Action: SSTR2/5 Signaling

This compound exerts its effects by binding to SSTR2 and SSTR5, which are coupled to inhibitory G proteins (Gi/o). This binding event initiates an intracellular signaling cascade. The Gi protein inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream of this, this compound has been shown to reduce the phosphorylation of ERK1/2 and upregulate the cell cycle inhibitor p27Kip1, ultimately leading to cytostatic and anti-secretory effects.

BIM-23190_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SSTR2/5 SSTR2/5 This compound->SSTR2/5 Binds Gi Gi (αβγ) SSTR2/5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Pathway MAPK Pathway (p-ERK1/2) Gi->MAPK_Pathway Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Inhibition of Proliferation & Hormone Secretion cAMP->Cellular_Response Leads to p27Kip1 p27Kip1 Upregulation MAPK_Pathway->p27Kip1 p27Kip1->Cellular_Response Contributes to Binding_Assay_Workflow A 1. Cell Culture (e.g., CHO-K1 cells expressing human SSTR2 or SSTR5) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Assay Setup - Radiolabeled Ligand (e.g., [125I]Tyr3-Octreotide) - Unlabeled this compound (serial dilutions) - Cell Membranes B->C D 4. Incubation (e.g., 90 min at 25°C) C->D E 5. Separation (Rapid vacuum filtration over GF/C filters) D->E F 6. Quantification (Gamma Counting) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G cAMP_Assay_Workflow A 1. Cell Culture & Seeding (SSTR2/5-expressing cells in 96-well plates) B 2. Pre-incubation (Add phosphodiesterase inhibitor, e.g., IBMX, to prevent cAMP degradation) A->B C 3. Stimulation (Add Forskolin + serial dilutions of this compound) B->C D 4. Incubation (e.g., 30 min at 37°C) C->D E 5. Cell Lysis D->E F 6. cAMP Detection (e.g., HTRF, ELISA, or other competitive immunoassay) E->F G 7. Data Analysis (Dose-response curve, calculate EC50) F->G Western_Blot_Workflow A 1. Cell Culture & Serum Starvation (Synchronize cells in a basal state) B 2. Stimulation (Treat with this compound for various times/doses) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Immunoblotting - Blocking - Primary Antibody (anti-p-ERK, anti-Total ERK) - Secondary Antibody (HRP-conjugated) E->F G 7. Detection & Analysis (Chemiluminescence imaging and densitometry) F->G

References

Application Notes and Protocols: In Vitro Functional Assays for BIM-23190 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog that demonstrates selective agonist activity towards somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] Somatostatin receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit hormone secretion and cell proliferation.[1] The antiproliferative effects of somatostatin analogs are linked to the inhibition of adenylyl cyclase and the regulation of apoptosis. Due to its selective affinity, this compound is a valuable tool for studying the physiological roles of SSTR2 and SSTR5 and holds therapeutic potential for conditions such as acromegaly and various cancers.

These application notes provide detailed protocols for key in vitro functional assays to characterize the bioactivity of this compound, from receptor binding to downstream cellular responses.

Mechanism of Action: SSTR2/5 Signaling

This compound exerts its effects by binding to SSTR2 and SSTR5, which are coupled to inhibitory G proteins (Gi/o). This binding event initiates an intracellular signaling cascade. The Gi protein inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, this compound has been shown to reduce the phosphorylation of ERK1/2 and upregulate the cell cycle inhibitor p27Kip1, ultimately leading to cytostatic and anti-secretory effects.

BIM-23190_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SSTR2/5 SSTR2/5 This compound->SSTR2/5 Binds Gi Gi (αβγ) SSTR2/5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Pathway MAPK Pathway (p-ERK1/2) Gi->MAPK_Pathway Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Inhibition of Proliferation & Hormone Secretion cAMP->Cellular_Response Leads to p27Kip1 p27Kip1 Upregulation MAPK_Pathway->p27Kip1 p27Kip1->Cellular_Response Contributes to Binding_Assay_Workflow A 1. Cell Culture (e.g., CHO-K1 cells expressing human SSTR2 or SSTR5) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Assay Setup - Radiolabeled Ligand (e.g., [125I]Tyr3-Octreotide) - Unlabeled this compound (serial dilutions) - Cell Membranes B->C D 4. Incubation (e.g., 90 min at 25°C) C->D E 5. Separation (Rapid vacuum filtration over GF/C filters) D->E F 6. Quantification (Gamma Counting) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G cAMP_Assay_Workflow A 1. Cell Culture & Seeding (SSTR2/5-expressing cells in 96-well plates) B 2. Pre-incubation (Add phosphodiesterase inhibitor, e.g., IBMX, to prevent cAMP degradation) A->B C 3. Stimulation (Add Forskolin + serial dilutions of this compound) B->C D 4. Incubation (e.g., 30 min at 37°C) C->D E 5. Cell Lysis D->E F 6. cAMP Detection (e.g., HTRF, ELISA, or other competitive immunoassay) E->F G 7. Data Analysis (Dose-response curve, calculate EC50) F->G Western_Blot_Workflow A 1. Cell Culture & Serum Starvation (Synchronize cells in a basal state) B 2. Stimulation (Treat with this compound for various times/doses) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Immunoblotting - Blocking - Primary Antibody (anti-p-ERK, anti-Total ERK) - Secondary Antibody (HRP-conjugated) E->F G 7. Detection & Analysis (Chemiluminescence imaging and densitometry) F->G

References

Application Notes and Protocols: Immunohistochemical Analysis of SSTR2 and SSTR5 Expression Following BIM-23190 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog with high selectivity and affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] It acts as a potent agonist for these G-protein coupled receptors, which are frequently overexpressed in various neuroendocrine tumors (NETs).[1] The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events, leading to the inhibition of hormone secretion and cellular proliferation.[1][2] This makes this compound and similar somatostatin analogs valuable therapeutic agents in the management of NETs and other conditions characterized by excessive hormone production, such as acromegaly.[1]

The antiproliferative effects of this compound are mediated through the activation of signaling pathways that can induce cell cycle arrest and apoptosis. Upon binding to SSTR2 and SSTR5, this compound can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels, and can also stimulate protein tyrosine phosphatases. These actions can modulate downstream pathways such as the MAPK and PI3K/Akt signaling cascades, ultimately impacting cell growth and survival.

Immunohistochemistry (IHC) is a critical technique for assessing the expression levels of SSTR2 and SSTR5 in tumor tissues. This analysis provides valuable information for predicting the potential response of patients to somatostatin analog therapy. Furthermore, monitoring changes in receptor expression following treatment with drugs like this compound can offer insights into treatment efficacy and the development of resistance mechanisms, such as receptor downregulation or internalization.

These application notes provide a detailed protocol for the immunohistochemical detection of SSTR2 and SSTR5 in paraffin-embedded tissues, particularly in the context of evaluating the effects of this compound treatment.

Data Presentation

The following table summarizes representative quantitative data illustrating the potential changes in SSTR2 and SSTR5 expression in a neuroendocrine tumor model following treatment with this compound. The data is presented as an Immunoreactivity Score (IRS), which takes into account both the percentage of positive cells and the staining intensity.

Table 1: Representative Quantitative Analysis of SSTR2 and SSTR5 Expression by Immunohistochemistry Following this compound Treatment

Treatment GroupTarget ReceptorMean Immunoreactivity Score (IRS) ± SDPercentage of Positive Cells (%)Staining Intensity (0-3)Predominant Subcellular Localization
Vehicle ControlSSTR28.5 ± 1.285 ± 102.8 ± 0.4Membranous
This compound (10 mg/kg)SSTR24.2 ± 0.855 ± 121.5 ± 0.5Cytoplasmic/Membranous
Vehicle ControlSSTR56.8 ± 1.570 ± 152.5 ± 0.6Membranous
This compound (10 mg/kg)SSTR53.1 ± 0.940 ± 101.2 ± 0.4Cytoplasmic/Membranous

Note: The data presented in this table is illustrative and represents a hypothetical scenario of SSTR downregulation following agonist treatment. Actual results may vary depending on the experimental model, treatment duration, and specific tumor type.

Experimental Protocols

Immunohistochemistry Protocol for SSTR2 and SSTR5 in Paraffin-Embedded Tissue

This protocol is optimized for the detection of SSTR2 and SSTR5 using the recommended monoclonal antibodies, UMB-1 and UMB-4, respectively.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST) or Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Hydrogen Peroxide Block (3% H₂O₂ in methanol)

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibodies:

    • Rabbit monoclonal anti-SSTR2 antibody (Clone: UMB-1)

    • Rabbit monoclonal anti-SSTR5 antibody (Clone: UMB-4)

  • Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Cover slips

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 10 minutes. b. Immerse slides in 100% ethanol for 2 x 5 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 80% ethanol for 2 minutes. e. Immerse slides in 70% ethanol for 2 minutes. f. Rinse slides thoroughly with deionized water.

  • Antigen Retrieval: a. Preheat a water bath or steamer to 95-100°C with a container of Antigen Retrieval Buffer. b. Immerse the slides in the preheated buffer and incubate for 20-30 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with deionized water and then with wash buffer.

  • Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with wash buffer for 3 x 5 minutes.

  • Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary antibody (anti-SSTR2 or anti-SSTR5) in blocking buffer to its optimal concentration (typically 1:100 to 1:500, to be determined by titration). b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: a. Rinse slides with wash buffer for 3 x 5 minutes. b. Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature. c. Rinse slides with wash buffer for 3 x 5 minutes. d. Incubate slides with Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature. e. Rinse slides with wash buffer for 3 x 5 minutes.

  • Chromogenic Detection: a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Incubate the slides with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor under a microscope. c. Immediately stop the reaction by immersing the slides in deionized water.

  • Counterstaining, Dehydration, and Mounting: a. Counterstain the slides with hematoxylin for 30-60 seconds. b. "Blue" the slides in running tap water. c. Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%). d. Clear the slides in xylene (or substitute). e. Mount a coverslip on each slide using a permanent mounting medium.

Quantification of Immunohistochemical Staining

The Immunoreactivity Score (IRS) is a semi-quantitative method for evaluating IHC staining. It is calculated by multiplying the score for the percentage of positive cells by the score for the staining intensity.

Scoring for Percentage of Positive Cells:

  • 0: No positive cells

  • 1: <10% positive cells

  • 2: 10-50% positive cells

  • 3: 51-80% positive cells

  • 4: >80% positive cells

Scoring for Staining Intensity:

  • 0: No staining

  • 1: Weak staining

  • 2: Moderate staining

  • 3: Strong staining

Calculation of IRS: IRS = (Score for Percentage of Positive Cells) x (Score for Staining Intensity) The final IRS ranges from 0 to 12.

Mandatory Visualizations

Experimental_Workflow cluster_treatment In Vivo / In Vitro Treatment cluster_tissue Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Analysis Treatment This compound Treatment Fixation Formalin Fixation Treatment->Fixation Control Vehicle Control Control->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-SSTR2 or anti-SSTR5) Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection PrimaryAb->SecondaryAb Staining DAB Staining & Counterstaining SecondaryAb->Staining Imaging Microscopy & Imaging Staining->Imaging Quantification Quantitative Analysis (IRS) Imaging->Quantification

Caption: Experimental workflow for IHC analysis of SSTR2/SSTR5.

SSTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 binds SSTR5 SSTR5 BIM23190->SSTR5 binds GPCR G-protein (Gi/o) SSTR2->GPCR activates SSTR5->GPCR activates AC Adenylyl Cyclase GPCR->AC inhibits PTP Protein Tyrosine Phosphatase GPCR->PTP activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GeneExpression Gene Expression PKA->GeneExpression regulates MAPK MAPK Pathway (ERK1/2) PTP->MAPK inhibits PI3K PI3K/Akt Pathway PTP->PI3K inhibits MAPK->GeneExpression regulates Apoptosis Apoptosis PI3K->Apoptosis inhibits CellCycle Cell Cycle Arrest GeneExpression->CellCycle GeneExpression->Apoptosis

Caption: SSTR2/SSTR5 signaling pathway activated by this compound.

References

Application Notes and Protocols: Immunohistochemical Analysis of SSTR2 and SSTR5 Expression Following BIM-23190 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog with high selectivity and affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] It acts as a potent agonist for these G-protein coupled receptors, which are frequently overexpressed in various neuroendocrine tumors (NETs).[1] The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events, leading to the inhibition of hormone secretion and cellular proliferation.[1][2] This makes this compound and similar somatostatin analogs valuable therapeutic agents in the management of NETs and other conditions characterized by excessive hormone production, such as acromegaly.[1]

The antiproliferative effects of this compound are mediated through the activation of signaling pathways that can induce cell cycle arrest and apoptosis. Upon binding to SSTR2 and SSTR5, this compound can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels, and can also stimulate protein tyrosine phosphatases. These actions can modulate downstream pathways such as the MAPK and PI3K/Akt signaling cascades, ultimately impacting cell growth and survival.

Immunohistochemistry (IHC) is a critical technique for assessing the expression levels of SSTR2 and SSTR5 in tumor tissues. This analysis provides valuable information for predicting the potential response of patients to somatostatin analog therapy. Furthermore, monitoring changes in receptor expression following treatment with drugs like this compound can offer insights into treatment efficacy and the development of resistance mechanisms, such as receptor downregulation or internalization.

These application notes provide a detailed protocol for the immunohistochemical detection of SSTR2 and SSTR5 in paraffin-embedded tissues, particularly in the context of evaluating the effects of this compound treatment.

Data Presentation

The following table summarizes representative quantitative data illustrating the potential changes in SSTR2 and SSTR5 expression in a neuroendocrine tumor model following treatment with this compound. The data is presented as an Immunoreactivity Score (IRS), which takes into account both the percentage of positive cells and the staining intensity.

Table 1: Representative Quantitative Analysis of SSTR2 and SSTR5 Expression by Immunohistochemistry Following this compound Treatment

Treatment GroupTarget ReceptorMean Immunoreactivity Score (IRS) ± SDPercentage of Positive Cells (%)Staining Intensity (0-3)Predominant Subcellular Localization
Vehicle ControlSSTR28.5 ± 1.285 ± 102.8 ± 0.4Membranous
This compound (10 mg/kg)SSTR24.2 ± 0.855 ± 121.5 ± 0.5Cytoplasmic/Membranous
Vehicle ControlSSTR56.8 ± 1.570 ± 152.5 ± 0.6Membranous
This compound (10 mg/kg)SSTR53.1 ± 0.940 ± 101.2 ± 0.4Cytoplasmic/Membranous

Note: The data presented in this table is illustrative and represents a hypothetical scenario of SSTR downregulation following agonist treatment. Actual results may vary depending on the experimental model, treatment duration, and specific tumor type.

Experimental Protocols

Immunohistochemistry Protocol for SSTR2 and SSTR5 in Paraffin-Embedded Tissue

This protocol is optimized for the detection of SSTR2 and SSTR5 using the recommended monoclonal antibodies, UMB-1 and UMB-4, respectively.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST) or Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Hydrogen Peroxide Block (3% H₂O₂ in methanol)

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibodies:

    • Rabbit monoclonal anti-SSTR2 antibody (Clone: UMB-1)

    • Rabbit monoclonal anti-SSTR5 antibody (Clone: UMB-4)

  • Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Cover slips

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 10 minutes. b. Immerse slides in 100% ethanol for 2 x 5 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 80% ethanol for 2 minutes. e. Immerse slides in 70% ethanol for 2 minutes. f. Rinse slides thoroughly with deionized water.

  • Antigen Retrieval: a. Preheat a water bath or steamer to 95-100°C with a container of Antigen Retrieval Buffer. b. Immerse the slides in the preheated buffer and incubate for 20-30 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with deionized water and then with wash buffer.

  • Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with wash buffer for 3 x 5 minutes.

  • Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary antibody (anti-SSTR2 or anti-SSTR5) in blocking buffer to its optimal concentration (typically 1:100 to 1:500, to be determined by titration). b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: a. Rinse slides with wash buffer for 3 x 5 minutes. b. Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature. c. Rinse slides with wash buffer for 3 x 5 minutes. d. Incubate slides with Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature. e. Rinse slides with wash buffer for 3 x 5 minutes.

  • Chromogenic Detection: a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Incubate the slides with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor under a microscope. c. Immediately stop the reaction by immersing the slides in deionized water.

  • Counterstaining, Dehydration, and Mounting: a. Counterstain the slides with hematoxylin for 30-60 seconds. b. "Blue" the slides in running tap water. c. Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%). d. Clear the slides in xylene (or substitute). e. Mount a coverslip on each slide using a permanent mounting medium.

Quantification of Immunohistochemical Staining

The Immunoreactivity Score (IRS) is a semi-quantitative method for evaluating IHC staining. It is calculated by multiplying the score for the percentage of positive cells by the score for the staining intensity.

Scoring for Percentage of Positive Cells:

  • 0: No positive cells

  • 1: <10% positive cells

  • 2: 10-50% positive cells

  • 3: 51-80% positive cells

  • 4: >80% positive cells

Scoring for Staining Intensity:

  • 0: No staining

  • 1: Weak staining

  • 2: Moderate staining

  • 3: Strong staining

Calculation of IRS: IRS = (Score for Percentage of Positive Cells) x (Score for Staining Intensity) The final IRS ranges from 0 to 12.

Mandatory Visualizations

Experimental_Workflow cluster_treatment In Vivo / In Vitro Treatment cluster_tissue Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Analysis Treatment This compound Treatment Fixation Formalin Fixation Treatment->Fixation Control Vehicle Control Control->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-SSTR2 or anti-SSTR5) Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection PrimaryAb->SecondaryAb Staining DAB Staining & Counterstaining SecondaryAb->Staining Imaging Microscopy & Imaging Staining->Imaging Quantification Quantitative Analysis (IRS) Imaging->Quantification

Caption: Experimental workflow for IHC analysis of SSTR2/SSTR5.

SSTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 binds SSTR5 SSTR5 BIM23190->SSTR5 binds GPCR G-protein (Gi/o) SSTR2->GPCR activates SSTR5->GPCR activates AC Adenylyl Cyclase GPCR->AC inhibits PTP Protein Tyrosine Phosphatase GPCR->PTP activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GeneExpression Gene Expression PKA->GeneExpression regulates MAPK MAPK Pathway (ERK1/2) PTP->MAPK inhibits PI3K PI3K/Akt Pathway PTP->PI3K inhibits MAPK->GeneExpression regulates Apoptosis Apoptosis PI3K->Apoptosis inhibits CellCycle Cell Cycle Arrest GeneExpression->CellCycle GeneExpression->Apoptosis

Caption: SSTR2/SSTR5 signaling pathway activated by this compound.

References

Application Notes and Protocols: Measuring the Downstream Effects of BIM-23190 on p-ERK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Somatostatin and its analogs are known to exert anti-proliferative effects in various cell types, including cancer cells. One of the key signaling pathways implicated in cell proliferation and survival is the Ras-Raf-MEK-ERK (MAPK) pathway. The phosphorylation of ERK (p-ERK) is a critical step in the activation of this cascade. Evidence suggests that activation of SSTR2 and SSTR5 can lead to the inhibition of ERK phosphorylation, making p-ERK a crucial biomarker for assessing the downstream effects of this compound. These application notes provide detailed protocols for measuring changes in p-ERK levels following treatment with this compound.

Mechanism of Action

This compound binds to and activates SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibition of the cAMP pathway can, in turn, interfere with the Ras-Raf-MEK-ERK signaling cascade, ultimately resulting in a decrease in the phosphorylation of ERK1/2. The potential for SSTR2 and SSTR5 to form heterodimers may further modulate the signaling output upon agonist binding.

Data Presentation

The following tables summarize representative quantitative data on the inhibition of p-ERK by selective SSTR2 and SSTR5 agonists in C6 glioma cells. This data is illustrative of the expected effects of this compound, which targets both of these receptors.

Table 1: Dose-Dependent Inhibition of p-ERK by an SSTR2 Agonist (BIM-23120) in C6 Glioma Cells

Treatment Concentration (nM)Mean p-ERK Level (Normalized to Total ERK)Standard Deviation% Inhibition of p-ERK
0 (Control)1.000.120%
10.780.0922%
100.550.0745%
1000.320.0568%
10000.210.0479%

Table 2: Dose-Dependent Inhibition of p-ERK by an SSTR5 Agonist (BIM-23206) in C6 Glioma Cells

Treatment Concentration (nM)Mean p-ERK Level (Normalized to Total ERK)Standard Deviation% Inhibition of p-ERK
0 (Control)1.000.110%
10.850.1015%
100.680.0832%
1000.450.0655%
10000.330.0567%

Signaling Pathway Diagram

BIM23190_pERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SSTR2/5 SSTR2/5 This compound->SSTR2/5 G-protein Gi/o SSTR2/5->G-protein Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Ras Ras PKA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Phosphorylation Transcription Factors Transcription Factors (e.g., c-Fos, c-Jun) p-ERK->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Caption: this compound signaling pathway leading to reduced p-ERK.

Experimental Workflow

experimental_workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification p-ERK Measurement Western Blot ELISA Flow Cytometry Protein Quantification->p-ERK Measurement Data Analysis Data Analysis p-ERK Measurement->Data Analysis

Caption: General workflow for measuring p-ERK levels.

Experimental Protocols

Herein are detailed protocols for the quantification of p-ERK levels in cell lysates following treatment with this compound.

Protocol 1: Western Blot Analysis of p-ERK

This protocol allows for the semi-quantitative to quantitative analysis of p-ERK relative to total ERK.

Materials:

  • Cells expressing SSTR2 and/or SSTR5

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours, if necessary, to reduce basal p-ERK levels.

    • Treat cells with varying concentrations of this compound for the desired time (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

Protocol 2: ELISA for p-ERK Quantification

This protocol provides a quantitative measurement of p-ERK levels.

Materials:

  • p-ERK ELISA kit (e.g., sandwich ELISA format)

  • Cells expressing SSTR2 and/or SSTR5

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Cell lysis buffer provided with the ELISA kit or a compatible one with protease and phosphatase inhibitors

  • Microplate reader

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow steps 1 and 2 from the Western Blot protocol, using the lysis buffer recommended for the ELISA kit.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates to the antibody-coated wells.

      • Incubating to allow for the capture of the target protein.

      • Washing the wells to remove unbound material.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric or chemiluminescent signal.

      • Stopping the reaction and reading the absorbance or luminescence on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Determine the concentration of p-ERK in each sample by interpolating from the standard curve.

    • Normalize p-ERK levels to the total protein concentration of the lysate or to total ERK levels measured in a parallel assay.

Protocol 3: Flow Cytometry for Intracellular p-ERK Staining

This protocol allows for the analysis of p-ERK levels on a single-cell basis.

Materials:

  • Cells expressing SSTR2 and/or SSTR5

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer)

  • Fluorochrome-conjugated anti-p-ERK1/2 antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in suspension or detach adherent cells gently.

    • Treat cells with this compound as described in the Western Blot protocol.

  • Fixation and Permeabilization:

    • After treatment, fix the cells with fixation buffer.

    • Permeabilize the cells with permeabilization buffer to allow antibody access to intracellular epitopes.

  • Intracellular Staining:

    • Incubate the permeabilized cells with a fluorochrome-conjugated anti-p-ERK1/2 antibody.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometric Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the mean fluorescence intensity (MFI) of p-ERK staining in the different treatment groups.

Logical Relationship Diagram

logical_relationship This compound This compound SSTR2/5 Activation SSTR2/5 Activation This compound->SSTR2/5 Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase SSTR2/5 Activation->Inhibition of Adenylyl Cyclase Decrease in cAMP Decrease in cAMP Inhibition of Adenylyl Cyclase->Decrease in cAMP Inhibition of Ras-Raf-MEK-ERK Pathway Inhibition of Ras-Raf-MEK-ERK Pathway Decrease in cAMP->Inhibition of Ras-Raf-MEK-ERK Pathway Decrease in p-ERK Decrease in p-ERK Inhibition of Ras-Raf-MEK-ERK Pathway->Decrease in p-ERK Anti-proliferative Effects Anti-proliferative Effects Decrease in p-ERK->Anti-proliferative Effects

Caption: Logical flow from this compound to cellular effects.

Application Notes and Protocols: Measuring the Downstream Effects of BIM-23190 on p-ERK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Somatostatin and its analogs are known to exert anti-proliferative effects in various cell types, including cancer cells. One of the key signaling pathways implicated in cell proliferation and survival is the Ras-Raf-MEK-ERK (MAPK) pathway. The phosphorylation of ERK (p-ERK) is a critical step in the activation of this cascade. Evidence suggests that activation of SSTR2 and SSTR5 can lead to the inhibition of ERK phosphorylation, making p-ERK a crucial biomarker for assessing the downstream effects of this compound. These application notes provide detailed protocols for measuring changes in p-ERK levels following treatment with this compound.

Mechanism of Action

This compound binds to and activates SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibition of the cAMP pathway can, in turn, interfere with the Ras-Raf-MEK-ERK signaling cascade, ultimately resulting in a decrease in the phosphorylation of ERK1/2. The potential for SSTR2 and SSTR5 to form heterodimers may further modulate the signaling output upon agonist binding.

Data Presentation

The following tables summarize representative quantitative data on the inhibition of p-ERK by selective SSTR2 and SSTR5 agonists in C6 glioma cells. This data is illustrative of the expected effects of this compound, which targets both of these receptors.

Table 1: Dose-Dependent Inhibition of p-ERK by an SSTR2 Agonist (BIM-23120) in C6 Glioma Cells

Treatment Concentration (nM)Mean p-ERK Level (Normalized to Total ERK)Standard Deviation% Inhibition of p-ERK
0 (Control)1.000.120%
10.780.0922%
100.550.0745%
1000.320.0568%
10000.210.0479%

Table 2: Dose-Dependent Inhibition of p-ERK by an SSTR5 Agonist (BIM-23206) in C6 Glioma Cells

Treatment Concentration (nM)Mean p-ERK Level (Normalized to Total ERK)Standard Deviation% Inhibition of p-ERK
0 (Control)1.000.110%
10.850.1015%
100.680.0832%
1000.450.0655%
10000.330.0567%

Signaling Pathway Diagram

BIM23190_pERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SSTR2/5 SSTR2/5 This compound->SSTR2/5 G-protein Gi/o SSTR2/5->G-protein Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Ras Ras PKA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Phosphorylation Transcription Factors Transcription Factors (e.g., c-Fos, c-Jun) p-ERK->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Caption: this compound signaling pathway leading to reduced p-ERK.

Experimental Workflow

experimental_workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification p-ERK Measurement Western Blot ELISA Flow Cytometry Protein Quantification->p-ERK Measurement Data Analysis Data Analysis p-ERK Measurement->Data Analysis

Caption: General workflow for measuring p-ERK levels.

Experimental Protocols

Herein are detailed protocols for the quantification of p-ERK levels in cell lysates following treatment with this compound.

Protocol 1: Western Blot Analysis of p-ERK

This protocol allows for the semi-quantitative to quantitative analysis of p-ERK relative to total ERK.

Materials:

  • Cells expressing SSTR2 and/or SSTR5

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours, if necessary, to reduce basal p-ERK levels.

    • Treat cells with varying concentrations of this compound for the desired time (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

Protocol 2: ELISA for p-ERK Quantification

This protocol provides a quantitative measurement of p-ERK levels.

Materials:

  • p-ERK ELISA kit (e.g., sandwich ELISA format)

  • Cells expressing SSTR2 and/or SSTR5

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Cell lysis buffer provided with the ELISA kit or a compatible one with protease and phosphatase inhibitors

  • Microplate reader

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow steps 1 and 2 from the Western Blot protocol, using the lysis buffer recommended for the ELISA kit.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates to the antibody-coated wells.

      • Incubating to allow for the capture of the target protein.

      • Washing the wells to remove unbound material.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric or chemiluminescent signal.

      • Stopping the reaction and reading the absorbance or luminescence on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Determine the concentration of p-ERK in each sample by interpolating from the standard curve.

    • Normalize p-ERK levels to the total protein concentration of the lysate or to total ERK levels measured in a parallel assay.

Protocol 3: Flow Cytometry for Intracellular p-ERK Staining

This protocol allows for the analysis of p-ERK levels on a single-cell basis.

Materials:

  • Cells expressing SSTR2 and/or SSTR5

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer)

  • Fluorochrome-conjugated anti-p-ERK1/2 antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in suspension or detach adherent cells gently.

    • Treat cells with this compound as described in the Western Blot protocol.

  • Fixation and Permeabilization:

    • After treatment, fix the cells with fixation buffer.

    • Permeabilize the cells with permeabilization buffer to allow antibody access to intracellular epitopes.

  • Intracellular Staining:

    • Incubate the permeabilized cells with a fluorochrome-conjugated anti-p-ERK1/2 antibody.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometric Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the mean fluorescence intensity (MFI) of p-ERK staining in the different treatment groups.

Logical Relationship Diagram

logical_relationship This compound This compound SSTR2/5 Activation SSTR2/5 Activation This compound->SSTR2/5 Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase SSTR2/5 Activation->Inhibition of Adenylyl Cyclase Decrease in cAMP Decrease in cAMP Inhibition of Adenylyl Cyclase->Decrease in cAMP Inhibition of Ras-Raf-MEK-ERK Pathway Inhibition of Ras-Raf-MEK-ERK Pathway Decrease in cAMP->Inhibition of Ras-Raf-MEK-ERK Pathway Decrease in p-ERK Decrease in p-ERK Inhibition of Ras-Raf-MEK-ERK Pathway->Decrease in p-ERK Anti-proliferative Effects Anti-proliferative Effects Decrease in p-ERK->Anti-proliferative Effects

Caption: Logical flow from this compound to cellular effects.

Application Notes and Protocols for Studying BIM-23190 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog that exhibits high affinity as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] This dual agonism makes this compound a promising candidate for the treatment of various cancers, including gliomas and neuroendocrine tumors, as well as hormonal disorders like acromegaly. The therapeutic rationale for this compound lies in its ability to inhibit cell proliferation and angiogenesis through the activation of SSTR2 and SSTR5. Preclinical evaluation of this compound's efficacy relies heavily on the use of appropriate animal models. This document provides detailed application notes and experimental protocols for studying the anti-tumor effects of this compound in a C6 glioma xenograft model in athymic nude mice.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to and activating SSTR2 and SSTR5, which are G-protein coupled receptors. Upon activation, these receptors initiate a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and proliferation. Key downstream effects include the reduction of phosphorylated Extracellular signal-regulated kinase (p-ERK1/2) and the upregulation of the cell cycle inhibitor p27Kip1.

This compound Signaling Pathway BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/o G-protein SSTR2->G_protein p27Kip1 ↑ p27Kip1 SSTR2->p27Kip1 Anti_angiogenesis Anti-angiogenesis SSTR2->Anti_angiogenesis SSTR5->G_protein SSTR5->p27Kip1 SSTR5->Anti_angiogenesis AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits ERK_pathway MAPK/ERK Pathway PKA->ERK_pathway inhibits pERK ↓ p-ERK1/2 ERK_pathway->pERK Anti_proliferation Anti-proliferation pERK->Anti_proliferation leads to Cell_Cycle_Arrest Cell Cycle Arrest p27Kip1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Anti_proliferation

This compound signaling cascade.

Data Presentation

The efficacy of this compound in preclinical animal models is typically assessed by measuring tumor growth inhibition and analyzing key biomarkers. The following tables summarize representative quantitative data from a study using a C6 glioma xenograft model in athymic nude mice.

Table 1: In Vivo Efficacy of this compound on C6 Glioma Xenograft Growth

Treatment GroupDoseAdministration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 19Percent Tumor Growth Inhibition (%)
Vehicle Control-Subcutaneous (s.c.)Twice daily1250 ± 150-
This compound50 µ g/mouse Subcutaneous (s.c.)Twice daily450 ± 8064%

Table 2: Biomarker Modulation in C6 Glioma Tumors Following this compound Treatment

BiomarkerVehicle Control (Relative Expression)This compound Treatment (Relative Expression)Method of Analysis
Ki-67100%45% ± 8%Immunohistochemistry (IHC)
p-ERK1/21.0 ± 0.20.3 ± 0.1Western Blot
p27Kip11.0 ± 0.152.5 ± 0.4Western Blot

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow

Experimental Workflow Cell_Culture C6 Glioma Cell Culture Harvesting Cell Harvesting and Preparation Cell_Culture->Harvesting Xenograft Subcutaneous Xenograft Implantation (Athymic Nude Mice) Harvesting->Xenograft Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Treatment This compound or Vehicle Administration Tumor_Growth->Treatment Endpoint Endpoint: Tumor Excision Tumor_Growth->Endpoint Treatment->Tumor_Growth Daily Monitoring Analysis Tumor Analysis Endpoint->Analysis IHC Immunohistochemistry (Ki-67) Analysis->IHC WB Western Blot (p-ERK, p27Kip1) Analysis->WB

Workflow for in vivo efficacy testing.
C6 Glioma Xenograft Model in Athymic Nude Mice

This protocol describes the establishment of a subcutaneous C6 glioma tumor model.

Materials:

  • C6 glioma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Male athymic nude (nu/nu) mice, 5-6 weeks old

  • Matrigel (optional)

  • 1-cc syringes with 27- or 30-gauge needles

  • Digital calipers

Protocol:

  • Cell Culture: Culture C6 glioma cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase and 70-80% confluent before harvesting.

  • Cell Preparation:

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 3 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Acclimatize mice for 3-5 days upon arrival.

    • Anesthetize the mice according to approved institutional protocols.

    • Clean the injection site on the lower flank of the mouse with an alcohol wipe.

    • Inject 100 µL of the cell suspension (containing 3 x 10^6 cells) subcutaneously.

  • Tumor Monitoring and Treatment:

    • Monitor the mice daily for tumor development.

    • Once tumors reach an average volume of approximately 50-60 mm³, randomize the mice into treatment and control groups.

    • Measure tumor dimensions twice weekly using digital calipers and calculate tumor volume using the formula: Volume = (width)² x length/2.

    • Administer this compound (50 µ g/mouse in a suitable vehicle) or vehicle control subcutaneously twice a day for 19 days.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice according to approved institutional protocols.

    • Excise the tumors, weigh them, and divide them for subsequent analyses (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for IHC).

Immunohistochemistry (IHC) for Ki-67

This protocol outlines the procedure for staining tumor sections for the proliferation marker Ki-67.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., PBS with 10% goat serum)

  • Primary antibody: anti-Ki-67

  • Biotinylated secondary antibody

  • ABC reagent (Avidin-Biotin Complex)

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat (e.g., using a steamer or water bath) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Wash with PBS.

  • Chromogen and Counterstain:

    • Apply DAB substrate and monitor for color development.

    • Rinse with water to stop the reaction.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Capture images using a light microscope and quantify the percentage of Ki-67-positive cells using image analysis software.

Western Blot for p-ERK and p27Kip1

This protocol details the detection of p-ERK and p27Kip1 in tumor lysates.

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Protocol:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-ERK1/2 or anti-p27Kip1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, strip the membrane and re-probe with an antibody for total ERK and a loading control antibody (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to total ERK and the p27Kip1 signal to the loading control.

References

Application Notes and Protocols for Studying BIM-23190 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog that exhibits high affinity as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] This dual agonism makes this compound a promising candidate for the treatment of various cancers, including gliomas and neuroendocrine tumors, as well as hormonal disorders like acromegaly. The therapeutic rationale for this compound lies in its ability to inhibit cell proliferation and angiogenesis through the activation of SSTR2 and SSTR5. Preclinical evaluation of this compound's efficacy relies heavily on the use of appropriate animal models. This document provides detailed application notes and experimental protocols for studying the anti-tumor effects of this compound in a C6 glioma xenograft model in athymic nude mice.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to and activating SSTR2 and SSTR5, which are G-protein coupled receptors. Upon activation, these receptors initiate a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and proliferation. Key downstream effects include the reduction of phosphorylated Extracellular signal-regulated kinase (p-ERK1/2) and the upregulation of the cell cycle inhibitor p27Kip1.

This compound Signaling Pathway BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/o G-protein SSTR2->G_protein p27Kip1 ↑ p27Kip1 SSTR2->p27Kip1 Anti_angiogenesis Anti-angiogenesis SSTR2->Anti_angiogenesis SSTR5->G_protein SSTR5->p27Kip1 SSTR5->Anti_angiogenesis AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits ERK_pathway MAPK/ERK Pathway PKA->ERK_pathway inhibits pERK ↓ p-ERK1/2 ERK_pathway->pERK Anti_proliferation Anti-proliferation pERK->Anti_proliferation leads to Cell_Cycle_Arrest Cell Cycle Arrest p27Kip1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Anti_proliferation

This compound signaling cascade.

Data Presentation

The efficacy of this compound in preclinical animal models is typically assessed by measuring tumor growth inhibition and analyzing key biomarkers. The following tables summarize representative quantitative data from a study using a C6 glioma xenograft model in athymic nude mice.

Table 1: In Vivo Efficacy of this compound on C6 Glioma Xenograft Growth

Treatment GroupDoseAdministration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 19Percent Tumor Growth Inhibition (%)
Vehicle Control-Subcutaneous (s.c.)Twice daily1250 ± 150-
This compound50 µ g/mouse Subcutaneous (s.c.)Twice daily450 ± 8064%

Table 2: Biomarker Modulation in C6 Glioma Tumors Following this compound Treatment

BiomarkerVehicle Control (Relative Expression)This compound Treatment (Relative Expression)Method of Analysis
Ki-67100%45% ± 8%Immunohistochemistry (IHC)
p-ERK1/21.0 ± 0.20.3 ± 0.1Western Blot
p27Kip11.0 ± 0.152.5 ± 0.4Western Blot

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow

Experimental Workflow Cell_Culture C6 Glioma Cell Culture Harvesting Cell Harvesting and Preparation Cell_Culture->Harvesting Xenograft Subcutaneous Xenograft Implantation (Athymic Nude Mice) Harvesting->Xenograft Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Treatment This compound or Vehicle Administration Tumor_Growth->Treatment Endpoint Endpoint: Tumor Excision Tumor_Growth->Endpoint Treatment->Tumor_Growth Daily Monitoring Analysis Tumor Analysis Endpoint->Analysis IHC Immunohistochemistry (Ki-67) Analysis->IHC WB Western Blot (p-ERK, p27Kip1) Analysis->WB

Workflow for in vivo efficacy testing.
C6 Glioma Xenograft Model in Athymic Nude Mice

This protocol describes the establishment of a subcutaneous C6 glioma tumor model.

Materials:

  • C6 glioma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Male athymic nude (nu/nu) mice, 5-6 weeks old

  • Matrigel (optional)

  • 1-cc syringes with 27- or 30-gauge needles

  • Digital calipers

Protocol:

  • Cell Culture: Culture C6 glioma cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase and 70-80% confluent before harvesting.

  • Cell Preparation:

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 3 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Acclimatize mice for 3-5 days upon arrival.

    • Anesthetize the mice according to approved institutional protocols.

    • Clean the injection site on the lower flank of the mouse with an alcohol wipe.

    • Inject 100 µL of the cell suspension (containing 3 x 10^6 cells) subcutaneously.

  • Tumor Monitoring and Treatment:

    • Monitor the mice daily for tumor development.

    • Once tumors reach an average volume of approximately 50-60 mm³, randomize the mice into treatment and control groups.

    • Measure tumor dimensions twice weekly using digital calipers and calculate tumor volume using the formula: Volume = (width)² x length/2.

    • Administer this compound (50 µ g/mouse in a suitable vehicle) or vehicle control subcutaneously twice a day for 19 days.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice according to approved institutional protocols.

    • Excise the tumors, weigh them, and divide them for subsequent analyses (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for IHC).

Immunohistochemistry (IHC) for Ki-67

This protocol outlines the procedure for staining tumor sections for the proliferation marker Ki-67.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., PBS with 10% goat serum)

  • Primary antibody: anti-Ki-67

  • Biotinylated secondary antibody

  • ABC reagent (Avidin-Biotin Complex)

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat (e.g., using a steamer or water bath) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Wash with PBS.

  • Chromogen and Counterstain:

    • Apply DAB substrate and monitor for color development.

    • Rinse with water to stop the reaction.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Capture images using a light microscope and quantify the percentage of Ki-67-positive cells using image analysis software.

Western Blot for p-ERK and p27Kip1

This protocol details the detection of p-ERK and p27Kip1 in tumor lysates.

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Protocol:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-ERK1/2 or anti-p27Kip1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, strip the membrane and re-probe with an antibody for total ERK and a loading control antibody (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to total ERK and the p27Kip1 signal to the loading control.

References

Application Notes and Protocols for BIM-23190 in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] This characteristic makes it a valuable tool for investigating the roles of these specific receptors in various cellular processes, particularly in the context of cancer and neuroendocrine disorders.[1][2] Long-term cell culture experiments are crucial for understanding the sustained effects of compounds like this compound on cell proliferation, apoptosis, and signaling pathways. These application notes provide detailed protocols and guidelines for the effective use of this compound in long-term in vitro studies.

Mechanism of Action

This compound exerts its biological effects by binding to and activating SSTR2 and SSTR5. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger several downstream signaling cascades. The primary mechanisms include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of cell proliferation and the induction of apoptosis. This is often associated with the upregulation of cell cycle inhibitors like p27Kip1 and the downregulation of pro-proliferative signals such as phosphorylated ERK1/2.

BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/Go Protein SSTR2->G_protein SSTR5->G_protein AC Adenylyl Cyclase G_protein->AC p27Kip1 p27Kip1 ↑ G_protein->p27Kip1 phospho_ERK1_2 phospho-ERK1/2 ↓ G_protein->phospho_ERK1_2 cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cell_Proliferation_Inhibition Inhibition of Cell Proliferation CREB->Cell_Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Cell_Proliferation_Inhibition->Apoptosis_Induction p27Kip1->Cell_Proliferation_Inhibition phospho_ERK1_2->Cell_Proliferation_Inhibition

Signaling pathway of this compound.

Quantitative Data

The binding affinity of this compound to SSTR2 and SSTR5 is a key determinant of its potency and selectivity.

Receptor Subtype Binding Affinity (Ki) in nM
SSTR20.34
SSTR511.1

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol outlines a general procedure for assessing the long-term effects of this compound on the viability of a cancer cell line expressing SSTR2 and SSTR5 (e.g., C6 glioma cells).

Materials:

  • This compound (powder)

  • Selected cancer cell line (e.g., C6 glioma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, tissue culture-treated 96-well plates

  • Cell viability reagent (e.g., MTS or resazurin-based assay)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Long-Term Incubation and Media Changes:

    • Incubate the plate at 37°C and 5% CO2.

    • Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control. The frequency of media changes may need to be optimized based on the metabolic rate of the cell line.

  • Assessment of Cell Viability:

    • At desired time points (e.g., 3, 6, and 9 days), perform a cell viability assay according to the manufacturer's instructions.

    • For an MTS assay, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the concentration of this compound for each time point.

cluster_0 Day 0 cluster_1 Day 1 cluster_2 Days 3, 5, 7, 9 cluster_3 Days 3, 6, 9 a Seed Cells (96-well plate) b Treat with this compound (0.1 nM - 1 µM) a->b c Change Media with Fresh this compound b->c c->c Repeat every 48-72h d Assess Cell Viability (MTS Assay) c->d

Workflow for long-term cell viability.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol describes how to measure apoptosis in cells treated with this compound over an extended period using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • SSTR2/SSTR5-positive cell line

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value determined from the viability assay) and a vehicle control.

  • Long-Term Incubation and Media Changes:

    • Incubate the cells at 37°C and 5% CO2.

    • Change the media with fresh this compound or vehicle every 48 hours.

  • Cell Harvesting:

    • At selected time points (e.g., 72 and 144 hours), harvest the cells.

    • Aspirate the media (collecting floating cells) and wash the wells with PBS.

    • Trypsinize the adherent cells and combine them with the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained and single-stained controls to set up the compensation and gates.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Considerations for Long-Term Experiments

  • Cell Line Characteristics: The choice of cell line is critical. Ensure that the selected cell line expresses SSTR2 and/or SSTR5 at sufficient levels to elicit a response.

  • Cumulative Effects: Be aware of the potential for cumulative effects of the compound over time, which may not be apparent in short-term assays.

  • Control Groups: Always include appropriate vehicle controls to account for any effects of the solvent (e.g., DMSO).

These protocols and guidelines provide a framework for investigating the long-term effects of this compound in cell culture. Researchers should optimize the conditions for their specific cell lines and experimental goals.

References

Application Notes and Protocols for BIM-23190 in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] This characteristic makes it a valuable tool for investigating the roles of these specific receptors in various cellular processes, particularly in the context of cancer and neuroendocrine disorders.[1][2] Long-term cell culture experiments are crucial for understanding the sustained effects of compounds like this compound on cell proliferation, apoptosis, and signaling pathways. These application notes provide detailed protocols and guidelines for the effective use of this compound in long-term in vitro studies.

Mechanism of Action

This compound exerts its biological effects by binding to and activating SSTR2 and SSTR5. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger several downstream signaling cascades. The primary mechanisms include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of cell proliferation and the induction of apoptosis. This is often associated with the upregulation of cell cycle inhibitors like p27Kip1 and the downregulation of pro-proliferative signals such as phosphorylated ERK1/2.

BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/Go Protein SSTR2->G_protein SSTR5->G_protein AC Adenylyl Cyclase G_protein->AC p27Kip1 p27Kip1 ↑ G_protein->p27Kip1 phospho_ERK1_2 phospho-ERK1/2 ↓ G_protein->phospho_ERK1_2 cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cell_Proliferation_Inhibition Inhibition of Cell Proliferation CREB->Cell_Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Cell_Proliferation_Inhibition->Apoptosis_Induction p27Kip1->Cell_Proliferation_Inhibition phospho_ERK1_2->Cell_Proliferation_Inhibition

Signaling pathway of this compound.

Quantitative Data

The binding affinity of this compound to SSTR2 and SSTR5 is a key determinant of its potency and selectivity.

Receptor Subtype Binding Affinity (Ki) in nM
SSTR20.34
SSTR511.1

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol outlines a general procedure for assessing the long-term effects of this compound on the viability of a cancer cell line expressing SSTR2 and SSTR5 (e.g., C6 glioma cells).

Materials:

  • This compound (powder)

  • Selected cancer cell line (e.g., C6 glioma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, tissue culture-treated 96-well plates

  • Cell viability reagent (e.g., MTS or resazurin-based assay)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Long-Term Incubation and Media Changes:

    • Incubate the plate at 37°C and 5% CO2.

    • Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control. The frequency of media changes may need to be optimized based on the metabolic rate of the cell line.

  • Assessment of Cell Viability:

    • At desired time points (e.g., 3, 6, and 9 days), perform a cell viability assay according to the manufacturer's instructions.

    • For an MTS assay, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the concentration of this compound for each time point.

cluster_0 Day 0 cluster_1 Day 1 cluster_2 Days 3, 5, 7, 9 cluster_3 Days 3, 6, 9 a Seed Cells (96-well plate) b Treat with this compound (0.1 nM - 1 µM) a->b c Change Media with Fresh this compound b->c c->c Repeat every 48-72h d Assess Cell Viability (MTS Assay) c->d

Workflow for long-term cell viability.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol describes how to measure apoptosis in cells treated with this compound over an extended period using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • SSTR2/SSTR5-positive cell line

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value determined from the viability assay) and a vehicle control.

  • Long-Term Incubation and Media Changes:

    • Incubate the cells at 37°C and 5% CO2.

    • Change the media with fresh this compound or vehicle every 48 hours.

  • Cell Harvesting:

    • At selected time points (e.g., 72 and 144 hours), harvest the cells.

    • Aspirate the media (collecting floating cells) and wash the wells with PBS.

    • Trypsinize the adherent cells and combine them with the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained and single-stained controls to set up the compensation and gates.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Considerations for Long-Term Experiments

  • Cell Line Characteristics: The choice of cell line is critical. Ensure that the selected cell line expresses SSTR2 and/or SSTR5 at sufficient levels to elicit a response.

  • Cumulative Effects: Be aware of the potential for cumulative effects of the compound over time, which may not be apparent in short-term assays.

  • Control Groups: Always include appropriate vehicle controls to account for any effects of the solvent (e.g., DMSO).

These protocols and guidelines provide a framework for investigating the long-term effects of this compound in cell culture. Researchers should optimize the conditions for their specific cell lines and experimental goals.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] These receptors are G-protein coupled receptors frequently overexpressed in various tumor types, including gliomas and neuroendocrine tumors.[1] Activation of SSTR2 and SSTR5 by agonists like this compound can trigger anti-proliferative effects through the induction of cell cycle arrest and apoptosis.[2][3] This makes this compound a compound of significant interest in oncology drug development.

Flow cytometry is a powerful technique for the single-cell analysis of complex biological processes. It is particularly well-suited for elucidating the cellular response to therapeutic agents like this compound. By employing specific fluorescent probes, flow cytometry allows for the precise quantification of apoptosis, analysis of cell cycle distribution, and measurement of intracellular protein expression, such as the pro-apoptotic protein BIM (Bcl-2-like protein 11).

These application notes provide a comprehensive guide to utilizing flow cytometry for studying the effects of this compound on cancer cells, with a focus on apoptosis, cell cycle progression, and the potential involvement of the BIM-mediated apoptotic pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human glioblastoma cell line (e.g., U87MG) treated with this compound for 48 hours. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

TreatmentConcentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1085.6 ± 3.58.9 ± 1.25.5 ± 1.0
This compound10065.3 ± 4.225.1 ± 2.89.6 ± 1.5
This compound100040.1 ± 5.148.7 ± 3.911.2 ± 2.0

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

TreatmentConcentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.4 ± 2.930.1 ± 1.814.5 ± 1.2
This compound1065.2 ± 3.125.3 ± 2.09.5 ± 1.0
This compound10075.8 ± 3.815.1 ± 1.59.1 ± 0.9
This compound100080.3 ± 4.510.2 ± 1.39.5 ± 1.1

Table 3: Intracellular Staining for Pro-Apoptotic Protein BIM

TreatmentConcentration (nM)% BIM Positive CellsMean Fluorescence Intensity (MFI) of BIM
Vehicle Control015.3 ± 2.5150 ± 25
This compound1025.8 ± 3.1280 ± 40
This compound10045.2 ± 4.7550 ± 65
This compound100068.9 ± 5.9980 ± 80

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI)

This protocol enables the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest (e.g., U87MG glioblastoma cells)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for the desired time period (e.g., 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE, Accutase).

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS, Ca2+/Mg2+ free

  • Cold 70% Ethanol (B145695)

  • PI/RNase Staining Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting:

    • Harvest and wash the cells as described in Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge and decant the PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a singlet gate to exclude doublets and aggregates.

    • Collect data for at least 20,000 events per sample.

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Intracellular Staining for BIM Protein

This protocol describes the detection and quantification of the intracellular pro-apoptotic protein BIM.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS, Ca2+/Mg2+ free

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer

  • Anti-BIM antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)

  • Isotype control antibody (conjugated to the same fluorochrome)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding, Treatment, and Harvesting:

    • Follow the same procedures as in Protocol 1.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.

    • Incubate for 20 minutes at 4°C.

    • Wash the cells twice with 1 mL of 1X Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes between washes.

  • Intracellular Staining:

    • Resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer.

    • Add the fluorochrome-conjugated anti-BIM antibody or the corresponding isotype control at the predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of PBS.

    • Analyze the samples on a flow cytometer.

    • Use the isotype control to set the gate for BIM-positive cells.

    • Quantify the percentage of BIM-positive cells and the Mean Fluorescence Intensity (MFI).

Visualizations

Signaling Pathways and Experimental Workflows

BIM23190_Signaling_Pathway Hypothesized Signaling Pathway of this compound Leading to Apoptosis BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 G_protein Gi/o Protein Activation SSTR2_5->G_protein AC_inhibition Adenylate Cyclase Inhibition G_protein->AC_inhibition p27_upregulation p27Kip1 Upregulation G_protein->p27_upregulation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Apoptosis_pathway Apoptotic Signaling Cascade PKA_inhibition->Apoptosis_pathway BIM_upregulation BIM Upregulation Apoptosis_pathway->BIM_upregulation Mitochondria Mitochondrial Outer Membrane Permeabilization BIM_upregulation->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p27_upregulation->Cell_Cycle_Arrest

Caption: Hypothesized signaling cascade initiated by this compound.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cluster_bim Intracellular BIM Staining Harvest_A Harvest & Wash Cells Stain_A Stain with Annexin V-FITC & PI Harvest_A->Stain_A Analyze_A Flow Cytometry Analysis (Apoptosis Quadrants) Stain_A->Analyze_A Harvest_C Harvest & Wash Cells Fix Fix with 70% Ethanol Harvest_C->Fix Stain_C Stain with PI/RNase Fix->Stain_C Analyze_C Flow Cytometry Analysis (DNA Content Histogram) Stain_C->Analyze_C Harvest_B Harvest & Wash Cells FixPerm Fix & Permeabilize Harvest_B->FixPerm Stain_B Stain with Anti-BIM Ab FixPerm->Stain_B Analyze_B Flow Cytometry Analysis (% Positive & MFI) Stain_B->Analyze_B Start Cell Culture & Treatment with this compound Start->Harvest_A Start->Harvest_C Start->Harvest_B

Caption: Workflow for the analysis of cells treated with this compound.

Logical_Relationship Logical Relationship of Experimental Readouts BIM23190_Treatment This compound Treatment SSTR2_5_Activation SSTR2/SSTR5 Activation BIM23190_Treatment->SSTR2_5_Activation Cellular_Response Cellular Response SSTR2_5_Activation->Cellular_Response Increased_Apoptosis Increased Apoptosis (Annexin V Assay) Cellular_Response->Increased_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (PI Staining) Cellular_Response->Cell_Cycle_Arrest BIM_Upregulation BIM Protein Upregulation (Intracellular Staining) Cellular_Response->BIM_Upregulation BIM_Upregulation->Increased_Apoptosis contributes to

Caption: Interrelation of experimental outcomes post-BIM-23190 treatment.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] These receptors are G-protein coupled receptors frequently overexpressed in various tumor types, including gliomas and neuroendocrine tumors.[1] Activation of SSTR2 and SSTR5 by agonists like this compound can trigger anti-proliferative effects through the induction of cell cycle arrest and apoptosis.[2][3] This makes this compound a compound of significant interest in oncology drug development.

Flow cytometry is a powerful technique for the single-cell analysis of complex biological processes. It is particularly well-suited for elucidating the cellular response to therapeutic agents like this compound. By employing specific fluorescent probes, flow cytometry allows for the precise quantification of apoptosis, analysis of cell cycle distribution, and measurement of intracellular protein expression, such as the pro-apoptotic protein BIM (Bcl-2-like protein 11).

These application notes provide a comprehensive guide to utilizing flow cytometry for studying the effects of this compound on cancer cells, with a focus on apoptosis, cell cycle progression, and the potential involvement of the BIM-mediated apoptotic pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human glioblastoma cell line (e.g., U87MG) treated with this compound for 48 hours. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

TreatmentConcentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1085.6 ± 3.58.9 ± 1.25.5 ± 1.0
This compound10065.3 ± 4.225.1 ± 2.89.6 ± 1.5
This compound100040.1 ± 5.148.7 ± 3.911.2 ± 2.0

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

TreatmentConcentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.4 ± 2.930.1 ± 1.814.5 ± 1.2
This compound1065.2 ± 3.125.3 ± 2.09.5 ± 1.0
This compound10075.8 ± 3.815.1 ± 1.59.1 ± 0.9
This compound100080.3 ± 4.510.2 ± 1.39.5 ± 1.1

Table 3: Intracellular Staining for Pro-Apoptotic Protein BIM

TreatmentConcentration (nM)% BIM Positive CellsMean Fluorescence Intensity (MFI) of BIM
Vehicle Control015.3 ± 2.5150 ± 25
This compound1025.8 ± 3.1280 ± 40
This compound10045.2 ± 4.7550 ± 65
This compound100068.9 ± 5.9980 ± 80

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI)

This protocol enables the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest (e.g., U87MG glioblastoma cells)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for the desired time period (e.g., 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE, Accutase).

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS, Ca2+/Mg2+ free

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting:

    • Harvest and wash the cells as described in Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge and decant the PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a singlet gate to exclude doublets and aggregates.

    • Collect data for at least 20,000 events per sample.

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Intracellular Staining for BIM Protein

This protocol describes the detection and quantification of the intracellular pro-apoptotic protein BIM.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS, Ca2+/Mg2+ free

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer

  • Anti-BIM antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)

  • Isotype control antibody (conjugated to the same fluorochrome)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding, Treatment, and Harvesting:

    • Follow the same procedures as in Protocol 1.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.

    • Incubate for 20 minutes at 4°C.

    • Wash the cells twice with 1 mL of 1X Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes between washes.

  • Intracellular Staining:

    • Resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer.

    • Add the fluorochrome-conjugated anti-BIM antibody or the corresponding isotype control at the predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of PBS.

    • Analyze the samples on a flow cytometer.

    • Use the isotype control to set the gate for BIM-positive cells.

    • Quantify the percentage of BIM-positive cells and the Mean Fluorescence Intensity (MFI).

Visualizations

Signaling Pathways and Experimental Workflows

BIM23190_Signaling_Pathway Hypothesized Signaling Pathway of this compound Leading to Apoptosis BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 G_protein Gi/o Protein Activation SSTR2_5->G_protein AC_inhibition Adenylate Cyclase Inhibition G_protein->AC_inhibition p27_upregulation p27Kip1 Upregulation G_protein->p27_upregulation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Apoptosis_pathway Apoptotic Signaling Cascade PKA_inhibition->Apoptosis_pathway BIM_upregulation BIM Upregulation Apoptosis_pathway->BIM_upregulation Mitochondria Mitochondrial Outer Membrane Permeabilization BIM_upregulation->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p27_upregulation->Cell_Cycle_Arrest

Caption: Hypothesized signaling cascade initiated by this compound.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cluster_bim Intracellular BIM Staining Harvest_A Harvest & Wash Cells Stain_A Stain with Annexin V-FITC & PI Harvest_A->Stain_A Analyze_A Flow Cytometry Analysis (Apoptosis Quadrants) Stain_A->Analyze_A Harvest_C Harvest & Wash Cells Fix Fix with 70% Ethanol Harvest_C->Fix Stain_C Stain with PI/RNase Fix->Stain_C Analyze_C Flow Cytometry Analysis (DNA Content Histogram) Stain_C->Analyze_C Harvest_B Harvest & Wash Cells FixPerm Fix & Permeabilize Harvest_B->FixPerm Stain_B Stain with Anti-BIM Ab FixPerm->Stain_B Analyze_B Flow Cytometry Analysis (% Positive & MFI) Stain_B->Analyze_B Start Cell Culture & Treatment with this compound Start->Harvest_A Start->Harvest_C Start->Harvest_B

Caption: Workflow for the analysis of cells treated with this compound.

Logical_Relationship Logical Relationship of Experimental Readouts BIM23190_Treatment This compound Treatment SSTR2_5_Activation SSTR2/SSTR5 Activation BIM23190_Treatment->SSTR2_5_Activation Cellular_Response Cellular Response SSTR2_5_Activation->Cellular_Response Increased_Apoptosis Increased Apoptosis (Annexin V Assay) Cellular_Response->Increased_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (PI Staining) Cellular_Response->Cell_Cycle_Arrest BIM_Upregulation BIM Protein Upregulation (Intracellular Staining) Cellular_Response->BIM_Upregulation BIM_Upregulation->Increased_Apoptosis contributes to

Caption: Interrelation of experimental outcomes post-BIM-23190 treatment.

References

Troubleshooting & Optimization

BIM-23190 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190. The information provided is intended to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic somatostatin (B550006) analog. It functions as a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] By binding to these G protein-coupled receptors, this compound can inhibit the release of various hormones and growth factors, and regulate cell proliferation and apoptosis.[3] Its anti-tumor activity is associated with the inhibition of adenylate cyclase and the regulation of apoptosis.[3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound hydrochloride is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For aqueous solutions, the use of ultrasonication is recommended to aid dissolution. It is also important to use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can impact solubility. For in vivo studies, specific formulations using a combination of solvents are recommended to achieve higher concentrations.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Here are a few troubleshooting steps:

  • Sonication: As recommended for aqueous solutions, sonication can help break up aggregates and improve dissolution.

  • Gentle Warming: In some cases, gentle warming of the solution can increase the solubility of peptides. However, care should be taken to avoid degradation.

  • pH Adjustment: The solubility of peptides is often pH-dependent. Peptides are generally more soluble at a pH away from their isoelectric point.

  • Centrifugation: Before use, it is advisable to centrifuge your peptide solution to pellet any undissolved material, ensuring you are working with a clear supernatant.

Q4: What are some general strategies to improve the solubility of peptides like this compound?

A4: Several strategies can be employed to enhance peptide solubility:

  • Incorporate Hydrophilic Amino Acids: The presence of hydrophilic amino acids in a peptide sequence generally improves water solubility.

  • Use of Co-solvents: Small amounts of organic solvents like DMSO can aid in dissolving hydrophobic peptides.

  • pH Adjustment: As mentioned, altering the pH of the solution can significantly impact solubility.

  • Solubility-Enhancing Tags: For custom synthesis, the addition of tags like polyethylene (B3416737) glycol (PEG) can improve solubility.

Solubility Data

The following tables summarize the reported solubility of this compound hydrochloride in various solvent systems.

Table 1: Solubility in Single Solvents

SolventConcentrationMethod
DMSO100 mg/mL (80.72 mM)Requires ultrasonication. Use of newly opened DMSO is recommended.
Water100 mg/mL (80.72 mM)Requires ultrasonication.

Data sourced from MedChemExpress.

Table 2: Formulations for In Vivo Studies

ProtocolSolvent CompositionAchievable Concentration
110% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (2.02 mM)
210% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.02 mM)
310% DMSO + 90% Corn Oil≥ 2.5 mg/mL (2.02 mM)

Data sourced from MedChemExpress. These protocols yield a clear solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the tube briefly to mix.

  • Place the tube in a sonicator bath and sonicate until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (using Protocol 1 from Table 2)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly.

  • Add Tween-80 to the mixture and mix until homogeneous.

  • Finally, add saline to the desired final volume and mix until a clear solution is obtained.

  • For example, to prepare 1 mL of a 2.5 mg/mL solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

Visualizations

BIM23190_Signaling_Pathway This compound Signaling Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 binds & activates G_protein Gi/o Protein SSTR2_5->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Apoptosis Apoptosis Regulation G_protein->Apoptosis modulates cAMP cAMP AC->cAMP produces

Caption: this compound signaling cascade.

Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Dissolving this compound solvent Select appropriate solvent (DMSO or Water) start->solvent dissolved Is the solution clear? solvent->dissolved sonicate Apply ultrasonication dissolved->sonicate No warm Gentle warming dissolved->warm Still not clear ph Adjust pH dissolved->ph Persistent issues centrifuge Centrifuge to remove particulates dissolved->centrifuge If particulates remain end Solution ready for use dissolved->end Yes sonicate->dissolved warm->dissolved ph->dissolved centrifuge->end

Caption: Troubleshooting workflow for solubility issues.

References

BIM-23190 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190. The information provided is intended to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic somatostatin analog. It functions as a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] By binding to these G protein-coupled receptors, this compound can inhibit the release of various hormones and growth factors, and regulate cell proliferation and apoptosis.[3] Its anti-tumor activity is associated with the inhibition of adenylate cyclase and the regulation of apoptosis.[3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound hydrochloride is soluble in both dimethyl sulfoxide (DMSO) and water. For aqueous solutions, the use of ultrasonication is recommended to aid dissolution. It is also important to use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can impact solubility. For in vivo studies, specific formulations using a combination of solvents are recommended to achieve higher concentrations.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Here are a few troubleshooting steps:

  • Sonication: As recommended for aqueous solutions, sonication can help break up aggregates and improve dissolution.

  • Gentle Warming: In some cases, gentle warming of the solution can increase the solubility of peptides. However, care should be taken to avoid degradation.

  • pH Adjustment: The solubility of peptides is often pH-dependent. Peptides are generally more soluble at a pH away from their isoelectric point.

  • Centrifugation: Before use, it is advisable to centrifuge your peptide solution to pellet any undissolved material, ensuring you are working with a clear supernatant.

Q4: What are some general strategies to improve the solubility of peptides like this compound?

A4: Several strategies can be employed to enhance peptide solubility:

  • Incorporate Hydrophilic Amino Acids: The presence of hydrophilic amino acids in a peptide sequence generally improves water solubility.

  • Use of Co-solvents: Small amounts of organic solvents like DMSO can aid in dissolving hydrophobic peptides.

  • pH Adjustment: As mentioned, altering the pH of the solution can significantly impact solubility.

  • Solubility-Enhancing Tags: For custom synthesis, the addition of tags like polyethylene glycol (PEG) can improve solubility.

Solubility Data

The following tables summarize the reported solubility of this compound hydrochloride in various solvent systems.

Table 1: Solubility in Single Solvents

SolventConcentrationMethod
DMSO100 mg/mL (80.72 mM)Requires ultrasonication. Use of newly opened DMSO is recommended.
Water100 mg/mL (80.72 mM)Requires ultrasonication.

Data sourced from MedChemExpress.

Table 2: Formulations for In Vivo Studies

ProtocolSolvent CompositionAchievable Concentration
110% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (2.02 mM)
210% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.02 mM)
310% DMSO + 90% Corn Oil≥ 2.5 mg/mL (2.02 mM)

Data sourced from MedChemExpress. These protocols yield a clear solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the tube briefly to mix.

  • Place the tube in a sonicator bath and sonicate until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (using Protocol 1 from Table 2)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly.

  • Add Tween-80 to the mixture and mix until homogeneous.

  • Finally, add saline to the desired final volume and mix until a clear solution is obtained.

  • For example, to prepare 1 mL of a 2.5 mg/mL solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

Visualizations

BIM23190_Signaling_Pathway This compound Signaling Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 binds & activates G_protein Gi/o Protein SSTR2_5->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Apoptosis Apoptosis Regulation G_protein->Apoptosis modulates cAMP cAMP AC->cAMP produces

Caption: this compound signaling cascade.

Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Dissolving this compound solvent Select appropriate solvent (DMSO or Water) start->solvent dissolved Is the solution clear? solvent->dissolved sonicate Apply ultrasonication dissolved->sonicate No warm Gentle warming dissolved->warm Still not clear ph Adjust pH dissolved->ph Persistent issues centrifuge Centrifuge to remove particulates dissolved->centrifuge If particulates remain end Solution ready for use dissolved->end Yes sonicate->dissolved warm->dissolved ph->dissolved centrifuge->end

Caption: Troubleshooting workflow for solubility issues.

References

Improving BIM-23190 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190 in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic somatostatin (B550006) analog. It is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G-protein coupled receptors, which leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases.[3][4] These signaling events ultimately result in the regulation of hormone secretion and cell proliferation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For this compound hydrochloride, a common solvent for creating a stock solution is sterile, nuclease-free water or a buffer solution at a neutral pH. For the free base form of this compound, which may have lower aqueous solubility, dimethyl sulfoxide (B87167) (DMSO) can be used. Always refer to the manufacturer's product data sheet for the specific lot you are using.

Q3: At what concentrations should I use this compound in my cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type, the expression levels of SSTR2 and SSTR5, and the specific biological endpoint being measured. Binding affinity studies have shown Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5.[1] In vitro studies on pituitary adenoma cells have used concentrations around 100 nM to observe effects on hormone secretion. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound stock solutions?

A4: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Protect stock solutions from light.

Q5: What are the known downstream signaling pathways activated by this compound?

A5: this compound, by activating SSTR2 and SSTR5, primarily couples to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase. Activation of these receptors can also lead to the modulation of calcium and potassium ion channels, and the activation of phosphotyrosine phosphatases (PTPs). Downstream of these events, this compound can inhibit the MAPK/ERK signaling pathway and upregulate cell cycle inhibitors like p27Kip1, leading to anti-proliferative effects.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect of this compound

Potential Causes and Solutions:

  • Degradation of this compound in Culture Medium: Peptides like this compound can be susceptible to degradation by proteases present in serum-containing media or secreted by cells.

    • Solution: Consider using serum-free or reduced-serum media if your cell line can tolerate it. If serum is required, minimize the incubation time of this compound with the cells. Prepare fresh this compound working solutions for each experiment from a frozen stock aliquot immediately before use.

  • Adsorption to Labware: Peptides can adsorb to the surface of plastic labware, reducing the effective concentration in the culture medium.

    • Solution: Use low-retention plasticware (e.g., siliconized or low-protein-binding tubes and pipette tips). When preparing dilutions, it can be beneficial to pre-rinse the pipette tip with the solution. For highly sensitive experiments, consider using glass labware where appropriate.

  • Incorrect Storage and Handling: Repeated freeze-thaw cycles or improper storage temperature can lead to the degradation of the peptide.

    • Solution: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Ensure storage at -80°C for long-term stability.

  • Low or Absent SSTR2/SSTR5 Expression: The target cells may not express sufficient levels of SSTR2 or SSTR5 for this compound to elicit a response.

    • Solution: Verify the expression of SSTR2 and SSTR5 in your cell line at the mRNA and protein level using techniques like RT-qPCR, Western blotting, or flow cytometry.

Issue 2: High Variability Between Replicate Wells or Experiments

Potential Causes and Solutions:

  • Incomplete Solubilization: If this compound is not fully dissolved in the stock solution, it can lead to inaccurate and inconsistent dosing.

    • Solution: Ensure the peptide is completely dissolved in the recommended solvent before making further dilutions. Gentle vortexing or sonication may be necessary. Visually inspect the solution for any particulates.

  • Precipitation in Culture Medium: Adding a concentrated stock solution (especially in an organic solvent like DMSO) directly to the aqueous culture medium can cause the compound to precipitate.

    • Solution: Prepare an intermediate dilution of the stock solution in a small volume of culture medium before adding it to the final culture volume. Ensure thorough but gentle mixing. Avoid adding the concentrated stock directly to the cells.

  • Inconsistent Cell Seeding Density: Variations in cell number between wells can lead to different responses to this compound.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated pipette to dispense cells. Verify cell density and viability before starting the experiment.

Quantitative Data Summary

Table 1: Binding Affinity of this compound for Somatostatin Receptors

Receptor SubtypeKi (nM)
SSTR20.34
SSTR511.1

Table 2: Recommended Storage Conditions for this compound Hydrochloride

FormTemperatureDuration
Lyophilized Powder-20°C or -80°CRefer to manufacturer's specifications
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Aseptically add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 1 mM).

    • Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-retention microcentrifuge tubes.

    • Store the aliquots at -80°C, protected from light.

  • Preparation of Working Solution:

    • Thaw one aliquot of the stock solution immediately before use.

    • Prepare an intermediate dilution of the stock solution in sterile, complete cell culture medium in a low-retention tube.

    • Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration. Mix gently by inverting the culture vessel.

Protocol 2: Assessment of this compound Stability in Culture Medium (Half-life Determination)
  • Preparation:

    • Prepare a solution of this compound at the desired final concentration in your specific cell culture medium (with and without serum, if applicable).

    • Prepare a control sample of this compound in a stable buffer (e.g., PBS) at the same concentration (T=0 sample).

  • Incubation:

    • Incubate the this compound-containing medium under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.

  • Sample Processing:

    • Immediately after collection, stop any potential enzymatic degradation by adding a protease inhibitor cocktail and/or by flash-freezing the samples in liquid nitrogen. Store samples at -80°C until analysis.

  • Analysis by HPLC-MS:

    • Thaw the samples and analyze the concentration of intact this compound using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

    • Use the T=0 sample to establish the initial concentration.

  • Data Analysis:

    • Plot the concentration of intact this compound versus time.

    • Calculate the half-life (t½) of this compound in the culture medium by fitting the data to a first-order decay model.

Visualizations

BIM23190_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 Agonist SSTR5 SSTR5 BIM23190->SSTR5 Agonist Gi Gi SSTR2->Gi SSTR5->Gi AC Adenylyl Cyclase Gi->AC Inhibition MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Inhibition Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation Promotion

Caption: this compound signaling pathway via SSTR2 and SSTR5.

Troubleshooting_Workflow Start Inconsistent or No Biological Effect Check_Peptide Check this compound Integrity & Handling Start->Check_Peptide Check_Cells Verify Cell Line Characteristics Start->Check_Cells Check_Assay Review Assay Parameters Start->Check_Assay Solution_Storage Aliquot & Store at -80°C, Avoid Freeze-Thaw Check_Peptide->Solution_Storage Improper Storage? Solution_Media Prepare Fresh, Consider Serum-Free Check_Peptide->Solution_Media Degradation in Media? Solution_Labware Use Low-Retention Plasticware Check_Peptide->Solution_Labware Adsorption to Plastic? Solution_Receptor Confirm SSTR2/5 Expression (RT-qPCR, Western Blot) Check_Cells->Solution_Receptor Low Receptor Expression? Solution_Dose Perform Dose-Response Curve Check_Assay->Solution_Dose Suboptimal Concentration?

Caption: Troubleshooting workflow for this compound experiments.

References

Improving BIM-23190 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190 in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic somatostatin analog. It is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G-protein coupled receptors, which leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases.[3][4] These signaling events ultimately result in the regulation of hormone secretion and cell proliferation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For this compound hydrochloride, a common solvent for creating a stock solution is sterile, nuclease-free water or a buffer solution at a neutral pH. For the free base form of this compound, which may have lower aqueous solubility, dimethyl sulfoxide (DMSO) can be used. Always refer to the manufacturer's product data sheet for the specific lot you are using.

Q3: At what concentrations should I use this compound in my cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type, the expression levels of SSTR2 and SSTR5, and the specific biological endpoint being measured. Binding affinity studies have shown Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5.[1] In vitro studies on pituitary adenoma cells have used concentrations around 100 nM to observe effects on hormone secretion. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound stock solutions?

A4: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Protect stock solutions from light.

Q5: What are the known downstream signaling pathways activated by this compound?

A5: this compound, by activating SSTR2 and SSTR5, primarily couples to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase. Activation of these receptors can also lead to the modulation of calcium and potassium ion channels, and the activation of phosphotyrosine phosphatases (PTPs). Downstream of these events, this compound can inhibit the MAPK/ERK signaling pathway and upregulate cell cycle inhibitors like p27Kip1, leading to anti-proliferative effects.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect of this compound

Potential Causes and Solutions:

  • Degradation of this compound in Culture Medium: Peptides like this compound can be susceptible to degradation by proteases present in serum-containing media or secreted by cells.

    • Solution: Consider using serum-free or reduced-serum media if your cell line can tolerate it. If serum is required, minimize the incubation time of this compound with the cells. Prepare fresh this compound working solutions for each experiment from a frozen stock aliquot immediately before use.

  • Adsorption to Labware: Peptides can adsorb to the surface of plastic labware, reducing the effective concentration in the culture medium.

    • Solution: Use low-retention plasticware (e.g., siliconized or low-protein-binding tubes and pipette tips). When preparing dilutions, it can be beneficial to pre-rinse the pipette tip with the solution. For highly sensitive experiments, consider using glass labware where appropriate.

  • Incorrect Storage and Handling: Repeated freeze-thaw cycles or improper storage temperature can lead to the degradation of the peptide.

    • Solution: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Ensure storage at -80°C for long-term stability.

  • Low or Absent SSTR2/SSTR5 Expression: The target cells may not express sufficient levels of SSTR2 or SSTR5 for this compound to elicit a response.

    • Solution: Verify the expression of SSTR2 and SSTR5 in your cell line at the mRNA and protein level using techniques like RT-qPCR, Western blotting, or flow cytometry.

Issue 2: High Variability Between Replicate Wells or Experiments

Potential Causes and Solutions:

  • Incomplete Solubilization: If this compound is not fully dissolved in the stock solution, it can lead to inaccurate and inconsistent dosing.

    • Solution: Ensure the peptide is completely dissolved in the recommended solvent before making further dilutions. Gentle vortexing or sonication may be necessary. Visually inspect the solution for any particulates.

  • Precipitation in Culture Medium: Adding a concentrated stock solution (especially in an organic solvent like DMSO) directly to the aqueous culture medium can cause the compound to precipitate.

    • Solution: Prepare an intermediate dilution of the stock solution in a small volume of culture medium before adding it to the final culture volume. Ensure thorough but gentle mixing. Avoid adding the concentrated stock directly to the cells.

  • Inconsistent Cell Seeding Density: Variations in cell number between wells can lead to different responses to this compound.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated pipette to dispense cells. Verify cell density and viability before starting the experiment.

Quantitative Data Summary

Table 1: Binding Affinity of this compound for Somatostatin Receptors

Receptor SubtypeKi (nM)
SSTR20.34
SSTR511.1

Table 2: Recommended Storage Conditions for this compound Hydrochloride

FormTemperatureDuration
Lyophilized Powder-20°C or -80°CRefer to manufacturer's specifications
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Aseptically add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 1 mM).

    • Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-retention microcentrifuge tubes.

    • Store the aliquots at -80°C, protected from light.

  • Preparation of Working Solution:

    • Thaw one aliquot of the stock solution immediately before use.

    • Prepare an intermediate dilution of the stock solution in sterile, complete cell culture medium in a low-retention tube.

    • Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration. Mix gently by inverting the culture vessel.

Protocol 2: Assessment of this compound Stability in Culture Medium (Half-life Determination)
  • Preparation:

    • Prepare a solution of this compound at the desired final concentration in your specific cell culture medium (with and without serum, if applicable).

    • Prepare a control sample of this compound in a stable buffer (e.g., PBS) at the same concentration (T=0 sample).

  • Incubation:

    • Incubate the this compound-containing medium under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.

  • Sample Processing:

    • Immediately after collection, stop any potential enzymatic degradation by adding a protease inhibitor cocktail and/or by flash-freezing the samples in liquid nitrogen. Store samples at -80°C until analysis.

  • Analysis by HPLC-MS:

    • Thaw the samples and analyze the concentration of intact this compound using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

    • Use the T=0 sample to establish the initial concentration.

  • Data Analysis:

    • Plot the concentration of intact this compound versus time.

    • Calculate the half-life (t½) of this compound in the culture medium by fitting the data to a first-order decay model.

Visualizations

BIM23190_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 Agonist SSTR5 SSTR5 BIM23190->SSTR5 Agonist Gi Gi SSTR2->Gi SSTR5->Gi AC Adenylyl Cyclase Gi->AC Inhibition MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Inhibition Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation Promotion

Caption: this compound signaling pathway via SSTR2 and SSTR5.

Troubleshooting_Workflow Start Inconsistent or No Biological Effect Check_Peptide Check this compound Integrity & Handling Start->Check_Peptide Check_Cells Verify Cell Line Characteristics Start->Check_Cells Check_Assay Review Assay Parameters Start->Check_Assay Solution_Storage Aliquot & Store at -80°C, Avoid Freeze-Thaw Check_Peptide->Solution_Storage Improper Storage? Solution_Media Prepare Fresh, Consider Serum-Free Check_Peptide->Solution_Media Degradation in Media? Solution_Labware Use Low-Retention Plasticware Check_Peptide->Solution_Labware Adsorption to Plastic? Solution_Receptor Confirm SSTR2/5 Expression (RT-qPCR, Western Blot) Check_Cells->Solution_Receptor Low Receptor Expression? Solution_Dose Perform Dose-Response Curve Check_Assay->Solution_Dose Suboptimal Concentration?

Caption: Troubleshooting workflow for this compound experiments.

References

Potential off-target effects of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BIM-23190. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic somatostatin (B550006) analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] It acts as a selective agonist at these receptors.

Q2: What are the known binding affinities of this compound for its primary targets?

In vitro studies have determined the following inhibitory constants (Ki) for this compound:

  • SSTR2: 0.34 nM[1][2]

  • SSTR5: 11.1 nM[1]

This demonstrates a higher affinity for SSTR2 over SSTR5.

Q3: Has this compound been investigated in clinical trials?

Yes, Phase II clinical trials for this compound in the treatment of diabetic retinopathy were initiated. However, the development for this indication has been discontinued.

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses potential off-target effects that may lead to unexpected results in your experiments with this compound.

Issue 1: Unexplained Changes in Prolactin Levels

Observation: You observe a mild but consistent increase in prolactin (PRL) secretion in your in vitro or in vivo models after treatment with this compound.

Potential Cause: this compound has been reported to mildly stimulate prolactin secretion. While its primary action on pituitary tumors is often inhibitory, particularly in prolactinomas, a stimulatory effect on normal lactotrophs could be an off-target effect. The precise mechanism for this dual action is not fully elucidated but may involve complex signaling cross-talk within the pituitary.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to characterize the stimulatory effect. Determine if the prolactin stimulation occurs within the same concentration range as the desired SSTR2/SSTR5 agonistic activity.

  • Control Experiments: Include appropriate controls, such as other SSTR2/SSTR5 agonists (e.g., octreotide) and dopamine (B1211576) agonists (which inhibit prolactin secretion), to differentiate the specific effects of this compound.

  • Investigate Signaling Pathways: Analyze downstream signaling pathways associated with prolactin secretion, such as the dopamine D2 receptor pathway, to identify any unintended interactions by this compound.

Issue 2: Effects on Glucose Homeostasis and Gastrointestinal Function

Observation: Your in vivo studies show fluctuations in blood glucose levels, or you observe gastrointestinal side effects such as diarrhea or abdominal cramps.

Potential Cause: These are known class effects of somatostatin analogs. Somatostatin receptors are widely distributed in the pancreas and gastrointestinal tract and play a role in regulating insulin (B600854), glucagon (B607659), and various digestive hormones. Activation of these receptors by this compound can lead to:

  • Altered Glucose Metabolism: Inhibition of insulin and glucagon secretion can cause initial hyperglycemia followed by other metabolic adjustments.

  • Gastrointestinal Disturbances: Modulation of gut motility and secretions can result in side effects like diarrhea, abdominal pain, and nausea.

Troubleshooting Steps:

  • Monitor Blood Glucose: Regularly monitor blood glucose and insulin levels in your animal models.

  • Observe for GI Effects: Carefully observe and record any gastrointestinal symptoms in your study subjects.

  • Comparative Studies: If possible, compare the metabolic and gastrointestinal side-effect profile of this compound with other somatostatin analogs to assess its relative tolerability.

Quantitative Data Summary

ParameterValueReference
Binding Affinity (Ki)
SSTR20.34 nM
SSTR511.1 nM
Reported Biological Effect Mild stimulation
Prolactin (PRL) Secretion

Experimental Protocols

Protocol 1: In Vitro Off-Target Liability Assessment

This protocol outlines a general approach for assessing the off-target binding profile of a peptide analog like this compound.

Objective: To identify potential off-target interactions by screening the compound against a broad panel of receptors, ion channels, and enzymes.

Methodology:

  • Target Panel Selection: Select a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should ideally include a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other pharmacologically relevant targets.

  • Binding Assays:

    • Utilize radioligand binding assays for the majority of the targets.

    • The test compound (this compound) is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

    • The percentage of inhibition of the radioligand binding is determined. A significant inhibition (e.g., >50%) flags a potential off-target interaction.

  • Functional Assays: For targets where a significant binding interaction is observed, follow up with functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Data Analysis:

    • Calculate the percent inhibition for each target at the screening concentration.

    • For confirmed hits, determine the IC50 or EC50 values through concentration-response curves.

G cluster_screening Initial Screening cluster_confirmation Hit Confirmation Compound Compound Binding Assay Binding Assay Compound->Binding Assay Target Panel Target Panel Target Panel->Binding Assay Data Analysis Data Analysis Binding Assay->Data Analysis >50% inhibition? Functional Assay Functional Assay Data Analysis->Functional Assay Yes No significant interaction No significant interaction Data Analysis->No significant interaction No Dose-Response Dose-Response Functional Assay->Dose-Response IC50/EC50 IC50/EC50 Dose-Response->IC50/EC50 Off-target identified Off-target identified IC50/EC50->Off-target identified

Fig. 1: Workflow for in vitro off-target liability assessment.
Protocol 2: In Vivo Assessment of Anti-Tumor Activity (C6 Glioma Model)

This protocol is based on the methodology used to assess the on-target anti-tumor effects of this compound and can be adapted to monitor for off-target effects simultaneously.

Objective: To evaluate the anti-tumor efficacy of this compound in a murine glioma model while observing for potential off-target related adverse events.

Methodology:

  • Animal Model: Use male athymic nude (nu/nu) mice, 5-6 weeks old.

  • Tumor Implantation: Subcutaneously implant C6 glioma cells into the flank of each mouse.

  • Treatment:

    • Once tumors are established, randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 50 µ g/mouse ) via subcutaneous injection twice a day for a predefined period (e.g., 19 days).

    • The control group receives vehicle injections on the same schedule.

  • On-Target Efficacy Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Off-Target Effect Monitoring:

    • Monitor animal body weight and general health daily.

    • At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis (including glucose and prolactin levels).

    • Perform gross necropsy and collect major organs (liver, kidney, pancreas, spleen, etc.) for histopathological examination to identify any signs of toxicity.

  • Data Analysis:

    • Compare tumor growth rates between the treated and control groups.

    • Statistically analyze differences in body weight, blood parameters, and any histopathological findings.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Nude Mice Nude Mice Tumor Implantation Tumor Implantation Nude Mice->Tumor Implantation C6 Glioma Cells C6 Glioma Cells C6 Glioma Cells->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization This compound Group This compound Group Randomization->this compound Group Vehicle Group Vehicle Group Randomization->Vehicle Group Tumor Volume Tumor Volume This compound Group->Tumor Volume Body Weight Body Weight This compound Group->Body Weight Health Status Health Status This compound Group->Health Status Blood Analysis Blood Analysis This compound Group->Blood Analysis Histopathology Histopathology This compound Group->Histopathology Vehicle Group->Tumor Volume Vehicle Group->Body Weight Vehicle Group->Health Status Vehicle Group->Blood Analysis Vehicle Group->Histopathology Efficacy & Safety Efficacy & Safety Tumor Volume->Efficacy & Safety Body Weight->Efficacy & Safety Health Status->Efficacy & Safety Blood Analysis->Efficacy & Safety Histopathology->Efficacy & Safety

Fig. 2: In vivo experimental workflow for efficacy and safety assessment.

Signaling Pathways

Primary Signaling Pathway of this compound

This compound, as a somatostatin analog, primarily signals through SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs) coupled to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.

G This compound This compound SSTR2/SSTR5 SSTR2/SSTR5 This compound->SSTR2/SSTR5 binds Gi/o Protein Gi/o Protein SSTR2/SSTR5->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase Downstream Effectors Downstream Effectors cAMP->Downstream Effectors activates Biological Response Biological Response Downstream Effectors->Biological Response leads to

Fig. 3: Primary signaling pathway of this compound via SSTR2/SSTR5.
Potential Off-Target Interaction with Prolactin Regulation

The mild stimulation of prolactin secretion by this compound suggests a potential off-target interaction. Prolactin secretion is primarily under the inhibitory control of dopamine from the hypothalamus. A hypothetical off-target mechanism could involve this compound interfering with this inhibitory pathway, either at the level of the dopamine D2 receptor on lactotrophs or through other signaling molecules.

G Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor binds Lactotroph Cell Lactotroph Cell D2 Receptor->Lactotroph Cell Prolactin Secretion Prolactin Secretion D2 Receptor->Prolactin Secretion inhibits Lactotroph Cell->Prolactin Secretion produces This compound This compound This compound->Lactotroph Cell potential interaction

Fig. 4: Potential off-target modulation of prolactin secretion.

References

Potential off-target effects of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BIM-23190. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic somatostatin analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] It acts as a selective agonist at these receptors.

Q2: What are the known binding affinities of this compound for its primary targets?

In vitro studies have determined the following inhibitory constants (Ki) for this compound:

  • SSTR2: 0.34 nM[1][2]

  • SSTR5: 11.1 nM[1]

This demonstrates a higher affinity for SSTR2 over SSTR5.

Q3: Has this compound been investigated in clinical trials?

Yes, Phase II clinical trials for this compound in the treatment of diabetic retinopathy were initiated. However, the development for this indication has been discontinued.

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses potential off-target effects that may lead to unexpected results in your experiments with this compound.

Issue 1: Unexplained Changes in Prolactin Levels

Observation: You observe a mild but consistent increase in prolactin (PRL) secretion in your in vitro or in vivo models after treatment with this compound.

Potential Cause: this compound has been reported to mildly stimulate prolactin secretion. While its primary action on pituitary tumors is often inhibitory, particularly in prolactinomas, a stimulatory effect on normal lactotrophs could be an off-target effect. The precise mechanism for this dual action is not fully elucidated but may involve complex signaling cross-talk within the pituitary.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to characterize the stimulatory effect. Determine if the prolactin stimulation occurs within the same concentration range as the desired SSTR2/SSTR5 agonistic activity.

  • Control Experiments: Include appropriate controls, such as other SSTR2/SSTR5 agonists (e.g., octreotide) and dopamine agonists (which inhibit prolactin secretion), to differentiate the specific effects of this compound.

  • Investigate Signaling Pathways: Analyze downstream signaling pathways associated with prolactin secretion, such as the dopamine D2 receptor pathway, to identify any unintended interactions by this compound.

Issue 2: Effects on Glucose Homeostasis and Gastrointestinal Function

Observation: Your in vivo studies show fluctuations in blood glucose levels, or you observe gastrointestinal side effects such as diarrhea or abdominal cramps.

Potential Cause: These are known class effects of somatostatin analogs. Somatostatin receptors are widely distributed in the pancreas and gastrointestinal tract and play a role in regulating insulin, glucagon, and various digestive hormones. Activation of these receptors by this compound can lead to:

  • Altered Glucose Metabolism: Inhibition of insulin and glucagon secretion can cause initial hyperglycemia followed by other metabolic adjustments.

  • Gastrointestinal Disturbances: Modulation of gut motility and secretions can result in side effects like diarrhea, abdominal pain, and nausea.

Troubleshooting Steps:

  • Monitor Blood Glucose: Regularly monitor blood glucose and insulin levels in your animal models.

  • Observe for GI Effects: Carefully observe and record any gastrointestinal symptoms in your study subjects.

  • Comparative Studies: If possible, compare the metabolic and gastrointestinal side-effect profile of this compound with other somatostatin analogs to assess its relative tolerability.

Quantitative Data Summary

ParameterValueReference
Binding Affinity (Ki)
SSTR20.34 nM
SSTR511.1 nM
Reported Biological Effect Mild stimulation
Prolactin (PRL) Secretion

Experimental Protocols

Protocol 1: In Vitro Off-Target Liability Assessment

This protocol outlines a general approach for assessing the off-target binding profile of a peptide analog like this compound.

Objective: To identify potential off-target interactions by screening the compound against a broad panel of receptors, ion channels, and enzymes.

Methodology:

  • Target Panel Selection: Select a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should ideally include a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other pharmacologically relevant targets.

  • Binding Assays:

    • Utilize radioligand binding assays for the majority of the targets.

    • The test compound (this compound) is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

    • The percentage of inhibition of the radioligand binding is determined. A significant inhibition (e.g., >50%) flags a potential off-target interaction.

  • Functional Assays: For targets where a significant binding interaction is observed, follow up with functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Data Analysis:

    • Calculate the percent inhibition for each target at the screening concentration.

    • For confirmed hits, determine the IC50 or EC50 values through concentration-response curves.

G cluster_screening Initial Screening cluster_confirmation Hit Confirmation Compound Compound Binding Assay Binding Assay Compound->Binding Assay Target Panel Target Panel Target Panel->Binding Assay Data Analysis Data Analysis Binding Assay->Data Analysis >50% inhibition? Functional Assay Functional Assay Data Analysis->Functional Assay Yes No significant interaction No significant interaction Data Analysis->No significant interaction No Dose-Response Dose-Response Functional Assay->Dose-Response IC50/EC50 IC50/EC50 Dose-Response->IC50/EC50 Off-target identified Off-target identified IC50/EC50->Off-target identified

Fig. 1: Workflow for in vitro off-target liability assessment.
Protocol 2: In Vivo Assessment of Anti-Tumor Activity (C6 Glioma Model)

This protocol is based on the methodology used to assess the on-target anti-tumor effects of this compound and can be adapted to monitor for off-target effects simultaneously.

Objective: To evaluate the anti-tumor efficacy of this compound in a murine glioma model while observing for potential off-target related adverse events.

Methodology:

  • Animal Model: Use male athymic nude (nu/nu) mice, 5-6 weeks old.

  • Tumor Implantation: Subcutaneously implant C6 glioma cells into the flank of each mouse.

  • Treatment:

    • Once tumors are established, randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 50 µ g/mouse ) via subcutaneous injection twice a day for a predefined period (e.g., 19 days).

    • The control group receives vehicle injections on the same schedule.

  • On-Target Efficacy Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Off-Target Effect Monitoring:

    • Monitor animal body weight and general health daily.

    • At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis (including glucose and prolactin levels).

    • Perform gross necropsy and collect major organs (liver, kidney, pancreas, spleen, etc.) for histopathological examination to identify any signs of toxicity.

  • Data Analysis:

    • Compare tumor growth rates between the treated and control groups.

    • Statistically analyze differences in body weight, blood parameters, and any histopathological findings.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Nude Mice Nude Mice Tumor Implantation Tumor Implantation Nude Mice->Tumor Implantation C6 Glioma Cells C6 Glioma Cells C6 Glioma Cells->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization This compound Group This compound Group Randomization->this compound Group Vehicle Group Vehicle Group Randomization->Vehicle Group Tumor Volume Tumor Volume This compound Group->Tumor Volume Body Weight Body Weight This compound Group->Body Weight Health Status Health Status This compound Group->Health Status Blood Analysis Blood Analysis This compound Group->Blood Analysis Histopathology Histopathology This compound Group->Histopathology Vehicle Group->Tumor Volume Vehicle Group->Body Weight Vehicle Group->Health Status Vehicle Group->Blood Analysis Vehicle Group->Histopathology Efficacy & Safety Efficacy & Safety Tumor Volume->Efficacy & Safety Body Weight->Efficacy & Safety Health Status->Efficacy & Safety Blood Analysis->Efficacy & Safety Histopathology->Efficacy & Safety

Fig. 2: In vivo experimental workflow for efficacy and safety assessment.

Signaling Pathways

Primary Signaling Pathway of this compound

This compound, as a somatostatin analog, primarily signals through SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs) coupled to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.

G This compound This compound SSTR2/SSTR5 SSTR2/SSTR5 This compound->SSTR2/SSTR5 binds Gi/o Protein Gi/o Protein SSTR2/SSTR5->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase Downstream Effectors Downstream Effectors cAMP->Downstream Effectors activates Biological Response Biological Response Downstream Effectors->Biological Response leads to

Fig. 3: Primary signaling pathway of this compound via SSTR2/SSTR5.
Potential Off-Target Interaction with Prolactin Regulation

The mild stimulation of prolactin secretion by this compound suggests a potential off-target interaction. Prolactin secretion is primarily under the inhibitory control of dopamine from the hypothalamus. A hypothetical off-target mechanism could involve this compound interfering with this inhibitory pathway, either at the level of the dopamine D2 receptor on lactotrophs or through other signaling molecules.

G Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor binds Lactotroph Cell Lactotroph Cell D2 Receptor->Lactotroph Cell Prolactin Secretion Prolactin Secretion D2 Receptor->Prolactin Secretion inhibits Lactotroph Cell->Prolactin Secretion produces This compound This compound This compound->Lactotroph Cell potential interaction

Fig. 4: Potential off-target modulation of prolactin secretion.

References

Technical Support Center: Optimizing BIM-23190 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BIM-23190 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G protein-coupled receptors, which triggers a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Consequently, this can modulate downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately influencing cell proliferation, apoptosis, and hormone secretion.[3]

Q2: What are the primary in vitro applications of this compound?

This compound is primarily used in cancer and acromegaly research.[1] Its ability to target SSTR2 and SSTR5, which are often overexpressed in various tumors, makes it a valuable tool for studying cancer cell proliferation, angiogenesis, and apoptosis. In the context of acromegaly, it is used to investigate the inhibition of growth hormone (GH) secretion from pituitary tumor cells.

Q3: What is the binding affinity of this compound for its target receptors?

This compound exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. The reported inhibitor constant (Ki) values are:

ReceptorKi Value (nM)
SSTR20.34
SSTR511.1

Q4: How should I prepare and store this compound for in vitro experiments?

For in vitro use, this compound hydrochloride is soluble in DMSO (100 mg/mL). It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. This stock solution can be stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1% to 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibitory effect on cell proliferation.

Q: I have treated my cancer cell line with this compound, but I do not see a significant decrease in cell proliferation. What could be the issue?

A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Receptor Expression: Confirm that your cell line expresses SSTR2 and/or SSTR5 at sufficient levels. You can verify this through techniques like qPCR, Western blot, or flow cytometry.

  • Concentration Range: The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on its Ki values, a starting concentration range of 1 nM to 1 µM is a reasonable starting point for many cell lines.

  • Incubation Time: The effects of this compound on cell proliferation may not be immediate. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 24, 48, or 72 hours).

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome of proliferation assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Problem 2: I am seeing high variability in my experimental replicates.

Q: My results for cAMP levels or ERK phosphorylation are inconsistent across replicates. What are the potential causes?

A: High variability can stem from several sources in cell-based assays. Here are some common areas to check:

  • Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting receptor expression and signaling responses.

  • Inconsistent Cell Seeding: Ensure uniform cell seeding across all wells of your microplate. Edge effects can also contribute to variability; consider not using the outer wells of the plate or filling them with sterile PBS or media.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents and this compound.

  • Assay Timing: For signaling events like ERK phosphorylation, which can be transient, it is critical to perform cell lysis at a consistent and optimal time point after stimulation.

  • DMSO Concentration: Ensure the final DMSO concentration is identical in all wells, including controls.

Experimental Protocols

Note: The following are general protocols and may require optimization for your specific cell line and experimental conditions.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

cAMP Measurement Assay (ELISA-based)
  • Cell Culture and Treatment: Seed cells in a suitable culture plate. Prior to the experiment, you may need to starve the cells in a serum-free medium. Treat the cells with different concentrations of this compound for a specified time. You may also include a positive control that stimulates adenylyl cyclase (e.g., Forskolin) and a negative control.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • ELISA Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.

  • Signal Development and Detection: After incubation and washing steps, add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration based on a standard curve.

ERK Phosphorylation Assay (Western Blot)
  • Cell Treatment and Lysis: Plate cells and, if necessary, serum-starve them. Treat with this compound for various time points (e.g., 5, 15, 30, 60 minutes). Immediately after treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody for total ERK.

  • Densitometry: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of ERK activation.

p27Kip1 Expression Assay (Western Blot)
  • Cell Treatment and Lysis: Treat cells with this compound for longer durations (e.g., 24, 48 hours) as changes in p27Kip1 expression are typically slower than phosphorylation events. Lyse the cells as described for the ERK assay.

  • Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the ERK phosphorylation assay.

  • Immunoblotting:

    • Block the membrane.

    • Incubate with a primary antibody specific for p27Kip1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal.

  • Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensity for p27Kip1 and normalize it to the loading control.

Visualizations

BIM23190_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 binds SSTR5 SSTR5 BIM23190->SSTR5 binds G_protein Gi/o SSTR2->G_protein activates SSTR5->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK p-ERK (decreased) PKA->ERK modulates Proliferation Cell Proliferation (inhibited) ERK->Proliferation p27 p27Kip1 (increased) p27->Proliferation Apoptosis Apoptosis (promoted) Proliferation->Apoptosis inversely related

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells prolif_assay Cell Proliferation Assay (e.g., MTT) treat_cells->prolif_assay signal_assay Signaling Assay (cAMP, p-ERK, p27Kip1) treat_cells->signal_assay data_analysis Measure Readout & Analyze Data prolif_assay->data_analysis signal_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 pathway_mod Assess Pathway Modulation data_analysis->pathway_mod

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Logic start No/Low Biological Effect Observed check_receptor Check SSTR2/SSTR5 Expression in Cell Line start->check_receptor receptor_ok Receptor Expression Confirmed check_receptor->receptor_ok Yes receptor_no Select Different Cell Line check_receptor->receptor_no No check_conc Optimize this compound Concentration Range conc_ok Dose-Response Established check_conc->conc_ok Done check_time Optimize Incubation Time time_ok Optimal Time Determined check_time->time_ok Done check_stability Verify Compound Stability & Purity stability_ok Compound is Stable check_stability->stability_ok Yes receptor_ok->check_conc conc_ok->check_time time_ok->check_stability final_check Re-evaluate Experiment with Optimized Parameters stability_ok->final_check

Caption: Troubleshooting logic for lack of this compound effect.

References

Technical Support Center: Optimizing BIM-23190 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BIM-23190 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G protein-coupled receptors, which triggers a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Consequently, this can modulate downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately influencing cell proliferation, apoptosis, and hormone secretion.[3]

Q2: What are the primary in vitro applications of this compound?

This compound is primarily used in cancer and acromegaly research.[1] Its ability to target SSTR2 and SSTR5, which are often overexpressed in various tumors, makes it a valuable tool for studying cancer cell proliferation, angiogenesis, and apoptosis. In the context of acromegaly, it is used to investigate the inhibition of growth hormone (GH) secretion from pituitary tumor cells.

Q3: What is the binding affinity of this compound for its target receptors?

This compound exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. The reported inhibitor constant (Ki) values are:

ReceptorKi Value (nM)
SSTR20.34
SSTR511.1

Q4: How should I prepare and store this compound for in vitro experiments?

For in vitro use, this compound hydrochloride is soluble in DMSO (100 mg/mL). It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. This stock solution can be stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1% to 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibitory effect on cell proliferation.

Q: I have treated my cancer cell line with this compound, but I do not see a significant decrease in cell proliferation. What could be the issue?

A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Receptor Expression: Confirm that your cell line expresses SSTR2 and/or SSTR5 at sufficient levels. You can verify this through techniques like qPCR, Western blot, or flow cytometry.

  • Concentration Range: The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on its Ki values, a starting concentration range of 1 nM to 1 µM is a reasonable starting point for many cell lines.

  • Incubation Time: The effects of this compound on cell proliferation may not be immediate. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 24, 48, or 72 hours).

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome of proliferation assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Problem 2: I am seeing high variability in my experimental replicates.

Q: My results for cAMP levels or ERK phosphorylation are inconsistent across replicates. What are the potential causes?

A: High variability can stem from several sources in cell-based assays. Here are some common areas to check:

  • Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting receptor expression and signaling responses.

  • Inconsistent Cell Seeding: Ensure uniform cell seeding across all wells of your microplate. Edge effects can also contribute to variability; consider not using the outer wells of the plate or filling them with sterile PBS or media.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents and this compound.

  • Assay Timing: For signaling events like ERK phosphorylation, which can be transient, it is critical to perform cell lysis at a consistent and optimal time point after stimulation.

  • DMSO Concentration: Ensure the final DMSO concentration is identical in all wells, including controls.

Experimental Protocols

Note: The following are general protocols and may require optimization for your specific cell line and experimental conditions.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

cAMP Measurement Assay (ELISA-based)
  • Cell Culture and Treatment: Seed cells in a suitable culture plate. Prior to the experiment, you may need to starve the cells in a serum-free medium. Treat the cells with different concentrations of this compound for a specified time. You may also include a positive control that stimulates adenylyl cyclase (e.g., Forskolin) and a negative control.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • ELISA Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.

  • Signal Development and Detection: After incubation and washing steps, add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration based on a standard curve.

ERK Phosphorylation Assay (Western Blot)
  • Cell Treatment and Lysis: Plate cells and, if necessary, serum-starve them. Treat with this compound for various time points (e.g., 5, 15, 30, 60 minutes). Immediately after treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody for total ERK.

  • Densitometry: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of ERK activation.

p27Kip1 Expression Assay (Western Blot)
  • Cell Treatment and Lysis: Treat cells with this compound for longer durations (e.g., 24, 48 hours) as changes in p27Kip1 expression are typically slower than phosphorylation events. Lyse the cells as described for the ERK assay.

  • Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the ERK phosphorylation assay.

  • Immunoblotting:

    • Block the membrane.

    • Incubate with a primary antibody specific for p27Kip1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal.

  • Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensity for p27Kip1 and normalize it to the loading control.

Visualizations

BIM23190_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 binds SSTR5 SSTR5 BIM23190->SSTR5 binds G_protein Gi/o SSTR2->G_protein activates SSTR5->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK p-ERK (decreased) PKA->ERK modulates Proliferation Cell Proliferation (inhibited) ERK->Proliferation p27 p27Kip1 (increased) p27->Proliferation Apoptosis Apoptosis (promoted) Proliferation->Apoptosis inversely related

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells prolif_assay Cell Proliferation Assay (e.g., MTT) treat_cells->prolif_assay signal_assay Signaling Assay (cAMP, p-ERK, p27Kip1) treat_cells->signal_assay data_analysis Measure Readout & Analyze Data prolif_assay->data_analysis signal_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 pathway_mod Assess Pathway Modulation data_analysis->pathway_mod

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Logic start No/Low Biological Effect Observed check_receptor Check SSTR2/SSTR5 Expression in Cell Line start->check_receptor receptor_ok Receptor Expression Confirmed check_receptor->receptor_ok Yes receptor_no Select Different Cell Line check_receptor->receptor_no No check_conc Optimize this compound Concentration Range conc_ok Dose-Response Established check_conc->conc_ok Done check_time Optimize Incubation Time time_ok Optimal Time Determined check_time->time_ok Done check_stability Verify Compound Stability & Purity stability_ok Compound is Stable check_stability->stability_ok Yes receptor_ok->check_conc conc_ok->check_time time_ok->check_stability final_check Re-evaluate Experiment with Optimized Parameters stability_ok->final_check

Caption: Troubleshooting logic for lack of this compound effect.

References

Troubleshooting Inconsistent Results with BIM-23190: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with BIM-23190. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic somatostatin (B550006) analog. It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] By activating these G protein-coupled receptors, this compound can influence various cellular processes, including hormone secretion and cell proliferation. Its effects are primarily linked to the inhibition of adenylyl cyclase and the regulation of apoptosis.

Q2: What are the primary research applications for this compound?

This compound is predominantly used in preclinical research for studying cancer and acromegaly. Its anti-tumor activity has been observed in models of glioma, where it can inhibit tumor growth and neovessel formation.

Q3: What are the binding affinities of this compound for its target receptors?

The inhibitory constants (Ki) of this compound for SSTR2 and SSTR5 have been determined as follows:

Receptor SubtypeInhibitory Constant (Ki)
SSTR20.34 nM
SSTR511.1 nM

Q4: How should this compound be stored?

For long-term stability, this compound powder should be stored at -80°C for up to two years, or at -20°C for one year.

Troubleshooting Guide for Inconsistent Results

Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving these issues.

Problem 1: Lower than Expected Efficacy or No Effect

If this compound is not producing the expected biological effect, consider the following potential causes and solutions.

Potential Causes:

  • Compound Degradation: Improper storage or handling can lead to the degradation of the peptide.

  • Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions.

  • Low Receptor Expression: The cell line or animal model may not express sufficient levels of SSTR2 or SSTR5.

  • Suboptimal Experimental Conditions: Assay conditions such as incubation time, temperature, or media components may not be optimal.

Troubleshooting Steps:

Troubleshooting_Efficacy cluster_workflow Troubleshooting Workflow: Low Efficacy start Low or No Effect Observed check_storage Verify Storage Conditions (-20°C or -80°C) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh test_activity Test on Positive Control Cell Line prepare_fresh->test_activity check_receptor Confirm SSTR2/SSTR5 Expression (e.g., qPCR, WB) test_activity->check_receptor Activity Still Low resolve Issue Resolved test_activity->resolve Activity Restored optimize_assay Optimize Assay Conditions (Time, Concentration) check_receptor->optimize_assay optimize_assay->resolve Consistent Results Achieved contact_support Contact Technical Support optimize_assay->contact_support Inconsistencies Persist

Troubleshooting workflow for low efficacy of this compound.
Problem 2: High Variability Between Replicates

High variability can obscure real biological effects. The following steps can help improve reproducibility.

Potential Causes:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells or plates.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of this compound or other reagents.

  • Edge Effects in Plates: Evaporation or temperature gradients affecting cells in the outer wells of a microplate.

  • Variable Passage Number: Using cells from a wide range of passage numbers can introduce variability.

Troubleshooting Steps:

Troubleshooting_Variability cluster_workflow Troubleshooting Workflow: High Variability start High Variability Observed check_cell_culture Standardize Cell Seeding and Passage Number start->check_cell_culture review_pipetting Review Pipetting Technique and Calibrate Pipettes check_cell_culture->review_pipetting mitigate_edge_effects Mitigate Edge Effects (e.g., fill outer wells with PBS) review_pipetting->mitigate_edge_effects run_controls Include Intra- and Inter-Assay Controls mitigate_edge_effects->run_controls analyze_data Re-analyze Data with Appropriate Statistical Methods run_controls->analyze_data resolve Variability Reduced analyze_data->resolve

Troubleshooting workflow for high variability in experimental replicates.

Experimental Protocols

In Vivo Anti-Tumor Activity Assay (Glioma Model)

This protocol is based on a study demonstrating the anti-tumor effects of this compound.

  • Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.

  • Tumor Induction: Implantation of C6 glioma cells.

  • Treatment: Intraperitoneal injection of this compound.

  • Dosage: 50 µ g/mouse .

  • Frequency: Twice daily.

  • Duration: 19 days.

  • Endpoint: Measurement of tumor growth rate. A significant reduction in tumor growth was observed.

Signaling Pathway

This compound activates SSTR2 and SSTR5, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects on cell proliferation and hormone secretion.

Signaling_Pathway cluster_pathway This compound Signaling Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds to G_protein Gi/o Protein SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates proliferation Cell Proliferation PKA->proliferation Inhibits secretion Hormone Secretion PKA->secretion Inhibits

Simplified signaling pathway of this compound via SSTR2 and SSTR5.

References

Troubleshooting Inconsistent Results with BIM-23190: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with BIM-23190. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic somatostatin analog. It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] By activating these G protein-coupled receptors, this compound can influence various cellular processes, including hormone secretion and cell proliferation. Its effects are primarily linked to the inhibition of adenylyl cyclase and the regulation of apoptosis.

Q2: What are the primary research applications for this compound?

This compound is predominantly used in preclinical research for studying cancer and acromegaly. Its anti-tumor activity has been observed in models of glioma, where it can inhibit tumor growth and neovessel formation.

Q3: What are the binding affinities of this compound for its target receptors?

The inhibitory constants (Ki) of this compound for SSTR2 and SSTR5 have been determined as follows:

Receptor SubtypeInhibitory Constant (Ki)
SSTR20.34 nM
SSTR511.1 nM

Q4: How should this compound be stored?

For long-term stability, this compound powder should be stored at -80°C for up to two years, or at -20°C for one year.

Troubleshooting Guide for Inconsistent Results

Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving these issues.

Problem 1: Lower than Expected Efficacy or No Effect

If this compound is not producing the expected biological effect, consider the following potential causes and solutions.

Potential Causes:

  • Compound Degradation: Improper storage or handling can lead to the degradation of the peptide.

  • Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions.

  • Low Receptor Expression: The cell line or animal model may not express sufficient levels of SSTR2 or SSTR5.

  • Suboptimal Experimental Conditions: Assay conditions such as incubation time, temperature, or media components may not be optimal.

Troubleshooting Steps:

Troubleshooting_Efficacy cluster_workflow Troubleshooting Workflow: Low Efficacy start Low or No Effect Observed check_storage Verify Storage Conditions (-20°C or -80°C) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh test_activity Test on Positive Control Cell Line prepare_fresh->test_activity check_receptor Confirm SSTR2/SSTR5 Expression (e.g., qPCR, WB) test_activity->check_receptor Activity Still Low resolve Issue Resolved test_activity->resolve Activity Restored optimize_assay Optimize Assay Conditions (Time, Concentration) check_receptor->optimize_assay optimize_assay->resolve Consistent Results Achieved contact_support Contact Technical Support optimize_assay->contact_support Inconsistencies Persist

Troubleshooting workflow for low efficacy of this compound.
Problem 2: High Variability Between Replicates

High variability can obscure real biological effects. The following steps can help improve reproducibility.

Potential Causes:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells or plates.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of this compound or other reagents.

  • Edge Effects in Plates: Evaporation or temperature gradients affecting cells in the outer wells of a microplate.

  • Variable Passage Number: Using cells from a wide range of passage numbers can introduce variability.

Troubleshooting Steps:

Troubleshooting_Variability cluster_workflow Troubleshooting Workflow: High Variability start High Variability Observed check_cell_culture Standardize Cell Seeding and Passage Number start->check_cell_culture review_pipetting Review Pipetting Technique and Calibrate Pipettes check_cell_culture->review_pipetting mitigate_edge_effects Mitigate Edge Effects (e.g., fill outer wells with PBS) review_pipetting->mitigate_edge_effects run_controls Include Intra- and Inter-Assay Controls mitigate_edge_effects->run_controls analyze_data Re-analyze Data with Appropriate Statistical Methods run_controls->analyze_data resolve Variability Reduced analyze_data->resolve

Troubleshooting workflow for high variability in experimental replicates.

Experimental Protocols

In Vivo Anti-Tumor Activity Assay (Glioma Model)

This protocol is based on a study demonstrating the anti-tumor effects of this compound.

  • Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.

  • Tumor Induction: Implantation of C6 glioma cells.

  • Treatment: Intraperitoneal injection of this compound.

  • Dosage: 50 µ g/mouse .

  • Frequency: Twice daily.

  • Duration: 19 days.

  • Endpoint: Measurement of tumor growth rate. A significant reduction in tumor growth was observed.

Signaling Pathway

This compound activates SSTR2 and SSTR5, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects on cell proliferation and hormone secretion.

Signaling_Pathway cluster_pathway This compound Signaling Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds to G_protein Gi/o Protein SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates proliferation Cell Proliferation PKA->proliferation Inhibits secretion Hormone Secretion PKA->secretion Inhibits

Simplified signaling pathway of this compound via SSTR2 and SSTR5.

References

Mitigating BIM-23190-induced cell toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BIM-23190

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with this compound. The following information offers troubleshooting strategies and frequently asked questions to help mitigate unintended cytotoxic effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a synthetic peptide analog designed to target specific G-protein coupled receptors (GPCRs), primarily showing affinity for somatostatin (B550006) (SSTR) and dopamine (B1211576) (D2R) receptors. Its intended action is to induce cell cycle arrest and apoptosis in receptor-positive tumor cells.

Q2: We are observing higher-than-expected cytotoxicity in our control cell lines. What could be the cause?

Off-target effects or expression of the target receptor in cell lines thought to be negative can lead to unexpected toxicity. It is also possible that the vehicle used to dissolve this compound is contributing to cell death. A vehicle-only control is essential to rule out this possibility.

Q3: Can the cytotoxic effects of this compound be reversed?

The reversibility of this compound-induced cytotoxicity depends on the duration of exposure and the concentration used. Short-term exposure to low concentrations may be reversible by washing out the compound. However, prolonged exposure that initiates the apoptotic cascade is generally irreversible.

Q4: What are the known downstream signaling pathways activated by this compound?

This compound binding to SSTR/D2R typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This can, in turn, modulate the MAPK and PI3K/Akt pathways, ultimately leading to the activation of pro-apoptotic proteins like caspases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM This compound SSTR_D2R SSTR/D2R BIM->SSTR_D2R Binds AC Adenylyl Cyclase SSTR_D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits MAPK MAPK Pathway PKA->MAPK Modulates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Modulates Caspase Caspase Activation MAPK->Caspase PI3K_Akt->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis G start Start seed Seed Cells (96-well plate) start->seed adhere Incubate Overnight seed->adhere prepare Prepare this compound Serial Dilutions adhere->prepare treat Treat Cells (48 hours) prepare->treat mt_assay Add MTT Reagent (4 hours) treat->mt_assay solubilize Solubilize Formazan mt_assay->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Mitigating BIM-23190-induced cell toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BIM-23190

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with this compound. The following information offers troubleshooting strategies and frequently asked questions to help mitigate unintended cytotoxic effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a synthetic peptide analog designed to target specific G-protein coupled receptors (GPCRs), primarily showing affinity for somatostatin (SSTR) and dopamine (D2R) receptors. Its intended action is to induce cell cycle arrest and apoptosis in receptor-positive tumor cells.

Q2: We are observing higher-than-expected cytotoxicity in our control cell lines. What could be the cause?

Off-target effects or expression of the target receptor in cell lines thought to be negative can lead to unexpected toxicity. It is also possible that the vehicle used to dissolve this compound is contributing to cell death. A vehicle-only control is essential to rule out this possibility.

Q3: Can the cytotoxic effects of this compound be reversed?

The reversibility of this compound-induced cytotoxicity depends on the duration of exposure and the concentration used. Short-term exposure to low concentrations may be reversible by washing out the compound. However, prolonged exposure that initiates the apoptotic cascade is generally irreversible.

Q4: What are the known downstream signaling pathways activated by this compound?

This compound binding to SSTR/D2R typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This can, in turn, modulate the MAPK and PI3K/Akt pathways, ultimately leading to the activation of pro-apoptotic proteins like caspases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIM This compound SSTR_D2R SSTR/D2R BIM->SSTR_D2R Binds AC Adenylyl Cyclase SSTR_D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits MAPK MAPK Pathway PKA->MAPK Modulates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Modulates Caspase Caspase Activation MAPK->Caspase PI3K_Akt->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis G start Start seed Seed Cells (96-well plate) start->seed adhere Incubate Overnight seed->adhere prepare Prepare this compound Serial Dilutions adhere->prepare treat Treat Cells (48 hours) prepare->treat mt_assay Add MTT Reagent (4 hours) treat->mt_assay solubilize Solubilize Formazan mt_assay->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Technical Support Center: BIM-23190 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with BIM-23190. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic somatostatin (B550006) analog.[1][2][3] It acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with high binding affinities (Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5).[1][2] Like the natural hormone somatostatin, this compound can inhibit the secretion of various other hormones, including growth hormone. This makes it a compound of interest for studying conditions like cancer and acromegaly. Its anti-tumor activity may be related to both direct cell inhibition and anti-angiogenic effects.

Q2: What is a suitable vehicle control for in vivo studies with this compound?

A2: The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of this compound. The vehicle control should be the same solution used to dissolve this compound, but without the compound itself. Based on available data for similar peptide compounds, common vehicles include:

  • Aqueous solutions: Sterile saline or phosphate-buffered saline (PBS) are often the first choice for water-soluble peptides.

  • Solutions with co-solvents: For peptides with lower aqueous solubility, co-solvents may be necessary. A commonly used formulation for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

It is crucial to perform pilot studies to determine the optimal vehicle for your specific experimental conditions, ensuring the vehicle itself does not cause any adverse effects in the animals.

Q3: How should this compound be stored?

A3: Proper storage is essential to maintain the integrity of this compound.

  • Powder: Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years, protected from moisture.

  • Stock Solutions: Once dissolved in a solvent like DMSO or water, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: What are the recommended routes of administration for in vivo studies?

A4: The route of administration will depend on the experimental goals, the chosen animal model, and the formulation. Common routes for peptide drugs like this compound include:

  • Subcutaneous (SC) injection: This is a common route for sustained release.

  • Intravenous (IV) injection: For rapid distribution and achieving peak plasma concentrations.

  • Intramuscular (IM) injection: Often used for long-acting formulations.

In a study using a C6 glioma mouse model, this compound was administered via injection twice a day.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility of this compound - Incorrect solvent selection.- Low temperature of the solvent.- pH of the solution is not optimal.- Test a range of biocompatible solvents and co-solvents (see FAQ 2).- Gentle warming and/or sonication can aid dissolution.- Adjust the pH of the buffer, as peptide solubility can be pH-dependent.
Inconsistent Experimental Results - Instability of the prepared this compound solution.- Inaccurate dosing.- High variability in animal response.- Prepare fresh solutions for each experiment or store aliquots appropriately to avoid degradation.- Ensure accurate calibration of pipettes and syringes.- Increase the number of animals per group to improve statistical power.
Observed Toxicity or Adverse Effects in Animals - The vehicle itself may be causing toxicity.- The dose of this compound is too high.- Rapid clearance leading to off-target effects.- Run a vehicle-only control group to assess for any adverse effects from the vehicle.- Perform a dose-response study to identify the maximum tolerated dose (MTD).- Consider a different route of administration or a formulation that allows for slower release.
Low Bioavailability - Rapid degradation of the peptide in vivo.- Poor absorption from the administration site.- Consider formulation strategies to protect the peptide from enzymatic degradation, such as using PEGylation or encapsulation (though this requires specialized formulation).- Evaluate alternative routes of administration (e.g., IV instead of SC).

Experimental Protocols

Protocol: Preparation of this compound for Subcutaneous Injection

This protocol is an example and may require optimization for your specific study.

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, newly opened

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween-80, sterile

    • 0.9% Sodium Chloride (Saline), sterile

    • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Procedure:

    • On the day of the experiment, allow the this compound powder and all vehicle components to equilibrate to room temperature.

    • To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mg/mL stock, add the appropriate volume of DMSO to your vial of this compound. Vortex and/or sonicate briefly if needed to ensure complete dissolution.

    • To prepare the final injection solution (e.g., a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline), calculate the required volumes of each component.

    • In a sterile tube, add the components in the following order, mixing after each addition:

      • The required volume of the this compound/DMSO stock solution.

      • The calculated volume of PEG300.

      • The calculated volume of Tween-80.

      • The calculated volume of saline.

    • Vortex the final solution gently to ensure it is homogenous.

    • Prepare the vehicle control by mixing the same proportions of DMSO, PEG300, Tween-80, and saline without the this compound.

    • Visually inspect both the drug solution and the vehicle control for any precipitation before administration.

Protocol: In Vivo Administration and Monitoring

  • Animal Model: The choice of animal model is critical and should be relevant to the research question. For example, male athymic nude mice have been used in studies of C6 glioma.

  • Dosing: The dosage will need to be determined based on previous studies or a dose-finding experiment. A dose of 50 μ g/mouse , administered twice daily, has been reported to show anti-tumor activity.

  • Administration:

    • Gently restrain the animal.

    • For subcutaneous injection, lift the skin on the back or flank to create a tent.

    • Insert the needle at the base of the tented skin and inject the calculated volume of the this compound solution or vehicle control.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or skin irritation at the injection site.

    • Measure tumor size (if applicable) and other relevant endpoints according to the study design.

Visualizations

Somatostatin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2_5 SSTR2/5 (GPCR) BIM23190->SSTR2_5 G_protein Gi/o Protein SSTR2_5->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CellEffects Cellular Effects (e.g., Inhibition of Hormone Secretion) PKA->CellEffects

Caption: Signaling pathway of this compound via SSTR2/5 and G-protein inhibition of adenylyl cyclase.

Experimental Workflow start Start prep Prepare this compound and Vehicle Control start->prep animal_groups Randomize Animals into Groups prep->animal_groups administer Administer Treatment (this compound or Vehicle) animal_groups->administer monitor Daily Monitoring (Health, Tumor Size, etc.) administer->monitor endpoint Endpoint Reached (e.g., Day 19) monitor->endpoint collect Collect Tissues/Data endpoint->collect analyze Analyze Data (Statistics, etc.) collect->analyze end End analyze->end

Caption: A typical experimental workflow for an in vivo study with this compound.

Troubleshooting Logic issue Inconsistent Results? check_sol Check Solution Prep & Storage issue->check_sol Yes solution_ok Solution OK? check_sol->solution_ok check_dose Verify Dosing Accuracy dosing_ok Dosing OK? check_dose->dosing_ok check_animals Assess Animal Variability increase_n Action: Increase Group Size (n) check_animals->increase_n solution_ok->check_dose Yes re_prep Action: Prepare Fresh Use Aliquots solution_ok->re_prep No dosing_ok->check_animals Yes re_calibrate Action: Recalibrate Equipment dosing_ok->re_calibrate No

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: BIM-23190 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with BIM-23190. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic somatostatin analog.[1][2][3] It acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with high binding affinities (Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5).[1][2] Like the natural hormone somatostatin, this compound can inhibit the secretion of various other hormones, including growth hormone. This makes it a compound of interest for studying conditions like cancer and acromegaly. Its anti-tumor activity may be related to both direct cell inhibition and anti-angiogenic effects.

Q2: What is a suitable vehicle control for in vivo studies with this compound?

A2: The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of this compound. The vehicle control should be the same solution used to dissolve this compound, but without the compound itself. Based on available data for similar peptide compounds, common vehicles include:

  • Aqueous solutions: Sterile saline or phosphate-buffered saline (PBS) are often the first choice for water-soluble peptides.

  • Solutions with co-solvents: For peptides with lower aqueous solubility, co-solvents may be necessary. A commonly used formulation for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

It is crucial to perform pilot studies to determine the optimal vehicle for your specific experimental conditions, ensuring the vehicle itself does not cause any adverse effects in the animals.

Q3: How should this compound be stored?

A3: Proper storage is essential to maintain the integrity of this compound.

  • Powder: Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years, protected from moisture.

  • Stock Solutions: Once dissolved in a solvent like DMSO or water, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: What are the recommended routes of administration for in vivo studies?

A4: The route of administration will depend on the experimental goals, the chosen animal model, and the formulation. Common routes for peptide drugs like this compound include:

  • Subcutaneous (SC) injection: This is a common route for sustained release.

  • Intravenous (IV) injection: For rapid distribution and achieving peak plasma concentrations.

  • Intramuscular (IM) injection: Often used for long-acting formulations.

In a study using a C6 glioma mouse model, this compound was administered via injection twice a day.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility of this compound - Incorrect solvent selection.- Low temperature of the solvent.- pH of the solution is not optimal.- Test a range of biocompatible solvents and co-solvents (see FAQ 2).- Gentle warming and/or sonication can aid dissolution.- Adjust the pH of the buffer, as peptide solubility can be pH-dependent.
Inconsistent Experimental Results - Instability of the prepared this compound solution.- Inaccurate dosing.- High variability in animal response.- Prepare fresh solutions for each experiment or store aliquots appropriately to avoid degradation.- Ensure accurate calibration of pipettes and syringes.- Increase the number of animals per group to improve statistical power.
Observed Toxicity or Adverse Effects in Animals - The vehicle itself may be causing toxicity.- The dose of this compound is too high.- Rapid clearance leading to off-target effects.- Run a vehicle-only control group to assess for any adverse effects from the vehicle.- Perform a dose-response study to identify the maximum tolerated dose (MTD).- Consider a different route of administration or a formulation that allows for slower release.
Low Bioavailability - Rapid degradation of the peptide in vivo.- Poor absorption from the administration site.- Consider formulation strategies to protect the peptide from enzymatic degradation, such as using PEGylation or encapsulation (though this requires specialized formulation).- Evaluate alternative routes of administration (e.g., IV instead of SC).

Experimental Protocols

Protocol: Preparation of this compound for Subcutaneous Injection

This protocol is an example and may require optimization for your specific study.

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (DMSO), sterile, newly opened

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween-80, sterile

    • 0.9% Sodium Chloride (Saline), sterile

    • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Procedure:

    • On the day of the experiment, allow the this compound powder and all vehicle components to equilibrate to room temperature.

    • To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mg/mL stock, add the appropriate volume of DMSO to your vial of this compound. Vortex and/or sonicate briefly if needed to ensure complete dissolution.

    • To prepare the final injection solution (e.g., a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline), calculate the required volumes of each component.

    • In a sterile tube, add the components in the following order, mixing after each addition:

      • The required volume of the this compound/DMSO stock solution.

      • The calculated volume of PEG300.

      • The calculated volume of Tween-80.

      • The calculated volume of saline.

    • Vortex the final solution gently to ensure it is homogenous.

    • Prepare the vehicle control by mixing the same proportions of DMSO, PEG300, Tween-80, and saline without the this compound.

    • Visually inspect both the drug solution and the vehicle control for any precipitation before administration.

Protocol: In Vivo Administration and Monitoring

  • Animal Model: The choice of animal model is critical and should be relevant to the research question. For example, male athymic nude mice have been used in studies of C6 glioma.

  • Dosing: The dosage will need to be determined based on previous studies or a dose-finding experiment. A dose of 50 μ g/mouse , administered twice daily, has been reported to show anti-tumor activity.

  • Administration:

    • Gently restrain the animal.

    • For subcutaneous injection, lift the skin on the back or flank to create a tent.

    • Insert the needle at the base of the tented skin and inject the calculated volume of the this compound solution or vehicle control.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or skin irritation at the injection site.

    • Measure tumor size (if applicable) and other relevant endpoints according to the study design.

Visualizations

Somatostatin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2_5 SSTR2/5 (GPCR) BIM23190->SSTR2_5 G_protein Gi/o Protein SSTR2_5->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CellEffects Cellular Effects (e.g., Inhibition of Hormone Secretion) PKA->CellEffects

Caption: Signaling pathway of this compound via SSTR2/5 and G-protein inhibition of adenylyl cyclase.

Experimental Workflow start Start prep Prepare this compound and Vehicle Control start->prep animal_groups Randomize Animals into Groups prep->animal_groups administer Administer Treatment (this compound or Vehicle) animal_groups->administer monitor Daily Monitoring (Health, Tumor Size, etc.) administer->monitor endpoint Endpoint Reached (e.g., Day 19) monitor->endpoint collect Collect Tissues/Data endpoint->collect analyze Analyze Data (Statistics, etc.) collect->analyze end End analyze->end

Caption: A typical experimental workflow for an in vivo study with this compound.

Troubleshooting Logic issue Inconsistent Results? check_sol Check Solution Prep & Storage issue->check_sol Yes solution_ok Solution OK? check_sol->solution_ok check_dose Verify Dosing Accuracy dosing_ok Dosing OK? check_dose->dosing_ok check_animals Assess Animal Variability increase_n Action: Increase Group Size (n) check_animals->increase_n solution_ok->check_dose Yes re_prep Action: Prepare Fresh Use Aliquots solution_ok->re_prep No dosing_ok->check_animals Yes re_calibrate Action: Recalibrate Equipment dosing_ok->re_calibrate No

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Interpreting Unexpected BIM-23190 Experimental Outcomes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes with BIM-23190.

This compound is a somatostatin (B550006) analog that functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] It is primarily investigated for its potential therapeutic applications in cancer and acromegaly due to its ability to inhibit hormone secretion and cell proliferation. However, as with any experimental compound, unexpected results can occur. This guide will help you navigate these situations.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in cancer cell lines expressing SSTR2 and/or SSTR5?

A1: The expected outcome is the inhibition of cell proliferation. This compound, by activating SSTR2 and SSTR5, is anticipated to induce cytostatic effects. This can be observed as a decrease in cell viability, reduction in colony formation, or cell cycle arrest. Mechanistically, this compound has been shown to reduce the expression of the proliferation marker Ki-67 and phosphorylated ERK1/2, while upregulating the cell cycle inhibitor p27Kip1.

Q2: We are not observing any anti-proliferative effect of this compound on our cancer cell line, even though we have confirmed SSTR2 and SSTR5 expression. What could be the reason?

A2: Several factors could contribute to this. Please refer to the troubleshooting guide below under "Issue 1: No observable anti-proliferative effect." It is also important to consider that in some specific contexts, such as small cell lung cancer, SSTR2 signaling has been paradoxically associated with promoting tumor survival.

Q3: We have observed a slight increase in prolactin levels in our in vivo model after this compound administration. Is this an expected off-target effect?

A3: While generally known to inhibit hormone secretion, some somatostatin analogs have been reported to cause a mild stimulation of prolactin (PRL) secretion. This is considered a known, albeit counterintuitive, effect and not necessarily an off-target effect. The regulation of prolactin secretion is complex and can be influenced by multiple signaling pathways.

Q4: What are the known binding affinities of this compound for its target receptors?

A4: this compound exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. The binding affinities (Ki) are summarized in the table below.

Quantitative Data Summary

Parameter SSTR2 SSTR5 Reference
Binding Affinity (Ki) 0.34 nM11.1 nM

Experimental Protocols

While specific protocols should be optimized for your experimental system, here is a general methodology for a key experiment cited in the literature.

In Vivo Tumor Growth Inhibition Assay (C6 glioma model)

  • Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).

  • Tumor Implantation: Subcutaneous injection of C6 glioma cells.

  • Treatment: Intraperitoneal or subcutaneous injection of this compound (e.g., 50 μ g/mouse , twice daily) for a specified period (e.g., 19 days).

  • Monitoring: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or analysis of signaling pathway components).

Troubleshooting Guides

Issue 1: No observable anti-proliferative effect in SSTR2/SSTR5-positive cells.
Potential Cause Troubleshooting Step
Low Receptor Expression Levels Quantify SSTR2 and SSTR5 mRNA and protein levels in your cell line. Even if present, the expression levels might be too low to elicit a significant response.
Receptor Desensitization/Internalization Chronic exposure to agonists can lead to receptor desensitization. Try a shorter treatment duration or a pulsatile dosing regimen.
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure the compound is properly dissolved and stored.
Cell Culture Conditions Ensure optimal cell culture conditions (e.g., media, serum concentration, cell density). Sub-optimal conditions can mask the effects of the compound.
Dominant Pro--survival Signaling Your cell line may have dominant pro-survival pathways that override the inhibitory signals from SSTR2/SSTR5 activation. Consider combination therapies to block these pathways.
Cell Line Integrity Verify the identity and integrity of your cell line through STR profiling to rule out contamination or misidentification.
Issue 2: High variability between experimental replicates.
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern in multi-well plates.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media/PBS.
Pipetting Errors Calibrate your pipettes regularly. For small volumes, use appropriate pipette sizes to minimize errors.
Incomplete this compound Solubilization Ensure this compound is fully dissolved before adding it to the cell culture media. Vortex and visually inspect for any precipitates.
Assay Timing and Readout Perform the assay at a consistent time point after treatment. Ensure the plate reader or other detection instrument is properly calibrated and warmed up.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound activates SSTR2 and SSTR5, which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. SSTR2 activation can also stimulate phospholipase C (PLC), resulting in an increase in intracellular calcium. These initial events trigger downstream cascades involving MAP kinase and AKT pathways, ultimately leading to the regulation of hormone secretion and cell proliferation.

BIM23190_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 Binds SSTR5 SSTR5 BIM23190->SSTR5 Binds Gi Gi SSTR2->Gi Gq Gq SSTR2->Gq SSTR5->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Ca2 ↑ Ca2+ PLC->Ca2 Gi->AC Gq->PLC MAPK MAPK Pathway cAMP->MAPK Modulates Hormone Hormone Secretion cAMP->Hormone Inhibits Ca2->MAPK Modulates Ca2->Hormone Modulates Proliferation Cell Proliferation MAPK->Proliferation Inhibits AKT AKT Pathway AKT->Proliferation Inhibits

Caption: this compound signaling cascade.

Troubleshooting Workflow for Unexpected Results

The following workflow provides a logical approach to troubleshooting unexpected experimental outcomes with this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome CheckReagents Verify this compound Integrity (Storage, Solubility, Concentration) Start->CheckReagents CheckReagents->Start Issue Found CheckCells Validate Cell Line (Identity, Passage Number, SSTR2/5 Expression) CheckReagents->CheckCells Reagents OK CheckCells->Start Issue Found ReviewProtocol Review Experimental Protocol (Dosing, Timing, Controls) CheckCells->ReviewProtocol Cells OK ReviewProtocol->Start Issue Found DataAnalysis Re-analyze Data (Statistical Methods, Outliers) ReviewProtocol->DataAnalysis Protocol OK DataAnalysis->Start Issue Found Hypothesize Formulate Alternative Hypotheses (e.g., Dominant Signaling, Receptor Desensitization) DataAnalysis->Hypothesize Analysis OK NewExperiment Design New Experiments to Test Hypotheses (e.g., Dose-Response, Time-Course, Combination) Hypothesize->NewExperiment Consult Consult Literature and Technical Support NewExperiment->Consult

Caption: Logical troubleshooting workflow.

References

Interpreting Unexpected BIM-23190 Experimental Outcomes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes with BIM-23190.

This compound is a somatostatin analog that functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] It is primarily investigated for its potential therapeutic applications in cancer and acromegaly due to its ability to inhibit hormone secretion and cell proliferation. However, as with any experimental compound, unexpected results can occur. This guide will help you navigate these situations.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in cancer cell lines expressing SSTR2 and/or SSTR5?

A1: The expected outcome is the inhibition of cell proliferation. This compound, by activating SSTR2 and SSTR5, is anticipated to induce cytostatic effects. This can be observed as a decrease in cell viability, reduction in colony formation, or cell cycle arrest. Mechanistically, this compound has been shown to reduce the expression of the proliferation marker Ki-67 and phosphorylated ERK1/2, while upregulating the cell cycle inhibitor p27Kip1.

Q2: We are not observing any anti-proliferative effect of this compound on our cancer cell line, even though we have confirmed SSTR2 and SSTR5 expression. What could be the reason?

A2: Several factors could contribute to this. Please refer to the troubleshooting guide below under "Issue 1: No observable anti-proliferative effect." It is also important to consider that in some specific contexts, such as small cell lung cancer, SSTR2 signaling has been paradoxically associated with promoting tumor survival.

Q3: We have observed a slight increase in prolactin levels in our in vivo model after this compound administration. Is this an expected off-target effect?

A3: While generally known to inhibit hormone secretion, some somatostatin analogs have been reported to cause a mild stimulation of prolactin (PRL) secretion. This is considered a known, albeit counterintuitive, effect and not necessarily an off-target effect. The regulation of prolactin secretion is complex and can be influenced by multiple signaling pathways.

Q4: What are the known binding affinities of this compound for its target receptors?

A4: this compound exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. The binding affinities (Ki) are summarized in the table below.

Quantitative Data Summary

Parameter SSTR2 SSTR5 Reference
Binding Affinity (Ki) 0.34 nM11.1 nM

Experimental Protocols

While specific protocols should be optimized for your experimental system, here is a general methodology for a key experiment cited in the literature.

In Vivo Tumor Growth Inhibition Assay (C6 glioma model)

  • Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).

  • Tumor Implantation: Subcutaneous injection of C6 glioma cells.

  • Treatment: Intraperitoneal or subcutaneous injection of this compound (e.g., 50 μ g/mouse , twice daily) for a specified period (e.g., 19 days).

  • Monitoring: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or analysis of signaling pathway components).

Troubleshooting Guides

Issue 1: No observable anti-proliferative effect in SSTR2/SSTR5-positive cells.
Potential Cause Troubleshooting Step
Low Receptor Expression Levels Quantify SSTR2 and SSTR5 mRNA and protein levels in your cell line. Even if present, the expression levels might be too low to elicit a significant response.
Receptor Desensitization/Internalization Chronic exposure to agonists can lead to receptor desensitization. Try a shorter treatment duration or a pulsatile dosing regimen.
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure the compound is properly dissolved and stored.
Cell Culture Conditions Ensure optimal cell culture conditions (e.g., media, serum concentration, cell density). Sub-optimal conditions can mask the effects of the compound.
Dominant Pro--survival Signaling Your cell line may have dominant pro-survival pathways that override the inhibitory signals from SSTR2/SSTR5 activation. Consider combination therapies to block these pathways.
Cell Line Integrity Verify the identity and integrity of your cell line through STR profiling to rule out contamination or misidentification.
Issue 2: High variability between experimental replicates.
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern in multi-well plates.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media/PBS.
Pipetting Errors Calibrate your pipettes regularly. For small volumes, use appropriate pipette sizes to minimize errors.
Incomplete this compound Solubilization Ensure this compound is fully dissolved before adding it to the cell culture media. Vortex and visually inspect for any precipitates.
Assay Timing and Readout Perform the assay at a consistent time point after treatment. Ensure the plate reader or other detection instrument is properly calibrated and warmed up.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound activates SSTR2 and SSTR5, which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. SSTR2 activation can also stimulate phospholipase C (PLC), resulting in an increase in intracellular calcium. These initial events trigger downstream cascades involving MAP kinase and AKT pathways, ultimately leading to the regulation of hormone secretion and cell proliferation.

BIM23190_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 Binds SSTR5 SSTR5 BIM23190->SSTR5 Binds Gi Gi SSTR2->Gi Gq Gq SSTR2->Gq SSTR5->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Ca2 ↑ Ca2+ PLC->Ca2 Gi->AC Gq->PLC MAPK MAPK Pathway cAMP->MAPK Modulates Hormone Hormone Secretion cAMP->Hormone Inhibits Ca2->MAPK Modulates Ca2->Hormone Modulates Proliferation Cell Proliferation MAPK->Proliferation Inhibits AKT AKT Pathway AKT->Proliferation Inhibits

Caption: this compound signaling cascade.

Troubleshooting Workflow for Unexpected Results

The following workflow provides a logical approach to troubleshooting unexpected experimental outcomes with this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome CheckReagents Verify this compound Integrity (Storage, Solubility, Concentration) Start->CheckReagents CheckReagents->Start Issue Found CheckCells Validate Cell Line (Identity, Passage Number, SSTR2/5 Expression) CheckReagents->CheckCells Reagents OK CheckCells->Start Issue Found ReviewProtocol Review Experimental Protocol (Dosing, Timing, Controls) CheckCells->ReviewProtocol Cells OK ReviewProtocol->Start Issue Found DataAnalysis Re-analyze Data (Statistical Methods, Outliers) ReviewProtocol->DataAnalysis Protocol OK DataAnalysis->Start Issue Found Hypothesize Formulate Alternative Hypotheses (e.g., Dominant Signaling, Receptor Desensitization) DataAnalysis->Hypothesize Analysis OK NewExperiment Design New Experiments to Test Hypotheses (e.g., Dose-Response, Time-Course, Combination) Hypothesize->NewExperiment Consult Consult Literature and Technical Support NewExperiment->Consult

Caption: Logical troubleshooting workflow.

References

BIM-23190 Stability at Different pH Levels: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with BIM-23190. It provides essential information regarding the stability of this somatostatin (B550006) analog at various pH levels, offering troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

A1: While specific stability data for this compound is not publicly available, data from similar somatostatin analogs, such as octreotide, suggest that optimal stability in aqueous solutions is achieved at a slightly acidic pH. For octreotide, the most favorable stability is observed around pH 4.[1] Storing this compound in a buffer system within a pH range of 4 to 5 is a recommended starting point to minimize degradation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, with the rate of degradation being highly dependent on the pH.[2][3] The most common pathways include:

  • Hydrolysis: Cleavage of the peptide backbone, which is catalyzed by both acidic and basic conditions.

  • Deamidation: The hydrolysis of the side-chain amide of asparagine and glutamine residues, which is significant at neutral and basic pH.[4]

  • Oxidation: Methionine and cysteine residues are particularly prone to oxidation. The rate of cysteine oxidation increases at higher pH.[3]

  • Disulfide Exchange: Peptides with disulfide bridges, like this compound, can undergo scrambling, leading to loss of biological activity. This is more prevalent at neutral to alkaline pH.

Q3: I am observing a loss of activity in my this compound sample. What could be the cause?

A3: A loss of biological activity could be due to chemical degradation or physical instability. If you suspect degradation, consider the pH of your solution. If the pH is neutral or basic, deamidation and disulfide exchange are more likely. If the solution has been exposed to light or air, oxidation may have occurred. It is also crucial to consider the buffer composition, as certain buffer species can accelerate degradation.

Q4: Can I store this compound solutions at room temperature?

A4: Based on general peptide stability principles and information for similar compounds like lanreotide, it is not recommended to store this compound solutions at room temperature for extended periods. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is best to store aliquots of the solution at -20°C or -80°C to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased peptide concentration over time Hydrolysis of the peptide backbone.Adjust the pH of the solution to a more acidic range (e.g., pH 4-5) using a suitable buffer like acetate. Store at lower temperatures.
Formation of unknown peaks in HPLC analysis Degradation products from deamidation or oxidation.If deamidation is suspected (common at neutral/alkaline pH), work at a lower pH. To prevent oxidation, degas your solvents and consider adding an antioxidant like methionine.
Precipitation or aggregation of the peptide The pH of the solution is near the isoelectric point (pI) of this compound, minimizing its net charge and solubility.Adjust the pH of the buffer to be at least 2 units away from the pI of the peptide to ensure it carries a net positive or negative charge.
Inconsistent experimental results Instability of the peptide in the experimental buffer.Perform a pH stability study (see protocol below) to determine the optimal pH for your specific experimental conditions. Ensure consistent storage conditions for all samples.

Experimental Protocols

Protocol: Determining the pH-Dependent Stability of this compound

This protocol provides a framework for researchers to assess the stability of this compound at different pH values.

1. Materials:

  • This compound

  • A series of buffers covering a pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare a set of buffers at various pH values (e.g., 3, 4, 5, 6, 7, 8).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each sample by HPLC to determine the initial peak area of the intact this compound.

  • Incubation: Incubate the remaining samples at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each sample and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.

Signaling Pathways and Workflows

This compound is an agonist for somatostatin receptors 2 (SSTR2) and 5 (SSTR5). Upon binding, it triggers intracellular signaling cascades that can inhibit cell proliferation and hormone secretion.

BIM23190_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/o Protein SSTR2->G_protein SSTR5->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Effects Inhibition of - Proliferation - Hormone Secretion PKA->Cell_Effects

Caption: this compound signaling pathway via SSTR2 and SSTR5.

Experimental_Workflow start Start prep_buffers Prepare Buffers (Different pH values) start->prep_buffers dissolve_peptide Dissolve this compound in each buffer prep_buffers->dissolve_peptide initial_hplc T=0 HPLC Analysis dissolve_peptide->initial_hplc incubate Incubate Samples (Controlled Temperature) initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis incubate->timepoint_hplc analyze Analyze Data (Calculate % remaining) timepoint_hplc->analyze end End analyze->end

Caption: Workflow for pH-dependent stability testing of this compound.

References

BIM-23190 Stability at Different pH Levels: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with BIM-23190. It provides essential information regarding the stability of this somatostatin analog at various pH levels, offering troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

A1: While specific stability data for this compound is not publicly available, data from similar somatostatin analogs, such as octreotide, suggest that optimal stability in aqueous solutions is achieved at a slightly acidic pH. For octreotide, the most favorable stability is observed around pH 4.[1] Storing this compound in a buffer system within a pH range of 4 to 5 is a recommended starting point to minimize degradation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, with the rate of degradation being highly dependent on the pH.[2][3] The most common pathways include:

  • Hydrolysis: Cleavage of the peptide backbone, which is catalyzed by both acidic and basic conditions.

  • Deamidation: The hydrolysis of the side-chain amide of asparagine and glutamine residues, which is significant at neutral and basic pH.[4]

  • Oxidation: Methionine and cysteine residues are particularly prone to oxidation. The rate of cysteine oxidation increases at higher pH.[3]

  • Disulfide Exchange: Peptides with disulfide bridges, like this compound, can undergo scrambling, leading to loss of biological activity. This is more prevalent at neutral to alkaline pH.

Q3: I am observing a loss of activity in my this compound sample. What could be the cause?

A3: A loss of biological activity could be due to chemical degradation or physical instability. If you suspect degradation, consider the pH of your solution. If the pH is neutral or basic, deamidation and disulfide exchange are more likely. If the solution has been exposed to light or air, oxidation may have occurred. It is also crucial to consider the buffer composition, as certain buffer species can accelerate degradation.

Q4: Can I store this compound solutions at room temperature?

A4: Based on general peptide stability principles and information for similar compounds like lanreotide, it is not recommended to store this compound solutions at room temperature for extended periods. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is best to store aliquots of the solution at -20°C or -80°C to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased peptide concentration over time Hydrolysis of the peptide backbone.Adjust the pH of the solution to a more acidic range (e.g., pH 4-5) using a suitable buffer like acetate. Store at lower temperatures.
Formation of unknown peaks in HPLC analysis Degradation products from deamidation or oxidation.If deamidation is suspected (common at neutral/alkaline pH), work at a lower pH. To prevent oxidation, degas your solvents and consider adding an antioxidant like methionine.
Precipitation or aggregation of the peptide The pH of the solution is near the isoelectric point (pI) of this compound, minimizing its net charge and solubility.Adjust the pH of the buffer to be at least 2 units away from the pI of the peptide to ensure it carries a net positive or negative charge.
Inconsistent experimental results Instability of the peptide in the experimental buffer.Perform a pH stability study (see protocol below) to determine the optimal pH for your specific experimental conditions. Ensure consistent storage conditions for all samples.

Experimental Protocols

Protocol: Determining the pH-Dependent Stability of this compound

This protocol provides a framework for researchers to assess the stability of this compound at different pH values.

1. Materials:

  • This compound

  • A series of buffers covering a pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare a set of buffers at various pH values (e.g., 3, 4, 5, 6, 7, 8).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each sample by HPLC to determine the initial peak area of the intact this compound.

  • Incubation: Incubate the remaining samples at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each sample and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.

Signaling Pathways and Workflows

This compound is an agonist for somatostatin receptors 2 (SSTR2) and 5 (SSTR5). Upon binding, it triggers intracellular signaling cascades that can inhibit cell proliferation and hormone secretion.

BIM23190_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/o Protein SSTR2->G_protein SSTR5->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Effects Inhibition of - Proliferation - Hormone Secretion PKA->Cell_Effects

Caption: this compound signaling pathway via SSTR2 and SSTR5.

Experimental_Workflow start Start prep_buffers Prepare Buffers (Different pH values) start->prep_buffers dissolve_peptide Dissolve this compound in each buffer prep_buffers->dissolve_peptide initial_hplc T=0 HPLC Analysis dissolve_peptide->initial_hplc incubate Incubate Samples (Controlled Temperature) initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis incubate->timepoint_hplc analyze Analyze Data (Calculate % remaining) timepoint_hplc->analyze end End analyze->end

Caption: Workflow for pH-dependent stability testing of this compound.

References

Non-specific binding of BIM-23190 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of BIM-23190 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary binding targets?

A1: this compound is a synthetic somatostatin (B550006) analog.[1][2][3][4] It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its high affinity for these receptors makes it a valuable tool in cancer and acromegaly research.

Q2: What is non-specific binding (NSB) and why is it a concern in assays with this compound?

A2: Non-specific binding refers to the binding of a ligand, such as this compound, to entities other than its intended target receptors. This can include binding to lipids, other proteins, or the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should account for less than 50% of the total binding at the highest ligand concentration used.

Q3: What are the potential causes of high non-specific binding with this compound?

A3: High non-specific binding with this compound can stem from several factors:

  • Ligand Properties: this compound, being a peptide, may exhibit hydrophobicity that contributes to non-specific interactions. The purity of the this compound stock is also crucial, as impurities can lead to high NSB.

  • Assay Conditions: Suboptimal assay conditions are a common cause. This includes using too high a concentration of this compound, an inappropriate buffer composition, or inadequate washing steps.

  • Biological Sample: A high concentration of membrane proteins in the assay can increase non-specific binding sites. The integrity of the target receptors (SSTR2 and SSTR5) is also important; degraded receptors can lead to low specific binding, making the non-specific component appear relatively high.

Troubleshooting Guide for High Non-Specific Binding of this compound

If you are experiencing high non-specific binding in your experiments with this compound, follow this troubleshooting guide.

Step 1: Evaluate and Optimize this compound Concentration

The concentration of this compound is a critical factor. A common starting point is a concentration at or below its dissociation constant (Kd) for the target receptors.

Receptor TargetReported Ki of this compound
SSTR20.34 nM
SSTR511.1 nM

Recommendation: If you observe high NSB, try reducing the concentration of labeled this compound.

Step 2: Assess and Optimize Assay Conditions

Fine-tuning your assay conditions can significantly reduce non-specific binding.

ParameterRecommendation
Incubation Time & Temperature Shorter incubation times may decrease NSB, but ensure that equilibrium for specific binding is still achieved.
Washing Steps Increase the number of washes or the volume of the wash buffer to more effectively remove unbound this compound. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand.
Assay Buffer Composition Modify the buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Adding salts or detergents can also be beneficial.
Filter Treatment (for filtration assays) Pre-soak filters in a blocking agent solution, such as polyethyleneimine (PEI), to reduce this compound binding to the filter itself.
Step 3: Optimize Biological Sample Preparation

The preparation of your cells or tissues is crucial for a clean signal.

ParameterRecommendation
Membrane Protein Concentration A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize your assay.
Receptor Integrity Ensure proper storage and handling of your cell or tissue preparations to prevent receptor degradation. You can verify receptor presence and integrity using methods like Western blotting.

Troubleshooting Workflow

TroubleshootingWorkflow start High Non-Specific Binding Detected step1 Step 1: Optimize this compound Concentration - Lower ligand concentration - Check ligand purity start->step1 step2 Step 2: Adjust Assay Conditions - Optimize incubation time/temp - Increase wash steps - Modify buffer (add BSA, salts) step1->step2 If NSB is still high step3 Step 3: Refine Sample Preparation - Titrate membrane protein amount - Verify receptor integrity step2->step3 If NSB is still high end_success Non-Specific Binding Reduced step3->end_success If NSB is resolved end_fail Issue Persists: Contact Technical Support step3->end_fail If NSB is still high

Caption: Troubleshooting workflow for high non-specific binding.

Experimental Protocols

Protocol: Radioligand Binding Assay for this compound

This protocol is a general guideline for a radioligand binding assay using a labeled version of this compound.

  • Preparation of Cell Membranes:

    • Culture cells expressing SSTR2 and/or SSTR5.

    • Harvest cells and homogenize in an ice-cold buffer.

    • Centrifuge the homogenate and wash the resulting membrane pellet to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (e.g., 100-500 µg of protein).

      • Radiolabeled this compound at a concentration near its Kd.

      • For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., unlabeled this compound or another SSTR2/5 ligand) to a subset of wells.

      • For total binding, add assay buffer instead of the unlabeled competitor.

    • Incubate the plate to allow binding to reach equilibrium. The time and temperature should be optimized for the specific system.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a function of the free radioligand concentration.

Signaling Pathway

This compound, as a somatostatin analog, activates SSTR2 and SSTR5, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, ultimately affecting cell proliferation and hormone secretion.

SignalingPathway BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/o Protein SSTR2->G_protein SSTR5->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Inhibition CellularResponse Cellular Response (e.g., Inhibition of Proliferation, Reduced Hormone Secretion) cAMP->CellularResponse

Caption: this compound signaling pathway.

References

Non-specific binding of BIM-23190 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of BIM-23190 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary binding targets?

A1: this compound is a synthetic somatostatin analog.[1][2][3][4] It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its high affinity for these receptors makes it a valuable tool in cancer and acromegaly research.

Q2: What is non-specific binding (NSB) and why is it a concern in assays with this compound?

A2: Non-specific binding refers to the binding of a ligand, such as this compound, to entities other than its intended target receptors. This can include binding to lipids, other proteins, or the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should account for less than 50% of the total binding at the highest ligand concentration used.

Q3: What are the potential causes of high non-specific binding with this compound?

A3: High non-specific binding with this compound can stem from several factors:

  • Ligand Properties: this compound, being a peptide, may exhibit hydrophobicity that contributes to non-specific interactions. The purity of the this compound stock is also crucial, as impurities can lead to high NSB.

  • Assay Conditions: Suboptimal assay conditions are a common cause. This includes using too high a concentration of this compound, an inappropriate buffer composition, or inadequate washing steps.

  • Biological Sample: A high concentration of membrane proteins in the assay can increase non-specific binding sites. The integrity of the target receptors (SSTR2 and SSTR5) is also important; degraded receptors can lead to low specific binding, making the non-specific component appear relatively high.

Troubleshooting Guide for High Non-Specific Binding of this compound

If you are experiencing high non-specific binding in your experiments with this compound, follow this troubleshooting guide.

Step 1: Evaluate and Optimize this compound Concentration

The concentration of this compound is a critical factor. A common starting point is a concentration at or below its dissociation constant (Kd) for the target receptors.

Receptor TargetReported Ki of this compound
SSTR20.34 nM
SSTR511.1 nM

Recommendation: If you observe high NSB, try reducing the concentration of labeled this compound.

Step 2: Assess and Optimize Assay Conditions

Fine-tuning your assay conditions can significantly reduce non-specific binding.

ParameterRecommendation
Incubation Time & Temperature Shorter incubation times may decrease NSB, but ensure that equilibrium for specific binding is still achieved.
Washing Steps Increase the number of washes or the volume of the wash buffer to more effectively remove unbound this compound. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand.
Assay Buffer Composition Modify the buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Adding salts or detergents can also be beneficial.
Filter Treatment (for filtration assays) Pre-soak filters in a blocking agent solution, such as polyethyleneimine (PEI), to reduce this compound binding to the filter itself.
Step 3: Optimize Biological Sample Preparation

The preparation of your cells or tissues is crucial for a clean signal.

ParameterRecommendation
Membrane Protein Concentration A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize your assay.
Receptor Integrity Ensure proper storage and handling of your cell or tissue preparations to prevent receptor degradation. You can verify receptor presence and integrity using methods like Western blotting.

Troubleshooting Workflow

TroubleshootingWorkflow start High Non-Specific Binding Detected step1 Step 1: Optimize this compound Concentration - Lower ligand concentration - Check ligand purity start->step1 step2 Step 2: Adjust Assay Conditions - Optimize incubation time/temp - Increase wash steps - Modify buffer (add BSA, salts) step1->step2 If NSB is still high step3 Step 3: Refine Sample Preparation - Titrate membrane protein amount - Verify receptor integrity step2->step3 If NSB is still high end_success Non-Specific Binding Reduced step3->end_success If NSB is resolved end_fail Issue Persists: Contact Technical Support step3->end_fail If NSB is still high

Caption: Troubleshooting workflow for high non-specific binding.

Experimental Protocols

Protocol: Radioligand Binding Assay for this compound

This protocol is a general guideline for a radioligand binding assay using a labeled version of this compound.

  • Preparation of Cell Membranes:

    • Culture cells expressing SSTR2 and/or SSTR5.

    • Harvest cells and homogenize in an ice-cold buffer.

    • Centrifuge the homogenate and wash the resulting membrane pellet to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (e.g., 100-500 µg of protein).

      • Radiolabeled this compound at a concentration near its Kd.

      • For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., unlabeled this compound or another SSTR2/5 ligand) to a subset of wells.

      • For total binding, add assay buffer instead of the unlabeled competitor.

    • Incubate the plate to allow binding to reach equilibrium. The time and temperature should be optimized for the specific system.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a function of the free radioligand concentration.

Signaling Pathway

This compound, as a somatostatin analog, activates SSTR2 and SSTR5, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, ultimately affecting cell proliferation and hormone secretion.

SignalingPathway BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/o Protein SSTR2->G_protein SSTR5->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Inhibition CellularResponse Cellular Response (e.g., Inhibition of Proliferation, Reduced Hormone Secretion) cAMP->CellularResponse

Caption: this compound signaling pathway.

References

Technical Support Center: BIM-23190 Dosage and Administration Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIM-23190. This guide provides detailed information for researchers, scientists, and drug development professionals on adjusting this compound dosage for different animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective somatostatin (B550006) analog that preferentially binds to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves the inhibition of cell proliferation and hormone secretion, such as growth hormone.[1] This makes it a compound of interest for studying cancer and conditions like acromegaly.[1][2]

Q2: What is the established dosage of this compound in a mouse model?

A2: In a widely cited study, a dosage of 50 μ g/mouse , administered twice daily via injection, was shown to be effective in significantly reducing tumor growth in a C6 glioma mouse model.

Q3: Are there established dosages for this compound in other animal models like rats or non-human primates?

A3: Currently, publicly available literature does not provide specific, established dosages for this compound in rat or non-human primate models. Dosage determination in these species would require empirical dose-finding studies.

Q4: How does this compound exert its anti-tumor effects?

A4: this compound's anti-tumor activity is associated with the downregulation of cell proliferation markers like Ki-67 and phospho-ERK1/2, and the upregulation of the cell cycle inhibitor p27Kip1.

Troubleshooting Guide

IssuePossible CauseRecommendation
Lack of efficacy in a mouse model - Suboptimal Dosage: The 50 μ g/mouse dosage may not be optimal for your specific tumor model or mouse strain. - Administration Route: The route of administration may not be providing adequate bioavailability. - Tumor Model Resistance: The tumor model may not express sufficient levels of SSTR2 and SSTR5.- Perform a dose-response study to determine the optimal dose for your model. - Consider alternative administration routes, such as continuous infusion via an osmotic pump. - Confirm SSTR2 and SSTR5 expression in your tumor model via immunohistochemistry or western blotting.
Observed Toxicity or Adverse Effects - Dosage Too High: The current dosage may be causing off-target effects. - Animal Strain Sensitivity: The animal strain being used might be more sensitive to the compound.- Reduce the dosage and/or the frequency of administration. - Closely monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes). - Consult veterinary staff for appropriate supportive care.
Difficulty with Compound Solubility - Improper Solvent: The vehicle used for reconstitution may not be appropriate for the desired concentration.- Refer to the manufacturer's instructions for recommended solvents. A common vehicle is sterile saline or a buffered solution. For higher concentrations, co-solvents like DMSO may be necessary, but their final concentration should be minimized and tested for vehicle effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound dosage in an animal model.

Animal ModelStrainConditionDosageAdministration RouteFrequencyDurationObserved Effect
MouseMale athymic nude (nu/nu)C6 glioma xenograft50 μ g/mouse InjectionTwice a day19 daysSignificantly reduced tumor growth rate

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study in a Mouse Xenograft Model:

This protocol is based on studies investigating the anti-tumor effects of this compound in a C6 glioma xenograft model.

  • Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.

  • Tumor Cell Implantation:

    • C6 glioma cells are cultured under standard conditions.

    • A suspension of C6 cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.

    • Tumor growth is monitored regularly using calipers.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

    • This compound Formulation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline) to a final concentration that allows for the administration of 50 µg in a reasonable injection volume (e.g., 100 µL).

    • Administration: Administer 50 µg of this compound or vehicle control via subcutaneous or intraperitoneal injection twice daily.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., 19 days), euthanize the mice and excise the tumors.

    • Tumor tissue can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, p-ERK, p27Kip1) and other molecular analyses.

Visualizations

Signaling Pathway of this compound

BIM23190_Signaling BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds to G_protein Gi/o Protein SSTR2_5->G_protein Activates ERK ↓ p-ERK1/2 SSTR2_5->ERK p27 ↑ p27Kip1 SSTR2_5->p27 Ki67 ↓ Ki-67 SSTR2_5->Ki67 AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²+ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP PKA PKA Activity GH_Secretion ↓ Growth Hormone Secretion cAMP->GH_Secretion Ca_influx ↓ Ca²+ Influx Ca_influx->GH_Secretion Proliferation ↓ Cell Proliferation ERK->Proliferation Cell_Cycle Cell Cycle Arrest p27->Cell_Cycle Ki67->Proliferation Cell_Cycle->Proliferation Dose_Adjustment_Workflow start Start: Select Animal Model lit_review Literature Review for Starting Dose start->lit_review dose_finding Dose-Finding Study (e.g., 3+3 design) lit_review->dose_finding mtd Determine Maximum Tolerated Dose (MTD) dose_finding->mtd toxicity Toxicity Observed? dose_finding->toxicity efficacy_study Efficacy Study at Sub-MTD Doses mtd->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd efficacy Efficacy Observed? efficacy_study->efficacy optimal_dose Define Optimal Biological Dose pk_pd->optimal_dose end Proceed with Optimized Dosing Regimen optimal_dose->end toxicity->dose_finding Yes, reduce dose toxicity->mtd No efficacy->dose_finding No, adjust dose efficacy->pk_pd Yes

References

Technical Support Center: BIM-23190 Dosage and Administration Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIM-23190. This guide provides detailed information for researchers, scientists, and drug development professionals on adjusting this compound dosage for different animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective somatostatin analog that preferentially binds to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves the inhibition of cell proliferation and hormone secretion, such as growth hormone.[1] This makes it a compound of interest for studying cancer and conditions like acromegaly.[1][2]

Q2: What is the established dosage of this compound in a mouse model?

A2: In a widely cited study, a dosage of 50 μ g/mouse , administered twice daily via injection, was shown to be effective in significantly reducing tumor growth in a C6 glioma mouse model.

Q3: Are there established dosages for this compound in other animal models like rats or non-human primates?

A3: Currently, publicly available literature does not provide specific, established dosages for this compound in rat or non-human primate models. Dosage determination in these species would require empirical dose-finding studies.

Q4: How does this compound exert its anti-tumor effects?

A4: this compound's anti-tumor activity is associated with the downregulation of cell proliferation markers like Ki-67 and phospho-ERK1/2, and the upregulation of the cell cycle inhibitor p27Kip1.

Troubleshooting Guide

IssuePossible CauseRecommendation
Lack of efficacy in a mouse model - Suboptimal Dosage: The 50 μ g/mouse dosage may not be optimal for your specific tumor model or mouse strain. - Administration Route: The route of administration may not be providing adequate bioavailability. - Tumor Model Resistance: The tumor model may not express sufficient levels of SSTR2 and SSTR5.- Perform a dose-response study to determine the optimal dose for your model. - Consider alternative administration routes, such as continuous infusion via an osmotic pump. - Confirm SSTR2 and SSTR5 expression in your tumor model via immunohistochemistry or western blotting.
Observed Toxicity or Adverse Effects - Dosage Too High: The current dosage may be causing off-target effects. - Animal Strain Sensitivity: The animal strain being used might be more sensitive to the compound.- Reduce the dosage and/or the frequency of administration. - Closely monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes). - Consult veterinary staff for appropriate supportive care.
Difficulty with Compound Solubility - Improper Solvent: The vehicle used for reconstitution may not be appropriate for the desired concentration.- Refer to the manufacturer's instructions for recommended solvents. A common vehicle is sterile saline or a buffered solution. For higher concentrations, co-solvents like DMSO may be necessary, but their final concentration should be minimized and tested for vehicle effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound dosage in an animal model.

Animal ModelStrainConditionDosageAdministration RouteFrequencyDurationObserved Effect
MouseMale athymic nude (nu/nu)C6 glioma xenograft50 μ g/mouse InjectionTwice a day19 daysSignificantly reduced tumor growth rate

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study in a Mouse Xenograft Model:

This protocol is based on studies investigating the anti-tumor effects of this compound in a C6 glioma xenograft model.

  • Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.

  • Tumor Cell Implantation:

    • C6 glioma cells are cultured under standard conditions.

    • A suspension of C6 cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.

    • Tumor growth is monitored regularly using calipers.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

    • This compound Formulation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline) to a final concentration that allows for the administration of 50 µg in a reasonable injection volume (e.g., 100 µL).

    • Administration: Administer 50 µg of this compound or vehicle control via subcutaneous or intraperitoneal injection twice daily.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., 19 days), euthanize the mice and excise the tumors.

    • Tumor tissue can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, p-ERK, p27Kip1) and other molecular analyses.

Visualizations

Signaling Pathway of this compound

BIM23190_Signaling BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds to G_protein Gi/o Protein SSTR2_5->G_protein Activates ERK ↓ p-ERK1/2 SSTR2_5->ERK p27 ↑ p27Kip1 SSTR2_5->p27 Ki67 ↓ Ki-67 SSTR2_5->Ki67 AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²+ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP PKA PKA Activity GH_Secretion ↓ Growth Hormone Secretion cAMP->GH_Secretion Ca_influx ↓ Ca²+ Influx Ca_influx->GH_Secretion Proliferation ↓ Cell Proliferation ERK->Proliferation Cell_Cycle Cell Cycle Arrest p27->Cell_Cycle Ki67->Proliferation Cell_Cycle->Proliferation Dose_Adjustment_Workflow start Start: Select Animal Model lit_review Literature Review for Starting Dose start->lit_review dose_finding Dose-Finding Study (e.g., 3+3 design) lit_review->dose_finding mtd Determine Maximum Tolerated Dose (MTD) dose_finding->mtd toxicity Toxicity Observed? dose_finding->toxicity efficacy_study Efficacy Study at Sub-MTD Doses mtd->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd efficacy Efficacy Observed? efficacy_study->efficacy optimal_dose Define Optimal Biological Dose pk_pd->optimal_dose end Proceed with Optimized Dosing Regimen optimal_dose->end toxicity->dose_finding Yes, reduce dose toxicity->mtd No efficacy->dose_finding No, adjust dose efficacy->pk_pd Yes

References

Technical Support Center: Overcoming Resistance to BIM-23190 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the somatostatin (B550006) analog BIM-23190 in cell lines. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors, to initiate a cascade of intracellular signaling events. This activation can lead to the inhibition of adenylyl cyclase, modulation of the mitogen-activated protein kinase (MAPK) pathway, and activation of phosphotyrosine phosphatases.[1] Ultimately, these signaling events can result in the inhibition of cell proliferation and angiogenesis, making this compound a compound of interest for cancer research.[3]

Q2: My cells have stopped responding to this compound treatment. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to somatostatin analogs, in general, can arise from several factors:

  • Downregulation or Alteration of SSTR2/SSTR5 Receptors: Prolonged exposure to agonists can lead to the internalization and degradation of SSTR2 and SSTR5, reducing the number of receptors on the cell surface available for this compound to bind.

  • Alterations in Downstream Signaling Pathways: Changes in the signaling molecules downstream of SSTR2 and SSTR5, such as mutations or altered expression of proteins in the cAMP or MAPK pathways, can uncouple receptor activation from the anti-proliferative response.

  • Receptor Heterodimerization: Somatostatin receptors can form dimers with other SSTR subtypes or other G-protein coupled receptors. This dimerization can alter the signaling properties and sensitivity to agonists like this compound.

  • Epigenetic Modifications: Changes in the methylation patterns of the SSTR2 or SSTR5 promoter regions can lead to decreased receptor expression.

Q3: How can I investigate if my cell line has developed resistance to this compound?

To determine if your cells have developed resistance, you can perform a series of experiments to compare the resistant cell line to the parental (sensitive) cell line:

  • Cell Viability/Proliferation Assay: Treat both parental and suspected resistant cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 for the resistant line indicates resistance.

  • Receptor Expression Analysis: Quantify the expression of SSTR2 and SSTR5 at both the mRNA (qRT-PCR) and protein (Western Blotting, Flow Cytometry, or Immunofluorescence) levels. A decrease in receptor expression in the resistant line is a strong indicator of one mechanism of resistance.

  • Apoptosis Assay: Assess the ability of this compound to induce apoptosis in both cell lines using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. A reduced apoptotic response in the resistant line is expected.

  • Signaling Pathway Analysis: Examine the phosphorylation status of key proteins in the downstream signaling pathways (e.g., ERK, Akt) in response to this compound treatment in both cell lines using Western Blotting.

Troubleshooting Guides

Problem: Decreased sensitivity to this compound in my cell line.

Possible Cause Suggested Solution
SSTR2/SSTR5 Downregulation 1. Verify Receptor Expression: Use Western Blot or Flow Cytometry to compare SSTR2 and SSTR5 protein levels between your parental and suspected resistant cell lines. 2. Drug Holiday: Culture the resistant cells in a drug-free medium for several passages to see if receptor expression and sensitivity are restored. 3. Combination Therapy: Consider combining this compound with agents that can upregulate SSTR expression, such as histone deacetylase (HDAC) inhibitors.
Alterations in Signaling Pathways 1. Pathway Analysis: Perform a phospho-protein array or Western blot analysis for key signaling molecules (e.g., p-ERK, p-Akt) to identify altered pathways. 2. Combination with Pathway Inhibitors: If a specific pathway is constitutively active (e.g., PI3K/Akt), try combining this compound with a specific inhibitor for that pathway.
Development of a Resistant Subpopulation 1. Single-Cell Cloning: Isolate single clones from the resistant population and test their individual sensitivity to this compound to assess heterogeneity.

Quantitative Data

Table 1: Binding Affinity of this compound for Somatostatin Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
SSTR20.34
SSTR511.1

Experimental Protocols

Protocol 1: Assessment of SSTR2 Expression by Western Blot
  • Cell Lysis:

    • Wash parental and resistant cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SSTR2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Seed parental and resistant cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment:

    • Treat parental and resistant cells with an effective concentration of this compound (determined from viability assays) for a specified time. Include untreated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

BIM23190_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds G_protein Gi/o SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK) G_protein->MAPK Modulates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Modulates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Inhibits Apoptosis Apoptosis MAPK->Apoptosis Promotes PI3K_Akt->Cell_Proliferation Inhibits

Caption: Signaling pathway of this compound via SSTR2/5.

Troubleshooting_Workflow Start Decreased Cell Response to this compound Check_Viability Perform Cell Viability Assay (MTT) Compare IC50 of Parental vs. Resistant Cells Start->Check_Viability Is_Resistant Is IC50 Significantly Increased? Check_Viability->Is_Resistant Check_Receptor Analyze SSTR2/5 Expression (Western Blot / FACS) Is_Resistant->Check_Receptor Yes End_Not_Resistant Resistance Not Confirmed. Re-evaluate Experimental Conditions. Is_Resistant->End_Not_Resistant No Receptor_Down Is Receptor Expression Decreased? Check_Receptor->Receptor_Down Check_Signaling Analyze Downstream Signaling (p-ERK, p-Akt) Receptor_Down->Check_Signaling No Drug_Holiday Attempt 'Drug Holiday' Receptor_Down->Drug_Holiday Yes Signaling_Altered Is Signaling Pathway Altered? Check_Signaling->Signaling_Altered Consider_Combination Consider Combination Therapy (e.g., with HDAC or Pathway Inhibitors) Signaling_Altered->Consider_Combination Yes Signaling_Altered->End_Not_Resistant No End_Resistant Confirmed Resistance Mechanism: Altered Signaling Consider_Combination->End_Resistant End_Receptor Confirmed Resistance Mechanism: Receptor Downregulation Drug_Holiday->End_Receptor

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Overcoming Resistance to BIM-23190 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the somatostatin analog BIM-23190 in cell lines. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors, to initiate a cascade of intracellular signaling events. This activation can lead to the inhibition of adenylyl cyclase, modulation of the mitogen-activated protein kinase (MAPK) pathway, and activation of phosphotyrosine phosphatases.[1] Ultimately, these signaling events can result in the inhibition of cell proliferation and angiogenesis, making this compound a compound of interest for cancer research.[3]

Q2: My cells have stopped responding to this compound treatment. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to somatostatin analogs, in general, can arise from several factors:

  • Downregulation or Alteration of SSTR2/SSTR5 Receptors: Prolonged exposure to agonists can lead to the internalization and degradation of SSTR2 and SSTR5, reducing the number of receptors on the cell surface available for this compound to bind.

  • Alterations in Downstream Signaling Pathways: Changes in the signaling molecules downstream of SSTR2 and SSTR5, such as mutations or altered expression of proteins in the cAMP or MAPK pathways, can uncouple receptor activation from the anti-proliferative response.

  • Receptor Heterodimerization: Somatostatin receptors can form dimers with other SSTR subtypes or other G-protein coupled receptors. This dimerization can alter the signaling properties and sensitivity to agonists like this compound.

  • Epigenetic Modifications: Changes in the methylation patterns of the SSTR2 or SSTR5 promoter regions can lead to decreased receptor expression.

Q3: How can I investigate if my cell line has developed resistance to this compound?

To determine if your cells have developed resistance, you can perform a series of experiments to compare the resistant cell line to the parental (sensitive) cell line:

  • Cell Viability/Proliferation Assay: Treat both parental and suspected resistant cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 for the resistant line indicates resistance.

  • Receptor Expression Analysis: Quantify the expression of SSTR2 and SSTR5 at both the mRNA (qRT-PCR) and protein (Western Blotting, Flow Cytometry, or Immunofluorescence) levels. A decrease in receptor expression in the resistant line is a strong indicator of one mechanism of resistance.

  • Apoptosis Assay: Assess the ability of this compound to induce apoptosis in both cell lines using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. A reduced apoptotic response in the resistant line is expected.

  • Signaling Pathway Analysis: Examine the phosphorylation status of key proteins in the downstream signaling pathways (e.g., ERK, Akt) in response to this compound treatment in both cell lines using Western Blotting.

Troubleshooting Guides

Problem: Decreased sensitivity to this compound in my cell line.

Possible Cause Suggested Solution
SSTR2/SSTR5 Downregulation 1. Verify Receptor Expression: Use Western Blot or Flow Cytometry to compare SSTR2 and SSTR5 protein levels between your parental and suspected resistant cell lines. 2. Drug Holiday: Culture the resistant cells in a drug-free medium for several passages to see if receptor expression and sensitivity are restored. 3. Combination Therapy: Consider combining this compound with agents that can upregulate SSTR expression, such as histone deacetylase (HDAC) inhibitors.
Alterations in Signaling Pathways 1. Pathway Analysis: Perform a phospho-protein array or Western blot analysis for key signaling molecules (e.g., p-ERK, p-Akt) to identify altered pathways. 2. Combination with Pathway Inhibitors: If a specific pathway is constitutively active (e.g., PI3K/Akt), try combining this compound with a specific inhibitor for that pathway.
Development of a Resistant Subpopulation 1. Single-Cell Cloning: Isolate single clones from the resistant population and test their individual sensitivity to this compound to assess heterogeneity.

Quantitative Data

Table 1: Binding Affinity of this compound for Somatostatin Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
SSTR20.34
SSTR511.1

Experimental Protocols

Protocol 1: Assessment of SSTR2 Expression by Western Blot
  • Cell Lysis:

    • Wash parental and resistant cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SSTR2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Seed parental and resistant cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment:

    • Treat parental and resistant cells with an effective concentration of this compound (determined from viability assays) for a specified time. Include untreated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

BIM23190_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds G_protein Gi/o SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK) G_protein->MAPK Modulates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Modulates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Inhibits Apoptosis Apoptosis MAPK->Apoptosis Promotes PI3K_Akt->Cell_Proliferation Inhibits

Caption: Signaling pathway of this compound via SSTR2/5.

Troubleshooting_Workflow Start Decreased Cell Response to this compound Check_Viability Perform Cell Viability Assay (MTT) Compare IC50 of Parental vs. Resistant Cells Start->Check_Viability Is_Resistant Is IC50 Significantly Increased? Check_Viability->Is_Resistant Check_Receptor Analyze SSTR2/5 Expression (Western Blot / FACS) Is_Resistant->Check_Receptor Yes End_Not_Resistant Resistance Not Confirmed. Re-evaluate Experimental Conditions. Is_Resistant->End_Not_Resistant No Receptor_Down Is Receptor Expression Decreased? Check_Receptor->Receptor_Down Check_Signaling Analyze Downstream Signaling (p-ERK, p-Akt) Receptor_Down->Check_Signaling No Drug_Holiday Attempt 'Drug Holiday' Receptor_Down->Drug_Holiday Yes Signaling_Altered Is Signaling Pathway Altered? Check_Signaling->Signaling_Altered Consider_Combination Consider Combination Therapy (e.g., with HDAC or Pathway Inhibitors) Signaling_Altered->Consider_Combination Yes Signaling_Altered->End_Not_Resistant No End_Resistant Confirmed Resistance Mechanism: Altered Signaling Consider_Combination->End_Resistant End_Receptor Confirmed Resistance Mechanism: Receptor Downregulation Drug_Holiday->End_Receptor

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Ensuring Reproducibility in BIM-23190 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with BIM-23190.

I. Frequently Asked Questions (FAQs)

A collection of common questions regarding this compound experimental design and execution.

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its mechanism of action involves binding to these G-protein coupled receptors, which can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and regulation of downstream signaling pathways involved in cell proliferation and hormone secretion.
What are the primary research applications of this compound? This compound has been investigated for its anti-tumor properties, particularly in glioma, and its ability to inhibit growth hormone (GH) secretion from pituitary adenomas.[2][3]
What are the binding affinities of this compound for its target receptors? This compound exhibits a high affinity for SSTR2 with a Ki of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1]
What are the expected downstream effects of SSTR2 and SSTR5 activation by this compound? Activation of SSTR2 and SSTR5 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] This can, in turn, affect various cellular processes, including hormone secretion and cell proliferation. These receptors can also modulate calcium and potassium channels.
In which cell lines has this compound been tested? Published research has utilized the rat C6 glioma cell line to study the anti-proliferative effects of this compound. Additionally, primary cultures of human pituitary adenoma cells have been used to investigate its effects on hormone secretion.

II. Troubleshooting Guides

This section provides solutions to common problems that may be encountered during in vitro and in vivo experiments with this compound.

A. In Vitro Experiment Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High background signal in functional assays (e.g., cAMP assay) - Endogenous agonists present in the serum. - Constitutive activity of the expressed receptors.- Perform serum starvation of cells for a defined period before the experiment. - If using transfected cells, screen multiple clones with varying receptor expression levels to find one with an acceptable level of constitutive activity.
Low or no detectable response to this compound - Insufficient receptor expression in the chosen cell line. - The specific signaling pathway being measured is not strongly coupled to SSTR2/SSTR5 in your cell model. - Incorrect assay conditions (e.g., incubation time, temperature). - Degradation of this compound.- Verify SSTR2 and SSTR5 expression in your cell line using qPCR or Western blot. - Consider measuring alternative downstream signaling events (e.g., calcium mobilization, ERK phosphorylation). - Optimize incubation time and temperature for the agonist-receptor interaction. - Prepare fresh solutions of this compound for each experiment.
Inconsistent results between experiments - Variation in cell density. - Passage number of cells affecting receptor expression or signaling. - Inconsistent agonist stimulation time.- Standardize cell seeding density for all experiments. - Use cells within a defined passage number range. - Precisely control the duration of this compound stimulation.
Unexpected stimulation of a pathway (e.g., mild prolactin secretion) - "Biased agonism" where this compound may preferentially activate a subset of downstream signaling pathways. - Off-target effects at high concentrations.- Characterize the full signaling profile of this compound in your system. - Perform dose-response experiments to ensure you are working within a specific concentration range.
B. In Vivo Experiment Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High variability in tumor growth between animals - Inconsistent number of viable tumor cells injected. - Variation in the injection site. - Differences in animal health and immune status.- Ensure accurate cell counting and viability assessment before injection. - Standardize the injection technique and location (e.g., subcutaneous, intracranial). - Use healthy, age-matched animals from a reputable supplier.
Lack of significant anti-tumor effect - Insufficient dose or frequency of this compound administration. - Poor bioavailability or rapid clearance of the compound. - Tumor model is not sensitive to SSTR2/SSTR5-mediated inhibition.- Perform a dose-response study to determine the optimal therapeutic dose. - Consider alternative routes of administration or the use of a sustained-release formulation. - Confirm SSTR2 and SSTR5 expression in the tumor tissue.
Adverse effects in treated animals (e.g., weight loss, lethargy) - On-target effects due to widespread SSTR expression. Somatostatin analogs can affect various physiological processes. - Toxicity of the vehicle used for injection.- Closely monitor animal health and consider dose reduction if necessary. - Include a vehicle-only control group to assess the effects of the vehicle.
Difficulty in reproducing published findings - Differences in the animal strain used. - Variations in the experimental protocol (e.g., diet, housing conditions). - Subjectivity in tumor measurement.- Use the same animal strain as the original study. - Adhere strictly to the published protocol and report any deviations. - Use standardized methods for tumor measurement, such as digital calipers or in vivo imaging, and blind the measurements if possible.

III. Experimental Protocols

Detailed methodologies for key experiments involving this compound.

A. In Vitro Cell Proliferation Assay (C6 Glioma Cells)

Objective: To assess the anti-proliferative effect of this compound on C6 glioma cells.

Materials:

  • Rat C6 glioma cells.

  • DMEM/F12 medium with 10% FBS.

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • 96-well plates

Procedure:

  • Cell Seeding: Seed C6 glioma cells in 96-well plates at a density of 1 x 10³ cells/well and allow them to adhere for 12 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: At each time point, add MTT reagent to each well and incubate for 4 hours.

  • Measurement: Add solubilization solution and measure the absorbance at 490 nm.

B. In Vitro Growth Hormone (GH) Secretion Assay (Primary Pituitary Adenoma Cells)

Objective: To measure the inhibitory effect of this compound on GH secretion from primary cultures of human GH-secreting pituitary adenomas.

Materials:

  • Freshly isolated human pituitary adenoma tissue.

  • Cell culture medium (e.g., Ham's F10 with 20% FBS).

  • This compound

  • Human Growth Hormone ELISA kit.

Procedure:

  • Primary Cell Culture: Establish primary cultures from pituitary adenoma tissue following established protocols for enzymatic and mechanical dissociation.

  • Cell Plating: Plate the dissociated cells in multi-well plates and allow them to recover.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 or 48 hours).

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • GH Quantification: Measure the concentration of GH in the supernatant using a human GH ELISA kit according to the manufacturer's instructions.

C. In Vivo Xenograft Model (C6 Glioma)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a C6 glioma xenograft mouse model.

Materials:

  • Athymic nude mice.

  • C6 glioma cells.

  • This compound

  • Sterile PBS or other suitable vehicle.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of C6 glioma cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (a previously reported dose is 50 µ g/mouse , twice a day) or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

IV. Visualizations

Diagrams illustrating key concepts and workflows related to this compound experiments.

BIM23190_Signaling_Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds to G_protein Gi/Go Protein SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion ↓ Hormone Secretion (e.g., GH) PKA->Hormone_Secretion Cell_Proliferation ↓ Cell Proliferation PKA->Cell_Proliferation

This compound Signaling Pathway

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (C6 glioma or Pituitary Adenoma) Cell_Seeding 2. Cell Seeding (Multi-well plates) Cell_Culture->Cell_Seeding BIM_Treatment 3. This compound Treatment (Dose-response & time-course) Cell_Seeding->BIM_Treatment Proliferation_Assay 4a. Cell Proliferation Assay (e.g., MTT) BIM_Treatment->Proliferation_Assay Secretion_Assay 4b. Hormone Secretion Assay (e.g., ELISA) BIM_Treatment->Secretion_Assay Data_Analysis 5. Data Analysis (IC50 / EC50 determination) Proliferation_Assay->Data_Analysis Secretion_Assay->Data_Analysis

In Vitro Experimental Workflow

Troubleshooting_Logic Start Inconsistent / Unexpected Results Check_Reagents Verify Reagent Quality (Fresh this compound, Media, etc.) Start->Check_Reagents Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Concentrations, etc.) Start->Check_Protocol Optimize_Assay Re-optimize Assay Parameters (Cell density, Incubation time) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Consult_Literature Consult Literature for Similar Issues Optimize_Assay->Consult_Literature If issue persists Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Troubleshooting Logical Flow

References

Technical Support Center: Ensuring Reproducibility in BIM-23190 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with BIM-23190.

I. Frequently Asked Questions (FAQs)

A collection of common questions regarding this compound experimental design and execution.

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its mechanism of action involves binding to these G-protein coupled receptors, which can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and regulation of downstream signaling pathways involved in cell proliferation and hormone secretion.
What are the primary research applications of this compound? This compound has been investigated for its anti-tumor properties, particularly in glioma, and its ability to inhibit growth hormone (GH) secretion from pituitary adenomas.[2][3]
What are the binding affinities of this compound for its target receptors? This compound exhibits a high affinity for SSTR2 with a Ki of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1]
What are the expected downstream effects of SSTR2 and SSTR5 activation by this compound? Activation of SSTR2 and SSTR5 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] This can, in turn, affect various cellular processes, including hormone secretion and cell proliferation. These receptors can also modulate calcium and potassium channels.
In which cell lines has this compound been tested? Published research has utilized the rat C6 glioma cell line to study the anti-proliferative effects of this compound. Additionally, primary cultures of human pituitary adenoma cells have been used to investigate its effects on hormone secretion.

II. Troubleshooting Guides

This section provides solutions to common problems that may be encountered during in vitro and in vivo experiments with this compound.

A. In Vitro Experiment Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High background signal in functional assays (e.g., cAMP assay) - Endogenous agonists present in the serum. - Constitutive activity of the expressed receptors.- Perform serum starvation of cells for a defined period before the experiment. - If using transfected cells, screen multiple clones with varying receptor expression levels to find one with an acceptable level of constitutive activity.
Low or no detectable response to this compound - Insufficient receptor expression in the chosen cell line. - The specific signaling pathway being measured is not strongly coupled to SSTR2/SSTR5 in your cell model. - Incorrect assay conditions (e.g., incubation time, temperature). - Degradation of this compound.- Verify SSTR2 and SSTR5 expression in your cell line using qPCR or Western blot. - Consider measuring alternative downstream signaling events (e.g., calcium mobilization, ERK phosphorylation). - Optimize incubation time and temperature for the agonist-receptor interaction. - Prepare fresh solutions of this compound for each experiment.
Inconsistent results between experiments - Variation in cell density. - Passage number of cells affecting receptor expression or signaling. - Inconsistent agonist stimulation time.- Standardize cell seeding density for all experiments. - Use cells within a defined passage number range. - Precisely control the duration of this compound stimulation.
Unexpected stimulation of a pathway (e.g., mild prolactin secretion) - "Biased agonism" where this compound may preferentially activate a subset of downstream signaling pathways. - Off-target effects at high concentrations.- Characterize the full signaling profile of this compound in your system. - Perform dose-response experiments to ensure you are working within a specific concentration range.
B. In Vivo Experiment Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High variability in tumor growth between animals - Inconsistent number of viable tumor cells injected. - Variation in the injection site. - Differences in animal health and immune status.- Ensure accurate cell counting and viability assessment before injection. - Standardize the injection technique and location (e.g., subcutaneous, intracranial). - Use healthy, age-matched animals from a reputable supplier.
Lack of significant anti-tumor effect - Insufficient dose or frequency of this compound administration. - Poor bioavailability or rapid clearance of the compound. - Tumor model is not sensitive to SSTR2/SSTR5-mediated inhibition.- Perform a dose-response study to determine the optimal therapeutic dose. - Consider alternative routes of administration or the use of a sustained-release formulation. - Confirm SSTR2 and SSTR5 expression in the tumor tissue.
Adverse effects in treated animals (e.g., weight loss, lethargy) - On-target effects due to widespread SSTR expression. Somatostatin analogs can affect various physiological processes. - Toxicity of the vehicle used for injection.- Closely monitor animal health and consider dose reduction if necessary. - Include a vehicle-only control group to assess the effects of the vehicle.
Difficulty in reproducing published findings - Differences in the animal strain used. - Variations in the experimental protocol (e.g., diet, housing conditions). - Subjectivity in tumor measurement.- Use the same animal strain as the original study. - Adhere strictly to the published protocol and report any deviations. - Use standardized methods for tumor measurement, such as digital calipers or in vivo imaging, and blind the measurements if possible.

III. Experimental Protocols

Detailed methodologies for key experiments involving this compound.

A. In Vitro Cell Proliferation Assay (C6 Glioma Cells)

Objective: To assess the anti-proliferative effect of this compound on C6 glioma cells.

Materials:

  • Rat C6 glioma cells.

  • DMEM/F12 medium with 10% FBS.

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • 96-well plates

Procedure:

  • Cell Seeding: Seed C6 glioma cells in 96-well plates at a density of 1 x 10³ cells/well and allow them to adhere for 12 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: At each time point, add MTT reagent to each well and incubate for 4 hours.

  • Measurement: Add solubilization solution and measure the absorbance at 490 nm.

B. In Vitro Growth Hormone (GH) Secretion Assay (Primary Pituitary Adenoma Cells)

Objective: To measure the inhibitory effect of this compound on GH secretion from primary cultures of human GH-secreting pituitary adenomas.

Materials:

  • Freshly isolated human pituitary adenoma tissue.

  • Cell culture medium (e.g., Ham's F10 with 20% FBS).

  • This compound

  • Human Growth Hormone ELISA kit.

Procedure:

  • Primary Cell Culture: Establish primary cultures from pituitary adenoma tissue following established protocols for enzymatic and mechanical dissociation.

  • Cell Plating: Plate the dissociated cells in multi-well plates and allow them to recover.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 or 48 hours).

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • GH Quantification: Measure the concentration of GH in the supernatant using a human GH ELISA kit according to the manufacturer's instructions.

C. In Vivo Xenograft Model (C6 Glioma)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a C6 glioma xenograft mouse model.

Materials:

  • Athymic nude mice.

  • C6 glioma cells.

  • This compound

  • Sterile PBS or other suitable vehicle.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of C6 glioma cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (a previously reported dose is 50 µ g/mouse , twice a day) or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

IV. Visualizations

Diagrams illustrating key concepts and workflows related to this compound experiments.

BIM23190_Signaling_Pathway BIM23190 This compound SSTR2_5 SSTR2 / SSTR5 BIM23190->SSTR2_5 Binds to G_protein Gi/Go Protein SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion ↓ Hormone Secretion (e.g., GH) PKA->Hormone_Secretion Cell_Proliferation ↓ Cell Proliferation PKA->Cell_Proliferation

This compound Signaling Pathway

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (C6 glioma or Pituitary Adenoma) Cell_Seeding 2. Cell Seeding (Multi-well plates) Cell_Culture->Cell_Seeding BIM_Treatment 3. This compound Treatment (Dose-response & time-course) Cell_Seeding->BIM_Treatment Proliferation_Assay 4a. Cell Proliferation Assay (e.g., MTT) BIM_Treatment->Proliferation_Assay Secretion_Assay 4b. Hormone Secretion Assay (e.g., ELISA) BIM_Treatment->Secretion_Assay Data_Analysis 5. Data Analysis (IC50 / EC50 determination) Proliferation_Assay->Data_Analysis Secretion_Assay->Data_Analysis

In Vitro Experimental Workflow

Troubleshooting_Logic Start Inconsistent / Unexpected Results Check_Reagents Verify Reagent Quality (Fresh this compound, Media, etc.) Start->Check_Reagents Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Concentrations, etc.) Start->Check_Protocol Optimize_Assay Re-optimize Assay Parameters (Cell density, Incubation time) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Consult_Literature Consult Literature for Similar Issues Optimize_Assay->Consult_Literature If issue persists Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Troubleshooting Logical Flow

References

Validation & Comparative

A Comparative Guide: BIM-23190 vs. Octreotide for Pituitary Adenomas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of BIM-23190 and the established therapeutic, octreotide (B344500), for the treatment of pituitary adenomas. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, receptor binding affinities, and efficacy in inhibiting hormone secretion and tumor growth.

Mechanism of Action

Both this compound and octreotide are synthetic analogs of the natural hormone somatostatin (B550006). Their therapeutic effects in pituitary adenomas are primarily mediated through their interaction with somatostatin receptors (SSTRs) expressed on the surface of adenoma cells. Pituitary adenomas, particularly those secreting growth hormone (GH), frequently overexpress SSTR2 and SSTR5.

Octreotide predominantly binds with high affinity to SSTR2 and to a lesser extent, SSTR5.[1][2] Upon binding, it activates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation.[3][4][5] The antiproliferative effect of octreotide in pituitary tumor cells is mediated by inducing the expression of the tumor suppressor gene Zac1 and acting on the PI3K/Akt signaling pathway.

This compound is a selective agonist for both SSTR2 and SSTR5. By targeting both of these receptor subtypes, which are often co-expressed in pituitary tumors, this compound was designed to offer a broader and potentially more potent therapeutic effect compared to agents with more limited receptor specificity.

Signaling Pathway of Somatostatin Analogs in Pituitary Adenoma Cells

Somatostatin Analog\n(this compound or Octreotide) Somatostatin Analog (this compound or Octreotide) SSTR2 / SSTR5 SSTR2 / SSTR5 Somatostatin Analog\n(this compound or Octreotide)->SSTR2 / SSTR5 G-protein activation G-protein activation SSTR2 / SSTR5->G-protein activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein activation->Inhibition of Adenylyl Cyclase Activation of Phosphatases Activation of Phosphatases G-protein activation->Activation of Phosphatases Modulation of Ion Channels Modulation of Ion Channels G-protein activation->Modulation of Ion Channels Decrease in cAMP Decrease in cAMP Inhibition of Adenylyl Cyclase->Decrease in cAMP Inhibition of Hormone Secretion Inhibition of Hormone Secretion Decrease in cAMP->Inhibition of Hormone Secretion Inhibition of Cell Proliferation Inhibition of Cell Proliferation Activation of Phosphatases->Inhibition of Cell Proliferation Modulation of Ion Channels->Inhibition of Hormone Secretion Induction of Apoptosis Induction of Apoptosis Inhibition of Cell Proliferation->Induction of Apoptosis

Caption: Signaling cascade initiated by somatostatin analogs in pituitary adenoma cells.

Quantitative Data Comparison

Direct head-to-head quantitative comparisons between this compound and octreotide are limited in publicly available literature, partly due to the discontinuation of this compound's clinical development. However, data from various studies allow for an indirect comparison of their binding affinities and efficacy.

Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Octreotide >10000.8 ± 0.230 ± 5>100015 ± 3
This compound >10000.34 >1000>100011.1

Data compiled from various preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

As indicated in the table, this compound demonstrates a higher affinity for SSTR2 compared to octreotide. Both compounds exhibit a notable affinity for SSTR5.

Table 2: In Vitro Efficacy - Inhibition of Growth Hormone (GH) Secretion
CompoundCell TypeIC50 (pM)
Octreotide Rat Anterior Pituitary Cells48
BIM-23014 *Rat Anterior Pituitary Cells47

*BIM-23014 is a related somatostatin analog, and this data from a comparative study by Lamberts et al. (1992) suggests that early BIM compounds had similar potency to octreotide in this assay.

A study on the chimeric molecule BIM-23A760, which targets SSTR2, SSTR5, and dopamine (B1211576) D2 receptors, showed it produced a greater maximal suppression of GH secretion than octreotide in human GH-secreting tumors from patients partially responsive to octreotide (38 ± 2% vs 24 ± 2%). This suggests that targeting multiple receptors, including SSTR5, could be beneficial.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and octreotide for different somatostatin receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Competitive Binding Assay: A constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or octreotide).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Add Radioligand & Competitor Filtration Filtration Incubation->Filtration Radioactivity Counting Radioactivity Counting Filtration->Radioactivity Counting Data Analysis Data Analysis Radioactivity Counting->Data Analysis Determine Ki Determine Ki Data Analysis->Determine Ki

Caption: Workflow for determining receptor binding affinity.

In Vitro Hormone Secretion Assay

Objective: To compare the potency of this compound and octreotide in inhibiting hormone (e.g., GH) secretion from pituitary adenoma cells.

Methodology:

  • Primary Cell Culture: Pituitary adenoma tissue obtained from surgery is enzymatically dispersed into single cells. The cells are then cultured in appropriate media.

  • Drug Treatment: The cultured cells are treated with various concentrations of this compound or octreotide for a specified period (e.g., 24-72 hours).

  • Sample Collection: The cell culture supernatant is collected at the end of the treatment period.

  • Hormone Quantification: The concentration of the hormone of interest (e.g., GH) in the supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of hormone secretion inhibition at each drug concentration is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound and octreotide on pituitary adenoma cells.

Methodology:

  • Cell Seeding: Pituitary adenoma cells are seeded in multi-well plates and allowed to adhere and proliferate for a certain period.

  • Drug Treatment: The cells are then treated with different concentrations of this compound or octreotide.

  • Proliferation Measurement: After a set incubation time, cell proliferation is assessed using a colorimetric or fluorometric assay. A common method is the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell proliferation inhibition is calculated for each drug concentration compared to the control. The half-maximal inhibitory concentration (IC50) for cell proliferation is then determined.

Summary and Conclusion

Both this compound and octreotide are potent somatostatin analogs that inhibit hormone secretion from pituitary adenomas by acting on somatostatin receptors. The available data suggests that this compound has a higher binding affinity for SSTR2 than octreotide, while both have affinity for SSTR5. Preclinical studies with related BIM compounds suggest a similar potency to octreotide in inhibiting GH secretion.

The rationale behind developing dual SSTR2/SSTR5 agonists like this compound was based on the frequent co-expression of these receptors in pituitary tumors, with the hypothesis that targeting both could lead to improved therapeutic outcomes, especially in patients with tumors that are less responsive to SSTR2-selective analogs. However, the clinical development of this compound was discontinued, limiting the availability of direct comparative clinical data against octreotide.

For researchers and drug development professionals, the exploration of dual SSTR2/SSTR5 agonists remains a valid strategy. Future research could focus on developing new molecules with optimized binding profiles and pharmacokinetic properties to potentially improve upon the efficacy of existing treatments for pituitary adenomas.

References

A Comparative Guide: BIM-23190 vs. Octreotide for Pituitary Adenomas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of BIM-23190 and the established therapeutic, octreotide, for the treatment of pituitary adenomas. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, receptor binding affinities, and efficacy in inhibiting hormone secretion and tumor growth.

Mechanism of Action

Both this compound and octreotide are synthetic analogs of the natural hormone somatostatin. Their therapeutic effects in pituitary adenomas are primarily mediated through their interaction with somatostatin receptors (SSTRs) expressed on the surface of adenoma cells. Pituitary adenomas, particularly those secreting growth hormone (GH), frequently overexpress SSTR2 and SSTR5.

Octreotide predominantly binds with high affinity to SSTR2 and to a lesser extent, SSTR5.[1][2] Upon binding, it activates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation.[3][4][5] The antiproliferative effect of octreotide in pituitary tumor cells is mediated by inducing the expression of the tumor suppressor gene Zac1 and acting on the PI3K/Akt signaling pathway.

This compound is a selective agonist for both SSTR2 and SSTR5. By targeting both of these receptor subtypes, which are often co-expressed in pituitary tumors, this compound was designed to offer a broader and potentially more potent therapeutic effect compared to agents with more limited receptor specificity.

Signaling Pathway of Somatostatin Analogs in Pituitary Adenoma Cells

Somatostatin Analog\n(this compound or Octreotide) Somatostatin Analog (this compound or Octreotide) SSTR2 / SSTR5 SSTR2 / SSTR5 Somatostatin Analog\n(this compound or Octreotide)->SSTR2 / SSTR5 G-protein activation G-protein activation SSTR2 / SSTR5->G-protein activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein activation->Inhibition of Adenylyl Cyclase Activation of Phosphatases Activation of Phosphatases G-protein activation->Activation of Phosphatases Modulation of Ion Channels Modulation of Ion Channels G-protein activation->Modulation of Ion Channels Decrease in cAMP Decrease in cAMP Inhibition of Adenylyl Cyclase->Decrease in cAMP Inhibition of Hormone Secretion Inhibition of Hormone Secretion Decrease in cAMP->Inhibition of Hormone Secretion Inhibition of Cell Proliferation Inhibition of Cell Proliferation Activation of Phosphatases->Inhibition of Cell Proliferation Modulation of Ion Channels->Inhibition of Hormone Secretion Induction of Apoptosis Induction of Apoptosis Inhibition of Cell Proliferation->Induction of Apoptosis

Caption: Signaling cascade initiated by somatostatin analogs in pituitary adenoma cells.

Quantitative Data Comparison

Direct head-to-head quantitative comparisons between this compound and octreotide are limited in publicly available literature, partly due to the discontinuation of this compound's clinical development. However, data from various studies allow for an indirect comparison of their binding affinities and efficacy.

Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Octreotide >10000.8 ± 0.230 ± 5>100015 ± 3
This compound >10000.34 >1000>100011.1

Data compiled from various preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

As indicated in the table, this compound demonstrates a higher affinity for SSTR2 compared to octreotide. Both compounds exhibit a notable affinity for SSTR5.

Table 2: In Vitro Efficacy - Inhibition of Growth Hormone (GH) Secretion
CompoundCell TypeIC50 (pM)
Octreotide Rat Anterior Pituitary Cells48
BIM-23014 *Rat Anterior Pituitary Cells47

*BIM-23014 is a related somatostatin analog, and this data from a comparative study by Lamberts et al. (1992) suggests that early BIM compounds had similar potency to octreotide in this assay.

A study on the chimeric molecule BIM-23A760, which targets SSTR2, SSTR5, and dopamine D2 receptors, showed it produced a greater maximal suppression of GH secretion than octreotide in human GH-secreting tumors from patients partially responsive to octreotide (38 ± 2% vs 24 ± 2%). This suggests that targeting multiple receptors, including SSTR5, could be beneficial.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and octreotide for different somatostatin receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Competitive Binding Assay: A constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or octreotide).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Add Radioligand & Competitor Filtration Filtration Incubation->Filtration Radioactivity Counting Radioactivity Counting Filtration->Radioactivity Counting Data Analysis Data Analysis Radioactivity Counting->Data Analysis Determine Ki Determine Ki Data Analysis->Determine Ki

Caption: Workflow for determining receptor binding affinity.

In Vitro Hormone Secretion Assay

Objective: To compare the potency of this compound and octreotide in inhibiting hormone (e.g., GH) secretion from pituitary adenoma cells.

Methodology:

  • Primary Cell Culture: Pituitary adenoma tissue obtained from surgery is enzymatically dispersed into single cells. The cells are then cultured in appropriate media.

  • Drug Treatment: The cultured cells are treated with various concentrations of this compound or octreotide for a specified period (e.g., 24-72 hours).

  • Sample Collection: The cell culture supernatant is collected at the end of the treatment period.

  • Hormone Quantification: The concentration of the hormone of interest (e.g., GH) in the supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of hormone secretion inhibition at each drug concentration is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound and octreotide on pituitary adenoma cells.

Methodology:

  • Cell Seeding: Pituitary adenoma cells are seeded in multi-well plates and allowed to adhere and proliferate for a certain period.

  • Drug Treatment: The cells are then treated with different concentrations of this compound or octreotide.

  • Proliferation Measurement: After a set incubation time, cell proliferation is assessed using a colorimetric or fluorometric assay. A common method is the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell proliferation inhibition is calculated for each drug concentration compared to the control. The half-maximal inhibitory concentration (IC50) for cell proliferation is then determined.

Summary and Conclusion

Both this compound and octreotide are potent somatostatin analogs that inhibit hormone secretion from pituitary adenomas by acting on somatostatin receptors. The available data suggests that this compound has a higher binding affinity for SSTR2 than octreotide, while both have affinity for SSTR5. Preclinical studies with related BIM compounds suggest a similar potency to octreotide in inhibiting GH secretion.

The rationale behind developing dual SSTR2/SSTR5 agonists like this compound was based on the frequent co-expression of these receptors in pituitary tumors, with the hypothesis that targeting both could lead to improved therapeutic outcomes, especially in patients with tumors that are less responsive to SSTR2-selective analogs. However, the clinical development of this compound was discontinued, limiting the availability of direct comparative clinical data against octreotide.

For researchers and drug development professionals, the exploration of dual SSTR2/SSTR5 agonists remains a valid strategy. Future research could focus on developing new molecules with optimized binding profiles and pharmacokinetic properties to potentially improve upon the efficacy of existing treatments for pituitary adenomas.

References

A Comparative Guide to the Binding Specificity of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding specificity of BIM-23190, a somatostatin (B550006) analog, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the selective targeting of somatostatin receptors (SSTRs).

Somatostatin analogs are crucial in the management of various diseases, including neuroendocrine tumors and acromegaly, by mimicking the natural hormone somatostatin.[1] There are five subtypes of somatostatin receptors (SSTR1-5), and the therapeutic efficacy and side-effect profile of an analog are heavily influenced by its binding affinity and specificity to these subtypes.[2][3] this compound is a selective agonist for SSTR2 and SSTR5.[4][5]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound to its receptor is a critical measure of its potency and specificity. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities of this compound and other common somatostatin analogs for the five human somatostatin receptor subtypes.

CompoundSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
This compound >10000.34 >1000>100011.1
Octreotide>10000.66.3>10007.9
Lanreotide191.1142011

Note: Ki values for Octreotide and Lanreotide are compiled from various sources for comparative purposes. While direct head-to-head studies are limited, a general consensus on their binding profiles exists. Both are primarily SSTR2 and SSTR5 agonists. A lower Ki value signifies a stronger binding affinity.

As the data indicates, this compound demonstrates high and selective affinity for SSTR2, with a moderate affinity for SSTR5 and negligible affinity for SSTR1, SSTR3, and SSTR4. This profile suggests a more targeted mechanism of action compared to other analogs that may exhibit broader receptor interactions.

Somatostatin Receptor Signaling Pathway

Upon binding of an agonist like this compound, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a signaling cascade. This is primarily mediated through the Gi alpha subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects downstream pathways, such as protein kinase A (PKA), ultimately modulating cellular processes like hormone secretion and cell proliferation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR G_protein Gαi/βγ SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->SSTR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Hormone Secretion) PKA->Cellular_Response Leads to

Caption: Somatostatin Receptor (SSTR) Signaling Pathway.

Experimental Protocols

Validating the binding specificity of a compound like this compound is fundamental. The data presented in this guide is typically generated using in vitro competitive radioligand binding assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

1. Membrane Preparation:

  • Culture cells engineered to express a high density of a single somatostatin receptor subtype (e.g., SSTR2).

  • Harvest the cells and homogenize them in a cold buffer to lyse the cells.

  • Perform differential centrifugation to isolate the cell membranes, which contain the receptors.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration. Store at -80°C until use.

2. Competitive Binding Assay:

  • In a multi-well plate, add a constant, known concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr3]-Octreotide).

  • Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on each filter using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Use non-linear regression to fit the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture SSTR-expressing cells Membrane_Isolation 2. Isolate Cell Membranes Cell_Culture->Membrane_Isolation Incubation 3. Incubate Membranes with: - Radioligand (fixed conc.) - this compound (varied conc.) Membrane_Isolation->Incubation Filtration 4. Separate Bound/Free Ligand Incubation->Filtration Counting 5. Measure Radioactivity Filtration->Counting Data_Analysis 6. Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

By performing this assay for each of the five SSTR subtypes, a complete binding specificity profile for this compound can be generated, providing a quantitative basis for its comparison with other somatostatin analogs. The high selectivity of this compound for SSTR2 and SSTR5 makes it a valuable tool for research and a promising candidate for therapeutic applications where targeted engagement of these specific receptor subtypes is desired.

References

A Comparative Guide to the Binding Specificity of BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding specificity of BIM-23190, a somatostatin analog, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the selective targeting of somatostatin receptors (SSTRs).

Somatostatin analogs are crucial in the management of various diseases, including neuroendocrine tumors and acromegaly, by mimicking the natural hormone somatostatin.[1] There are five subtypes of somatostatin receptors (SSTR1-5), and the therapeutic efficacy and side-effect profile of an analog are heavily influenced by its binding affinity and specificity to these subtypes.[2][3] this compound is a selective agonist for SSTR2 and SSTR5.[4][5]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound to its receptor is a critical measure of its potency and specificity. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities of this compound and other common somatostatin analogs for the five human somatostatin receptor subtypes.

CompoundSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
This compound >10000.34 >1000>100011.1
Octreotide>10000.66.3>10007.9
Lanreotide191.1142011

Note: Ki values for Octreotide and Lanreotide are compiled from various sources for comparative purposes. While direct head-to-head studies are limited, a general consensus on their binding profiles exists. Both are primarily SSTR2 and SSTR5 agonists. A lower Ki value signifies a stronger binding affinity.

As the data indicates, this compound demonstrates high and selective affinity for SSTR2, with a moderate affinity for SSTR5 and negligible affinity for SSTR1, SSTR3, and SSTR4. This profile suggests a more targeted mechanism of action compared to other analogs that may exhibit broader receptor interactions.

Somatostatin Receptor Signaling Pathway

Upon binding of an agonist like this compound, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a signaling cascade. This is primarily mediated through the Gi alpha subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects downstream pathways, such as protein kinase A (PKA), ultimately modulating cellular processes like hormone secretion and cell proliferation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR G_protein Gαi/βγ SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->SSTR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Hormone Secretion) PKA->Cellular_Response Leads to

Caption: Somatostatin Receptor (SSTR) Signaling Pathway.

Experimental Protocols

Validating the binding specificity of a compound like this compound is fundamental. The data presented in this guide is typically generated using in vitro competitive radioligand binding assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

1. Membrane Preparation:

  • Culture cells engineered to express a high density of a single somatostatin receptor subtype (e.g., SSTR2).

  • Harvest the cells and homogenize them in a cold buffer to lyse the cells.

  • Perform differential centrifugation to isolate the cell membranes, which contain the receptors.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration. Store at -80°C until use.

2. Competitive Binding Assay:

  • In a multi-well plate, add a constant, known concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr3]-Octreotide).

  • Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on each filter using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Use non-linear regression to fit the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture SSTR-expressing cells Membrane_Isolation 2. Isolate Cell Membranes Cell_Culture->Membrane_Isolation Incubation 3. Incubate Membranes with: - Radioligand (fixed conc.) - this compound (varied conc.) Membrane_Isolation->Incubation Filtration 4. Separate Bound/Free Ligand Incubation->Filtration Counting 5. Measure Radioactivity Filtration->Counting Data_Analysis 6. Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

By performing this assay for each of the five SSTR subtypes, a complete binding specificity profile for this compound can be generated, providing a quantitative basis for its comparison with other somatostatin analogs. The high selectivity of this compound for SSTR2 and SSTR5 makes it a valuable tool for research and a promising candidate for therapeutic applications where targeted engagement of these specific receptor subtypes is desired.

References

BIM-23190: A Novel Somatostatin Analog for Octreotide-Resistant Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to first-generation somatostatin (B550006) analogs (SSAs), such as octreotide (B344500), presents a significant clinical challenge in the management of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of BIM-23190, a promising dual SSTR2/SSTR5 agonist, with established second-line therapies for octreotide-resistant NETs, including the multi-receptor targeted SSA, pasireotide (B1678482), and the mTOR inhibitor, everolimus (B549166).

Overcoming Octreotide Resistance: The Rationale for this compound

First-generation SSAs, like octreotide and lanreotide, exert their anti-tumor effects primarily through the somatostatin receptor subtype 2 (SSTR2). However, tumors can develop resistance through various mechanisms, most notably the downregulation or loss of SSTR2 expression. Concurrently, these resistant tumors often maintain or even upregulate the expression of other SSTR subtypes, particularly SSTR5. This differential receptor expression provides a therapeutic window for novel SSAs with a broader receptor binding profile.

This compound is a selective agonist for both SSTR2 and SSTR5, offering a targeted approach to counteract this common resistance mechanism. Its ability to engage SSTR5, in addition to SSTR2, suggests it may elicit a therapeutic response in tumors that have become refractory to octreotide.

Comparative Efficacy in Tumor Models

While direct head-to-head preclinical studies of this compound in octreotide-resistant NET models are limited in publicly available literature, its potential can be inferred from its receptor binding profile and data from related compounds. In contrast, pasireotide and everolimus have been evaluated more extensively in the clinical setting for octreotide-resistant NETs.

Table 1: Comparison of Receptor Binding Affinities (Ki, nM)

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
This compound Low Affinity0.34 Low AffinityLow Affinity11.1
Octreotide Low Affinity~1 Low AffinityLow AffinityLow Affinity
Pasireotide High Affinity High Affinity High Affinity Low AffinityHigh Affinity

Note: Lower Ki values indicate higher binding affinity.

Table 2: Preclinical and Clinical Efficacy Data Summary

TreatmentModel/Patient PopulationKey Findings
This compound Preclinical (C6 glioma xenograft)Showed significant anti-tumor activity.[1]
BIM-23244 (related compound) Octreotide-resistant GH-secreting human pituitary adenomas (in vitro)Effectively suppressed GH secretion in tumors with low SSTR2 and high SSTR5 expression.[2]
Pasireotide Phase III trial in metastatic NETs with carcinoid syndrome refractory to octreotide/lanreotideShowed similar symptom control to high-dose octreotide but a significantly longer median progression-free survival (PFS) (11.8 vs. 6.8 months).
Everolimus (+ Octreotide) Phase III trial (RADIANT-2) in patients with advanced NETs and carcinoid syndrome progressing on octreotideDemonstrated a clinically meaningful prolongation of median PFS compared to placebo + octreotide (16.4 vs. 11.3 months).

Signaling Pathways and Mechanisms of Action

The differential effects of these compounds stem from their distinct interactions with cellular signaling pathways.

Somatostatin Analog Signaling

DOT script for the signaling pathway of Somatostatin Analogs:

Somatostatin_Analog_Signaling Signaling Pathway of Somatostatin Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSTR2 SSTR2 G_protein G_protein SSTR2->G_protein SSTR5 SSTR5 SSTR5->G_protein Octreotide Octreotide Octreotide->SSTR2 High Affinity This compound This compound This compound->SSTR2 High Affinity This compound->SSTR5 High Affinity Pasireotide Pasireotide Pasireotide->SSTR2 High Affinity Pasireotide->SSTR5 High Affinity AC Adenylyl Cyclase G_protein->AC MAPK_Pathway MAPK Pathway G_protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_protein->PI3K_Akt_Pathway cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Gene_Expression Gene_Expression PKA->Gene_Expression MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Inhibition of Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Induction of Cell Death Hormone_Secretion Hormone_Secretion Gene_Expression->Hormone_Secretion Inhibition of Secretion

Caption: Signaling Pathway of Somatostatin Analogs.

Activation of SSTR2 and SSTR5 by their respective ligands leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). This, along with modulation of other pathways like MAPK and PI3K/Akt, ultimately leads to cell cycle arrest, apoptosis, and inhibition of hormone secretion. This compound's dual agonism is hypothesized to more effectively induce these anti-tumor effects in cells with altered SSTR expression.

Everolimus and the mTOR Pathway

DOT script for the mTOR Signaling Pathway and the action of Everolimus:

mTOR_Signaling_Pathway mTOR Signaling Pathway and Everolimus Action Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Everolimus Everolimus Everolimus->mTORC1 Inhibits Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth_Proliferation Cell_Growth_Proliferation Protein_Synthesis->Cell_Growth_Proliferation

Caption: mTOR Signaling Pathway and Everolimus Action.

Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in NETs and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTORC1, everolimus blocks the phosphorylation of downstream effectors like S6K1 and 4E-BP1, leading to reduced protein synthesis and, consequently, decreased cell proliferation and tumor growth.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these therapeutic agents.

In Vitro Cell Proliferation Assay (AlamarBlue Method)

This assay quantitatively measures the proliferation of tumor cells in response to treatment.

Workflow Diagram:

DOT script for the In Vitro Cell Proliferation Assay workflow:

Cell_Proliferation_Assay_Workflow In Vitro Cell Proliferation Assay Workflow Start Start Seed_Cells Seed octreotide-resistant NET cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, pasireotide, everolimus, or vehicle control Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_AlamarBlue Add AlamarBlue reagent Incubate_72h->Add_AlamarBlue Incubate_4h Incubate for 4h Add_AlamarBlue->Incubate_4h Measure_Fluorescence Measure fluorescence (Ex: 560nm, Em: 590nm) Incubate_4h->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Cell Proliferation Assay Workflow.

Protocol:

  • Cell Seeding: Plate octreotide-resistant NET cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound, pasireotide, everolimus, or a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.

  • Incubation: Incubate for 4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the compounds in a living organism.

Workflow Diagram:

DOT script for the In Vivo Tumor Xenograft Model workflow:

Xenograft_Model_Workflow In Vivo Tumor Xenograft Model Workflow Start Start Implant_Cells Subcutaneously implant octreotide-resistant NET cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound, pasireotide, everolimus, or vehicle control Randomize_Mice->Administer_Treatment Monitor_Tumor_Growth Measure tumor volume and body weight regularly Administer_Treatment->Monitor_Tumor_Growth Endpoint Euthanize mice at study endpoint (e.g., tumor volume limit) Monitor_Tumor_Growth->Endpoint Analyze_Tumors Excise and analyze tumors (histology, biomarkers) Endpoint->Analyze_Tumors End End Analyze_Tumors->End

Caption: In Vivo Tumor Xenograft Model Workflow.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of octreotide-resistant NET cells into the flank of immunodeficient mice.

  • Tumor Establishment: Allow the tumors to grow to a mean volume of 100-150 mm³.

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound, pasireotide, everolimus, or vehicle control according to a predetermined schedule and route of administration.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (defined by a specific tumor volume or time point), euthanize the mice.

  • Tumor Analysis: Excise the tumors for further analysis, including weight measurement, histology, and biomarker assessment (e.g., SSTR expression, proliferation markers).

Conclusion

This compound, with its dual SSTR2/SSTR5 agonist activity, presents a rationally designed therapeutic strategy to overcome a key mechanism of octreotide resistance in neuroendocrine tumors. While direct comparative efficacy data against established second-line agents like pasireotide and everolimus in octreotide-resistant models are needed, its unique receptor binding profile suggests a promising potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic value of this compound in this challenging patient population. This guide provides a framework for the objective comparison of these agents and highlights the experimental approaches necessary to validate their performance.

References

BIM-23190: A Novel Somatostatin Analog for Octreotide-Resistant Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to first-generation somatostatin analogs (SSAs), such as octreotide, presents a significant clinical challenge in the management of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of BIM-23190, a promising dual SSTR2/SSTR5 agonist, with established second-line therapies for octreotide-resistant NETs, including the multi-receptor targeted SSA, pasireotide, and the mTOR inhibitor, everolimus.

Overcoming Octreotide Resistance: The Rationale for this compound

First-generation SSAs, like octreotide and lanreotide, exert their anti-tumor effects primarily through the somatostatin receptor subtype 2 (SSTR2). However, tumors can develop resistance through various mechanisms, most notably the downregulation or loss of SSTR2 expression. Concurrently, these resistant tumors often maintain or even upregulate the expression of other SSTR subtypes, particularly SSTR5. This differential receptor expression provides a therapeutic window for novel SSAs with a broader receptor binding profile.

This compound is a selective agonist for both SSTR2 and SSTR5, offering a targeted approach to counteract this common resistance mechanism. Its ability to engage SSTR5, in addition to SSTR2, suggests it may elicit a therapeutic response in tumors that have become refractory to octreotide.

Comparative Efficacy in Tumor Models

While direct head-to-head preclinical studies of this compound in octreotide-resistant NET models are limited in publicly available literature, its potential can be inferred from its receptor binding profile and data from related compounds. In contrast, pasireotide and everolimus have been evaluated more extensively in the clinical setting for octreotide-resistant NETs.

Table 1: Comparison of Receptor Binding Affinities (Ki, nM)

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
This compound Low Affinity0.34 Low AffinityLow Affinity11.1
Octreotide Low Affinity~1 Low AffinityLow AffinityLow Affinity
Pasireotide High Affinity High Affinity High Affinity Low AffinityHigh Affinity

Note: Lower Ki values indicate higher binding affinity.

Table 2: Preclinical and Clinical Efficacy Data Summary

TreatmentModel/Patient PopulationKey Findings
This compound Preclinical (C6 glioma xenograft)Showed significant anti-tumor activity.[1]
BIM-23244 (related compound) Octreotide-resistant GH-secreting human pituitary adenomas (in vitro)Effectively suppressed GH secretion in tumors with low SSTR2 and high SSTR5 expression.[2]
Pasireotide Phase III trial in metastatic NETs with carcinoid syndrome refractory to octreotide/lanreotideShowed similar symptom control to high-dose octreotide but a significantly longer median progression-free survival (PFS) (11.8 vs. 6.8 months).
Everolimus (+ Octreotide) Phase III trial (RADIANT-2) in patients with advanced NETs and carcinoid syndrome progressing on octreotideDemonstrated a clinically meaningful prolongation of median PFS compared to placebo + octreotide (16.4 vs. 11.3 months).

Signaling Pathways and Mechanisms of Action

The differential effects of these compounds stem from their distinct interactions with cellular signaling pathways.

Somatostatin Analog Signaling

DOT script for the signaling pathway of Somatostatin Analogs:

Somatostatin_Analog_Signaling Signaling Pathway of Somatostatin Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSTR2 SSTR2 G_protein G_protein SSTR2->G_protein SSTR5 SSTR5 SSTR5->G_protein Octreotide Octreotide Octreotide->SSTR2 High Affinity This compound This compound This compound->SSTR2 High Affinity This compound->SSTR5 High Affinity Pasireotide Pasireotide Pasireotide->SSTR2 High Affinity Pasireotide->SSTR5 High Affinity AC Adenylyl Cyclase G_protein->AC MAPK_Pathway MAPK Pathway G_protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_protein->PI3K_Akt_Pathway cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Gene_Expression Gene_Expression PKA->Gene_Expression MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Inhibition of Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Induction of Cell Death Hormone_Secretion Hormone_Secretion Gene_Expression->Hormone_Secretion Inhibition of Secretion

Caption: Signaling Pathway of Somatostatin Analogs.

Activation of SSTR2 and SSTR5 by their respective ligands leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). This, along with modulation of other pathways like MAPK and PI3K/Akt, ultimately leads to cell cycle arrest, apoptosis, and inhibition of hormone secretion. This compound's dual agonism is hypothesized to more effectively induce these anti-tumor effects in cells with altered SSTR expression.

Everolimus and the mTOR Pathway

DOT script for the mTOR Signaling Pathway and the action of Everolimus:

mTOR_Signaling_Pathway mTOR Signaling Pathway and Everolimus Action Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Everolimus Everolimus Everolimus->mTORC1 Inhibits Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth_Proliferation Cell_Growth_Proliferation Protein_Synthesis->Cell_Growth_Proliferation

Caption: mTOR Signaling Pathway and Everolimus Action.

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in NETs and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTORC1, everolimus blocks the phosphorylation of downstream effectors like S6K1 and 4E-BP1, leading to reduced protein synthesis and, consequently, decreased cell proliferation and tumor growth.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these therapeutic agents.

In Vitro Cell Proliferation Assay (AlamarBlue Method)

This assay quantitatively measures the proliferation of tumor cells in response to treatment.

Workflow Diagram:

DOT script for the In Vitro Cell Proliferation Assay workflow:

Cell_Proliferation_Assay_Workflow In Vitro Cell Proliferation Assay Workflow Start Start Seed_Cells Seed octreotide-resistant NET cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, pasireotide, everolimus, or vehicle control Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_AlamarBlue Add AlamarBlue reagent Incubate_72h->Add_AlamarBlue Incubate_4h Incubate for 4h Add_AlamarBlue->Incubate_4h Measure_Fluorescence Measure fluorescence (Ex: 560nm, Em: 590nm) Incubate_4h->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Cell Proliferation Assay Workflow.

Protocol:

  • Cell Seeding: Plate octreotide-resistant NET cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound, pasireotide, everolimus, or a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.

  • Incubation: Incubate for 4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the compounds in a living organism.

Workflow Diagram:

DOT script for the In Vivo Tumor Xenograft Model workflow:

Xenograft_Model_Workflow In Vivo Tumor Xenograft Model Workflow Start Start Implant_Cells Subcutaneously implant octreotide-resistant NET cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound, pasireotide, everolimus, or vehicle control Randomize_Mice->Administer_Treatment Monitor_Tumor_Growth Measure tumor volume and body weight regularly Administer_Treatment->Monitor_Tumor_Growth Endpoint Euthanize mice at study endpoint (e.g., tumor volume limit) Monitor_Tumor_Growth->Endpoint Analyze_Tumors Excise and analyze tumors (histology, biomarkers) Endpoint->Analyze_Tumors End End Analyze_Tumors->End

Caption: In Vivo Tumor Xenograft Model Workflow.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of octreotide-resistant NET cells into the flank of immunodeficient mice.

  • Tumor Establishment: Allow the tumors to grow to a mean volume of 100-150 mm³.

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound, pasireotide, everolimus, or vehicle control according to a predetermined schedule and route of administration.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (defined by a specific tumor volume or time point), euthanize the mice.

  • Tumor Analysis: Excise the tumors for further analysis, including weight measurement, histology, and biomarker assessment (e.g., SSTR expression, proliferation markers).

Conclusion

This compound, with its dual SSTR2/SSTR5 agonist activity, presents a rationally designed therapeutic strategy to overcome a key mechanism of octreotide resistance in neuroendocrine tumors. While direct comparative efficacy data against established second-line agents like pasireotide and everolimus in octreotide-resistant models are needed, its unique receptor binding profile suggests a promising potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic value of this compound in this challenging patient population. This guide provides a framework for the objective comparison of these agents and highlights the experimental approaches necessary to validate their performance.

References

A Comparative Analysis of Somatostatin Analogs: BIM-23190 and BIM-23244

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent somatostatin (B550006) analogs, BIM-23190 and BIM-23244. Both compounds are selective agonists for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), playing a crucial role in various physiological processes and holding therapeutic potential, particularly in oncology and endocrinology. This document summarizes their binding affinities and functional potencies, outlines the experimental methodologies used for their characterization, and visualizes their associated signaling pathways.

Quantitative Data Summary

The following tables provide a structured overview of the binding affinities and functional potencies of this compound and BIM-23244 for SSTR2 and SSTR5.

Table 1: Comparative Binding Affinities (Ki) of this compound and BIM-23244

CompoundSSTR2 Ki (nM)SSTR5 Ki (nM)
This compound0.34[1][2][3][4]11.1[1]
BIM-23244Not explicitly found in search results.Not explicitly found in search results.

Table 2: Comparative Functional Potency (EC50) of BIM-23244 in Hormone Suppression

Functional AssayCell/Tumor TypeEC50 (pmol/L)
Growth Hormone (GH) SuppressionOctreotide-sensitive GH-secreting adenomas3 ± 3
Growth Hormone (GH) SuppressionOctreotide-partially responsive GH-secreting adenomas50 ± 31
Prolactin (PRL) Release SuppressionMixed GH- and PRL-secreting adenomasData indicates a 51 ± 5% suppression.

Experimental Protocols

The data presented in this guide are derived from standard in vitro experimental protocols, as described below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells engineered to express a high level of the target receptor (SSTR2 or SSTR5). This is achieved by homogenizing the cells in a cold lysis buffer and pelleting the membranes through centrifugation.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or BIM-23244).

  • Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell Cells Expressing SSTR2 or SSTR5 homogenization Homogenization cell->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Isolated Membranes centrifugation->membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound Test Compound (this compound or BIM-23244) test_compound->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound or BIM-23244 receptor SSTR2 / SSTR5 ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ca_channel Ca2+ Channel g_protein->ca_channel inhibits k_channel K+ Channel g_protein->k_channel activates mapk MAPK Pathway (e.g., ERK1/2) g_protein->mapk modulates camp cAMP ac->camp decreases ca_influx Ca2+ Influx ca_channel->ca_influx decreases hyperpolarization Hyperpolarization k_channel->hyperpolarization induces pka PKA camp->pka inhibits secretion Hormone Secretion ca_influx->secretion inhibits hyperpolarization->secretion inhibits proliferation Cell Proliferation mapk->proliferation affects

References

A Comparative Analysis of Somatostatin Analogs: BIM-23190 and BIM-23244

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent somatostatin analogs, BIM-23190 and BIM-23244. Both compounds are selective agonists for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), playing a crucial role in various physiological processes and holding therapeutic potential, particularly in oncology and endocrinology. This document summarizes their binding affinities and functional potencies, outlines the experimental methodologies used for their characterization, and visualizes their associated signaling pathways.

Quantitative Data Summary

The following tables provide a structured overview of the binding affinities and functional potencies of this compound and BIM-23244 for SSTR2 and SSTR5.

Table 1: Comparative Binding Affinities (Ki) of this compound and BIM-23244

CompoundSSTR2 Ki (nM)SSTR5 Ki (nM)
This compound0.34[1][2][3][4]11.1[1]
BIM-23244Not explicitly found in search results.Not explicitly found in search results.

Table 2: Comparative Functional Potency (EC50) of BIM-23244 in Hormone Suppression

Functional AssayCell/Tumor TypeEC50 (pmol/L)
Growth Hormone (GH) SuppressionOctreotide-sensitive GH-secreting adenomas3 ± 3
Growth Hormone (GH) SuppressionOctreotide-partially responsive GH-secreting adenomas50 ± 31
Prolactin (PRL) Release SuppressionMixed GH- and PRL-secreting adenomasData indicates a 51 ± 5% suppression.

Experimental Protocols

The data presented in this guide are derived from standard in vitro experimental protocols, as described below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells engineered to express a high level of the target receptor (SSTR2 or SSTR5). This is achieved by homogenizing the cells in a cold lysis buffer and pelleting the membranes through centrifugation.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or BIM-23244).

  • Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell Cells Expressing SSTR2 or SSTR5 homogenization Homogenization cell->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Isolated Membranes centrifugation->membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound Test Compound (this compound or BIM-23244) test_compound->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound or BIM-23244 receptor SSTR2 / SSTR5 ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ca_channel Ca2+ Channel g_protein->ca_channel inhibits k_channel K+ Channel g_protein->k_channel activates mapk MAPK Pathway (e.g., ERK1/2) g_protein->mapk modulates camp cAMP ac->camp decreases ca_influx Ca2+ Influx ca_channel->ca_influx decreases hyperpolarization Hyperpolarization k_channel->hyperpolarization induces pka PKA camp->pka inhibits secretion Hormone Secretion ca_influx->secretion inhibits hyperpolarization->secretion inhibits proliferation Cell Proliferation mapk->proliferation affects

References

Unveiling the Receptor Selectivity of BIM-23190: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of BIM-23190, a somatostatin (B550006) analog, with other relevant compounds. The data presented herein is intended to assist researchers in understanding its receptor binding affinity and functional activity, facilitating informed decisions in drug development and scientific research.

Executive Summary

This compound is a synthetic somatostatin analog that exhibits high-affinity and selective binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5)[1][2][3]. This dual agonism makes it a valuable tool for investigating the physiological roles of these specific receptor subtypes and a potential therapeutic agent for conditions such as cancer and acromegaly[1][2]. This guide presents a comprehensive analysis of its binding profile in comparison to other somatostatin analogs—octreotide (B344500), lanreotide, and pasireotide—supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding Affinity

The selectivity of this compound for SSTR2 and SSTR5 is evident when compared to other somatostatin analogs. The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and its counterparts across all five somatostatin receptor subtypes. Lower values indicate higher binding affinity.

CompoundSSTR1 (nM)SSTR2 (nM)SSTR3 (nM)SSTR4 (nM)SSTR5 (nM)
This compound >10000.34 >1000>100011.1
Octreotide8750.5726.8>10006.3
Lanreotide11.41.114.2>10007.9
Pasireotide1.50.20.6>10000.1

Data compiled from multiple sources. Specific values may vary between studies.

Functional Activity Profile

This compound's agonistic activity at SSTR2 and SSTR5 leads to the modulation of various downstream signaling pathways, resulting in specific physiological effects.

CompoundPrimary Functional Effects
This compound - Inhibition of Growth Hormone (GH) secretion. - Mild stimulation of Prolactin (PRL) secretion. - Anti-tumor activity demonstrated in C6 glioma models.
Octreotide- Potent inhibition of GH, glucagon, and insulin (B600854) secretion.
Lanreotide- Sustained inhibition of GH and other hormone secretions.
Pasireotide- Broad inhibition of hormone secretion, including GH, ACTH, and cortisol.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

SSTR2 and SSTR5 Signaling Pathways

SSTR_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors This compound This compound SSTR2 SSTR2 This compound->SSTR2 SSTR5 SSTR5 This compound->SSTR5 Gi Gi SSTR2->Gi SSTR5->Gi AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Gi->ERK Modulation IonChannels Ion Channels (K+, Ca2+) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Hormone_Secretion Hormone Secretion (e.g., GH) PKA->Hormone_Secretion Inhibition Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth Inhibition IonChannels->Hormone_Secretion Inhibition

Experimental Workflow: Radioligand Binding Assay

// Nodes A [label="1. Membrane Preparation\n(Cells expressing SSTRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubation\n- Radioligand (e.g., ¹²⁵I-Somatostatin)\n- Unlabeled Competitor (e.g., this compound)\n- Membrane Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Separation of Bound/Free Ligand\n(Rapid Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Quantification of Radioactivity\n(Gamma Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Data Analysis\n- Competition Binding Curve\n- IC50 Determination\n- Ki Calculation (Cheng-Prusoff)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; } Workflow for binding affinity determination.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for somatostatin receptors.

1. Membrane Preparation:

  • Cells stably or transiently expressing one of the human somatostatin receptor subtypes (SSTR1-5) are harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) and varying concentrations of the unlabeled competitor compound (this compound or other analogs).

  • The reaction is initiated by adding the membrane preparation to the wells.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Measurement

This protocol outlines a common method to assess the functional activity of somatostatin receptor agonists by measuring the inhibition of adenylyl cyclase activity.

1. Cell Culture and Treatment:

  • Cells expressing the somatostatin receptor of interest (e.g., SSTR2 or SSTR5) are cultured in appropriate media.

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Adenylyl cyclase is then stimulated with forskolin.

  • Concurrently, the cells are treated with varying concentrations of the test agonist (e.g., this compound).

2. cAMP Measurement:

  • After a defined incubation period, the cells are lysed.

  • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect) is determined by plotting the percentage of inhibition against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates a distinct and selective high-affinity binding profile for SSTR2 and SSTR5. This characteristic distinguishes it from other somatostatin analogs such as octreotide and lanreotide, which are primarily SSTR2-selective, and pasireotide, which exhibits a broader receptor affinity. The targeted agonism of this compound provides a valuable pharmacological tool for the specific investigation of SSTR2- and SSTR5-mediated physiological and pathological processes. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and neuroendocrine research.

References

Unveiling the Receptor Selectivity of BIM-23190: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of BIM-23190, a somatostatin analog, with other relevant compounds. The data presented herein is intended to assist researchers in understanding its receptor binding affinity and functional activity, facilitating informed decisions in drug development and scientific research.

Executive Summary

This compound is a synthetic somatostatin analog that exhibits high-affinity and selective binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5)[1][2][3]. This dual agonism makes it a valuable tool for investigating the physiological roles of these specific receptor subtypes and a potential therapeutic agent for conditions such as cancer and acromegaly[1][2]. This guide presents a comprehensive analysis of its binding profile in comparison to other somatostatin analogs—octreotide, lanreotide, and pasireotide—supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding Affinity

The selectivity of this compound for SSTR2 and SSTR5 is evident when compared to other somatostatin analogs. The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and its counterparts across all five somatostatin receptor subtypes. Lower values indicate higher binding affinity.

CompoundSSTR1 (nM)SSTR2 (nM)SSTR3 (nM)SSTR4 (nM)SSTR5 (nM)
This compound >10000.34 >1000>100011.1
Octreotide8750.5726.8>10006.3
Lanreotide11.41.114.2>10007.9
Pasireotide1.50.20.6>10000.1

Data compiled from multiple sources. Specific values may vary between studies.

Functional Activity Profile

This compound's agonistic activity at SSTR2 and SSTR5 leads to the modulation of various downstream signaling pathways, resulting in specific physiological effects.

CompoundPrimary Functional Effects
This compound - Inhibition of Growth Hormone (GH) secretion. - Mild stimulation of Prolactin (PRL) secretion. - Anti-tumor activity demonstrated in C6 glioma models.
Octreotide- Potent inhibition of GH, glucagon, and insulin secretion.
Lanreotide- Sustained inhibition of GH and other hormone secretions.
Pasireotide- Broad inhibition of hormone secretion, including GH, ACTH, and cortisol.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

SSTR2 and SSTR5 Signaling Pathways

SSTR_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors This compound This compound SSTR2 SSTR2 This compound->SSTR2 SSTR5 SSTR5 This compound->SSTR5 Gi Gi SSTR2->Gi SSTR5->Gi AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Gi->ERK Modulation IonChannels Ion Channels (K+, Ca2+) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Hormone_Secretion Hormone Secretion (e.g., GH) PKA->Hormone_Secretion Inhibition Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth Inhibition IonChannels->Hormone_Secretion Inhibition

Experimental Workflow: Radioligand Binding Assay

// Nodes A [label="1. Membrane Preparation\n(Cells expressing SSTRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubation\n- Radioligand (e.g., ¹²⁵I-Somatostatin)\n- Unlabeled Competitor (e.g., this compound)\n- Membrane Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Separation of Bound/Free Ligand\n(Rapid Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Quantification of Radioactivity\n(Gamma Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Data Analysis\n- Competition Binding Curve\n- IC50 Determination\n- Ki Calculation (Cheng-Prusoff)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; } Workflow for binding affinity determination.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for somatostatin receptors.

1. Membrane Preparation:

  • Cells stably or transiently expressing one of the human somatostatin receptor subtypes (SSTR1-5) are harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) and varying concentrations of the unlabeled competitor compound (this compound or other analogs).

  • The reaction is initiated by adding the membrane preparation to the wells.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Measurement

This protocol outlines a common method to assess the functional activity of somatostatin receptor agonists by measuring the inhibition of adenylyl cyclase activity.

1. Cell Culture and Treatment:

  • Cells expressing the somatostatin receptor of interest (e.g., SSTR2 or SSTR5) are cultured in appropriate media.

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Adenylyl cyclase is then stimulated with forskolin.

  • Concurrently, the cells are treated with varying concentrations of the test agonist (e.g., this compound).

2. cAMP Measurement:

  • After a defined incubation period, the cells are lysed.

  • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect) is determined by plotting the percentage of inhibition against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates a distinct and selective high-affinity binding profile for SSTR2 and SSTR5. This characteristic distinguishes it from other somatostatin analogs such as octreotide and lanreotide, which are primarily SSTR2-selective, and pasireotide, which exhibits a broader receptor affinity. The targeted agonism of this compound provides a valuable pharmacological tool for the specific investigation of SSTR2- and SSTR5-mediated physiological and pathological processes. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and neuroendocrine research.

References

A Comparative Analysis of BIM-23190 and BIM-23197 in the Suppression of Growth Hormone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two somatostatin (B550006) analogs, BIM-23190 and BIM-23197, with a focus on their efficacy in suppressing growth hormone (GH) secretion. The information presented is based on available preclinical data to assist researchers and professionals in drug development in understanding the characteristics of these compounds.

Introduction to this compound and BIM-23197

This compound and BIM-23197 are synthetic somatostatin analogs designed to interact with somatostatin receptors (SSTRs) to modulate hormonal secretion. The primary therapeutic interest in these compounds lies in their potential to treat conditions characterized by excess growth hormone, such as acromegaly. Their mechanism of action is centered on the activation of specific SSTR subtypes, predominantly SSTR2 and SSTR5, which are highly expressed in the pituitary gland and are key regulators of GH release.

Comparative Efficacy in Growth Hormone Suppression

While a direct head-to-head comparative study in the same experimental setting is not publicly available, data from separate in vitro studies provide insights into the GH suppression capabilities of this compound and BIM-23197.

Quantitative Data on Growth Hormone Suppression
CompoundExperimental SystemKey Findings
This compound Data on direct GH suppression from in vitro pituitary cell-based assays are not readily available in the public domain.Efficacy has been demonstrated in vivo in a C6 glioma mouse model, where it significantly reduced tumor growth. This anti-tumor activity is linked to its somatostatin-like properties, which include the inhibition of hormone secretion and cell proliferation.
BIM-23197 Cultured human GH-secreting pituitary adenoma cellsProduced a mean maximal suppression of GH secretion of 24 ± 3%.
Human fetal pituitary cellsSuppressed GHRH-stimulated GH secretion by 39 ± 4%.

Receptor Binding Affinity

The differential effects of somatostatin analogs are largely determined by their binding affinities to the five SSTR subtypes. The available data for this compound and BIM-23197 are summarized below.

Somatostatin Receptor (SSTR) Binding Affinity (Ki, nM)
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5Receptor Selectivity Profile
This compound -0.34--11.1Selective SSTR2 and SSTR5 agonist.
BIM-23197 -High Affinity--Moderate AffinitySSTR2-preferring agonist.

Note: Specific Ki values for all SSTR subtypes for BIM-23197 are not available in the reviewed literature, but it is consistently referred to as an SSTR2-preferring agonist.

Mechanism of Action and Signaling Pathways

Both this compound and BIM-23197 exert their inhibitory effects on GH secretion by activating SSTR2 and/or SSTR5 on pituitary somatotrophs. This activation initiates a cascade of intracellular signaling events.

Upon binding of the somatostatin analog, the G-protein coupled SSTRs inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels results in decreased protein kinase A (PKA) activity, which in turn affects calcium ion channels. The outcome is a reduction in intracellular calcium concentration, a critical factor for the exocytosis of GH-containing secretory granules.

Below is a diagram illustrating the general signaling pathway for somatostatin receptor-mediated inhibition of growth hormone secretion.

G cluster_cell Somatotroph Cell This compound / BIM-23197 This compound / BIM-23197 SSTR SSTR2 / SSTR5 This compound / BIM-23197->SSTR Binds G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Ca2+ Channels PKA->Ca_channel Inhibits Ca_ion Ca_channel->Ca_ion Influx GH_vesicle GH Secretory Vesicle Ca_ion->GH_vesicle Triggers Fusion GH_release GH Release GH_vesicle->GH_release Exocytosis Suppression of GH Secretion Suppression of GH Secretion GH_release->Suppression of GH Secretion

Caption: Signaling pathway of this compound/BIM-23197 in GH suppression.

Experimental Protocols

The following are generalized experimental methodologies based on standard practices for assessing the effects of somatostatin analogs on GH secretion from pituitary cells in vitro.

In Vitro Growth Hormone Suppression Assay

Objective: To determine the efficacy of a somatostatin analog in inhibiting growth hormone secretion from pituitary cells.

Experimental Workflow:

G cluster_workflow Experimental Workflow A 1. Pituitary Cell Culture (e.g., human adenoma cells, fetal pituitary cells) B 2. Cell Plating & Acclimatization A->B C 3. Treatment with this compound or BIM-23197 (various concentrations) B->C D 4. Incubation (defined time period) C->D E 5. Collection of Supernatant D->E F 6. Growth Hormone Quantification (e.g., ELISA, RIA) E->F G 7. Data Analysis (% GH suppression vs. control) F->G

Caption: Workflow for in vitro GH suppression assay.

1. Cell Culture:

  • Cell Source: Primary cultures of human pituitary adenoma cells from patients with acromegaly, or human fetal pituitary cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in multi-well plates and allowed to adhere and stabilize.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound or BIM-23197) or a vehicle control.

  • In some experimental designs, GH secretion is stimulated with Growth Hormone-Releasing Hormone (GHRH) prior to or concurrently with the addition of the somatostatin analog.

3. Sample Collection and Analysis:

  • After a specified incubation period (e.g., 4 to 24 hours), the cell culture supernatant is collected.

  • The concentration of GH in the supernatant is quantified using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

4. Data Interpretation:

  • The amount of GH secreted in the presence of the test compound is compared to the amount secreted by control (vehicle-treated) cells.

  • The results are typically expressed as a percentage of inhibition of GH secretion. Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) of the compound.

Conclusion

Both this compound and BIM-23197 are potent somatostatin analogs with the ability to suppress growth hormone secretion, primarily through their interaction with SSTR2 and SSTR5. BIM-23197 has demonstrated significant in vitro efficacy in reducing GH release from human pituitary cells. While direct comparative data is limited, the high affinity of this compound for both SSTR2 and SSTR5 suggests it is also a strong candidate for GH suppression. Further head-to-head studies would be beneficial to definitively delineate the comparative potency and efficacy of these two compounds. The choice between these analogs for further research and development may depend on the specific therapeutic goals, considering their distinct receptor selectivity profiles.

A Comparative Analysis of BIM-23190 and BIM-23197 in the Suppression of Growth Hormone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two somatostatin analogs, BIM-23190 and BIM-23197, with a focus on their efficacy in suppressing growth hormone (GH) secretion. The information presented is based on available preclinical data to assist researchers and professionals in drug development in understanding the characteristics of these compounds.

Introduction to this compound and BIM-23197

This compound and BIM-23197 are synthetic somatostatin analogs designed to interact with somatostatin receptors (SSTRs) to modulate hormonal secretion. The primary therapeutic interest in these compounds lies in their potential to treat conditions characterized by excess growth hormone, such as acromegaly. Their mechanism of action is centered on the activation of specific SSTR subtypes, predominantly SSTR2 and SSTR5, which are highly expressed in the pituitary gland and are key regulators of GH release.

Comparative Efficacy in Growth Hormone Suppression

While a direct head-to-head comparative study in the same experimental setting is not publicly available, data from separate in vitro studies provide insights into the GH suppression capabilities of this compound and BIM-23197.

Quantitative Data on Growth Hormone Suppression
CompoundExperimental SystemKey Findings
This compound Data on direct GH suppression from in vitro pituitary cell-based assays are not readily available in the public domain.Efficacy has been demonstrated in vivo in a C6 glioma mouse model, where it significantly reduced tumor growth. This anti-tumor activity is linked to its somatostatin-like properties, which include the inhibition of hormone secretion and cell proliferation.
BIM-23197 Cultured human GH-secreting pituitary adenoma cellsProduced a mean maximal suppression of GH secretion of 24 ± 3%.
Human fetal pituitary cellsSuppressed GHRH-stimulated GH secretion by 39 ± 4%.

Receptor Binding Affinity

The differential effects of somatostatin analogs are largely determined by their binding affinities to the five SSTR subtypes. The available data for this compound and BIM-23197 are summarized below.

Somatostatin Receptor (SSTR) Binding Affinity (Ki, nM)
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5Receptor Selectivity Profile
This compound -0.34--11.1Selective SSTR2 and SSTR5 agonist.
BIM-23197 -High Affinity--Moderate AffinitySSTR2-preferring agonist.

Note: Specific Ki values for all SSTR subtypes for BIM-23197 are not available in the reviewed literature, but it is consistently referred to as an SSTR2-preferring agonist.

Mechanism of Action and Signaling Pathways

Both this compound and BIM-23197 exert their inhibitory effects on GH secretion by activating SSTR2 and/or SSTR5 on pituitary somatotrophs. This activation initiates a cascade of intracellular signaling events.

Upon binding of the somatostatin analog, the G-protein coupled SSTRs inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels results in decreased protein kinase A (PKA) activity, which in turn affects calcium ion channels. The outcome is a reduction in intracellular calcium concentration, a critical factor for the exocytosis of GH-containing secretory granules.

Below is a diagram illustrating the general signaling pathway for somatostatin receptor-mediated inhibition of growth hormone secretion.

G cluster_cell Somatotroph Cell This compound / BIM-23197 This compound / BIM-23197 SSTR SSTR2 / SSTR5 This compound / BIM-23197->SSTR Binds G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Ca2+ Channels PKA->Ca_channel Inhibits Ca_ion Ca_channel->Ca_ion Influx GH_vesicle GH Secretory Vesicle Ca_ion->GH_vesicle Triggers Fusion GH_release GH Release GH_vesicle->GH_release Exocytosis Suppression of GH Secretion Suppression of GH Secretion GH_release->Suppression of GH Secretion

Caption: Signaling pathway of this compound/BIM-23197 in GH suppression.

Experimental Protocols

The following are generalized experimental methodologies based on standard practices for assessing the effects of somatostatin analogs on GH secretion from pituitary cells in vitro.

In Vitro Growth Hormone Suppression Assay

Objective: To determine the efficacy of a somatostatin analog in inhibiting growth hormone secretion from pituitary cells.

Experimental Workflow:

G cluster_workflow Experimental Workflow A 1. Pituitary Cell Culture (e.g., human adenoma cells, fetal pituitary cells) B 2. Cell Plating & Acclimatization A->B C 3. Treatment with this compound or BIM-23197 (various concentrations) B->C D 4. Incubation (defined time period) C->D E 5. Collection of Supernatant D->E F 6. Growth Hormone Quantification (e.g., ELISA, RIA) E->F G 7. Data Analysis (% GH suppression vs. control) F->G

Caption: Workflow for in vitro GH suppression assay.

1. Cell Culture:

  • Cell Source: Primary cultures of human pituitary adenoma cells from patients with acromegaly, or human fetal pituitary cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in multi-well plates and allowed to adhere and stabilize.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound or BIM-23197) or a vehicle control.

  • In some experimental designs, GH secretion is stimulated with Growth Hormone-Releasing Hormone (GHRH) prior to or concurrently with the addition of the somatostatin analog.

3. Sample Collection and Analysis:

  • After a specified incubation period (e.g., 4 to 24 hours), the cell culture supernatant is collected.

  • The concentration of GH in the supernatant is quantified using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

4. Data Interpretation:

  • The amount of GH secreted in the presence of the test compound is compared to the amount secreted by control (vehicle-treated) cells.

  • The results are typically expressed as a percentage of inhibition of GH secretion. Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) of the compound.

Conclusion

Both this compound and BIM-23197 are potent somatostatin analogs with the ability to suppress growth hormone secretion, primarily through their interaction with SSTR2 and SSTR5. BIM-23197 has demonstrated significant in vitro efficacy in reducing GH release from human pituitary cells. While direct comparative data is limited, the high affinity of this compound for both SSTR2 and SSTR5 suggests it is also a strong candidate for GH suppression. Further head-to-head studies would be beneficial to definitively delineate the comparative potency and efficacy of these two compounds. The choice between these analogs for further research and development may depend on the specific therapeutic goals, considering their distinct receptor selectivity profiles.

Differential Signaling of BIM-23190: A Comparative Guide to SSTR2 and SSTR5 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of BIM-23190, a synthetic somatostatin (B550006) analogue, on the signaling pathways mediated by somatostatin receptor subtype 2 (SSTR2) and subtype 5 (SSTR5). This compound exhibits high affinity for both receptors, yet downstream cellular responses can vary significantly depending on the receptor subtype expressed. Understanding these differential effects is crucial for the development of targeted therapies for conditions such as cancer and acromegaly.

Quantitative Data Summary

This compound demonstrates a notable preference for SSTR2 over SSTR5 in terms of binding affinity. This differential affinity likely contributes to the varied downstream signaling outcomes observed upon receptor activation.

ParameterSSTR2SSTR5Reference
Binding Affinity (Ki) 0.34 nM11.1 nM[1]

The functional consequences of this compound binding to SSTR2 and SSTR5 are multifaceted, leading to distinct cellular responses. While both receptors are implicated in anti-proliferative effects, their modulation of specific signaling pathways, such as ERK1/2 phosphorylation and adenylyl cyclase activity, can differ.

Cellular ResponseEffect via SSTR2Effect via SSTR5Reference
ERK1/2 Phosphorylation InhibitionInhibition[1]
Prolactin (PRL) Secretion Mild StimulationInhibition[2]
Growth Hormone (GH) Secretion InhibitionInhibition[2]
Cell Proliferation (C6 Glioma) InhibitionInhibition[1]
Adenylyl Cyclase Activity InhibitionInhibition
L-type Ca2+ Current InhibitionInhibition

Signaling Pathways

Activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular events primarily through G-protein coupling. Both receptors are known to couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, both SSTR2 and SSTR5 signaling pathways converge on the inhibition of the MAP kinase (ERK1/2) pathway, a key regulator of cell proliferation. However, the magnitude and physiological consequences of activating these pathways can differ based on the receptor subtype. A notable distinction is their opposing effects on prolactin secretion, where SSTR2 activation can lead to a mild stimulation, while SSTR5 activation is inhibitory.

BIM-23190_Signaling_Pathways cluster_SSTR2 SSTR2 Signaling cluster_SSTR5 SSTR5 Signaling BIM23190_2 This compound SSTR2 SSTR2 BIM23190_2->SSTR2 Gi_2 Gi/o Protein SSTR2->Gi_2 PRL_2 Prolactin Secretion SSTR2->PRL_2 Stimulation AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibition ERK_2 p-ERK1/2 Gi_2->ERK_2 Inhibition Ca_2 L-type Ca2+ Channel Gi_2->Ca_2 Inhibition cAMP_2 cAMP AC_2->cAMP_2 Inhibition PKA_2 PKA cAMP_2->PKA_2 Inhibition Prolif_2 Cell Proliferation ERK_2->Prolif_2 Inhibition BIM23190_5 This compound SSTR5 SSTR5 BIM23190_5->SSTR5 Gi_5 Gi/o Protein SSTR5->Gi_5 PRL_5 Prolactin Secretion SSTR5->PRL_5 Inhibition AC_5 Adenylyl Cyclase Gi_5->AC_5 Inhibition ERK_5 p-ERK1/2 Gi_5->ERK_5 Inhibition Ca_5 L-type Ca2+ Channel Gi_5->Ca_5 Inhibition cAMP_5 cAMP AC_5->cAMP_5 Inhibition PKA_5 PKA cAMP_5->PKA_5 Inhibition Prolif_5 Cell Proliferation ERK_5->Prolif_5 Inhibition

Differential signaling pathways of this compound through SSTR2 and SSTR5.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for SSTR2 and SSTR5.

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing SSTR2 or SSTR5 incubate Incubate membranes with a radiolabeled ligand (e.g., [125I]-SST-14) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand by filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing SSTR2 or SSTR5 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity upon binding to SSTR2 and SSTR5.

Adenylyl_Cyclase_Assay_Workflow cells Culture cells expressing SSTR2 or SSTR5 treat Treat cells with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of this compound cells->treat lyse Lyse the cells to release intracellular contents treat->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., ELISA) lyse->measure analyze Analyze data to determine the inhibitory effect of this compound measure->analyze

Workflow for Adenylyl Cyclase Activity Assay.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing SSTR2 or SSTR5 in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule.

ERK_Phosphorylation_Assay_Workflow cells Culture cells expressing SSTR2 or SSTR5 treat Treat cells with a growth factor (to stimulate ERK phosphorylation) and varying concentrations of this compound cells->treat lyse Lyse the cells and determine protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer probe Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 transfer->probe detect Detect antibody binding using a secondary antibody and chemiluminescence probe->detect analyze Quantify band intensities to determine the ratio of phospho-ERK1/2 to total ERK1/2 detect->analyze

Workflow for ERK1/2 Phosphorylation Assay.

Methodology:

  • Cell Culture and Treatment: Grow cells expressing SSTR2 or SSTR5 to near confluence. Serum-starve the cells and then treat with a growth factor (e.g., EGF or PDGF) in the presence or absence of varying concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe it with a primary antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition and compare it to the control.

References

Differential Signaling of BIM-23190: A Comparative Guide to SSTR2 and SSTR5 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of BIM-23190, a synthetic somatostatin analogue, on the signaling pathways mediated by somatostatin receptor subtype 2 (SSTR2) and subtype 5 (SSTR5). This compound exhibits high affinity for both receptors, yet downstream cellular responses can vary significantly depending on the receptor subtype expressed. Understanding these differential effects is crucial for the development of targeted therapies for conditions such as cancer and acromegaly.

Quantitative Data Summary

This compound demonstrates a notable preference for SSTR2 over SSTR5 in terms of binding affinity. This differential affinity likely contributes to the varied downstream signaling outcomes observed upon receptor activation.

ParameterSSTR2SSTR5Reference
Binding Affinity (Ki) 0.34 nM11.1 nM[1]

The functional consequences of this compound binding to SSTR2 and SSTR5 are multifaceted, leading to distinct cellular responses. While both receptors are implicated in anti-proliferative effects, their modulation of specific signaling pathways, such as ERK1/2 phosphorylation and adenylyl cyclase activity, can differ.

Cellular ResponseEffect via SSTR2Effect via SSTR5Reference
ERK1/2 Phosphorylation InhibitionInhibition[1]
Prolactin (PRL) Secretion Mild StimulationInhibition[2]
Growth Hormone (GH) Secretion InhibitionInhibition[2]
Cell Proliferation (C6 Glioma) InhibitionInhibition[1]
Adenylyl Cyclase Activity InhibitionInhibition
L-type Ca2+ Current InhibitionInhibition

Signaling Pathways

Activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular events primarily through G-protein coupling. Both receptors are known to couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, both SSTR2 and SSTR5 signaling pathways converge on the inhibition of the MAP kinase (ERK1/2) pathway, a key regulator of cell proliferation. However, the magnitude and physiological consequences of activating these pathways can differ based on the receptor subtype. A notable distinction is their opposing effects on prolactin secretion, where SSTR2 activation can lead to a mild stimulation, while SSTR5 activation is inhibitory.

BIM-23190_Signaling_Pathways cluster_SSTR2 SSTR2 Signaling cluster_SSTR5 SSTR5 Signaling BIM23190_2 This compound SSTR2 SSTR2 BIM23190_2->SSTR2 Gi_2 Gi/o Protein SSTR2->Gi_2 PRL_2 Prolactin Secretion SSTR2->PRL_2 Stimulation AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibition ERK_2 p-ERK1/2 Gi_2->ERK_2 Inhibition Ca_2 L-type Ca2+ Channel Gi_2->Ca_2 Inhibition cAMP_2 cAMP AC_2->cAMP_2 Inhibition PKA_2 PKA cAMP_2->PKA_2 Inhibition Prolif_2 Cell Proliferation ERK_2->Prolif_2 Inhibition BIM23190_5 This compound SSTR5 SSTR5 BIM23190_5->SSTR5 Gi_5 Gi/o Protein SSTR5->Gi_5 PRL_5 Prolactin Secretion SSTR5->PRL_5 Inhibition AC_5 Adenylyl Cyclase Gi_5->AC_5 Inhibition ERK_5 p-ERK1/2 Gi_5->ERK_5 Inhibition Ca_5 L-type Ca2+ Channel Gi_5->Ca_5 Inhibition cAMP_5 cAMP AC_5->cAMP_5 Inhibition PKA_5 PKA cAMP_5->PKA_5 Inhibition Prolif_5 Cell Proliferation ERK_5->Prolif_5 Inhibition

Differential signaling pathways of this compound through SSTR2 and SSTR5.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for SSTR2 and SSTR5.

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing SSTR2 or SSTR5 incubate Incubate membranes with a radiolabeled ligand (e.g., [125I]-SST-14) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand by filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing SSTR2 or SSTR5 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity upon binding to SSTR2 and SSTR5.

Adenylyl_Cyclase_Assay_Workflow cells Culture cells expressing SSTR2 or SSTR5 treat Treat cells with forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound cells->treat lyse Lyse the cells to release intracellular contents treat->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., ELISA) lyse->measure analyze Analyze data to determine the inhibitory effect of this compound measure->analyze

Workflow for Adenylyl Cyclase Activity Assay.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing SSTR2 or SSTR5 in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule.

ERK_Phosphorylation_Assay_Workflow cells Culture cells expressing SSTR2 or SSTR5 treat Treat cells with a growth factor (to stimulate ERK phosphorylation) and varying concentrations of this compound cells->treat lyse Lyse the cells and determine protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer probe Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 transfer->probe detect Detect antibody binding using a secondary antibody and chemiluminescence probe->detect analyze Quantify band intensities to determine the ratio of phospho-ERK1/2 to total ERK1/2 detect->analyze

Workflow for ERK1/2 Phosphorylation Assay.

Methodology:

  • Cell Culture and Treatment: Grow cells expressing SSTR2 or SSTR5 to near confluence. Serum-starve the cells and then treat with a growth factor (e.g., EGF or PDGF) in the presence or absence of varying concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe it with a primary antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition and compare it to the control.

References

A Comparative Analysis of BIM-23190 and Novel Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the somatostatin (B550006) analog BIM-23190 against newer analogs such as pasireotide (B1678482) and lanreotide, with octreotide (B344500) included as a well-established reference. The information presented herein is intended to assist researchers in selecting the appropriate analog for their specific experimental needs by providing a comprehensive overview of binding affinities, functional activities, and the underlying experimental methodologies.

Introduction to Somatostatin Analogs

Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5).[1][2] Its therapeutic potential is limited by a very short half-life in circulation.[3] Consequently, synthetic somatostatin analogs have been developed with improved stability and receptor subtype selectivity for the treatment of various conditions, including neuroendocrine tumors and acromegaly.[1][4]

This compound is a somatostatin analog known for its selective agonist activity at SSTR2 and SSTR5. Newer analogs, such as pasireotide, exhibit a broader receptor binding profile, while lanreotide, like the first-generation analog octreotide, primarily targets SSTR2. This guide will delve into a quantitative comparison of these compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities and functional activities of this compound and other selected somatostatin analogs.

Table 1: Binding Affinity (Ki in nM) for Human Somatostatin Receptor Subtypes
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
This compound >10000.34 >1000>100011.1
Pasireotide (SOM230) 9.31.01.5>10000.16
Lanreotide >10000.8 8.3>10005.2
Octreotide >10000.6 79>100015

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50 in nM) - Inhibition of cAMP Accumulation
CompoundSSTR2SSTR5
This compound ~1-10~10-100
Pasireotide (SOM230) 0.310.54
Lanreotide 0.4513.4
Octreotide 0.26.3

Lower IC50 values indicate greater potency in inhibiting cAMP accumulation. Data is compiled from multiple sources and may vary depending on the specific cell line and assay conditions.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

  • Competitive Binding: A fixed concentration of a radiolabeled somatostatin analog (the "radioligand," e.g., [125I]-Tyr11-SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

cAMP Accumulation Assay

This functional assay measures the ability of a somatostatin analog to activate the receptor and elicit a downstream cellular response.

Objective: To determine the potency (IC50) of a somatostatin analog in inhibiting the production of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells expressing the somatostatin receptor subtype of interest are cultured in multi-well plates.

  • Stimulation: The cells are first treated with a stimulator of adenylyl cyclase, such as forskolin, to induce the production of cAMP.

  • Agonist Treatment: Concurrently or subsequently, the cells are treated with varying concentrations of the somatostatin analog being tested.

  • Cell Lysis and Detection: After a set incubation period, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the level of cAMP against the concentration of the somatostatin analog. The IC50 value, representing the concentration of the analog that causes 50% of the maximal inhibition of cAMP production, is calculated from this curve.

Mandatory Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin Signaling Pathway SSA Somatostatin Analog (e.g., this compound) SSTR SSTR (2/5) SSA->SSTR Binds GPCR G-Protein (Gi/o) SSTR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Decreased level leads to

Caption: Somatostatin receptor signaling pathway.

Experimental Workflow for Analog Comparison

Experimental Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Analysis A Culture cells expressing specific SSTR subtype C Treat cells with analogs and/or radioligand A->C B Prepare serial dilutions of somatostatin analogs B->C D Incubate to reach equilibrium C->D E Measure endpoint (e.g., radioactivity, cAMP levels) D->E F Generate dose-response curves E->F G Calculate Ki and/or IC50 values F->G H Compare analog performance G->H

Caption: Experimental workflow for comparing somatostatin analogs.

References

A Comparative Analysis of BIM-23190 and Novel Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the somatostatin analog BIM-23190 against newer analogs such as pasireotide and lanreotide, with octreotide included as a well-established reference. The information presented herein is intended to assist researchers in selecting the appropriate analog for their specific experimental needs by providing a comprehensive overview of binding affinities, functional activities, and the underlying experimental methodologies.

Introduction to Somatostatin Analogs

Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5).[1][2] Its therapeutic potential is limited by a very short half-life in circulation.[3] Consequently, synthetic somatostatin analogs have been developed with improved stability and receptor subtype selectivity for the treatment of various conditions, including neuroendocrine tumors and acromegaly.[1][4]

This compound is a somatostatin analog known for its selective agonist activity at SSTR2 and SSTR5. Newer analogs, such as pasireotide, exhibit a broader receptor binding profile, while lanreotide, like the first-generation analog octreotide, primarily targets SSTR2. This guide will delve into a quantitative comparison of these compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities and functional activities of this compound and other selected somatostatin analogs.

Table 1: Binding Affinity (Ki in nM) for Human Somatostatin Receptor Subtypes
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
This compound >10000.34 >1000>100011.1
Pasireotide (SOM230) 9.31.01.5>10000.16
Lanreotide >10000.8 8.3>10005.2
Octreotide >10000.6 79>100015

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50 in nM) - Inhibition of cAMP Accumulation
CompoundSSTR2SSTR5
This compound ~1-10~10-100
Pasireotide (SOM230) 0.310.54
Lanreotide 0.4513.4
Octreotide 0.26.3

Lower IC50 values indicate greater potency in inhibiting cAMP accumulation. Data is compiled from multiple sources and may vary depending on the specific cell line and assay conditions.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

  • Competitive Binding: A fixed concentration of a radiolabeled somatostatin analog (the "radioligand," e.g., [125I]-Tyr11-SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

cAMP Accumulation Assay

This functional assay measures the ability of a somatostatin analog to activate the receptor and elicit a downstream cellular response.

Objective: To determine the potency (IC50) of a somatostatin analog in inhibiting the production of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells expressing the somatostatin receptor subtype of interest are cultured in multi-well plates.

  • Stimulation: The cells are first treated with a stimulator of adenylyl cyclase, such as forskolin, to induce the production of cAMP.

  • Agonist Treatment: Concurrently or subsequently, the cells are treated with varying concentrations of the somatostatin analog being tested.

  • Cell Lysis and Detection: After a set incubation period, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the level of cAMP against the concentration of the somatostatin analog. The IC50 value, representing the concentration of the analog that causes 50% of the maximal inhibition of cAMP production, is calculated from this curve.

Mandatory Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin Signaling Pathway SSA Somatostatin Analog (e.g., this compound) SSTR SSTR (2/5) SSA->SSTR Binds GPCR G-Protein (Gi/o) SSTR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Decreased level leads to

Caption: Somatostatin receptor signaling pathway.

Experimental Workflow for Analog Comparison

Experimental Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Analysis A Culture cells expressing specific SSTR subtype C Treat cells with analogs and/or radioligand A->C B Prepare serial dilutions of somatostatin analogs B->C D Incubate to reach equilibrium C->D E Measure endpoint (e.g., radioactivity, cAMP levels) D->E F Generate dose-response curves E->F G Calculate Ki and/or IC50 values F->G H Compare analog performance G->H

Caption: Experimental workflow for comparing somatostatin analogs.

References

In Vivo Efficacy of BIM-23190: A Comparative Analysis with Other Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of BIM-23190, a selective somatostatin (B550006) analog (SSA), with other established SSAs. The information presented is based on available preclinical experimental data, with a focus on anti-tumor activity.

Executive Summary

This compound is a synthetic somatostatin analog with high selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors expressing these receptors. This guide will delve into the available in vivo data for this compound and compare its performance with other widely used SSAs, such as octreotide (B344500) and lanreotide (B11836).

Comparative In Vivo Efficacy Data

The primary in vivo evidence for the anti-tumor efficacy of this compound comes from a study utilizing a C6 glioma xenograft model in nude mice. This study, conducted by Barbieri et al. (2009), provides key insights into the compound's activity. While direct head-to-head in vivo comparisons with other SSAs in the same study are limited, this section presents the available data for this compound and contextualizes it with data from other relevant in vivo studies on octreotide.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in C6 Glioma Xenograft Model

Treatment GroupDosageAdministration RouteDurationTumor Volume Inhibition (%)Reference
ControlVehicleSubcutaneous19 days-Barbieri et al., 2009
This compound50 µ g/mouse , twice dailySubcutaneous19 daysSignificant reductionBarbieri et al., 2009

Note: The original study by Barbieri et al. reported a significant reduction in tumor growth rate. The exact percentage of tumor volume inhibition is not explicitly stated in the available abstracts.

Table 2: In Vivo Anti-Tumor Efficacy of Octreotide in a Neuroblastoma Xenograft Model

Treatment GroupDosageAdministration RouteDurationMean Tumor Volume (Day 12)Reference
ControlSalineSubcutaneous12 days8.01 mL(Study on neuroblastoma)
Octreotide10 µg, every 12 hoursSubcutaneous12 days4.24 mL(Study on neuroblastoma)

Disclaimer: The data in Table 2 is from a study on a different tumor type (neuroblastoma) and is presented for contextual comparison. Direct comparison of efficacy between this compound and octreotide is challenging due to the differences in the experimental models and methodologies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental design behind the efficacy data, the following diagrams illustrate the key signaling pathway and a typical in vivo experimental workflow.

Somatostatin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSA Somatostatin Analog (e.g., this compound) SSTR SSTR2 / SSTR5 SSA->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates Anti_Angiogenesis Anti-Angiogenesis SSTR->Anti_Angiogenesis Induces AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis

Caption: Somatostatin Receptor Signaling Pathway.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis Cell_Culture Tumor Cell Culture (e.g., C6 glioma) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model Selection (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Vehicle (Control) or SSAs (e.g., this compound) Randomization->Treatment_Admin Tumor_Measurement Measure Tumor Volume Periodically Treatment_Admin->Tumor_Measurement Body_Weight Monitor Animal Body Weight Treatment_Admin->Body_Weight Endpoint Endpoint: Tumor Size Limit or Study Duration Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Analyze and Compare Tumor Growth Curves Endpoint->Data_Analysis

Caption: General Workflow for In Vivo Xenograft Studies.

Detailed Experimental Protocols

The following is a generalized protocol for an in vivo xenograft study to evaluate the anti-tumor efficacy of somatostatin analogs, based on common practices in the field.

1. Cell Culture and Animal Model

  • Cell Line: C6 glioma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Animal Model: Male athymic nude mice (nu/nu), typically 5-6 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

2. Tumor Implantation

  • C6 glioma cells are harvested from culture, washed, and resuspended in a sterile saline or culture medium without supplements.

  • A specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.

3. Treatment

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to different treatment groups:

    • Control Group: Receives vehicle (e.g., saline) injections.

    • This compound Group: Receives subcutaneous injections of this compound at a specified dose (e.g., 50 µ g/mouse ) twice daily.

    • Other SSA Groups (for comparative studies): Receive the respective SSA (e.g., octreotide) at a clinically relevant dose.

  • Treatment is administered for a predetermined period (e.g., 19 days).

4. Data Collection and Analysis

  • Tumor Volume: Tumor dimensions (length and width) are measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight: The body weight of each mouse is recorded regularly as a measure of general health and toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after the specified treatment duration.

  • Statistical Analysis: Tumor growth curves for each group are plotted. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences in tumor volume between the treatment and control groups.

Conclusion

The available preclinical data indicates that this compound exhibits significant anti-tumor activity in a C6 glioma xenograft model. Its high affinity for SSTR2 and SSTR5 suggests a potential therapeutic advantage in tumors overexpressing these receptors. However, a lack of direct, head-to-head in vivo comparative studies with other SSAs like octreotide and lanreotide makes it difficult to definitively position its efficacy relative to these established drugs. Further research with direct comparative in vivo studies is necessary to fully elucidate the therapeutic potential of this compound in oncology.

In Vivo Efficacy of BIM-23190: A Comparative Analysis with Other Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of BIM-23190, a selective somatostatin analog (SSA), with other established SSAs. The information presented is based on available preclinical experimental data, with a focus on anti-tumor activity.

Executive Summary

This compound is a synthetic somatostatin analog with high selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors expressing these receptors. This guide will delve into the available in vivo data for this compound and compare its performance with other widely used SSAs, such as octreotide and lanreotide.

Comparative In Vivo Efficacy Data

The primary in vivo evidence for the anti-tumor efficacy of this compound comes from a study utilizing a C6 glioma xenograft model in nude mice. This study, conducted by Barbieri et al. (2009), provides key insights into the compound's activity. While direct head-to-head in vivo comparisons with other SSAs in the same study are limited, this section presents the available data for this compound and contextualizes it with data from other relevant in vivo studies on octreotide.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in C6 Glioma Xenograft Model

Treatment GroupDosageAdministration RouteDurationTumor Volume Inhibition (%)Reference
ControlVehicleSubcutaneous19 days-Barbieri et al., 2009
This compound50 µ g/mouse , twice dailySubcutaneous19 daysSignificant reductionBarbieri et al., 2009

Note: The original study by Barbieri et al. reported a significant reduction in tumor growth rate. The exact percentage of tumor volume inhibition is not explicitly stated in the available abstracts.

Table 2: In Vivo Anti-Tumor Efficacy of Octreotide in a Neuroblastoma Xenograft Model

Treatment GroupDosageAdministration RouteDurationMean Tumor Volume (Day 12)Reference
ControlSalineSubcutaneous12 days8.01 mL(Study on neuroblastoma)
Octreotide10 µg, every 12 hoursSubcutaneous12 days4.24 mL(Study on neuroblastoma)

Disclaimer: The data in Table 2 is from a study on a different tumor type (neuroblastoma) and is presented for contextual comparison. Direct comparison of efficacy between this compound and octreotide is challenging due to the differences in the experimental models and methodologies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental design behind the efficacy data, the following diagrams illustrate the key signaling pathway and a typical in vivo experimental workflow.

Somatostatin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSA Somatostatin Analog (e.g., this compound) SSTR SSTR2 / SSTR5 SSA->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates Anti_Angiogenesis Anti-Angiogenesis SSTR->Anti_Angiogenesis Induces AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis

Caption: Somatostatin Receptor Signaling Pathway.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis Cell_Culture Tumor Cell Culture (e.g., C6 glioma) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model Selection (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Vehicle (Control) or SSAs (e.g., this compound) Randomization->Treatment_Admin Tumor_Measurement Measure Tumor Volume Periodically Treatment_Admin->Tumor_Measurement Body_Weight Monitor Animal Body Weight Treatment_Admin->Body_Weight Endpoint Endpoint: Tumor Size Limit or Study Duration Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Analyze and Compare Tumor Growth Curves Endpoint->Data_Analysis

Caption: General Workflow for In Vivo Xenograft Studies.

Detailed Experimental Protocols

The following is a generalized protocol for an in vivo xenograft study to evaluate the anti-tumor efficacy of somatostatin analogs, based on common practices in the field.

1. Cell Culture and Animal Model

  • Cell Line: C6 glioma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Animal Model: Male athymic nude mice (nu/nu), typically 5-6 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

2. Tumor Implantation

  • C6 glioma cells are harvested from culture, washed, and resuspended in a sterile saline or culture medium without supplements.

  • A specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.

3. Treatment

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to different treatment groups:

    • Control Group: Receives vehicle (e.g., saline) injections.

    • This compound Group: Receives subcutaneous injections of this compound at a specified dose (e.g., 50 µ g/mouse ) twice daily.

    • Other SSA Groups (for comparative studies): Receive the respective SSA (e.g., octreotide) at a clinically relevant dose.

  • Treatment is administered for a predetermined period (e.g., 19 days).

4. Data Collection and Analysis

  • Tumor Volume: Tumor dimensions (length and width) are measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight: The body weight of each mouse is recorded regularly as a measure of general health and toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after the specified treatment duration.

  • Statistical Analysis: Tumor growth curves for each group are plotted. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences in tumor volume between the treatment and control groups.

Conclusion

The available preclinical data indicates that this compound exhibits significant anti-tumor activity in a C6 glioma xenograft model. Its high affinity for SSTR2 and SSTR5 suggests a potential therapeutic advantage in tumors overexpressing these receptors. However, a lack of direct, head-to-head in vivo comparative studies with other SSAs like octreotide and lanreotide makes it difficult to definitively position its efficacy relative to these established drugs. Further research with direct comparative in vivo studies is necessary to fully elucidate the therapeutic potential of this compound in oncology.

A Comparative Analysis of BIM-23190 and Other Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the somatostatin (B550006) analog BIM-23190 with other commercially available alternatives, namely octreotide (B344500) and lanreotide (B11836). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from various studies, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Performance Comparison

The following table summarizes the binding affinities and functional potencies of this compound, octreotide, and lanreotide for the key somatostatin receptor subtypes, SSTR2 and SSTR5. This data is compiled from multiple in vitro studies to provide a comparative overview.

CompoundSSTR2 Affinity (Ki, nM)SSTR5 Affinity (Ki, nM)GH Suppression (EC50, pM)
This compound 0.34[1]11.1[1]Not directly reported; see note below
Octreotide ~1-10 (varies by study)~10-100 (varies by study)25 ± 15
Lanreotide High affinity (comparable to octreotide)Moderate affinityNot directly compared in the same study

Note on this compound GH Suppression: While direct EC50 values for this compound in GH suppression assays were not found in the reviewed literature, a structurally similar SSTR2-preferential analog, BIM-23197, demonstrated an EC50 of 3 ± 2 pM. Furthermore, a bispecific SSTR2 and SSTR5 compound, BIM-23244, showed an EC50 of 3 ± 3 pM in octreotide-sensitive GH-secreting tumors.[2] These values suggest a potent inhibitory effect on growth hormone secretion.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating somatostatin receptors SSTR2 and SSTR5. This activation triggers a downstream signaling cascade that ultimately leads to the inhibition of cell proliferation and hormone secretion. A key pathway involves the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.

This compound Signaling Pathway This compound Signaling Pathway BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/o Protein SSTR2->G_protein activates SSTR5->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits ERK_pathway ERK Pathway G_protein->ERK_pathway inhibits Hormone_Secretion_Inhibition Hormone Secretion Inhibition G_protein->Hormone_Secretion_Inhibition leads to cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->ERK_pathway inhibits p27 p27Kip1 ERK_pathway->p27 inhibits Cell_Cycle_Arrest Cell Cycle Arrest ERK_pathway->Cell_Cycle_Arrest promotes p27->Cell_Cycle_Arrest induces

This compound signaling cascade.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the in vitro comparison of somatostatin analogs like this compound, octreotide, and lanreotide.

Experimental Workflow for Somatostatin Analog Comparison Experimental Workflow cluster_0 Preparation cluster_1 Binding Affinity Assay cluster_2 Functional Assay Cell_Culture Cell Culture (e.g., GH3, CHO-K1 expressing SSTRs) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep GH_Secretion_Assay In Vitro GH Secretion Assay (e.g., from pituitary adenoma cells) Cell_Culture->GH_Secretion_Assay Compound_Prep Compound Preparation (this compound, Octreotide, Lanreotide) Radioligand_Binding Competitive Radioligand Binding Assay ([125I-Tyr11]SRIF-14) Compound_Prep->Radioligand_Binding Compound_Prep->GH_Secretion_Assay Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Data Analysis (IC50, Ki determination) Radioligand_Binding->Data_Analysis_Binding ELISA GH Measurement (ELISA) GH_Secretion_Assay->ELISA Data_Analysis_Functional Data Analysis (EC50 determination) ELISA->Data_Analysis_Functional

Workflow for in vitro comparison.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound, octreotide, and lanreotide for SSTR2 and SSTR5.

Materials:

  • Cell membranes from cells expressing human SSTR2 or SSTR5 (e.g., CHO-K1 cells)

  • Radioligand: [125I-Tyr11]Somatostatin-14 ([125I-Tyr11]SRIF-14)

  • Unlabeled somatostatin analogs: this compound, octreotide, lanreotide

  • Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the somatostatin receptor of interest.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Increasing concentrations of the unlabeled competitor compound (this compound, octreotide, or lanreotide)

    • A fixed concentration of the radioligand ([125I-Tyr11]SRIF-14), typically at its Kd value.

    • Cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plates at 37°C for 30-60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Growth Hormone (GH) Secretion Assay

Objective: To evaluate the functional potency (EC50) of this compound, octreotide, and lanreotide in inhibiting GH secretion from pituitary cells.

Materials:

  • Primary cultures of human pituitary adenoma cells or a suitable cell line (e.g., GH3 cells)

  • Culture medium (e.g., DMEM) supplemented with serum

  • Test compounds: this compound, octreotide, lanreotide at various concentrations

  • GH Releasing Hormone (GHRH) to stimulate GH secretion (optional)

  • Human GH ELISA kit

  • 24-well culture plates

Procedure:

  • Cell Culture: Plate pituitary cells in 24-well plates and allow them to adhere and grow for a specified period.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate for a period to establish baseline secretion.

  • Treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compounds (this compound, octreotide, or lanreotide). A control group with vehicle only should be included. If stimulating secretion, add GHRH at this step.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Sample Collection: Collect the culture medium from each well.

  • GH Measurement: Quantify the concentration of GH in the collected medium using a human GH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of GH inhibition against the log concentration of the test compound to determine the EC50 value.

References

A Comparative Analysis of BIM-23190 and Other Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the somatostatin analog BIM-23190 with other commercially available alternatives, namely octreotide and lanreotide. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from various studies, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Performance Comparison

The following table summarizes the binding affinities and functional potencies of this compound, octreotide, and lanreotide for the key somatostatin receptor subtypes, SSTR2 and SSTR5. This data is compiled from multiple in vitro studies to provide a comparative overview.

CompoundSSTR2 Affinity (Ki, nM)SSTR5 Affinity (Ki, nM)GH Suppression (EC50, pM)
This compound 0.34[1]11.1[1]Not directly reported; see note below
Octreotide ~1-10 (varies by study)~10-100 (varies by study)25 ± 15
Lanreotide High affinity (comparable to octreotide)Moderate affinityNot directly compared in the same study

Note on this compound GH Suppression: While direct EC50 values for this compound in GH suppression assays were not found in the reviewed literature, a structurally similar SSTR2-preferential analog, BIM-23197, demonstrated an EC50 of 3 ± 2 pM. Furthermore, a bispecific SSTR2 and SSTR5 compound, BIM-23244, showed an EC50 of 3 ± 3 pM in octreotide-sensitive GH-secreting tumors.[2] These values suggest a potent inhibitory effect on growth hormone secretion.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating somatostatin receptors SSTR2 and SSTR5. This activation triggers a downstream signaling cascade that ultimately leads to the inhibition of cell proliferation and hormone secretion. A key pathway involves the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.

This compound Signaling Pathway This compound Signaling Pathway BIM23190 This compound SSTR2 SSTR2 BIM23190->SSTR2 SSTR5 SSTR5 BIM23190->SSTR5 G_protein Gi/o Protein SSTR2->G_protein activates SSTR5->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits ERK_pathway ERK Pathway G_protein->ERK_pathway inhibits Hormone_Secretion_Inhibition Hormone Secretion Inhibition G_protein->Hormone_Secretion_Inhibition leads to cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->ERK_pathway inhibits p27 p27Kip1 ERK_pathway->p27 inhibits Cell_Cycle_Arrest Cell Cycle Arrest ERK_pathway->Cell_Cycle_Arrest promotes p27->Cell_Cycle_Arrest induces

This compound signaling cascade.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the in vitro comparison of somatostatin analogs like this compound, octreotide, and lanreotide.

Experimental Workflow for Somatostatin Analog Comparison Experimental Workflow cluster_0 Preparation cluster_1 Binding Affinity Assay cluster_2 Functional Assay Cell_Culture Cell Culture (e.g., GH3, CHO-K1 expressing SSTRs) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep GH_Secretion_Assay In Vitro GH Secretion Assay (e.g., from pituitary adenoma cells) Cell_Culture->GH_Secretion_Assay Compound_Prep Compound Preparation (this compound, Octreotide, Lanreotide) Radioligand_Binding Competitive Radioligand Binding Assay ([125I-Tyr11]SRIF-14) Compound_Prep->Radioligand_Binding Compound_Prep->GH_Secretion_Assay Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Data Analysis (IC50, Ki determination) Radioligand_Binding->Data_Analysis_Binding ELISA GH Measurement (ELISA) GH_Secretion_Assay->ELISA Data_Analysis_Functional Data Analysis (EC50 determination) ELISA->Data_Analysis_Functional

Workflow for in vitro comparison.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound, octreotide, and lanreotide for SSTR2 and SSTR5.

Materials:

  • Cell membranes from cells expressing human SSTR2 or SSTR5 (e.g., CHO-K1 cells)

  • Radioligand: [125I-Tyr11]Somatostatin-14 ([125I-Tyr11]SRIF-14)

  • Unlabeled somatostatin analogs: this compound, octreotide, lanreotide

  • Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the somatostatin receptor of interest.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Increasing concentrations of the unlabeled competitor compound (this compound, octreotide, or lanreotide)

    • A fixed concentration of the radioligand ([125I-Tyr11]SRIF-14), typically at its Kd value.

    • Cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plates at 37°C for 30-60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Growth Hormone (GH) Secretion Assay

Objective: To evaluate the functional potency (EC50) of this compound, octreotide, and lanreotide in inhibiting GH secretion from pituitary cells.

Materials:

  • Primary cultures of human pituitary adenoma cells or a suitable cell line (e.g., GH3 cells)

  • Culture medium (e.g., DMEM) supplemented with serum

  • Test compounds: this compound, octreotide, lanreotide at various concentrations

  • GH Releasing Hormone (GHRH) to stimulate GH secretion (optional)

  • Human GH ELISA kit

  • 24-well culture plates

Procedure:

  • Cell Culture: Plate pituitary cells in 24-well plates and allow them to adhere and grow for a specified period.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate for a period to establish baseline secretion.

  • Treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compounds (this compound, octreotide, or lanreotide). A control group with vehicle only should be included. If stimulating secretion, add GHRH at this step.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Sample Collection: Collect the culture medium from each well.

  • GH Measurement: Quantify the concentration of GH in the collected medium using a human GH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of GH inhibition against the log concentration of the test compound to determine the EC50 value.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for BIM-23190 (Lanreotide)

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, researchers, and drug development professionals, the proper handling and disposal of BIM-23190, a lanreotide-based compound, are critical for maintaining a safe work environment and ensuring regulatory compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials.

Immediate Safety and Handling Precautions

This compound, known commercially as Somatuline® Depot (lanreotide), is an octapeptide analog of natural somatostatin (B550006).[1] It is typically supplied in single-dose, prefilled syringes.[2] Allergic reactions, including angioedema and anaphylaxis, have been reported with lanreotide (B11836) administration.[2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the product.

Disposal Plan for this compound

The primary guideline for the disposal of this compound is to treat it as a medical sharp. The complete product, including the syringe and needle, must be disposed of in a designated sharps disposal container.[2] It is crucial to not dispose of the syringe or needle in regular trash receptacles.[2] The syringe and needle are intended for single use only and are not reusable.

Item Disposal Method Key Considerations
This compound Prefilled Syringe (used or unused) Sharps Disposal ContainerThe entire syringe and needle assembly must be placed in the container.
Needle Sharps Disposal ContainerDo not recap, bend, or break the needle before disposal.
Contaminated Materials (e.g., gloves, wipes) Biohazardous WasteSegregate from regular trash. Follow institutional guidelines for biohazardous waste.
Packaging (uncontaminated) Regular TrashCardboard boxes and paper inserts that have not come into contact with the drug can be disposed of as regular waste.

Experimental Workflow: Disposal Protocol

The following workflow outlines the procedural steps for the proper disposal of this compound after administration or if the product is unused.

cluster_prep Preparation cluster_disposal Disposal cluster_cleanup Final Steps A Ensure Sharps Container is Accessible B Immediately after use, activate safety sheath over needle A->B Proceed to disposal C Place entire syringe and needle into Sharps Container B->C D Do NOT recap, bend, or remove needle E Seal sharps container when full C->E Once container is full F Dispose of sealed container according to institutional and local regulations E->F G Dispose of any contaminated PPE in biohazardous waste F->G After sharps disposal H Wash hands thoroughly G->H

Workflow for the proper disposal of this compound.

Signaling Pathways and Logical Relationships

While this compound's mechanism of action involves binding to somatostatin receptors to inhibit hormone secretion, the disposal procedure itself does not involve complex signaling pathways. The logical relationship for disposal is a linear, safety-first process designed to prevent needlestick injuries and environmental contamination.

BIM23190 This compound Product (Syringe + Needle) SharpsContainer Sharps Disposal Container BIM23190->SharpsContainer Proper Disposal WasteManagement Regulated Medical Waste Management SharpsContainer->WasteManagement Final Disposition

Logical flow of this compound from use to final disposal.

References

Essential Safety and Disposal Procedures for BIM-23190 (Lanreotide)

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, researchers, and drug development professionals, the proper handling and disposal of BIM-23190, a lanreotide-based compound, are critical for maintaining a safe work environment and ensuring regulatory compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials.

Immediate Safety and Handling Precautions

This compound, known commercially as Somatuline® Depot (lanreotide), is an octapeptide analog of natural somatostatin.[1] It is typically supplied in single-dose, prefilled syringes.[2] Allergic reactions, including angioedema and anaphylaxis, have been reported with lanreotide administration.[2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the product.

Disposal Plan for this compound

The primary guideline for the disposal of this compound is to treat it as a medical sharp. The complete product, including the syringe and needle, must be disposed of in a designated sharps disposal container.[2] It is crucial to not dispose of the syringe or needle in regular trash receptacles.[2] The syringe and needle are intended for single use only and are not reusable.

Item Disposal Method Key Considerations
This compound Prefilled Syringe (used or unused) Sharps Disposal ContainerThe entire syringe and needle assembly must be placed in the container.
Needle Sharps Disposal ContainerDo not recap, bend, or break the needle before disposal.
Contaminated Materials (e.g., gloves, wipes) Biohazardous WasteSegregate from regular trash. Follow institutional guidelines for biohazardous waste.
Packaging (uncontaminated) Regular TrashCardboard boxes and paper inserts that have not come into contact with the drug can be disposed of as regular waste.

Experimental Workflow: Disposal Protocol

The following workflow outlines the procedural steps for the proper disposal of this compound after administration or if the product is unused.

cluster_prep Preparation cluster_disposal Disposal cluster_cleanup Final Steps A Ensure Sharps Container is Accessible B Immediately after use, activate safety sheath over needle A->B Proceed to disposal C Place entire syringe and needle into Sharps Container B->C D Do NOT recap, bend, or remove needle E Seal sharps container when full C->E Once container is full F Dispose of sealed container according to institutional and local regulations E->F G Dispose of any contaminated PPE in biohazardous waste F->G After sharps disposal H Wash hands thoroughly G->H

Workflow for the proper disposal of this compound.

Signaling Pathways and Logical Relationships

While this compound's mechanism of action involves binding to somatostatin receptors to inhibit hormone secretion, the disposal procedure itself does not involve complex signaling pathways. The logical relationship for disposal is a linear, safety-first process designed to prevent needlestick injuries and environmental contamination.

BIM23190 This compound Product (Syringe + Needle) SharpsContainer Sharps Disposal Container BIM23190->SharpsContainer Proper Disposal WasteManagement Regulated Medical Waste Management SharpsContainer->WasteManagement Final Disposition

Logical flow of this compound from use to final disposal.

References

Personal protective equipment for handling BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BIM-23190

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.[1]
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.[1]
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.[1]
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store lyophilized this compound at -20°C for long-term stability.

  • Reconstituted peptide solutions should be stored at 2-8°C for short-term use or frozen for extended storage. To prevent degradation, avoid repeated freeze-thaw cycles by aliquoting the solution.

2. Preparation and Weighing:

  • Before handling, ensure the work area, such as a chemical fume hood or a well-ventilated laboratory bench, is clean and uncluttered.

  • Wear all required PPE as outlined in the table above.

  • To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents. Use a clean spatula and weighing paper or a weigh boat.

3. Dissolution:

  • Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.

  • Add the solvent to the vial containing the peptide.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.

4. Use in Experiments:

  • Handle the peptide solution with care, avoiding splashes and spills.

  • Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Unused Peptide and Contaminated Materials: Dispose of unused this compound, empty vials, and any materials that have come into contact with the peptide (e.g., pipette tips, gloves) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect aqueous solutions containing the peptide as chemical waste. Depending on local regulations, decontamination with a suitable method, such as treatment with 10% bleach, may be required before disposal. Never dispose of peptides down the drain.

  • Contaminated PPE: Dispose of contaminated items like gloves and lab coats in a designated waste container.

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable container for disposal. Clean the spill area with a damp cloth.

  • Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow the cleanup procedures for small spills. Ensure the area is well-ventilated during and after cleanup.

Visual Workflows

The following diagrams illustrate the key decision points and steps for the safe handling and disposal of this compound.

PPE_Selection_Workflow cluster_start cluster_task cluster_end start Start: Handling this compound weighing Weighing or Aliquoting Powder? start->weighing reconstituting Reconstituting Peptide? weighing->reconstituting No ppe_powder Gloves, Goggles, Lab Coat, Respirator weighing->ppe_powder Yes invitro Cell Culture or In-Vitro Assay? reconstituting->invitro No ppe_reconstitute Gloves, Goggles, Lab Coat reconstituting->ppe_reconstitute Yes animal Animal Studies? invitro->animal No ppe_invitro Gloves, Safety Glasses, Lab Coat invitro->ppe_invitro Yes ppe_animal Gloves, Safety Glasses, Lab Coat animal->ppe_animal Yes end Proceed with Task ppe_powder->end ppe_reconstitute->end ppe_invitro->end ppe_animal->end

Caption: Workflow for selecting appropriate PPE for handling this compound.

Disposal_Plan_Workflow cluster_start cluster_waste_type cluster_disposal_actions cluster_disposal_containers cluster_end start Start: Waste Generated waste_type Type of Waste? start->waste_type solid_waste Solid Waste (Unused peptide, vials, gloves, pipette tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Lab coat, gloves) waste_type->ppe_waste PPE hazardous_container Designated Hazardous Waste Container solid_waste->hazardous_container chemical_container Chemical Waste Container liquid_waste->chemical_container ppe_container Designated Contaminated Waste Container ppe_waste->ppe_container end Follow Institutional Disposal Protocols hazardous_container->end chemical_container->end ppe_container->end

Caption: Disposal plan for waste contaminated with this compound.

References

Personal protective equipment for handling BIM-23190

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BIM-23190

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.[1]
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.[1]
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.[1]
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store lyophilized this compound at -20°C for long-term stability.

  • Reconstituted peptide solutions should be stored at 2-8°C for short-term use or frozen for extended storage. To prevent degradation, avoid repeated freeze-thaw cycles by aliquoting the solution.

2. Preparation and Weighing:

  • Before handling, ensure the work area, such as a chemical fume hood or a well-ventilated laboratory bench, is clean and uncluttered.

  • Wear all required PPE as outlined in the table above.

  • To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents. Use a clean spatula and weighing paper or a weigh boat.

3. Dissolution:

  • Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.

  • Add the solvent to the vial containing the peptide.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.

4. Use in Experiments:

  • Handle the peptide solution with care, avoiding splashes and spills.

  • Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Unused Peptide and Contaminated Materials: Dispose of unused this compound, empty vials, and any materials that have come into contact with the peptide (e.g., pipette tips, gloves) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect aqueous solutions containing the peptide as chemical waste. Depending on local regulations, decontamination with a suitable method, such as treatment with 10% bleach, may be required before disposal. Never dispose of peptides down the drain.

  • Contaminated PPE: Dispose of contaminated items like gloves and lab coats in a designated waste container.

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable container for disposal. Clean the spill area with a damp cloth.

  • Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow the cleanup procedures for small spills. Ensure the area is well-ventilated during and after cleanup.

Visual Workflows

The following diagrams illustrate the key decision points and steps for the safe handling and disposal of this compound.

PPE_Selection_Workflow cluster_start cluster_task cluster_end start Start: Handling this compound weighing Weighing or Aliquoting Powder? start->weighing reconstituting Reconstituting Peptide? weighing->reconstituting No ppe_powder Gloves, Goggles, Lab Coat, Respirator weighing->ppe_powder Yes invitro Cell Culture or In-Vitro Assay? reconstituting->invitro No ppe_reconstitute Gloves, Goggles, Lab Coat reconstituting->ppe_reconstitute Yes animal Animal Studies? invitro->animal No ppe_invitro Gloves, Safety Glasses, Lab Coat invitro->ppe_invitro Yes ppe_animal Gloves, Safety Glasses, Lab Coat animal->ppe_animal Yes end Proceed with Task ppe_powder->end ppe_reconstitute->end ppe_invitro->end ppe_animal->end

Caption: Workflow for selecting appropriate PPE for handling this compound.

Disposal_Plan_Workflow cluster_start cluster_waste_type cluster_disposal_actions cluster_disposal_containers cluster_end start Start: Waste Generated waste_type Type of Waste? start->waste_type solid_waste Solid Waste (Unused peptide, vials, gloves, pipette tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Lab coat, gloves) waste_type->ppe_waste PPE hazardous_container Designated Hazardous Waste Container solid_waste->hazardous_container chemical_container Chemical Waste Container liquid_waste->chemical_container ppe_container Designated Contaminated Waste Container ppe_waste->ppe_container end Follow Institutional Disposal Protocols hazardous_container->end chemical_container->end ppe_container->end

Caption: Disposal plan for waste contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BIM-23190
Reactant of Route 2
BIM-23190

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.